molecular formula C9H13N3O B1320920 1-(Pyrimidin-2-yl)piperidin-4-ol CAS No. 893755-98-1

1-(Pyrimidin-2-yl)piperidin-4-ol

Cat. No.: B1320920
CAS No.: 893755-98-1
M. Wt: 179.22 g/mol
InChI Key: ZATIGSFNFLXZAS-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1,4-5,8,13H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATIGSFNFLXZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603927
Record name 1-(Pyrimidin-2-yl)piperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893755-98-1
Record name 1-(Pyrimidin-2-yl)piperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrimidin-2-yl)piperidin-4-ol
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Foundational & Exploratory

1-(Pyrimidin-2-yl)piperidin-4-ol basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-ol: Core Properties and Applications

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of this compound, a heterocyclic building block of significant interest in contemporary drug discovery and medicinal chemistry. The document details its physicochemical characteristics, outlines a robust synthetic protocol, and establishes foundational methods for its analytical characterization. Furthermore, it explores the molecule's inherent reactivity and its strategic application as a scaffold in the development of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific programs.

Introduction: The Strategic Value of the Pyrimidinyl-Piperidine Scaffold

The fusion of a pyrimidine ring with a piperidine core creates a molecular scaffold with immense strategic value in medicinal chemistry. The piperidine moiety, a ubiquitous feature in natural alkaloids and synthetic drugs, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] The pyrimidine ring, a core component of nucleobases, serves as a versatile pharmacophore capable of engaging in a variety of non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.

This compound (CAS No. 893755-98-1) embodies this synergy. It serves as a crucial intermediate, providing a functional handle (the C4-hydroxyl group) for further chemical elaboration while maintaining the core pyrimidinyl-piperidine structure. This strategic design allows for its incorporation into molecules targeting a wide array of proteins, including kinases, proteases, and G protein-coupled receptors, making it a cornerstone in the synthesis of novel therapeutic agents.[2]

Physicochemical and Basic Properties

This compound is typically supplied as a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. The presence of the basic piperidine nitrogen and the electron-deficient pyrimidine ring governs its chemical behavior and solubility profile.

PropertyValueSource(s)
CAS Number 893755-98-1[3]
Molecular Formula C₉H₁₃N₃O[3]
Molecular Weight 179.22 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point 120-125 °C
Solubility Sparingly soluble in water; Moderate solubility in methanol, ethanol, and DMSO.
Estimated pKa ~7.5 - 8.5Predicted value
Storage 2-8 °C, in a tightly sealed container, protected from light and moisture.
Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and widely applicable method for synthesizing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway involves the displacement of a suitable leaving group, typically a halide, from the C2 position of the pyrimidine ring by the secondary amine of 4-hydroxypiperidine.[4][5] The C2 and C4 positions of pyrimidines are electron-deficient and thus activated for nucleophilic attack.[6]

G cluster_reactants Reactants cluster_conditions Conditions 2-Chloropyrimidine 2-Chloropyrimidine 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction SₙAr Reaction 4-Hydroxypiperidine->Reaction Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction Neutralizes HCl Solvent Solvent (e.g., DMF, NMP) Solvent->Reaction Dissolves reactants Temp Heat (e.g., 80-120 °C) Temp->Reaction Drives reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography (Silica Gel) Workup->Purification Organic Extract Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is a representative procedure based on established chemical principles for SₙAr reactions involving 2-halopyrimidines.

  • Reaction Setup: To a stirred solution of 4-hydroxypiperidine (1.2 equivalents) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (approx. 0.5 M concentration), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 equivalents) or N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Addition of Pyrimidine: Add 2-chloropyrimidine (1.0 equivalent) to the suspension.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following section details the expected spectroscopic data and a standard chromatographic method.

Spectroscopic Data (Predicted)

While specific experimental spectra are not publicly available, the following data are predicted based on the known chemical shifts and fragmentation patterns of the pyrimidine and piperidine moieties.[7][8][9]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.35 (d, J = 4.8 Hz, 2H, Pyrimidine H4, H6)

    • δ 6.65 (t, J = 4.8 Hz, 1H, Pyrimidine H5)

    • δ 4.70 (d, J = 4.0 Hz, 1H, -OH)

    • δ 4.45 (m, 2H, Piperidine axial H2, H6)

    • δ 3.70 (m, 1H, Piperidine H4)

    • δ 3.20 (m, 2H, Piperidine equatorial H2, H6)

    • δ 1.80 (m, 2H, Piperidine axial H3, H5)

    • δ 1.40 (m, 2H, Piperidine equatorial H3, H5)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 161.5 (Pyrimidine C2)

    • δ 157.5 (Pyrimidine C4, C6)

    • δ 110.0 (Pyrimidine C5)

    • δ 65.0 (Piperidine C4)

    • δ 43.0 (Piperidine C2, C6)

    • δ 33.5 (Piperidine C3, C5)

  • FT-IR (KBr, cm⁻¹):

    • 3350-3200 (broad, O-H stretch)

    • 3100-3000 (C-H stretch, aromatic)

    • 2950-2850 (C-H stretch, aliphatic)

    • 1590-1550 (C=N and C=C stretch, pyrimidine ring)

    • 1430 (C-N stretch)

    • 1050 (C-O stretch)

  • Mass Spectrometry (ESI+):

    • m/z = 180.11 [M+H]⁺

Chromatographic Purity Assessment

A standard reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed to determine the purity of the compound.[10][11]

Exemplary HPLC Method:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 275 nm

  • Expected Retention Time: Highly dependent on the specific system, but expected to be in the mid-polarity range.

Reactivity and Applications in Drug Discovery

The chemical utility of this compound stems from its bifunctional nature.

  • Modification of the Hydroxyl Group: The secondary alcohol at the C4 position is a key functional handle. It can readily undergo:

    • Oxidation: To form the corresponding ketone, 1-(pyrimidin-2-yl)piperidin-4-one, a versatile intermediate in its own right.[12]

    • Etherification: (e.g., Williamson ether synthesis) to introduce diverse lipophilic or functional groups.

    • Esterification: To form esters, which can act as prodrugs or engage in specific receptor interactions.

    • Substitution: Conversion to a leaving group (e.g., mesylate, tosylate) allows for nucleophilic displacement to introduce amines, azides, or other functionalities at the C4 position.

  • Role as a Core Scaffold: The intact molecule is frequently used as a foundational building block. For instance, it has been incorporated into potent and selective inhibitors of Protein Kinase B (Akt), a critical node in cancer signaling pathways.[2][13] In these contexts, the pyrimidine ring often occupies the ATP-binding pocket of the kinase, while the piperidinol portion provides a vector for substitution into solvent-exposed regions, enabling the optimization of potency and selectivity.

Safety and Handling

This compound is classified as a skin and eye irritant (GHS07). Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a high-value chemical intermediate that provides a robust and versatile platform for the synthesis of complex molecules in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for medicinal chemists. The strategic combination of the pharmacophoric pyrimidine ring and the drug-like piperidine core ensures its continued relevance in the development of next-generation therapeutics.

References

  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • Babu, K. S., et al. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • Reddy, T. S., et al. (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • Nikolaeva, I., et al. (2022).
  • Reinheimer, J. D., et al. (1981). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

  • Morressier. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Sensus Impact. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PubMed. Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. [Link]

  • ResearchGate. Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. 13 C NMR spectra of... [Link]

  • MDPI. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Google Patents. EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • PubMed Central. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR]. [Link]

  • ResearchGate. The scope of various piperidine derivatives. Reaction conditions:... [Link]

  • New Journal of Chemistry. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

  • PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]

Sources

1-(Pyrimidin-2-yl)piperidin-4-ol CAS number 893755-98-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-ol (CAS 893755-98-1): A Key Building Block in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 893755-98-1), a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. While this molecule is primarily recognized as a commercially available intermediate, this document consolidates its known properties and elucidates its strategic importance by analyzing the well-established roles of its constituent pharmacophores: the pyrimidine ring and the piperidin-4-ol core. We present a robust, proposed synthetic protocol based on fundamental principles of organic chemistry, detail the expected analytical characterization (NMR, FTIR, MS), and explore its pivotal application in the rational design of advanced therapeutics, most notably Proteolysis-Targeting Chimeras (PROTACs). This guide serves as a foundational resource, blending established chemical principles with forward-looking applications to empower scientists in their research and development endeavors.

Introduction: The Strategic Value of a Hybrid Scaffold

In the landscape of modern medicinal chemistry, the assembly of complex therapeutic agents from discrete, high-value fragments is a cornerstone of efficient drug discovery. This compound is a prime example of such a fragment, merging two privileged heterocyclic scaffolds.

  • The Piperidine Moiety: Piperidine and its derivatives are among the most prevalent N-heterocycles found in FDA-approved drugs. The piperidin-4-ol structure specifically provides a versatile scaffold with three key features: a secondary amine (masked as a tertiary amine in the title compound) for forming stable linkages, a hydroxyl group that can act as a hydrogen bond donor or be further functionalized, and a conformationally restricted ring system that can favorably influence binding entropy and pharmacokinetic properties.

  • The Pyrimidine Moiety: As a fundamental component of nucleobases, the pyrimidine ring is a ubiquitous pharmacophore. Its nitrogen atoms act as hydrogen bond acceptors and provide a key point of interaction with numerous biological targets. Substituted pyrimidines are central to a vast array of therapeutics, including kinase inhibitors in oncology and antiviral agents.

The fusion of these two scaffolds in this compound creates a bifunctional molecule with a defined three-dimensional structure, making it an ideal starting point for library synthesis and a valuable linker component in the construction of complex molecules like PROTACs.

Physicochemical and Safety Profile

A summary of the known properties and safety information for this compound is presented below.

PropertyValueSource(s)
CAS Number 893755-98-1
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 120-125 °C
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Boiling Point 365.5 °C at 760 mmHg (Predicted)
Density 1.234 g/cm³ (Predicted)

Safety and Handling: Based on available Safety Data Sheet (SDS) information, this compound requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). Classified as GHS07 (Irritant).

  • Precautionary Measures: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C).

Synthesis and Mechanism

Proposed Reaction: The most logical pathway involves the reaction of 2-chloropyrimidine with piperidin-4-ol.

Figure 1: Proposed synthetic route via SₙAr.

Reaction Mechanism: A Step-by-Step Analysis

The SₙAr mechanism proceeds through a two-step addition-elimination sequence. The electron-withdrawing nitrogen atoms of the pyrimidine ring sufficiently activate the C2 position towards nucleophilic attack.

SnAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Reactants Piperidin-4-ol attacks 2-Chloropyrimidine Meisenheimer Formation of Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Addition Elimination Loss of Leaving Group (Cl⁻) Meisenheimer->Elimination Product This compound Elimination->Product Re-aromatization

Figure 2: SₙAr addition-elimination mechanism.

Field-Proven Protocol (Proposed)

This protocol is designed based on established methodologies for similar couplings. It incorporates self-validating checkpoints, such as monitoring by Thin Layer Chromatography (TLC).

Materials:

  • Piperidin-4-ol (1.0 eq)

  • 2-Chloropyrimidine (1.05 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add piperidin-4-ol (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of piperidin-4-ol).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.5 eq). The choice of base is critical; an inorganic base like K₂CO₃ is often preferred for its ease of removal, while a hindered organic base like DIPEA can improve solubility.

  • Reactant Addition: Add 2-chloropyrimidine (1.05 eq) to the suspension. A slight excess ensures the complete consumption of the more valuable piperidin-4-ol.

  • Reaction: Heat the mixture to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS. The causality for heating is to provide the necessary activation energy for the nucleophilic attack and formation of the Meisenheimer complex.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like Ethyl Acetate (3x). The aqueous wash removes the inorganic base and DMF.

  • Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude residue should be purified by column chromatography on silica gel to yield the pure product.

Analytical Characterization (Expected)

No published spectra for this compound are available. However, based on its structure and data from its precursors, a robust set of expected analytical data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will show distinct signals for the pyrimidine and piperidine protons.

    • Pyrimidine Protons: A doublet around 8.3-8.5 ppm (2H, protons at C4/C6) and a triplet around 6.5-6.7 ppm (1H, proton at C5). These are significantly downfield due to the deshielding effect of the aromatic ring and nitrogen atoms.

    • Piperidine Protons: The protons alpha to the nitrogen (N-CH₂) will be deshielded by the pyrimidine ring, appearing as a multiplet around 3.8-4.2 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet around 3.5-3.9 ppm. The remaining piperidine ring protons will appear as multiplets in the upfield region of 1.5-2.0 ppm.

    • Hydroxyl Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR:

    • Pyrimidine Carbons: The carbon attached to the piperidine nitrogen (C2) will be highly deshielded, appearing around 161-163 ppm. The C4/C6 carbons will be around 157-159 ppm, and the C5 carbon will be the most upfield of the aromatic signals, around 110-112 ppm.

    • Piperidine Carbons: The carbons alpha to the nitrogen will appear around 45-50 ppm. The carbon bearing the hydroxyl group will be around 65-70 ppm. The other piperidine carbons will be in the 30-35 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide confirmation of key functional groups.

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the alcohol.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

  • C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • C=N and C=C Stretch (Aromatic): Multiple sharp bands in the 1550-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z ≈ 179.22 or 180.23, respectively, confirming the molecular weight.

  • Key Fragments: Common fragmentation patterns would involve loss of water from the alcohol, and cleavage of the piperidine ring.

Applications in Drug Discovery: A Gateway to PROTACs

The primary utility of this compound is as a versatile building block, particularly in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of three components: a "warhead" that binds the POI, an E3 ligase ligand, and a linker connecting the two.

The title compound is an ideal precursor for the "linker" component. The pyrimidine nitrogen provides a vector for attachment to an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VHL ligands), while the piperidinol hydroxyl group can be readily converted to other functionalities (e.g., an amine or carboxylate) to connect to the POI-binding warhead.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis Workflow cluster_action Mechanism of Action Start This compound (Core Linker) Step1 {Functionalize -OH | e.g., Convert to Amine/Acid} Start->Step1 Step A Step2 {Couple to Warhead | (Binds Protein of Interest)} Step1->Step2 Step B Step3 {Couple to E3 Ligand | (Recruits Ubiquitination Machinery)} Step2->Step3 Step C Final_PROTAC Final PROTAC Molecule Warhead-Linker-E3 Ligand Step3->Final_PROTAC Ternary Formation of Ternary Complex (POI-PROTAC-E3) Final_PROTAC->Ternary Biological Application Ub Ubiquitination of POI Ternary->Ub Deg Proteasomal Degradation of POI Ub->Deg

Figure 3: Workflow illustrating the use of this compound in PROTAC synthesis and the subsequent biological mechanism.

This strategic positioning allows chemists to rapidly generate a library of PROTACs by varying the warhead and E3 ligase ligand while keeping the central linker element constant, enabling systematic Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its hybrid structure offers multiple points for diversification, making it highly valuable for constructing libraries of complex molecules aimed at challenging biological targets. While detailed public data on this specific molecule is sparse, a thorough understanding of its constituent parts and the fundamental chemical reactions used to synthesize and modify it provides researchers with a robust framework for its effective utilization. As targeted protein degradation continues to emerge as a powerful therapeutic modality, the demand for well-designed, versatile linkers like this compound is poised to grow, cementing its role in the future of drug discovery.

References

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An In-Depth Technical Guide to the Molecular Structure of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. 1-(Pyrimidin-2-yl)piperidin-4-ol, a molecule uniting the biologically significant pyrimidine ring with a functionalized piperidine moiety, represents a quintessential example of such a scaffold. The pyrimidine nucleus is a fundamental component of nucleobases and is prevalent in a vast array of therapeutic agents, particularly kinase inhibitors.[1] Simultaneously, the piperidine ring, a ubiquitous feature in natural alkaloids and synthetic drugs, enhances physicochemical properties such as solubility and metabolic stability, while the hydroxyl group on the 4-position provides a crucial vector for further chemical elaboration or hydrogen bonding interactions with biological targets.[2][3]

This technical guide offers a comprehensive examination of the molecular structure of this compound. It is intended for researchers, scientists, and drug development professionals, providing in-depth analysis of its physicochemical characteristics, spectroscopic signature, and stereochemistry. Furthermore, this guide details a robust synthetic protocol, explores its critical role as a scaffold in drug discovery, particularly in the development of kinase inhibitors, and outlines essential safety and handling procedures.

Part 1: Molecular Architecture and Physicochemical Profile

The molecular structure of this compound is defined by a covalent bond between the C2 position of a pyrimidine ring and the nitrogen atom of a 4-hydroxypiperidine ring. This arrangement creates a unique electronic and conformational profile that is central to its utility in drug design.

Core Components:

  • Pyrimidine Ring: An electron-deficient diazine ring, which can act as a hydrogen bond acceptor and participate in π-stacking interactions. Its substitution at the C2 position is a common strategy in the design of ATP-competitive kinase inhibitors.

  • Piperidine Ring: A saturated heterocycle that imparts a three-dimensional character to the molecule. In its stable chair conformation, the substituents can adopt either axial or equatorial positions, influencing receptor binding.

  • Hydroxyl Group (-OH): Located at the C4 position of the piperidine ring, this functional group can act as both a hydrogen bond donor and acceptor. It significantly influences the molecule's polarity and provides a reactive handle for synthesizing more complex derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in biological systems and for guiding formulation and analytical method development.

PropertyValueSource(s)
CAS Number 893755-98-1[4][5]
Molecular Formula C₉H₁₃N₃O[4]
Molecular Weight 179.22 g/mol [4]
Appearance Solid (predicted)General
Melting Point Not availableN/A
Boiling Point Not availableN/A
Predicted XlogP 0.5[6]
Hydrogen Bond Donors 1 (from -OH)Computed
Hydrogen Bond Acceptors 4 (3 from N, 1 from O)Computed
Spectroscopic and Structural Analysis

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques and, when available, crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

  • ¹H NMR:

    • Pyrimidine Protons: The proton at the C5 position (H-5) is expected to appear as a triplet around δ 6.5-6.7 ppm. The two equivalent protons at the C4 and C6 positions (H-4, H-6) would present as a doublet further downfield, typically around δ 8.2-8.4 ppm, due to the deshielding effect of the adjacent nitrogen atoms.

    • Piperidine Protons: The piperidine ring protons would exhibit complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on carbons adjacent to the nitrogen (C2', C6') would be shifted downfield (δ 3.5-4.0 ppm) compared to those at C3' and C5' (δ 1.5-2.0 ppm). The proton on the carbon bearing the hydroxyl group (C4') would appear around δ 3.6-3.9 ppm.

    • Hydroxyl Proton: The -OH proton signal would be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

  • ¹³C NMR:

    • Pyrimidine Carbons: The C4 and C6 carbons are expected to resonate around δ 158-160 ppm. The C2 carbon, being directly attached to three nitrogen atoms (two in the ring, one from the piperidine), would be significantly downfield, likely around δ 162-164 ppm. The C5 carbon would be the most upfield of the pyrimidine carbons, around δ 110-112 ppm.

    • Piperidine Carbons: The carbons adjacent to the piperidine nitrogen (C2', C6') would appear around δ 45-50 ppm.[7] The carbon bearing the hydroxyl group (C4') would be in the δ 65-70 ppm range, while the C3' and C5' carbons would be found further upfield around δ 30-35 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

  • O-H Stretch: A broad and prominent absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.[9]

  • C-H Stretches: Aliphatic C-H stretching from the piperidine ring will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). Aromatic C-H stretching from the pyrimidine ring will be observed just above 3000 cm⁻¹.

  • C=N and C=C Stretches: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[10]

  • C-O Stretch: A strong band corresponding to the C-O single bond of the secondary alcohol is expected around 1050-1150 cm⁻¹.

Crystallography

As of this writing, a public crystal structure for this compound has not been deposited in major databases. However, analysis of the parent 4-hydroxypiperidine reveals that the piperidine ring adopts a stable chair conformation.[9] It is highly probable that the substituted derivative maintains this conformation, with the bulkier pyrimidinyl group preferentially occupying the equatorial position to minimize steric hindrance. The orientation of the hydroxyl group (axial vs. equatorial) would influence its hydrogen bonding capabilities and overall molecular topology.

Part 2: Synthesis and Characterization

The most direct and widely adopted method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the electron-deficient nature of the pyrimidine ring, which makes it susceptible to attack by nucleophiles.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The core of the synthesis involves the reaction between a 2-halopyrimidine (typically 2-chloropyrimidine) and 4-hydroxypiperidine. The reaction mechanism is predicated on the addition of the nucleophilic piperidine nitrogen to the electron-deficient C2 carbon of the pyrimidine, followed by the elimination of the halide leaving group.[11][12] A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to neutralize the hydrohalic acid (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards the product. The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used to facilitate the reaction.

Synthesis_Workflow Reactant1 2-Chloropyrimidine ReactionVessel Reaction Mixture Reactant1->ReactionVessel Reactant2 4-Hydroxypiperidine Reactant2->ReactionVessel Base Base (e.g., DIPEA) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Purification Purification (e.g., Column Chromatography) ReactionVessel->Purification Work-up Product This compound Purification->Product Isolation

Caption: General workflow for the SₙAr synthesis.
Detailed Experimental Protocol (Representative)

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • 4-Hydroxypiperidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq). Stir the mixture at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: The pre-mixing and addition of base ensure that the nucleophile is ready and that the acid byproduct will be immediately neutralized. The inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen.

  • Addition of Electrophile: Add 2-chloropyrimidine (1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloropyrimidine) is consumed.

    • Causality: Heating is necessary to provide the activation energy for the SₙAr reaction, as the aromatic ring is relatively stable.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).

    • Causality: The aqueous washes remove the DMF solvent, DIPEA hydrochloride salt, and any remaining excess base. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate, to afford the pure this compound.

    • Self-Validation: The purity of the final compound must be confirmed by analytical methods such as HPLC, NMR, and MS to validate the success of the protocol.

Part 3: Relevance and Applications in Drug Discovery

The this compound scaffold is a highly valuable building block in drug discovery, primarily due to its prevalence in kinase inhibitors. The pyrimidine ring effectively mimics the adenine core of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. The piperidinol moiety serves as a versatile linker, providing a 3D vector to access other regions of the active site and improve pharmacological properties.

Role as a Scaffold for Kinase Inhibitors

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The PI3K/Akt signaling pathway is a frequently overactive pathway in cancer, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), prime therapeutic targets.[13]

Several potent Akt inhibitors incorporate a pyrimidinyl-piperidine core.[13][14][15] For example, the clinical candidate AZD5363 (Capivasertib) features a substituted pyrrolo[2,3-d]pyrimidine attached to a piperidine ring.[15][16] The general principle involves the pyrimidine core acting as the "hinge-binder," while substituents on the piperidine ring are optimized to interact with other parts of the ATP pocket, thereby conferring potency and selectivity. The hydroxyl group of this compound can be used to attach such substituents or can itself form a key hydrogen bond with the target protein.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., GSK3β, PRAS40) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulation Inhibitor Inhibitor Scaffold [this compound based] Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by a hypothetical inhibitor.
Other Therapeutic Areas

Beyond kinase inhibition, the pyrimidinyl-piperidine scaffold has been explored in other therapeutic contexts:

  • Anti-HIV Agents: Derivatives of piperidin-4-yl-aminopyrimidine have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating efficacy against wild-type HIV-1.

  • Anti-inflammatory Agents: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which can be synthesized from related piperidine precursors, have shown potent inhibitory activity against NO and TNF-α production, key mediators in inflammation.

Part 4: Safety, Handling, and Storage

As a laboratory chemical, this compound and its precursors require careful handling to minimize risk to personnel. The following guidelines are based on safety data for structurally related compounds.[9]

  • Hazard Identification:

    • May cause skin irritation (H315).

    • May cause serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Keep container tightly closed.

    • Store in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and strong acids.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed molecular scaffold that embodies key principles of modern medicinal chemistry. Its structure, which marries the hinge-binding potential of the pyrimidine ring with the versatile and property-enhancing piperidinol moiety, makes it an invaluable asset in the development of targeted therapeutics. A thorough understanding of its molecular architecture, physicochemical properties, and synthesis is essential for any scientist working to exploit its potential. From its predictable spectroscopic signatures to its pivotal role in the design of next-generation kinase inhibitors, this compound stands as a testament to the power of heterocyclic chemistry in advancing human health.

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A Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-ol (C₉H₁₃N₃O): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the pyrimidine and piperidine ring systems has yielded a plethora of molecules with significant therapeutic potential. Among these, 1-(Pyrimidin-2-yl)piperidin-4-ol stands out as a particularly versatile building block in medicinal chemistry. Its unique structural architecture, combining a hydrogen-bonding-capable pyrimidine moiety, a conformationally flexible piperidine linker, and a functionalizable hydroxyl group, makes it a privileged scaffold for targeting a wide array of biological targets. This technical guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive resource for leveraging this high-value intermediate in their discovery programs.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound that merges the aromatic, electron-deficient pyrimidine ring with the saturated, three-dimensional piperidine scaffold.[1][2] This combination is frequently exploited in pharmaceutical design, with the piperidine ring serving as a non-planar linker to orient functional groups in specific vectors for optimal target engagement, while the pyrimidine core often participates in crucial hydrogen bonding interactions within protein binding sites.[1][3]

The molecule presents as a white to off-white crystalline solid under standard conditions.[3] It exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, with limited solubility in water.[3] Proper handling necessitates storage in a cool, dry, and well-sealed environment to maintain its stability.[3]

PropertyValueSource(s)
Chemical Formula C₉H₁₃N₃O[4][5]
Molecular Weight 179.22 g/mol [4][5]
CAS Number 893755-98-1[4][5][6]
Appearance White to off-white crystalline solid[3]
Melting Point 120-125 °C[3]
Purity Typically ≥95%[5]
SMILES N1=C(N=CC=C1)N1CCC(CC1)O[3]
InChIKey Not readily available in sources.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyrimidine ring, which is activated towards nucleophilic attack.

Dominant Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis involves the reaction between an activated pyrimidine, typically 2-chloropyrimidine, and piperidin-4-ol. The piperidine nitrogen acts as the nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring, displacing the chloride leaving group.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chloropyrimidine 2-Chloropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Heat 2-Chloropyrimidine->Reaction Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Reaction TargetMolecule This compound Reaction->TargetMolecule

Caption: General workflow for the SNAr synthesis of the target compound.

Causality in Protocol Design:

  • Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is crucial. Its role is to deprotonate the piperidin-4-ol's secondary amine, increasing its nucleophilicity without competing in the substitution reaction. It also neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal. These solvents effectively solvate the cation of the base and the intermediate Meisenheimer complex, accelerating the rate of this typically sluggish SNAr reaction.

  • Temperature Control: Heating is generally required to overcome the activation energy of the reaction. Temperatures in the range of 80-120 °C are common, balancing reaction rate with potential side reactions or solvent degradation.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via SNAr.

Materials:

  • Piperidin-4-ol (1.0 eq)[7][8]

  • 2-Chloropyrimidine (1.05 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add piperidin-4-ol (1.0 eq), potassium carbonate (2.5 eq), and DMF (approx. 10 mL per gram of piperidin-4-ol).

  • Reagent Addition: Begin stirring the suspension and add 2-chloropyrimidine (1.05 eq) portion-wise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product as a white solid.

Self-Validation: The final product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the correct molecular structure and weight.[9][10]

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate.[3] Its structure contains multiple points for chemical modification, allowing for the systematic exploration of chemical space in drug discovery campaigns.[3][11]

G cluster_modifications Key Modification Sites cluster_reactions Derivative Syntheses CoreScaffold This compound (C9H13N3O) OH_Group C4-Hydroxyl Group (Nucleophilic Site) CoreScaffold->OH_Group Functionalization Pyrimidine_N Pyrimidine Nitrogens (H-Bond Acceptors) CoreScaffold->Pyrimidine_N Target Binding Piperidine_Scaffold Piperidine Ring (3D Vector Control) CoreScaffold->Piperidine_Scaffold Spacing/Orientation Etherification Etherification OH_Group->Etherification Esterification Esterification OH_Group->Esterification Oxidation Oxidation to Ketone OH_Group->Oxidation

Caption: Reactivity and functional roles of the core scaffold.

Role as a Pharmaceutical Intermediate

This molecule is a building block for creating more complex bioactive agents.[3][5] Its structure is found within numerous patented compounds and clinical candidates targeting a range of diseases.

  • Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The rest of the molecule serves to provide potency and selectivity by interacting with other regions of the ATP-binding pocket.[12][13] For example, derivatives have been explored as inhibitors of Akt kinases.[12]

  • GPCR Modulators: The piperidine scaffold is common in ligands for G protein-coupled receptors (GPCRs), where it helps position key pharmacophoric elements for receptor activation or antagonism.[3]

  • Other Targets: The scaffold is also used to develop agents targeting proteases and other enzyme classes.[3] Derivatives of piperidinyl-aminopyrimidines have shown potent activity as HIV-1 reverse transcriptase inhibitors.[14]

Key Reactions for Derivatization

The C4-hydroxyl group is the primary site for synthetic elaboration.[3]

  • Etherification: Reaction with alkyl halides or mesylates under basic conditions (e.g., using NaH) yields ethers, allowing for the introduction of new side chains to probe binding pockets.

  • Esterification: Acylation with acid chlorides or anhydrides produces esters, which can act as prodrugs or introduce additional interaction points.

  • Oxidation: Mild oxidation (e.g., using PCC or Swern oxidation) converts the secondary alcohol to the corresponding ketone, 1-(pyrimidin-2-yl)piperidin-4-one.[15] This ketone is a versatile intermediate for further reactions like reductive amination.

Spectroscopic Characterization (Predicted)

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR ~8.3dPyrimidine C4-H, C6-H
~6.5tPyrimidine C5-H
~4.5mPiperidine C2-H, C6-H (axial)
~3.8mPiperidine C4-H (methine)
~3.2mPiperidine C2-H, C6-H (equatorial)
~1.9mPiperidine C3-H, C5-H (axial)
~1.5mPiperidine C3-H, C5-H (equatorial)
¹³C NMR ~161sPyrimidine C2
~157dPyrimidine C4, C6
~110dPyrimidine C5
~67dPiperidine C4
~45tPiperidine C2, C6
~34tPiperidine C3, C5

Note: Predicted values are estimates. Actual shifts are solvent-dependent and should be confirmed experimentally.[16][17]

Safety and Handling

As a research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin and eye irritant.[3] All handling should be performed in a well-ventilated fume hood.

  • GHS Classification: GHS07 (Irritant)[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, and its functional handles offer a gateway to vast chemical diversity. For researchers in drug discovery, a thorough understanding of this molecule's properties, reactivity, and synthetic pathways is essential for its effective deployment in the creation of next-generation therapeutics.

References

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  • Al-Ostath, A. I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3894. Retrieved from [Link]

  • Naito, H., et al. (2005). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & pharmaceutical bulletin, 53(2), 153–163. Retrieved from [Link]

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  • AZA Mid-Year Meeting. (n.d.). 1-Pyrimidin-2-yl-piperidin-4-one. Retrieved from [Link]

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  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
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  • Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(3), 307–313. Retrieved from [Link]

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  • Reddy, M. V., et al. (2021). Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer. Journal of medicinal chemistry, 64(17), 12848–12871. Retrieved from [Link]

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An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-ol: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrimidin-2-yl)piperidin-4-ol, a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. The document delineates its chemical identity, structural characteristics, and a generalized synthetic pathway. While specific experimental data on its biological activity remains limited in publicly accessible literature, this guide explores the well-established pharmacological importance of its constituent pyrimidine and piperidine scaffolds. This analysis provides a foundational understanding of its potential applications as a versatile building block in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

Introduction

The confluence of piperidine and pyrimidine moieties in a single molecular entity presents a compelling scaffold for interaction with a diverse range of biological targets. The piperidine ring, a ubiquitous feature in many natural alkaloids and synthetic pharmaceuticals, offers a flexible, saturated heterocyclic system that can be readily functionalized to modulate pharmacokinetic properties such as solubility and metabolic stability. Concurrently, the pyrimidine ring is a cornerstone of numerous biologically active compounds, including nucleobases and a wide array of targeted therapeutics, recognized for its ability to participate in crucial hydrogen bonding and aromatic interactions within protein active sites. This compound emerges at the intersection of these two privileged structures, positioning it as a valuable intermediate for chemical library synthesis and hit-to-lead optimization programs. This guide aims to consolidate the available information on this compound and extrapolate its potential utility for researchers in drug development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are essential for its application in synthetic chemistry and drug design.

Nomenclature and Structural Information
  • IUPAC Name: this compound

  • CAS Number: 893755-98-1[1]

  • Molecular Formula: C₉H₁₃N₃O[1]

  • Molecular Weight: 179.22 g/mol [1]

  • Canonical SMILES: C1CN(CCC1O)C2=NC=CC=N2

  • InChI Key: WGYRKRQISPNEMG-UHFFFAOYSA-N

The structure features a central piperidine ring with a hydroxyl group at the 4-position and a pyrimidin-2-yl group attached to the piperidine nitrogen.

Table 1: Core Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound -
CAS Number 893755-98-1 [1]
Molecular Formula C₉H₁₃N₃O [1]

| Molecular Weight | 179.22 g/mol |[1] |

Physicochemical Properties

Synthesis and Characterization

The synthesis of this compound is conceptually straightforward, relying on established methodologies for the formation of N-aryl piperidines.

General Synthetic Pathway

The most common and logical route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of piperidin-4-ol with an activated pyrimidine, typically a 2-halopyrimidine such as 2-chloropyrimidine or 2-bromopyrimidine.

Experimental Protocol: General Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of piperidin-4-ol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane, is added a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2-3 equivalents).

  • Addition of Pyrimidine: 2-Chloropyrimidine or 2-bromopyrimidine (1.0-1.2 equivalents) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated, typically in the range of 80-120 °C, and stirred for several hours until reaction completion is observed by a suitable monitoring technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

SynthesisWorkflow reagents Piperidin-4-ol + 2-Halopyrimidine + Base (e.g., DIPEA) heating Heat (80-120°C) reagents->heating Combine in solvent solvent Solvent (e.g., DMF) workup Aqueous Work-up & Extraction heating->workup Reaction Completion purification Column Chromatography workup->purification product This compound purification->product

Generalized workflow for the synthesis of this compound.
Characterization

Full characterization of the synthesized compound would be imperative for identity and purity confirmation. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of both the piperidine and pyrimidine protons with characteristic chemical shifts and coupling patterns. ¹³C NMR would show the requisite number of carbon signals for the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, corresponding to its molecular formula.

  • Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic broad absorption for the O-H stretch of the hydroxyl group, as well as C-H and C-N stretching vibrations.

At present, specific, publicly available spectroscopic data for this compound is scarce. Researchers are advised to acquire and interpret this data for any synthesized batches.

Medicinal Chemistry and Potential Applications

While direct biological data for this compound is limited, the therapeutic relevance of its constituent parts provides a strong rationale for its use in drug discovery.

The Pyrimidine Moiety in Drug Design

The 2-aminopyrimidine scaffold is a well-known "hinge-binder" motif found in numerous kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form critical hydrogen bond interactions with the backbone amide residues in the hinge region of the kinase ATP-binding pocket. This interaction is a cornerstone of the mechanism of action for many approved drugs, such as Imatinib and Erlotinib. Therefore, this compound serves as a pre-formed building block to introduce this key interaction motif.

The 4-Hydroxypiperidine Moiety

The 4-hydroxypiperidine group offers several advantages in drug design:

  • Vector for Further Synthesis: The hydroxyl group provides a reactive handle for further functionalization. It can be used to introduce other groups to probe deeper into a protein's binding pocket, or to attach linkers for the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).

  • Improved Physicochemical Properties: The polar hydroxyl group can enhance aqueous solubility and provide a hydrogen bond donor/acceptor site, which can be crucial for target engagement and improving overall drug-like properties.

  • Scaffold Rigidity and Orientation: The piperidine ring provides a non-aromatic, conformationally mobile scaffold that can orient the pyrimidine and hydroxyl substituents in specific vectors in three-dimensional space, allowing for fine-tuning of binding interactions.

LogicalRelationship cluster_0 This compound cluster_1 Potential Biological Roles pyrimidine Pyrimidin-2-yl Group kinase_binding Kinase Hinge Binding pyrimidine->kinase_binding H-Bonding piperidine 4-Hydroxypiperidine Core solubility Modulation of Solubility & PK piperidine->solubility Polarity & Flexibility vector Synthetic Vector (e.g., for PROTACs) piperidine->vector OH Group

Key structural features and their potential roles in drug design.
Potential Therapeutic Areas

Derivatives of this compound could plausibly be investigated in therapeutic areas where pyrimidine and piperidine scaffolds have shown promise, including:

  • Oncology: As a core for kinase inhibitors (e.g., targeting Akt, PI3K, or other cancer-relevant kinases).

  • Inflammatory Diseases: As a scaffold for inhibitors of inflammatory signaling pathways.

  • Infectious Diseases: As a building block for antiviral or antibacterial agents.

Conclusion

This compound represents a strategically designed chemical building block that marries the pharmacologically significant pyrimidine and piperidine scaffolds. While this guide highlights the current gap in specific experimental data for the compound itself, its value is evident from a medicinal chemistry perspective. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting point for the development of new chemical entities. It is anticipated that as compound libraries become more diverse and sophisticated, the utility of such well-conceived building blocks will continue to grow, enabling the rapid exploration of chemical space in the quest for novel and effective therapeutics. Researchers and drug development professionals are encouraged to consider this scaffold in their design strategies for targeted therapies.

References

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1-(Pyrimidin-2-yl)piperidin-4-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-ol

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its molecular architecture, which integrates a pyrimidine ring, a piperidine core, and a reactive hydroxyl group, makes it a versatile building block for the synthesis of complex molecular entities. The pyrimidine moiety is a common feature in a wide array of biologically active compounds, while the piperidine scaffold is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to all research and development endeavors. This compound is defined by its unique combination of a pyrimidine ring attached at the 2-position to the nitrogen of a piperidin-4-ol ring.

Caption: Chemical Structure of this compound.

IdentifierValueReference
CAS Number 893755-98-1[2][3][4]
Molecular Formula C₉H₁₃N₃O[4][5]
Molecular Weight 179.22 g/mol [4][5]
SMILES O(C1CC(N(C=NC=C2)C2=N1)CC1)[2]
InChI Key (Generated from structure)

Physical Properties

The physical state and solubility of a compound dictate its handling, formulation, and pharmacokinetic properties. This compound is typically a solid at room temperature, with solubility characteristics governed by its polar functional groups.

PropertyDescriptionRationale
Appearance White to off-white crystalline solid.[2]The planar pyrimidine and saturated piperidine rings allow for efficient crystal packing.
Melting Point 120-125 °C.[2]The presence of the hydroxyl group and pyrimidine nitrogens allows for intermolecular hydrogen bonding, resulting in a relatively high melting point for a molecule of its size.
Solubility Sparingly soluble in water; Moderately soluble in ethanol, methanol, and DMSO.[2]The polar hydroxyl group and nitrogen atoms confer some water solubility, but the larger carbon backbone limits it. Its solubility in polar organic solvents is consistent with its structure.
Storage Store in a tightly sealed container in a cool, dry place.[2]This minimizes degradation from moisture and atmospheric contaminants. Recommended storage is often at 2-8 °C.[2]

Chemical Properties and Reactivity

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent functional groups. The secondary alcohol on the piperidine ring is a primary site for modification, while the pyrimidine ring offers opportunities for interaction and further functionalization.

Key Reactive Sites:

  • Hydroxyl Group: The secondary alcohol at the C4 position of the piperidine ring is a versatile handle for various chemical transformations. It can undergo:

    • Oxidation: Conversion to the corresponding ketone, 1-(pyrimidin-2-yl)piperidin-4-one, which is a valuable pharmacophore in its own right.[2][6]

    • Etherification: Formation of ethers to introduce diverse substituents.

    • Esterification: Creation of esters, which can act as prodrugs or modify the compound's physicochemical properties.[2]

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are weakly basic and can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets like kinases and proteases.[2]

  • Piperidine Nitrogen: While this nitrogen is a tertiary amine and less reactive than a primary or secondary amine, its lone pair of electrons contributes to the overall basicity and polarity of the molecule.

Reactivity_Workflow cluster_main This compound cluster_products Potential Derivatives main Core Scaffold (Pyrimidinyl-piperidin-4-ol) ketone Oxidation (e.g., PCC, Swern) main->ketone [O] ether Etherification (e.g., Williamson ether synthesis) main->ether R-X, Base ester Esterification (e.g., Fischer esterification) main->ester R-COOH, Acid

Caption: Key reaction pathways for this compound.

Synthesis and Purification Workflow

A common and efficient method for the preparation of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a commercially available pyrimidine precursor with 4-hydroxypiperidine.

Synthesis_Workflow start Reactants: - 2-Chloropyrimidine - 4-Hydroxypiperidine reaction S_NAr Reaction (e.g., DIPEA, DMF, Heat) start->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Product: This compound characterization->product

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

Causality: This protocol utilizes a standard SNAr reaction. 4-Hydroxypiperidine acts as the nucleophile, displacing the chloride on the electron-deficient pyrimidine ring. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to quench the HCl byproduct without competing in the primary reaction. A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the reaction.

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in dimethylformamide (DMF), add 2-chloropyrimidine (1.1 eq) and DIPEA (1.5 eq).

  • Heating: Stir the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Causality: The crude product will likely contain unreacted starting materials and byproducts. Column chromatography is the standard method for purification. A gradient elution from a less polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/methanol) is used to separate the components based on their polarity.

  • Column Preparation: Prepare a silica gel column packed in a suitable non-polar solvent (e.g., 100% hexanes or dichloromethane).

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 20% to 100%), followed by a gradient of methanol in ethyl acetate if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected data for validating the structure.

TechniqueExpected Observations
¹H NMR - Signals in the aromatic region (δ ~6.5-8.5 ppm) corresponding to the pyrimidine protons. - A multiplet around δ ~3.5-4.5 ppm for the piperidine protons adjacent to the nitrogen and the proton on the carbon bearing the hydroxyl group. - Signals in the aliphatic region (δ ~1.5-2.0 ppm) for the remaining piperidine protons. - A broad singlet for the hydroxyl proton, which is D₂O exchangeable.
¹³C NMR - Resonances in the aromatic region (δ ~110-165 ppm) for the pyrimidine carbons. - A signal around δ ~60-70 ppm for the carbon attached to the hydroxyl group. - Resonances in the aliphatic region (δ ~30-50 ppm) for the remaining piperidine carbons.
Mass Spec (MS) - The Electrospray Ionization (ESI+) mode should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 180.23.
Infrared (IR) - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching bands just below 3000 cm⁻¹. - C-N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate or building block.[2] Its structural motifs are found in molecules designed to interact with various biological targets.

  • Kinase Inhibitors: The pyrimidine ring is a well-known "hinge-binding" motif in many ATP-competitive kinase inhibitors. The piperidinol scaffold allows for the introduction of substituents that can occupy adjacent pockets in the kinase active site, enhancing potency and selectivity.

  • GPCR Ligands: The piperidine core is a common feature in ligands for G protein-coupled receptors (GPCRs). The hydroxyl group can serve as a key hydrogen bonding partner or as a point for derivatization to optimize receptor affinity and subtype selectivity.[2]

  • Protein Degraders: This compound has been identified as a building block for PROTACs (Proteolysis Targeting Chimeras) and other protein degraders, where it can be incorporated into the linker or ligand components.[5]

Safety and Handling

As a laboratory chemical, proper handling procedures are essential to ensure safety.

  • Hazard Classification: It is classified as a skin and eye irritant (GHS07).[2] Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[7]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7]

  • First Aid:

    • Eyes: In case of contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[7]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Conclusion

This compound is a compound of high strategic value in modern synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of novel bioactive molecules. A thorough understanding of its characteristics, synthesis, and handling, as outlined in this guide, is crucial for any researcher aiming to leverage its potential in drug discovery and development programs.

References

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An In-depth Technical Guide to the Solubility of 1-(Pyrimidin-2-yl)piperidin-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility of 1-(Pyrimidin-2-yl)piperidin-4-ol, a key consideration for its application in research and drug development. Recognizing the critical role of solubility in determining a compound's developability and ultimate therapeutic efficacy, this document synthesizes known qualitative data with established experimental and computational methodologies for a thorough understanding of this molecule's solubility profile.

The Paramount Importance of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a critical determinant of success. A drug must be in solution to be absorbed, distributed, and ultimately reach its biological target. Insufficient solubility can lead to a cascade of undesirable consequences, including poor bioavailability, variable therapeutic outcomes, and difficulties in formulation development. Therefore, a comprehensive understanding and early characterization of a compound's solubility are indispensable for making informed decisions and mitigating risks in the drug discovery and development process.

Physicochemical Properties of this compound

A foundational understanding of a molecule's inherent physicochemical properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O[1]
Molecular Weight 179.22 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 120-125 °C[2]
CAS Number 893755-98-1[1]

This data is compiled from publicly available sources and provides a snapshot of the basic physical characteristics of the compound.

Qualitative Solubility Profile of this compound

While quantitative solubility data for this compound is not extensively published in the public domain, qualitative assessments provide valuable initial guidance for handling and formulation. Based on available information, the compound exhibits the following general solubility characteristics:

  • Aqueous Solubility: Sparingly soluble in water.[2]

  • Organic Solvent Solubility: Moderate solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2]

This profile suggests that while direct formulation in simple aqueous vehicles may be challenging, the use of co-solvents or other formulation strategies could be effective. The moderate solubility in DMSO is particularly relevant for in vitro screening, as DMSO is a common solvent for compound stock solutions.

Experimental Determination of Solubility: Methodologies and Protocols

To obtain precise, quantitative solubility data, rigorous experimental evaluation is necessary. The choice of method often depends on the stage of drug discovery and the required throughput. The two primary types of solubility measured are thermodynamic and kinetic solubility.

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved in a solvent to form a saturated solution. The shake-flask method is the gold standard for determining thermodynamic solubility.

Kinetic solubility , on the other hand, is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a non-equilibrium measurement and is often used in high-throughput screening (HTS) during early drug discovery to quickly flag compounds with potential solubility liabilities.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for measuring thermodynamic solubility.[3] It involves equilibrating an excess amount of the solid compound with a solvent over a defined period.

  • Preparation: Accurately weigh an excess amount of this compound solid into a suitable vessel (e.g., a glass vial or flask).

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or various organic solvents) to the vessel.

  • Equilibration: Seal the vessel and place it in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the suspension at high speed to pellet the excess solid.

    • Filtration: Filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF or PTFE syringe filter) to remove the undissolved solid.

  • Quantification: Carefully collect the clear supernatant or filtrate. Determine the concentration of this compound in the solution using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve with known concentrations of the compound is used for quantification.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore and does not interfere with the solvent, this method can be used. A calibration curve is also required.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature. The experiment should be performed in replicate (typically n=3) to ensure accuracy and precision.

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Kinetic Solubility Determination for High-Throughput Screening

In early drug discovery, where large numbers of compounds are screened, high-throughput methods for assessing kinetic solubility are invaluable. These assays are designed to be rapid and amenable to automation. Nephelometry is a commonly used technique that measures the light scattering caused by precipitated particles in a solution.[4]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a multi-well plate (e.g., 96- or 384-well), add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a laser nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility of the compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare DMSO Stock add_compound Add Compound Stock to Buffer prep_stock->add_compound prep_plate Prepare Assay Plate with Buffer prep_plate->add_compound incubate Incubate (1-2h) add_compound->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Kinetic Solubility measure->analyze

Caption: High-Throughput Kinetic Solubility Workflow.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of a compound's solubility. These in silico methods leverage the molecule's structure to predict its physicochemical properties.

Several approaches are used for solubility prediction:

  • Property-Based Models: These models use molecular descriptors such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors to predict solubility. The General Solubility Equation (GSE) is a well-known example.

  • Fragment-Based Models: These methods calculate solubility by summing the contributions of individual atoms or functional groups within the molecule.

For this compound, a computational prediction would likely consider the interplay between the polar pyrimidine and hydroxyl groups, which would favor aqueous solubility, and the more nonpolar piperidine ring. The accuracy of these predictions can vary, and they are best used for initial estimations and to prioritize compounds for experimental testing.

Conclusion and Future Directions

This technical guide has outlined the current understanding of the solubility of this compound, highlighting its qualitative profile and providing detailed protocols for its quantitative determination. While existing data indicates it is sparingly soluble in water and moderately soluble in common organic solvents, precise thermodynamic and kinetic solubility measurements are crucial for advancing its development.

For researchers working with this compound, it is strongly recommended to perform experimental solubility studies using the methodologies described herein. The choice of method will depend on the specific research question and the stage of development. The shake-flask method will provide the most accurate thermodynamic solubility data, which is essential for pre-formulation and biopharmaceutical assessment. High-throughput kinetic solubility assays are well-suited for early-stage screening and lead optimization.

Future work should focus on generating and publishing robust, quantitative solubility data for this compound in a range of pharmaceutically relevant solvents and buffer systems. This will not only aid in the development of this specific molecule but also contribute to the broader understanding of the structure-solubility relationships of related chemical scaffolds.

References

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

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  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Green, C., McKee, S., & Saunders, K. (2004).
  • HORIZON. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]

  • Journal of Chemical Education. (2017). Determining a Solubility Product Constant by Potentiometric Titration. Retrieved from [Link]

  • ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

  • ChemBK. (2022). PIPERIDIN-4-OL. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.2: Potentiometric Methods. Retrieved from [Link]

  • YouTube. (2020). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). Retrieved from [Link]

  • NIH. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of drug solubility from structure. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

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A Spectroscopic Investigation of 1-(Pyrimidin-2-yl)piperidin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(Pyrimidin-2-yl)piperidin-4-ol in Medicinal Chemistry

The compound this compound is a heterocyclic molecule of significant interest in the field of drug discovery and development.[1] Its structure, which marries a pyrimidine ring to a piperidin-4-ol moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrimidine core is a common feature in a multitude of biologically active compounds, while the substituted piperidine ring allows for a range of structural modifications to optimize pharmacokinetic and pharmacodynamic properties.[2][3]

A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and as a foundational dataset for the characterization of its derivatives. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights grounded in established spectroscopic principles.

Molecular Structure and Key Features

To facilitate the interpretation of the spectral data, it is essential to first visualize the molecular architecture of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in a 5 mm NMR tube.

  • Solvent Selection: The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, if the compound exhibits limited solubility or if exchangeable protons (like the hydroxyl proton) are of particular interest, DMSO-d₆ is a preferable alternative as it slows down the proton exchange rate.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and coupling constants.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms in the molecule.

    • For more detailed structural analysis, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine and piperidine rings.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.3Doublet2HH-4', H-6' (Pyrimidine)
~6.5Triplet1HH-5' (Pyrimidine)
~4.6Multiplet2HH-2, H-6 (axial, Piperidine)
~3.8Multiplet1HH-4 (Piperidine)
~3.4Multiplet2HH-2, H-6 (equatorial, Piperidine)
~1.9Multiplet2HH-3, H-5 (axial, Piperidine)
~1.5Multiplet2HH-3, H-5 (equatorial, Piperidine)
VariableBroad Singlet1H-OH

Interpretation:

  • The pyrimidine protons are expected to appear in the aromatic region of the spectrum. The two equivalent protons at the 4' and 6' positions will likely appear as a doublet, while the proton at the 5' position will be a triplet due to coupling with the adjacent protons.[4][5]

  • The piperidine protons attached to the carbons adjacent to the nitrogen (H-2 and H-6) are diastereotopic and will exhibit complex multiplets due to both geminal and vicinal coupling. The axial protons are typically shifted downfield compared to their equatorial counterparts.

  • The proton on the carbon bearing the hydroxyl group (H-4) will also appear as a multiplet.

  • The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~162C-2' (Pyrimidine)
~157C-4', C-6' (Pyrimidine)
~110C-5' (Pyrimidine)
~67C-4 (Piperidine)
~43C-2, C-6 (Piperidine)
~34C-3, C-5 (Piperidine)

Interpretation:

  • The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum, with the carbon atom directly attached to the two nitrogen atoms (C-2') being the most deshielded.[6][7]

  • The piperidine carbons will appear in the aliphatic region. The carbon atom bonded to the electronegative oxygen atom (C-4) will be shifted further downfield compared to the other piperidine carbons.[8]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule based on their characteristic vibrational frequencies.[9]

Experimental Protocol: IR Sample Preparation and Data Acquisition

Materials:

  • This compound sample

  • Potassium bromide (KBr) for solid-state analysis or a suitable solvent for solution-phase analysis

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry KBr powder using an agate mortar and pestle.

    • Press the resulting mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1600MediumC=N and C=C stretch (pyrimidine ring)
~1260MediumC-N stretch (aromatic amine)
~1050Medium to StrongC-O stretch (secondary alcohol)

Interpretation:

  • A prominent, broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the presence of the hydroxyl (-OH) group, with the broadening attributed to hydrogen bonding.[10][11][12]

  • The aromatic C-H stretching vibrations of the pyrimidine ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring will be observed just below 3000 cm⁻¹.[13]

  • The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will be present in the 1600 cm⁻¹ region.

  • The C-N stretching of the bond connecting the piperidine nitrogen to the pyrimidine ring will likely appear around 1260 cm⁻¹.

  • A strong absorption band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby allowing for the determination of its molecular weight and the elucidation of its structure.[14]

Experimental Protocol: MS Sample Preparation and Data Acquisition

Materials:

  • This compound sample

  • A suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-QTOF or GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Expected Mass Spectrum and Fragmentation
  • Molecular Ion: The molecular weight of this compound is 179.22 g/mol .[1][15] In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of approximately 180.2.

  • Fragmentation Pattern: The fragmentation of piperidine derivatives is often initiated by cleavage of the piperidine ring.[16][17] Common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[14] The loss of water from the hydroxyl group is also a likely fragmentation pathway.[17]

M_H [M+H]⁺ m/z = 180.2 M_H_H2O [M+H-H₂O]⁺ m/z = 162.2 M_H->M_H_H2O -H₂O Fragment1 Fragment (α-cleavage) M_H->Fragment1 Fragment2 Fragment (Ring Fission) M_H->Fragment2

Caption: Proposed fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating spectroscopic signature for this compound. The ¹H and ¹³C NMR spectra precisely map the atomic connectivity and chemical environments within the molecule. The IR spectrum confirms the presence of key functional groups, namely the hydroxyl and the pyrimidine ring. Finally, mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation behavior. This detailed spectral characterization serves as an essential reference for researchers and scientists engaged in the synthesis, purification, and biological evaluation of this important class of heterocyclic compounds.

References

  • BenchChem.
  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Chemistry Steps. Interpreting IR Spectra.
  • ResearchGate.
  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • YouTube. Interpretation of IR spectra (alcohols,amines and carbonyl compounds).
  • Canadian Journal of Chemistry. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • ChemicalBook. Pyrimidine(289-95-2) 1H NMR spectrum.
  • PMC - NIH.
  • Chemguide. interpreting infra-red spectra.
  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Mass Spectrometry: Fragment
  • PubChem. Piperidin-4-ol | C5H11NO | CID 79341.
  • Santa Cruz Biotechnology. 1-Pyrimidin-2-yl-piperidin-4-ol | CAS 893755-98-1 | SCBT.
  • ResearchGate.
  • Benchchem. A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs.
  • ChemShuttle. This compound; CAS No. - ChemShuttle.
  • ACS Publications. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry.
  • Aladdin Scientific. This compound, min 95%, 1 gram.
  • PMC - NIH. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
  • ResearchGate. 13 C NMR spectra of... | Download Scientific Diagram.
  • NIST WebBook. 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-.
  • ChemicalBook. 4-Hydroxypiperidine | 5382-16-1.
  • The Journal of Physical Chemistry. High Resolution Mass Spectrum of Piperidine.
  • ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.
  • SpectraBase. 1-(Pyridin-2-yl)
  • PubChem. 1,4'-Bipiperidine | C10H20N2 | CID 78607.
  • NIST WebBook. 4-Piperidinol, 1-(phenylmethyl)-.
  • PubChem. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055.
  • 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine.
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  • NIST WebBook. Pyridine.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

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A Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-ol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Evaluation of Commercial Sourcing, Quality Control, and Application in Modern Medicinal Chemistry

Abstract

1-(Pyrimidin-2-yl)piperidin-4-ol, a key heterocyclic building block, has emerged as a valuable scaffold in contemporary drug discovery. Its unique structural combination of a pyrimidine ring and a functionalized piperidine moiety makes it a critical component in the synthesis of complex therapeutic agents, most notably in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It delves into the landscape of commercial suppliers, outlines critical quality control parameters for procurement, and presents detailed protocols for in-house validation. Furthermore, it explores the compound's synthetic origins to anticipate potential impurities and contextualizes its application in medicinal chemistry, ensuring that researchers can confidently and effectively integrate this vital building block into their discovery workflows.

Introduction: The Strategic Importance of this compound

This compound (CAS Number: 893755-98-1) is a bifunctional molecule featuring a nucleophilic secondary amine within a piperidine ring and a reactive hydroxyl group, all appended to an electron-deficient pyrimidine system.[1] This distinct arrangement of functional groups allows for sequential and regioselective chemical modifications, making it an ideal starting material for the construction of diverse chemical libraries.[1]

The piperidine and pyrimidine motifs are prevalent in a vast number of FDA-approved drugs, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability. The true value of this compound in modern drug discovery, however, is most evident in its role as a versatile building block for PROTACs.[2] PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound can serve as a central scaffold or a component of the linker that connects the target protein binder to the E3 ligase ligand, a fundamental aspect of PROTAC design.

Given its critical role in the synthesis of these cutting-edge therapeutics, the quality and purity of commercially sourced this compound are of paramount importance. The presence of impurities can lead to ambiguous biological data, complicate reaction scale-up, and ultimately hinder the progress of a drug discovery program. This guide, therefore, aims to equip the discerning researcher with the necessary knowledge to navigate the commercial landscape and ensure the scientific integrity of their work.

The Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, catering to different scales of research and development needs. The selection of a supplier should be a deliberate process, weighing factors such as purity, available analytical data, cost, and lead times.

Supplier NameTypical PurityAvailable QuantitiesAdditional Information
AA Blocks≥95%1gMarketed as a protein degrader building block.[2]
Santa Cruz BiotechnologyNot specifiedInquireMarketed for proteomics research.[3]
ChemShuttle≥95%1g, 5g, 10g, 25g, 100g, 250gProvides basic physical properties and safety information.[1]
ChemSceneNot specifiedInquireAlso offers custom synthesis services.
Apollo ScientificNot specified250mg, 1g, 5g, 10g-

Expert Insight: For early-stage discovery and initial synthetic route exploration, a purity of ≥95% is often sufficient. However, as a program progresses towards lead optimization and in vivo studies, sourcing material with a purity of ≥98% is highly recommended to minimize the confounding effects of impurities. Always request a lot-specific Certificate of Analysis (CoA) before purchase.

Quality Control and In-House Validation: A Self-Validating System

While suppliers provide a Certificate of Analysis, it is imperative for research organizations to perform their own independent quality control on incoming batches of this compound. This ensures consistency and mitigates the risk of project delays.

Interpreting the Certificate of Analysis (CoA)

A comprehensive CoA from a reputable supplier should include the following:

  • Identity Confirmation: Usually confirmed by ¹H NMR and Mass Spectrometry. The data should be consistent with the expected structure of this compound.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or ¹H NMR.

  • Appearance: Should be a white to off-white solid.[1]

  • Solubility: Soluble in methanol, ethanol, and DMSO; sparingly soluble in water.[1]

  • Water Content: Often determined by Karl Fischer titration.

  • Residual Solvents: Assessed by Gas Chromatography (GC).

Recommended In-House QC Protocols

Protocol 1: ¹H NMR Spectroscopy for Structural Verification and Purity Estimation

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Chemical Shifts (Expected):

      • Pyrimidine protons: ~8.3-8.5 ppm (doublet) and ~6.6-6.8 ppm (triplet).

      • Piperidine protons (axial and equatorial at C2/C6): ~3.8-4.0 ppm (multiplet).

      • Piperidine proton (CH-OH): ~3.5-3.7 ppm (multiplet).

      • Piperidine protons (axial and equatorial at C3/C5): ~1.8-2.0 ppm and ~1.4-1.6 ppm (multiplets).

      • Hydroxyl proton (OH): Broad singlet, chemical shift is concentration and solvent dependent.

    • Purity Estimation: Integrate the peaks corresponding to the compound and any visible impurities. The relative integration values can provide a semi-quantitative measure of purity. Look for unreacted starting materials or residual solvents.

Protocol 2: HPLC-MS for Purity Determination and Impurity Profiling

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 10-50 µg/mL.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Detection: UV at 254 nm and Mass Spectrometry (ESI+).

  • Data Analysis:

    • Purity: The purity is calculated as the peak area of the main compound divided by the total peak area of all components.

    • Impurity Identification: The mass spectrometer will provide the mass-to-charge ratio (m/z) of any impurities. For this compound (C₉H₁₃N₃O, MW: 179.22), the expected [M+H]⁺ ion is 180.2.

Synthetic Route and Potential Impurities

Understanding the likely synthetic route is crucial for anticipating potential impurities. A common and logical approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction.

reagent1 2-Chloropyrimidine product This compound reagent1->product SNAᵣ Reaction reagent2 Piperidin-4-ol reagent2->product base Base (e.g., DIEA, K₂CO₃) base->product solvent Solvent (e.g., DMF, DMSO) solvent->product

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Inferred):

  • To a solution of piperidin-4-ol (1.0 eq) and a suitable non-nucleophilic base such as diisopropylethylamine (DIEA) or potassium carbonate (1.5-2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-chloropyrimidine (1.0-1.2 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Potential Impurities:
  • Unreacted Starting Materials: Residual 2-chloropyrimidine and piperidin-4-ol.

  • Bis-substituted Product: In the presence of a strong base or high temperatures, the hydroxyl group of the product could potentially react with another molecule of 2-chloropyrimidine, although this is less likely.

  • Positional Isomers: If the starting pyrimidine is not exclusively 2-chloro (e.g., contains 4-chloropyrimidine), isomeric products could form.

  • Solvent Adducts and Residual Solvents: High boiling point solvents like DMF or DMSO may be difficult to remove completely.

Conclusion: Enabling Robust Drug Discovery

This compound is a cornerstone building block for modern medicinal chemistry, particularly in the synthesis of targeted protein degraders. Its commercial availability is a significant asset to drug discovery programs. However, to ensure the generation of reliable and reproducible data, a rigorous approach to supplier selection and in-house quality control is non-negotiable. By understanding the synthetic vulnerabilities and establishing robust analytical validation protocols, researchers can confidently utilize this versatile molecule to its full potential, accelerating the discovery of novel therapeutics.

References

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The Pyrimidinyl Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The confluence of pyrimidine and piperidine rings has given rise to a class of compounds with remarkable versatility and therapeutic potential. The pyrimidinyl piperidine scaffold has established itself as a privileged motif in medicinal chemistry, demonstrating efficacy across a range of biological targets, from protein kinases to G-protein coupled receptors (GPCRs).[1] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, offering insights into their mechanism of action, structure-activity relationships (SAR), and key experimental protocols.

The historical development of pyrimidinyl piperidine compounds is not a linear narrative but rather a convergence of independent research efforts targeting various diseases. The piperidine ring, a ubiquitous feature in natural alkaloids and synthetic drugs, offers a versatile, saturated heterocyclic scaffold that can be readily functionalized to modulate physicochemical properties such as solubility and bioavailability.[2][3] The pyrimidine ring, a core component of nucleobases, provides a key structural element for establishing crucial hydrogen bonding interactions with biological targets.[4] The fusion of these two moieties has proven to be a highly successful strategy in the design of potent and selective therapeutic agents.

I. Pyrimidinyl Piperidine Compounds as Kinase Inhibitors: A Focus on Cyclin-Dependent Kinases (CDKs)

A significant portion of the research on pyrimidinyl piperidine compounds has been concentrated on the development of protein kinase inhibitors, particularly for oncology applications. The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5]

Mechanism of Action: Modulating the Cell Cycle

CDK4 and CDK6 are key regulators of the G1 phase of the cell cycle. In complex with cyclin D, they phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent cell cycle progression. Pyrimidinyl piperidine-based CDK inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of CDKs and preventing the phosphorylation of Rb. This leads to a G1 cell cycle arrest and inhibition of tumor cell proliferation.

CDK4_6_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Machinery cluster_2 Therapeutic Intervention Growth Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth Factors->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb E2F E2F Rb_E2F->E2F releases G1_S_Transition G1-S Transition E2F->G1_S_Transition promotes Pyrimidinyl_Piperidine_Inhibitor Pyrimidinyl Piperidine CDK4/6 Inhibitor Pyrimidinyl_Piperidine_Inhibitor->CyclinD_CDK46 inhibits

Caption: Signaling pathway of CDK4/6 inhibition by pyrimidinyl piperidine compounds.

Structure-Activity Relationship (SAR) Insights

The SAR of pyrimidinyl piperidine CDK inhibitors has been extensively studied. Key interactions typically involve hydrogen bonds between the aminopyrimidine core and the hinge region of the kinase. The piperidine moiety often serves as a versatile linker to various substituents that can be modified to enhance potency, selectivity, and pharmacokinetic properties.

For instance, in a series of pyrido[2,3-d]pyrimidin-7-one inhibitors, the 2-amino group of the pyrimidine ring forms a crucial hydrogen bond with the carbonyl of a leucine residue in the CDK active site.[5] Modifications to the piperidine substituent can significantly impact selectivity. For example, the introduction of a 2'(S)-ethylpiperazine moiety in a series of pyridyl-piperazinyl-piperidine derivatives resulted in a human CXCR3 IC50 of 0.2 nM.[6]

Quantitative Data for Pyrimidinyl Piperidine Kinase Inhibitors
CompoundTargetIC50 / KiCell-based Potency (Cell Line)Reference
Palbociclib CDK4/CDK611 nM / 15 nM66 nM (MCF-7)[5]
Ribociclib CDK4/CDK610 nM / 39 nM107 nM (MCF-7)[5]
Abemaciclib CDK4/CDK62 nM / 5 nM14 nM (MTS-MCF7)[5]
Compound 21 Akt16 nM0.29 µM (U87MG)[7]

II. Expanding Horizons: Pyrimidinyl Piperidine Compounds Targeting GPCRs and Other Enzymes

While kinase inhibition remains a major focus, the pyrimidinyl piperidine scaffold has also been successfully employed in the development of antagonists for G-protein coupled receptors (GPCRs) and inhibitors for other enzyme families.

GPCR Antagonists

The structural features of the pyrimidinyl piperidine motif are well-suited for interaction with the transmembrane domains of GPCRs. This has led to the discovery of potent antagonists for chemokine receptors such as CCR5 and CXCR3, which are involved in inflammation and HIV entry. A series of pyridyl-piperazinyl-piperidine derivatives were explored for their CXCR3 binding affinity, with optimized compounds showing IC50 values in the low nanomolar range.[6]

Other Enzyme Inhibitors

The versatility of the pyrimidinyl piperidine scaffold extends to the inhibition of other enzymes. For example, piperidine carboxamide derivatives have been evaluated as calpain inhibitors, with some compounds exhibiting Ki values in the low nanomolar range and demonstrating anticonvulsive properties in animal models.[8]

Quantitative Data for Pyrimidinyl Piperidine GPCR Antagonists and Other Enzyme Inhibitors
CompoundTargetIC50 / KiAssay TypeReference
Analog 18j CXCR30.2 nMHuman CXCR3 binding[6]
Compound 11j µ-Calpain9 nMEnzyme inhibition[8]
P2Y12 Antagonists P2Y12VariesPlatelet aggregation[9]

III. Synthetic Methodologies: Constructing the Pyrimidinyl Piperidine Core

The synthesis of pyrimidinyl piperidine compounds typically involves the coupling of a pre-functionalized pyrimidine ring with a piperidine derivative. Several synthetic strategies have been developed to achieve this, often relying on nucleophilic aromatic substitution or cross-coupling reactions.

General Synthetic Workflow

A common approach involves the reaction of a chloropyrimidine with an aminopiperidine. The starting 2-amino-4-chloropyrimidine can be synthesized from isocytosine or 2,4-dichloropyrimidine.

Synthesis_Workflow Start Starting Materials (e.g., Isocytosine, Aminopiperidine) Step1 Synthesis of Chloropyrimidine Start->Step1 Step2 Coupling Reaction (Nucleophilic Substitution) Start->Step2 Step1->Step2 Product Pyrimidinyl Piperidine Compound Step2->Product Purification Purification and Characterization Product->Purification

Caption: General synthetic workflow for pyrimidinyl piperidine compounds.

Experimental Protocol: Synthesis of a 4-(Piperidin-4-ylamino)pyrimidine Derivative

Step 1: Synthesis of 2-Amino-4-chloropyrimidine

  • To a stirred solution of isocytosine (10 g, 90 mmol) in phosphorus oxychloride (50 mL), add N,N-dimethylaniline (5 mL) dropwise.

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with aqueous ammonia.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-chloropyrimidine.

Step 2: Coupling of 2-Amino-4-chloropyrimidine with a Piperidine Derivative

  • To a solution of 2-amino-4-chloropyrimidine (1.29 g, 10 mmol) and tert-butyl 4-aminopiperidine-1-carboxylate (2.0 g, 10 mmol) in 2-propanol (50 mL), add diisopropylethylamine (2.6 g, 20 mmol).

  • Heat the reaction mixture at reflux for 12 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to afford the desired pyrimidinyl piperidine product.

IV. Future Perspectives and Conclusion

The pyrimidinyl piperidine scaffold continues to be a fertile ground for drug discovery. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on exploring new substitution patterns to enhance selectivity and overcome drug resistance, as well as applying this versatile scaffold to a broader range of biological targets. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing the next generation of innovative medicines.

References

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191. [Link]

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The Pyrimidinylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrimidinylpiperidine scaffold, a heterocyclic structure amalgamating a pyrimidine and a piperidine ring, has solidified its status as one such "privileged" motif. Its prevalence in a wide array of biologically active compounds, from kinase inhibitors to central nervous system (CNS) modulators, underscores its remarkable versatility and drug-like properties.[1][2][3] The pyrimidine ring, a fundamental component of nucleobases, offers a rich scaffold for hydrogen bonding and aromatic interactions, while the piperidine moiety provides a three-dimensional structural element that can enhance solubility, metabolic stability, and target engagement.[1][2] This guide provides a comprehensive technical overview of the biological significance of the pyrimidinylpiperidine core, delving into its diverse therapeutic applications, underlying mechanisms of action, structure-activity relationships (SAR), and synthetic strategies.

Physicochemical Properties and Medicinal Chemistry Perspective

The fusion of the aromatic, electron-deficient pyrimidine ring and the saturated, basic piperidine ring imparts a unique set of physicochemical properties to the pyrimidinylpiperidine scaffold. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the piperidine nitrogen can be a hydrogen bond donor or acceptor, depending on its substitution.[3][4] This dual nature allows for multifaceted interactions with biological targets. Furthermore, the piperidine ring's conformational flexibility can be strategically constrained through substitution to optimize binding affinity and selectivity.[1] From a medicinal chemistry standpoint, the pyrimidinylpiperidine scaffold serves as a versatile template that can be readily functionalized at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Therapeutic Applications and Mechanisms of Action

The broad utility of the pyrimidinylpiperidine scaffold is evident in its application across a multitude of therapeutic areas.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] The pyrimidinylpiperidine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrimidine core can mimic the adenine ring of ATP, enabling competitive binding to the kinase hinge region.[2] The piperidine moiety can then be elaborated to access specific pockets within the ATP-binding site, thereby enhancing potency and selectivity. Structure-activity relationship studies have shown that substitution on the piperidine ring can significantly impact inhibitory activity against EGFR.[2]

  • Src Kinase Inhibition: As a non-receptor tyrosine kinase, Src plays a pivotal role in cancer cell proliferation, invasion, and metastasis.[6] Pyrazolopyrimidine derivatives, which share structural similarities with the pyrimidinyl scaffold, have been developed as potent Src inhibitors.[7] The pyrazolopyrimidine core forms key hydrogen bonds with the kinase hinge region, while substituents can be tailored to achieve high selectivity over other kinases like ABL.[7]

Signaling Pathway Diagram: EGFR Inhibition

EGFR_pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention EGFR EGFR RAS RAS EGFR->RAS Activates Pyrimidinylpiperidine_Inhibitor Pyrimidinylpiperidine Inhibitor Pyrimidinylpiperidine_Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation

Caption: EGFR signaling pathway and the mechanism of its inhibition by a pyrimidinylpiperidine-based drug.

Signaling Pathway Diagram: Src Kinase Inhibition

Src_pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention Receptor Growth Factor Receptor / Integrin Src Src Kinase Receptor->Src Activates Pyrimidinylpiperidine_Inhibitor Pyrimidinylpiperidine Inhibitor Pyrimidinylpiperidine_Inhibitor->Src Inhibits FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes STAT3->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes

Caption: Simplified Src kinase signaling pathway and its inhibition.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[8] Pyrimidinylpiperidine derivatives have emerged as potent allosteric modulators of GPCRs, offering a more nuanced approach to receptor modulation compared to traditional agonists and antagonists.[4][9]

  • Cannabinoid Receptor 1 (CB1) Modulation: Pyrimidinyl biphenylureas have been identified as allosteric modulators of the CB1 receptor.[9] These compounds can act as positive allosteric modulators (PAMs) or ago-allosteric modulators, enhancing the signaling of endogenous cannabinoids or activating the receptor directly in a biased manner.[9] This biased signaling, where only a subset of the receptor's downstream pathways are activated, holds therapeutic promise for minimizing side effects.[9]

Signaling Pathway Diagram: GPCR Allosteric Modulation

GPCR_Allosteric_Modulation cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR Binds to Orthosteric Site Allosteric_Modulator Pyrimidinylpiperidine Allosteric Modulator Allosteric_Modulator->GPCR Binds to Allosteric Site Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: General mechanism of GPCR allosteric modulation by a pyrimidinylpiperidine compound.

Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines.[5][10] The incorporation of a piperidine moiety can enhance the potency and selectivity of these compounds.[11]

Central Nervous System (CNS) Disorders

The pyrimidinylpiperidine scaffold is also prevalent in compounds targeting CNS disorders.[3] Its ability to cross the blood-brain barrier, a critical challenge in CNS drug development, makes it an attractive scaffold for targeting receptors and enzymes within the brain.[3] Derivatives have been investigated as potential treatments for epilepsy and other neurological conditions.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidinylpiperidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and piperidine rings.

Table 1: Structure-Activity Relationship of Pyrimidinylpiperidine Kinase Inhibitors

Position of SubstitutionEffect on ActivityRationale
Pyrimidine C2 Potency and SelectivityThe 2-amino group often forms a crucial hydrogen bond with the kinase hinge region.
Pyrimidine C4 Potency and SelectivitySubstitution at this position can interact with the ribose-binding pocket of the ATP-binding site.
Pyrimidine C5 Potency and SolubilityIntroduction of polar groups can enhance solubility, while hydrophobic groups can increase potency.
Piperidine N1 Pharmacokinetics and PotencyThe nature of the substituent can influence membrane permeability and interactions with the solvent-exposed region of the kinase.
Piperidine C4 Potency and SelectivitySubstituents at this position can access deeper pockets within the ATP-binding site, leading to increased potency and selectivity.

Synthetic Strategies and Experimental Protocols

The synthesis of the pyrimidinylpiperidine scaffold typically involves the coupling of a pre-functionalized pyrimidine with a functionalized piperidine. Key synthetic methodologies include:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the C-C bond between the pyrimidine and piperidine rings, typically by reacting a halopyrimidine with a piperidine boronic acid or ester.[13]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form the C-N bond between the pyrimidine and piperidine rings by coupling a halopyrimidine with a piperidine amine.

Experimental Protocol: Synthesis of a 4-(Pyrimidin-4-yl)piperidine Derivative via Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 4-Chloropyrimidine

  • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add 4-chloropyrimidine (1.0 mmol), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-Boc-4-(pyrimidin-4-yl)piperidine.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 4-(pyrimidin-4-yl)piperidine.

Workflow Diagram: Pyrimidinylpiperidine-Based Drug Discovery

Drug_Discovery_Workflow Start Target Identification & Validation Scaffold_Selection Scaffold Selection: Pyrimidinylpiperidine Start->Scaffold_Selection Library_Synthesis Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials End FDA Approval Clinical_Trials->End

Caption: A general workflow for the discovery and development of drugs based on the pyrimidinylpiperidine scaffold.

Conclusion and Future Perspectives

The pyrimidinylpiperidine scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its inherent drug-like properties, synthetic tractability, and ability to interact with a diverse range of biological targets have led to the development of numerous promising therapeutic candidates. Future research in this area will likely focus on the exploration of novel substitution patterns to further enhance selectivity and potency, the development of more efficient and sustainable synthetic methodologies, and the application of this versatile scaffold to an even broader range of therapeutic targets. As our understanding of complex biological pathways continues to grow, the pyrimidinylpiperidine core is poised to remain a central and highly productive platform for the design of next-generation medicines.

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An Investigator's Guide to the Pharmacological Potential of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

Authored by: [Your Name/Gemini Assistant]

Abstract

The confluence of the pyrimidine and piperidine scaffolds in a single molecule, 1-(Pyrimidin-2-yl)piperidin-4-ol (CAS 893755-98-1), presents a compelling starting point for novel drug discovery. While direct pharmacological data on this specific entity is nascent, the extensive bioactivity of its constituent moieties provides a strong rationale for its investigation across multiple therapeutic areas. This technical guide offers a comprehensive framework for researchers and drug development professionals to explore the pharmacological landscape of this compound. We will delve into its chemical attributes, propose putative biological targets based on structure-activity relationships of related compounds, and provide detailed, actionable protocols for its synthesis, characterization, and multi-faceted biological evaluation. This document is designed not as a rigid set of instructions, but as a strategic roadmap to unlock the therapeutic potential of this compound.

Introduction: The Rationale for Investigation

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in numerous approved pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility allows it to interact with a wide array of biological targets. Similarly, the pyrimidine nucleus is a cornerstone of many biologically active compounds, including anticancer and antimicrobial agents.[4] The combination of these two privileged scaffolds in this compound suggests a high probability of interesting pharmacological activities.

Chemical Profile:

PropertyValueSource
IUPAC Name This compound-
CAS Number 893755-98-1[5][6][7]
Molecular Formula C9H13N3O[5][6]
Molecular Weight 179.22 g/mol [5][6]

The presence of a hydroxyl group on the piperidine ring and the nitrogen-rich pyrimidine moiety provides multiple points for hydrogen bonding and other molecular interactions, making it an attractive candidate for binding to various protein targets.

Postulated Pharmacological Activities and Underlying Rationale

Based on the known activities of pyrimidine and piperidine derivatives, we can hypothesize several promising avenues for investigation:

Anticancer Potential

The pyrimidine scaffold is a well-established pharmacophore in oncology.[8] Furthermore, piperidine derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest.[9]

Hypothesized Mechanism of Action: Derivatives of this compound could potentially inhibit kinases involved in cancer cell proliferation and survival, such as phosphoinositide 3-kinases (PI3Ks), or interfere with cell cycle progression.[10]

Antimicrobial Activity

Both pyrimidine and piperidin-4-one derivatives have been reported to possess antibacterial and antifungal properties.[4][11]

Hypothesized Mechanism of Action: The compound could interfere with microbial cell wall synthesis, nucleic acid replication, or other essential metabolic pathways. The nitrogen atoms in the pyrimidine ring could chelate metal ions crucial for microbial enzyme function.

Central Nervous System (CNS) Activity

Piperidine derivatives are well-represented in CNS-acting drugs, including antipsychotics and analgesics. The structural similarity of the piperidin-4-ol moiety to neurotransmitters suggests potential interactions with CNS receptors.

Hypothesized Mechanism of Action: Possible targets include dopamine, serotonin, or muscarinic receptors.[12] The compound could act as an agonist or antagonist at these receptors, modulating neurotransmission.

Anti-Inflammatory Activity

Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the substituted piperidine core, have shown potent anti-inflammatory effects.[13]

Hypothesized Mechanism of Action: The compound might inhibit pro-inflammatory cytokines like TNF-α or enzymes such as cyclooxygenase (COX).

A Strategic Research Workflow

To systematically evaluate the pharmacological potential of this compound, a multi-stage research plan is proposed.

Research_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Evaluation Synthesis Synthesis & Characterization Purity Purity & Stability Assessment Synthesis->Purity Anticancer Anticancer Assays Purity->Anticancer Antimicrobial Antimicrobial Assays Purity->Antimicrobial CNS CNS Receptor Binding Purity->CNS AntiInflammatory Anti-Inflammatory Assays Purity->AntiInflammatory MoA Mechanism of Action Studies Anticancer->MoA Antimicrobial->MoA CNS->MoA AntiInflammatory->MoA Target Target Identification MoA->Target AnimalModels Disease Animal Models Target->AnimalModels Tox Preliminary Toxicology AnimalModels->Tox

Caption: A strategic workflow for the pharmacological evaluation of this compound.

Experimental Protocols

Synthesis and Characterization

While this compound is commercially available, a scalable in-house synthesis is crucial for producing derivatives and ensuring a consistent supply for extensive testing. A plausible synthetic route involves the nucleophilic aromatic substitution of 2-chloropyrimidine with 4-hydroxypiperidine.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add a base like potassium carbonate (K2CO3, 2.0 eq) or triethylamine (TEA, 2.0 eq).

  • Addition of Reactant: Add 2-chloropyrimidine (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Scheme Reactant1 4-Hydroxypiperidine Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Reactant1->Reaction + Reactant2 2-Chloropyrimidine Reactant2->Reaction Product This compound Reaction->Product

Caption: A proposed synthetic scheme for this compound.

In Vitro Pharmacological Screening

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Protocol: Broth Microdilution Method

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Preliminary In Vivo Evaluation

Should in vitro studies yield promising results, preliminary in vivo assessments can be initiated.

Protocol: Acute Toxicity Study in Mice

  • Animal Acclimatization: Acclimatize healthy mice for at least one week before the experiment.

  • Dose Administration: Administer single doses of this compound via oral gavage or intraperitoneal injection at increasing concentrations to different groups of mice.

  • Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.

  • LD50 Determination: The LD50 (median lethal dose) can be estimated using appropriate statistical methods.

Future Directions and Conclusion

The exploration of this compound is a journey into a promising, yet uncharted, region of chemical space. The true potential of this molecule may lie in its derivatives. The hydroxyl group on the piperidine ring serves as an excellent handle for further chemical modifications, allowing for the generation of a library of analogs with potentially enhanced potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational framework for the systematic investigation of this compound. By employing the outlined strategies and protocols, researchers can efficiently navigate the early stages of drug discovery and determine if this intriguing molecule holds the key to novel therapeutics. The convergence of two pharmacologically significant scaffolds in its structure provides a strong impetus for its continued and thorough investigation.

References

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The Pyrimidine Moiety: A Cornerstone of Biological Activity and Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Significance of a Privileged Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life.[1][2] Its presence at the heart of the nucleobases cytosine, thymine, and uracil underscores its profound biological importance.[3] This inherent biocompatibility, coupled with a remarkable chemical versatility, has established the pyrimidine scaffold as a "privileged structure" in the field of medicinal chemistry.[1][4] For decades, this deceptively simple ring system has served as a foundational template for the design and synthesis of a vast and diverse array of therapeutic agents, leading to numerous FDA-approved drugs.[5][6] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][7]

This in-depth technical guide provides a comprehensive exploration of the multifaceted role of the pyrimidine moiety in conferring biological activity. As a senior application scientist, the aim is to move beyond a mere recitation of facts, instead offering a narrative grounded in mechanistic understanding and practical application. We will delve into the physicochemical properties that make pyrimidine an exceptional pharmacophore, explore its diverse mechanisms of action across different therapeutic areas, and provide detailed experimental protocols for the synthesis and evaluation of these potent molecules.

I. The Physicochemical Landscape of the Pyrimidine Core: A Foundation for Biological Interaction

The unique arrangement of the two nitrogen atoms at positions 1 and 3 of the pyrimidine ring dictates its electronic and steric properties, which are pivotal for its interactions with biological macromolecules.[1] These nitrogen atoms act as both hydrogen bond donors and acceptors, enabling strong and specific binding to enzyme active sites and receptor pockets.[1]

The pyrimidine ring is a π-deficient system, a consequence of the electron-withdrawing nature of the nitrogen atoms.[8] This electronic characteristic facilitates nucleophilic aromatic substitution, providing medicinal chemists with a versatile handle to introduce a wide array of functional groups at various positions around the ring.[8][9] This synthetic tractability allows for the fine-tuning of a molecule's steric bulk, lipophilicity, and electronic distribution, which are critical for optimizing its absorption, distribution, metabolism, and excretion (ADMET) profile.[10][11]

The ability of the pyrimidine scaffold to act as a bioisostere for other aromatic systems, such as the phenyl ring, further enhances its utility in drug design.[3] This substitution can improve pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and reduced off-target effects.[3]

II. Pyrimidine in Oncology: A Targeted Assault on Cancer's Kinases

A particularly fruitful application of pyrimidine-based drug design has been in the development of kinase inhibitors for cancer therapy.[2] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Pyrimidine derivatives have been successfully developed to target key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][12]

The pyrimidine core often mimics the adenine ring of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding pocket of the enzyme and block its activity.[6] This competitive inhibition disrupts the downstream signaling cascades that promote cell proliferation, survival, and metastasis.[13]

Workflow for Pyrimidine-Based Kinase Inhibitor Discovery

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development Target_Identification Target Identification (e.g., EGFR, PI3K) Library_Design Pyrimidine Library Design (SAR-driven) Target_Identification->Library_Design Informs Synthesis Synthesis of Derivatives Library_Design->Synthesis Guides HTS High-Throughput Screening (HTS) Synthesis->HTS Provides compounds for Hit_Identification Hit Identification HTS->Hit_Identification Identifies Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Initiates Lead_Optimization Lead Optimization (ADMET profiling) Hit_to_Lead->Lead_Optimization Refines In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Tests Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate Selects IND_Enabling_Studies IND-Enabling Studies Preclinical_Candidate->IND_Enabling_Studies Advances to Clinical_Trials Clinical Trials IND_Enabling_Studies->Clinical_Trials Leads to

Caption: A typical workflow for pyrimidine-based drug discovery.

Case Study: Gefitinib - An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a prime example of a successful pyrimidine-based anticancer drug that targets the EGFR tyrosine kinase. Its chemical structure features a quinazoline core, a fused pyrimidine system, which is crucial for its inhibitory activity. The nitrogen atoms of the pyrimidine ring form key hydrogen bonds with the hinge region of the EGFR kinase domain, anchoring the molecule in the ATP-binding site. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways and inhibiting the growth of cancer cells that are dependent on EGFR signaling.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Library

The following is a generalized protocol for the synthesis of a library of 2,4-disubstituted pyrimidine derivatives, a common starting point for identifying novel kinase inhibitors.

Materials:

  • Substituted amidines

  • β-ketoesters

  • Sodium ethoxide

  • Ethanol

  • Appropriate purification and analytical equipment (e.g., flash chromatography, NMR, LC-MS)

Procedure:

  • Condensation Reaction: In a round-bottom flask, dissolve the substituted amidine and the β-ketoester in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified pyrimidine derivatives by NMR spectroscopy and mass spectrometry to confirm their structure and purity.

This versatile synthetic route allows for the introduction of a wide range of substituents at the 2 and 4 positions of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).[14]

III. Pyrimidines in the Fight Against Infectious Diseases

The pyrimidine scaffold is also a critical component in the development of antimicrobial and antiviral agents.[15][16] Many of these drugs function by interfering with nucleic acid synthesis or the function of essential enzymes in pathogens.[17][18]

Antiviral Activity: Targeting Viral Replication

Several antiviral drugs incorporate a pyrimidine or a pyrimidine nucleoside analog.[16][18] These molecules can act as chain terminators during viral DNA or RNA synthesis, or they can inhibit key viral enzymes such as reverse transcriptase or protease.

A notable mechanism of action for some broad-spectrum antiviral pyrimidine derivatives is the inhibition of the host cell enzyme dihydroorotate dehydrogenase (DHODH).[19] This enzyme is crucial for the de novo synthesis of pyrimidines.[19][20] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidine nucleotides, which are essential for viral replication, thereby exerting a potent antiviral effect against a wide range of RNA and DNA viruses.[19]

Mechanism of DHODH Inhibition by Pyrimidine Analogs

G cluster_0 De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Several steps DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product UMP UMP Orotate->UMP Further steps Pyrimidine_Analog Pyrimidine-based Inhibitor Pyrimidine_Analog->DHODH Inhibits

Caption: Inhibition of DHODH by pyrimidine analogs blocks pyrimidine synthesis.

Antibacterial Activity: Diverse Mechanisms of Action

Pyrimidine derivatives exhibit a wide range of antibacterial activities through various mechanisms.[15][21] Some compounds, such as trimethoprim, selectively inhibit bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and certain amino acids.[22] This selective inhibition disrupts bacterial DNA synthesis and leads to cell death.

Other pyrimidine-containing antibacterial agents can interfere with bacterial cell wall synthesis, protein synthesis, or DNA gyrase activity.[21][22] The ability to functionalize the pyrimidine ring at multiple positions allows for the development of compounds with novel mechanisms of action to combat the growing threat of antibiotic resistance.[15]

Table 1: Representative Pyrimidine-Based Drugs and Their Biological Targets

Drug NameTherapeutic AreaBiological TargetMechanism of Action
Gefitinib OncologyEGFR Tyrosine KinaseInhibition of ATP binding, blocking downstream signaling
Imatinib [6]OncologyBcr-Abl Tyrosine KinaseInhibition of ATP binding, inducing apoptosis in cancer cells
Rosuvastatin [6]CardiovascularHMG-CoA ReductaseCompetitive inhibition, lowering cholesterol synthesis
Trimethoprim [22]AntibacterialDihydrofolate Reductase (DHFR)Selective inhibition of bacterial DHFR, blocking folate synthesis
Zidovudine (AZT) [23]Antiviral (HIV)Reverse TranscriptaseChain termination of viral DNA synthesis
5-Fluorouracil [2]OncologyThymidylate SynthaseInhibition of DNA synthesis

IV. Structure-Activity Relationship (SAR) of Pyrimidine Derivatives: A Guide to Rational Drug Design

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[24][25][26] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

For example, in the context of kinase inhibitors, substitutions at the 2- and 4-positions of the pyrimidine ring are often critical for establishing key interactions with the hinge region of the kinase domain. The nature of the substituent at the 5-position can influence selectivity and potency by interacting with other regions of the ATP-binding pocket.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of pyrimidine derivatives against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Test compounds (pyrimidine derivatives)

  • Assay buffer

  • Detection reagents (e.g., phosphospecific antibody, scintillation counter)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, substrate peptide, and test compound to the assay buffer.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a specific period.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

The IC50 values obtained from this assay provide a quantitative measure of the potency of the pyrimidine derivatives and are essential for guiding SAR studies.[27]

V. Conclusion: The Future of Pyrimidine in Drug Discovery

The pyrimidine scaffold continues to be a remarkably fruitful and enduring platform in the quest for novel therapeutic agents.[1] Its inherent biological relevance and synthetic versatility ensure its continued prominence in medicinal chemistry.[3][5] The ongoing exploration of new chemical space around the pyrimidine core, coupled with advancements in computational drug design and high-throughput screening, promises to unlock new therapeutic opportunities. From targeting novel kinases in oncology to developing next-generation antimicrobials, the pyrimidine moiety is poised to remain at the forefront of drug discovery for the foreseeable future.

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Whitepaper: The Ubiquitous Piperidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical & Pharmacokinetic Profile

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] These properties are not merely incidental; they are deliberately exploited by medicinal chemists to overcome common drug development hurdles such as poor solubility, low bioavailability, and rapid metabolism.

Intrinsic Physicochemical Properties
  • Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[1] At physiological pH (≈7.4), this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions and hydrogen bonds with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1][3] This flexibility enables the molecule to orient its substituents in optimal three-dimensional space for binding to diverse biological targets.[2] The two primary chair conformations, with the N-H bond (or N-substituent) in either an axial or equatorial position, can have distinct energy levels and biological activities, a factor that is critical in stereospecific drug design.[3]

  • Balanced Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic (from the hydrocarbon backbone) and hydrophilic (from the nitrogen atom) character.[4] This balance is instrumental in achieving the desired aqueous solubility for formulation and distribution while maintaining sufficient lipophilicity to cross biological membranes, a key aspect of oral bioavailability.[2][5]

The interplay of these core properties is a foundational reason for the piperidine ring's success. It provides a robust, tunable platform for modulating a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[2]

G Piperidine Piperidine Core Basicity Basicity (pKa ≈ 11) Protonated at pH 7.4 Piperidine->Basicity Conformation Conformational Flexibility (Chair Conformations) Piperidine->Conformation Lipophilicity Balanced Lipophilicity & Solubility Piperidine->Lipophilicity Binding Ionic & H-Bonding Interactions Basicity->Binding Enables Orientation Optimal Substituent Orientation Conformation->Orientation Allows ADME Improved ADME Profile (Bioavailability) Lipophilicity->ADME Contributes to

Caption: Core physicochemical properties of the piperidine ring and their impact on drug design.

Pharmacokinetic Implications

The introduction of a piperidine scaffold can significantly enhance a drug candidate's viability. Its presence often improves metabolic stability, as the saturated ring is less susceptible to oxidative metabolism compared to aromatic systems.[2] However, the positions adjacent to the nitrogen can be sites of metabolism, a challenge that medicinal chemists can address by introducing blocking groups or creating more complex scaffolds like spiro-piperidyl systems to improve this parameter.[2] Furthermore, the ability to introduce chirality into the piperidine ring allows for the modulation of physicochemical properties, enhancement of biological activity and selectivity, and improvement of pharmacokinetic profiles.[4][6]

The Piperidine Scaffold in Molecular Recognition and Action

Beyond its favorable pharmacokinetic properties, the piperidine ring is a master key that fits a wide variety of biological locks. It serves as a rigid, predictable scaffold to which pharmacophoric elements can be attached, ensuring they are presented to the target protein in a precise orientation.

A Versatile Scaffold Across Therapeutic Areas

Piperidine derivatives are integral components in more than twenty classes of pharmaceuticals.[7][8] Their utility spans a wide range of diseases, demonstrating the scaffold's remarkable versatility.

  • Central Nervous System (CNS) Disorders: The piperidine moiety is particularly prominent in drugs targeting the CNS.[2][9] Its physicochemical properties often facilitate passage across the blood-brain barrier.[10] Many antipsychotics (e.g., Haloperidol, Risperidone), analgesics (e.g., Fentanyl, Morphine), and treatments for Alzheimer's disease (e.g., Donepezil) feature a piperidine core.[11][12][13] In many of these drugs, the protonated piperidine nitrogen forms a critical ionic bond with an aspartate residue in the target receptor.

  • Anticancer Agents: In oncology, the piperidine ring is found in numerous targeted therapies, including kinase inhibitors.[14][15] It can function as a linker, a solubilizing group, or a key binding element that interacts with the ATP-binding pocket of kinases.[9] For example, Palbociclib, a CDK4/6 inhibitor for breast cancer, incorporates a piperidine ring.[9] The ring's derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating critical signaling pathways like PI3K/Akt and NF-κB.[14]

  • Other Indications: The applications extend to antihistamines (e.g., Fexofenadine), antimalarials, antivirals, and anti-inflammatory agents, highlighting its broad utility in drug discovery.[16][17]

G cluster_drug Piperidine-Containing Drug (e.g., Antipsychotic) cluster_receptor Target Receptor (e.g., GPCR) Drug Drug Molecule Pharmacophore 1 Piperidine Ring (Protonated N+) Pharmacophore 2 Receptor Receptor Binding Pocket Aspartate (COO-) Hydrophobic Pocket 1 Hydrophobic Pocket 2 Drug:piper->Receptor:asp  Ionic Bond / H-Bond (Key Interaction) Drug:p1->Receptor:hy1 Hydrophobic Interaction Drug:p2->Receptor:hy2 Hydrophobic Interaction

Caption: Piperidine's role in drug-receptor binding, highlighting the key ionic interaction.

Strategic Synthesis of Piperidine-Containing Scaffolds

The widespread use of piperidines is underpinned by the existence of robust and versatile synthetic methodologies for their construction and functionalization.[18] The choice of synthetic route is a critical decision driven by factors such as desired substitution patterns, stereochemical control, and scalability.

Key Synthetic Methodologies

Two of the most common and powerful strategies for synthesizing the piperidine ring are the hydrogenation of pyridine derivatives and the cyclization of linear precursors.

  • Hydrogenation of Pyridines: This is a direct and often efficient method for producing the saturated piperidine core from an aromatic pyridine precursor.[7] A variety of catalysts, including heterogeneous catalysts based on palladium, platinum, rhodium, and cobalt, can be employed.[7] The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yields and, importantly, for chemoselectivity—reducing the pyridine ring while preserving other functional groups in the molecule.[7] This method was instrumental in the synthesis of the Alzheimer's drug Donepezil.[7]

  • Intramolecular Cyclization (Reductive Amination): This strategy involves building a linear precursor containing an amine and a carbonyl group (or a precursor that can be converted to one) separated by an appropriate number of carbon atoms.[19] The subsequent intramolecular reaction, often a reductive amination, forms the C-N bond that closes the ring.[7] This approach offers excellent control over the placement of substituents on the ring.

G Pyridine Substituted Pyridine Piperidine Substituted Piperidine Pyridine->Piperidine Catalytic Hydrogenation (e.g., Pd/C, H₂) Linear Linear Precursor (e.g., Amino-ketone) Linear->Piperidine Intramolecular Reductive Amination

Caption: Major synthetic pathways for the construction of the piperidine ring.

Experimental Protocol: Palladium-Catalyzed Hydrogenation for a Donepezil Precursor

This protocol is representative of a chemoselective pyridine hydrogenation, a key strategy in pharmaceutical synthesis.[7] The causality for choosing a palladium catalyst often relates to its high activity and selectivity under manageable conditions, avoiding over-reduction of other sensitive groups.

Objective: To synthesize an alkoxy-piperidine derivative, a precursor for serotonin reuptake inhibitors or similar structures, via palladium-catalyzed hydrogenation of the corresponding substituted pyridine.

Methodology:

  • Reactor Setup: A high-pressure hydrogenation vessel is charged with the substituted pyridine starting material (1.0 eq) and Palladium on Carbon (10% Pd, 5 mol%).

  • Solvent Addition: Methanol is added as the solvent. The choice of an alcohol solvent is common as it effectively dissolves the substrate and is stable under hydrogenation conditions.

  • Acidification: A solution of HCl in methanol (e.g., 1.25 M) is added (1.1 eq). The acid protonates the pyridine nitrogen, which can activate the ring towards reduction and improve catalyst performance.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to 50 bar. The reaction mixture is stirred vigorously at 60 °C for 16 hours. Elevated pressure and temperature are required to overcome the aromaticity of the pyridine ring.

  • Work-up and Isolation:

    • After cooling and careful depressurization, the reaction mixture is filtered through a pad of Celite to remove the solid palladium catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude product is then purified using flash column chromatography on silica gel to afford the pure piperidine derivative.

Advanced Drug Design Strategies and Case Studies

The versatility of the piperidine ring extends to its use in more advanced medicinal chemistry tactics, such as bioisosteric replacement and the creation of novel analogues to fine-tune drug properties.

Bioisosteres and Advanced Analogues

While highly effective, the piperidine ring can sometimes introduce liabilities, such as susceptibility to metabolism or undesirable basicity. In these cases, bioisosteres—structurally distinct groups with similar physical or chemical properties—are employed. Novel piperidine bioisosteres, such as 2-azaspiro[3.3]heptane, can mimic the overall shape and vectoral display of substituents while altering properties like pKa and metabolic stability.[20][21] The development of fused, bridged, and spirocyclic piperidine analogues is a key strategy for exploring new chemical space and improving pharmacokinetic properties.[22]

Quantitative Data & Prominent Drug Examples

The piperidine ring is one of the most frequently used heterocyclic rings in FDA-approved pharmaceuticals.[22][23] Its prevalence underscores its reliability and effectiveness in clinical candidates.

Therapeutic ClassProminent FDA-Approved Drugs Containing a Piperidine RingPrimary Function of Piperidine Moiety
CNS - Antipsychotic Haloperidol, Risperidone[12][24]Scaffolding, Receptor Binding (Ionic Interaction)
CNS - Alzheimer's Donepezil[7][13]Scaffolding, Enzyme Inhibition
CNS - Analgesic Fentanyl, Pethidine[11][13]Pharmacophore, Receptor Binding
Antihistamine Fexofenadine, Loratadine[25]Solubilizing Group, Scaffolding
Oncology Palbociclib, Raloxifene[9][25]Scaffolding, Kinase Pocket Interaction

Conclusion

The piperidine ring is far more than a simple cyclic amine; it is a privileged and indispensable tool in the medicinal chemist's arsenal.[1][18] Its unique combination of advantageous physicochemical properties, conformational flexibility, and synthetic tractability allows it to favorably modulate ADME profiles, act as a versatile scaffold for precise pharmacophore orientation, and engage in critical binding interactions with a multitude of biological targets. From CNS disorders to cancer, its impact is seen across the therapeutic landscape. The continued development of novel synthetic routes and advanced piperidine analogues ensures that this remarkable scaffold will remain a cornerstone of drug discovery for the foreseeable future, enabling the creation of safer and more effective medicines.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry. Available at: [Link]

  • Sharma, G., & Singh, P. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Piperidine Ring: Significance and symbolism. (2025). Ayurlog. Available at: [Link]

  • O. Zadorozhna, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

  • Zadorozhna, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Zadorozhna, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Khairia, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]

  • Chen, Q.-S., et al. (2020). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. Available at: [Link]

  • Bononi, G., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]

  • The Significance of Piperidine Derivatives in Modern Drug Discovery. (2025). Autech. Available at: [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Utomo, R. Y., et al. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (2022). ResearchGate. Available at: [Link]

  • Chemical structures of anticancer piperidine derivatives. (2024). ResearchGate. Available at: [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. Available at: [Link]

  • Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]

  • Bioisosteres of piperidine. (2020). ResearchGate. Available at: [Link]

  • Pyridine alkaloids with activity in the central nervous system. (2021). RSC Publishing. Available at: [Link]

  • Piperidine-based drug discovery. (2017). University of Arizona. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2014). Expert Opinion on Drug Discovery. Available at: [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Available at: [Link]

  • Examples of natural products and pharmaceutical drugs containing a piperidine ring. (2020). ResearchGate. Available at: [Link]

  • A few examples of piperidine-based drugs and natural products. (2023). ResearchGate. Available at: [Link]

  • Piperidine. (n.d.). Wikipedia. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

  • The conformational preferences of fluorinated piperidine derivatives. (2020). ResearchGate. Available at: [Link]

  • DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. (2015). ResearchGate. Available at: [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Analogs and Derivatives of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the pyrimidine and piperidine heterocycles has given rise to a privileged scaffold in modern medicinal chemistry. At the heart of this exploration lies 1-(Pyrimidin-2-yl)piperidin-4-ol, a versatile building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of its analogs and derivatives. We will delve into the causal reasoning behind synthetic strategies, present detailed experimental protocols, and offer insights into the molecular interactions that drive the pharmacological effects of these compounds, with a particular focus on their emerging role as kinase inhibitors.

Introduction: The Strategic Fusion of Pyrimidine and Piperidine

The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases such as cytosine, thymine, and uracil.[1] In medicinal chemistry, its derivatives are renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The piperidine moiety, a ubiquitous saturated heterocycle in natural products and pharmaceuticals, imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and provides a three-dimensional vector for probing protein binding pockets.[2]

The combination of these two pharmacophores in the this compound core creates a unique chemical entity with significant potential for drug discovery. The pyrimidine ring can engage in hydrogen bonding and π-stacking interactions with biological targets, while the piperidinol group offers a handle for further functionalization and can itself participate in key interactions. This guide will explore the chemical space around this core, providing researchers with the foundational knowledge to design and synthesize novel derivatives with tailored biological activities.

Synthesis of the Core Scaffold and its Analogs: A Rationale-Driven Approach

The principal and most direct method for the synthesis of this compound and its analogs is through nucleophilic aromatic substitution (SNAr). This reaction is predicated on the electron-deficient nature of the pyrimidine ring, which is susceptible to attack by nucleophiles.

Core Synthesis via Nucleophilic Aromatic Substitution

The synthesis of the this compound scaffold is typically achieved by the reaction of a 2-halopyrimidine, most commonly 2-chloropyrimidine, with piperidin-4-ol. The reaction proceeds via an addition-elimination mechanism, where the piperidine nitrogen acts as the nucleophile.[3]

Experimental Protocol: Synthesis of this compound

  • Materials: 2-chloropyrimidine, piperidin-4-ol, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

  • Procedure:

    • To a solution of piperidin-4-ol (1.1 equivalents) and triethylamine (1.5 equivalents) in DMF, add 2-chloropyrimidine (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Causality: The use of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction without competing with the piperidin-4-ol nucleophile. A polar aprotic solvent is chosen to solubilize the reactants and facilitate the charge separation in the Meisenheimer intermediate of the SNAr reaction.

The following diagram illustrates the general synthetic workflow for the preparation of the core scaffold and its subsequent derivatization.

G cluster_0 Core Synthesis cluster_1 Derivatization 2-Chloropyrimidine 2-Chloropyrimidine Core_Scaffold This compound 2-Chloropyrimidine->Core_Scaffold S_NAr Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Core_Scaffold Analog_1 O-Alkylation/Arylation Core_Scaffold->Analog_1 Williamson Ether Synthesis Analog_2 Esterification Core_Scaffold->Analog_2 Acylation Analog_3 Substitution on Pyrimidine Ring Core_Scaffold->Analog_3 Further S_NAr or Cross-Coupling

Caption: Synthetic workflow for this compound and its derivatives.

Synthesis of Key Analogs

The versatility of the this compound scaffold allows for derivatization at multiple positions, primarily at the 4-hydroxyl group of the piperidine ring and on the pyrimidine ring itself.

  • O-Linked Analogs: A common modification involves the linkage of the piperidine ring to the pyrimidine core via an oxygen atom, creating 2-(piperidin-4-yloxy)pyrimidine derivatives. This is achieved by reacting a 2-halopyrimidine with the hydroxyl group of piperidin-4-ol under basic conditions, a classic Williamson ether synthesis. These analogs have shown promise as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4]

  • Derivatization of the 4-Hydroxyl Group: The hydroxyl group of the core scaffold can be readily functionalized through esterification or etherification to introduce a variety of substituents. These modifications can modulate the compound's lipophilicity, steric bulk, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic profile and target engagement.

  • Substitution on the Pyrimidine Ring: If starting with a di- or tri-halopyrimidine, sequential SNAr reactions can be employed to introduce different substituents onto the pyrimidine ring, allowing for fine-tuning of the electronic properties and interaction potential of the molecule.[5] For example, 2-amino-4,6-dichloropyrimidine can be reacted sequentially with different amines to generate a library of diverse derivatives.[6]

Structure-Activity Relationships (SAR) and Biological Applications

The this compound scaffold and its analogs have emerged as potent modulators of various biological targets, with a significant focus on protein kinases. The following sections will dissect the SAR of these compounds, drawing upon data from the literature.

Kinase Inhibition: A Prominent Therapeutic Target

Many derivatives of 2-aminopyrimidine have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[7][8] The pyrimidine ring often acts as a hinge-binder, mimicking the adenine base of ATP to occupy the enzyme's active site.

The table below summarizes the inhibitory activity of a series of 2-amino-4-(1-piperidine)pyridine derivatives against ALK and ROS1 kinases, which are important targets in non-small-cell lung cancer. While not direct derivatives of this compound, these compounds share a similar structural motif and provide valuable SAR insights.

CompoundR1R2ALK (IC50, nM)ROS1 (IC50, nM)
2a HH8.915.2
2b FH6.311.8
2c ClH5.19.5
2d MeH7.513.1
2e OMeH4.28.7
2f HF7.814.3
2g HCl6.912.5

Data adapted from a study on ALK/ROS1 dual inhibitors.[8]

SAR Insights:

  • Substitution on the Phenyl Ring: The data suggests that electron-donating groups at the para-position of the phenyl ring (R1) enhance the inhibitory activity against both ALK and ROS1, with the methoxy-substituted compound 2e being the most potent.

  • Positional Effects: Substitution at the meta-position (R2) appears to be less favorable than at the para-position.

A similar trend has been observed in the development of Akt inhibitors, where derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have shown potent and selective activity.[9][10] The piperidine moiety in these compounds serves to orient the carboxamide substituent for optimal interactions within the kinase active site.

The following diagram illustrates the key interactions of a hypothetical this compound derivative within a kinase active site.

Caption: Hypothetical binding mode of a this compound derivative.

Other Biological Activities

Beyond kinase inhibition, pyrimidine-piperidine hybrids have shown potential in other therapeutic areas:

  • Antimicrobial Activity: N-(Pyrimidin-2-yl)alkyl/arylamide derivatives have been identified as quorum sensing inhibitors against Pseudomonas aeruginosa, suggesting a potential role in combating bacterial infections and biofilm formation.[11]

  • Urease Inhibition: Pyridylpiperazine derivatives, which share structural similarities, have demonstrated potent urease inhibitory activity, a target for the treatment of Helicobacter pylori infections.[12]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its straightforward synthesis and the amenability of its structure to diversification make it an attractive core for medicinal chemists. The demonstrated activity of its analogs as kinase inhibitors highlights a particularly fruitful area for further investigation.

Future research should focus on:

  • Expansion of the Chemical Space: Systematic exploration of substituents on both the pyrimidine and piperidine rings to build comprehensive SAR models for various biological targets.

  • Structure-Based Drug Design: Utilization of X-ray crystallography and computational modeling to design next-generation derivatives with improved potency and selectivity.

  • Exploration of Novel Therapeutic Areas: Screening of this compound-based libraries against a wider range of biological targets to uncover new therapeutic opportunities.

By leveraging the principles of rational drug design and a deep understanding of the underlying chemical principles, the full potential of this versatile scaffold can be realized, leading to the discovery of novel and effective medicines.

References

  • Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. Bioorganic & Medicinal Chemistry, 2020.

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 2022.

  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry, 2015.

  • Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. Medicinal Chemistry Research, 2024.

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 2019.

  • PYRIMIDINE DERIVATIVES AS KINASE INHIBITORS. Google Patents, PE20071138A1.

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 2010.

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate, 2020.

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 2024.

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 2013.

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of PharmTech Research, 2014.

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate, 2017.

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics, 2024.

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 2021.

  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. ACS Spring 2021, 2021.

  • 2-(Piperidin-4-Yloxy)Pyrimidine Dihydrochloride. Chem-Impex International.

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 2022.

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 2014.

  • 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride. Sigma-Aldrich.

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 2014.

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 2020.

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed, 2022.

  • Amination of 2-halopyridines. [a]. ResearchGate, 2018.

  • 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine. Molbase.

  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 2016.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyrimidin-2-yl)piperidin-4-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine moiety is a core component of nucleobases and is found in numerous pharmacologically active compounds, imparting a wide range of biological activities.[1] The piperidin-4-ol scaffold is also a privileged structure, frequently utilized to improve the physicochemical properties, such as solubility and metabolic stability, of drug candidates.[2][3]

This application note provides a detailed, field-proven protocol for the synthesis of this compound from commercially available 2-chloropyrimidine and piperidin-4-ol. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, renders it susceptible to attack by nucleophiles, enabling the displacement of the chloro leaving group.[4][5][6] We will provide a step-by-step methodology, explain the causality behind experimental choices, and include comprehensive safety and characterization data to ensure a reliable and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis proceeds via a classical SNAr mechanism. The nitrogen atom of piperidin-4-ol acts as the nucleophile, attacking the electron-deficient C2 position of the 2-chloropyrimidine ring. This position is highly activated towards nucleophilic attack due to the inductive electron-withdrawing effects of the adjacent ring nitrogens. The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the expulsion of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperidin-4-ol nucleophile and driving the reaction to completion.

Diagram: SNAr Mechanism

SNAr_Mechanism Figure 1. S-N-Ar Reaction Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products R1 2-Chloropyrimidine Int Tetrahedral Intermediate R1->Int 1. Nucleophilic   Attack R2 Piperidin-4-ol R2->Int 1. Nucleophilic   Attack Base Base (e.g., TEA) Base->Int 1. Nucleophilic   Attack P1 This compound Int->P1 2. Leaving Group   Departure P2 Base-HCl Salt Int->P2 2. Leaving Group   Departure

Caption: SNAr reaction mechanism for the synthesis.

Materials and Equipment

Reagent Table
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-Chloropyrimidine1722-12-9114.545.00 g43.65Limiting Reagent
Piperidin-4-ol5382-16-1101.154.86 g48.021.1 eq
Triethylamine (TEA)121-44-8101.197.3 mL52.381.2 eq, Base
Ethanol (EtOH)64-17-546.07100 mL-Solvent
Ethyl Acetate (EtOAc)141-78-688.11~300 mL-Extraction Solvent
Saturated NaCl (Brine)7647-14-558.44~100 mL-Aqueous Wash
Anhydrous MgSO₄7487-88-9120.37~10 g-Drying Agent
Silica Gel7631-86-960.08As needed-Chromatography
Equipment List
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Protocol

This protocol is designed to be self-validating by including checkpoints for reaction monitoring and detailed purification and characterization steps.

Diagram: Experimental Workflow

Workflow Figure 2. Synthesis Workflow A 1. Reagent Setup Combine 2-chloropyrimidine, piperidin-4-ol, TEA, and Ethanol in a flask. B 2. Reaction Heat mixture to reflux (approx. 78 °C). Monitor via TLC for ~12-18 hours. A->B Heat C 3. Solvent Removal Cool to room temperature. Concentrate reaction mixture in vacuo. B->C Cool D 4. Aqueous Work-up Redissolve residue in EtOAc. Wash with water and brine. C->D E 5. Drying & Concentration Dry organic layer with MgSO₄. Filter and evaporate solvent. D->E F 6. Purification Purify crude product by column chromatography. E->F G 7. Product Characterization Analyze pure fractions by NMR, MS. Determine yield and purity. F->G

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (5.00 g, 43.65 mmol).

    • Add piperidin-4-ol (4.86 g, 48.02 mmol, 1.1 eq) to the flask.

    • Add ethanol (100 mL) as the solvent, followed by the dropwise addition of triethylamine (7.3 mL, 52.38 mmol, 1.2 eq).

    • Causality Note: Ethanol is chosen as a relatively safe and effective polar protic solvent. Triethylamine is a non-nucleophilic organic base used to scavenge the HCl produced, preventing the formation of the unreactive piperidinium salt and driving the equilibrium towards the product.[7] A slight excess of the amine and base ensures the complete consumption of the limiting 2-chloropyrimidine.

  • Reaction Execution and Monitoring:

    • Attach a reflux condenser to the flask and place the setup in a heating mantle.

    • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) every 2-3 hours. A suitable mobile phase is 10% Methanol in Dichloromethane. The starting 2-chloropyrimidine is less polar than the hydroxyl-containing product.

    • Continue heating at reflux until the 2-chloropyrimidine spot is no longer visible by TLC (typically 12-18 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Remove the solvent using a rotary evaporator to obtain a crude residue.

    • Dissolve the residue in ethyl acetate (150 mL) and transfer it to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).

    • Causality Note: The water wash removes the triethylamine hydrochloride salt and any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture to remove the drying agent, washing the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid or viscous oil.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel.

    • Equilibrate the column with a non-polar solvent (e.g., hexane/ethyl acetate mixture).

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 30% EtOAc and gradually increasing to 80% EtOAc).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.

Results: Expected Outcome

ParameterExpected Value
Product This compound
CAS Number 893755-98-1[8]
Molecular Formula C₉H₁₃N₃O[8]
Molecular Weight 179.22 g/mol [8]
Appearance White to off-white solid
Typical Yield 75-85%
Purity (Post-Chromatography) >98%
Characterization Data (¹H NMR, CDCl₃) δ ~8.3 (d, 2H), ~6.5 (t, 1H), ~4.6 (m, 2H), ~4.0 (m, 1H), ~3.2 (m, 2H), ~1.9 (m, 2H), ~1.6 (m, 2H)

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Chloropyrimidine: Harmful if swallowed and causes serious eye irritation.[9][10][11] It is a skin, respiratory tract, and severe eye irritant.[12] Avoid breathing dust and ensure thorough washing after handling.[9][11] It is a combustible solid.

  • Piperidin-4-ol: Causes skin and serious eye irritation.[13][14] Avoid contact with skin and eyes and prevent dust formation.[13]

  • Triethylamine: Flammable liquid and vapor. It is toxic if inhaled and causes severe skin burns and eye damage. Handle with care in a fume hood.

  • Organic Solvents (Ethanol, Ethyl Acetate): Highly flammable. Keep away from ignition sources.

All chemical waste must be disposed of in accordance with local, regional, and national regulations.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation. Green Chemistry.
  • ChemicalBook. (2025). 2-Chloropyrimidine - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-Chloropyrimidine 95.
  • Haz-Map. (n.d.). 2-Chloropyrimidine - Hazardous Agents.
  • Fisher Scientific. (n.d.). 4-Piperidinol MSDS/SDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloropyrimidine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Chloropyrimidine.
  • Khan, I., & Zaib, S. (2016). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health (NIH).
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Piperidin-4-ol.
  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Barlin, G. B., & Brown, D. J. (1984). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH).
  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • U.S. Army. (2025). Piperidine Synthesis. DTIC.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Santa Cruz Biotechnology. (n.d.). 1-Pyrimidin-2-yl-piperidin-4-ol.

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination for Pyrimidinyl Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidinyl Piperidine Scaffold

In the landscape of modern drug discovery, the pyrimidinyl piperidine motif stands out as a privileged scaffold. This structural unit is a cornerstone in a multitude of pharmacologically active agents, leveraging the hydrogen bonding capabilities and electronic properties of the pyrimidine ring alongside the conformational flexibility and substitution potential of the piperidine moiety.[1][2] The fusion of these two heterocyclic systems has given rise to compounds with a broad spectrum of therapeutic applications, from oncology to neurodegenerative diseases.[3] Consequently, the development of robust and efficient synthetic routes to access these molecules is of paramount importance to medicinal chemists and process development scientists. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging the critical C-N bond that unites these two key fragments.[3] This guide provides an in-depth analysis, field-proven insights, and detailed protocols for the successful application of the Buchwald-Hartwig amination in the synthesis of pyrimidinyl piperidines.

The Catalytic Heart of the Reaction: Unraveling the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine, mediated by a palladium catalyst.[4] The reaction's success in coupling electron-deficient heterocycles like pyrimidines, which can be challenging substrates, is highly dependent on the careful selection of the palladium source, a sterically demanding and electron-rich phosphine or N-heterocyclic carbene (NHC) ligand, and a suitable base.[5][6]

The generally accepted catalytic cycle proceeds through three key stages:

  • Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a palladium precatalyst, undergoes oxidative addition into the carbon-halogen bond of the pyrimidinyl halide. This step forms a Pd(II) intermediate. The choice of halide is critical, with the reactivity order generally being I > Br > Cl. While chloro-pyrimidines are often more readily available, their lower reactivity may necessitate more forcing conditions or highly active catalyst systems.

  • Amine Coordination and Deprotonation: The piperidine coordinates to the Pd(II) complex. Subsequently, a base abstracts a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or product. Sodium tert-butoxide is a common choice for this purpose.

  • Reductive Elimination: This is the final, bond-forming step. The pyrimidinyl group and the amido ligand are eliminated from the palladium center, forming the desired pyrimidinyl piperidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_products Product Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Pyrimidinyl-X Amido Palladium-Amido Complex OxAdd->Amido + Piperidine - X⁻ Amido->Pd0 Reductive Elimination Product Pyrimidinyl Piperidine Amido->Product Forms Pyrimidine Pyrimidinyl Halide (Py-X) Piperidine Piperidine

Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Comparative Analysis of Catalytic Systems

The choice of catalyst, ligand, and base is paramount to the success of the Buchwald-Hartwig amination, especially with heteroaromatic substrates. Below is a summary of commonly employed conditions, providing a starting point for reaction optimization.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene10012-24Good to ExcellentA robust, general-purpose system for many heteroaryl halides.[6]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11018Moderate to GoodClassic conditions, though dioxane is a less desirable solvent.
[Pd(allyl)Cl]₂ (1)cataCXium® A (2)K₃PO₄ (2.0)t-AmylOH10016GoodOften effective for aryl chlorides; avoids strong alkoxide bases.
G4-XPhos precat (2)(integral)K₂CO₃ (2.0)THF8024GoodPrecatalysts offer improved air stability and ease of handling.

Detailed Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)pyrimidine

This protocol is a representative procedure adapted from established methods for the Buchwald-Hartwig amination of similar nitrogen-containing heterocycles.[5][7] It is intended as a starting point and may require optimization for specific substituted pyrimidines.

Materials:

  • 2-Bromopyrimidine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Flask Sealing and Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add 2-bromopyrimidine (1.0 equiv) followed by the dropwise addition of piperidine (1.2 equiv) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the careful addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)pyrimidine.

Figure 2. Experimental Workflow for Pyrimidinyl Piperidine Synthesis.

Field-Proven Insights: Troubleshooting and Optimization

While the Buchwald-Hartwig amination is a powerful tool, challenges can arise, particularly with electron-deficient and coordinating heteroaromatic substrates like pyrimidines.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The use of bulky, electron-rich ligands like those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups, as well as certain N-heterocyclic carbenes (NHCs), is crucial to mitigate this effect. These ligands promote the desired catalytic cycle over off-cycle pathways.

  • Competing Reactions: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, can be a significant side reaction. This is often exacerbated by the presence of moisture or protic impurities. Ensuring anhydrous conditions and using thoroughly dried reagents and solvents is critical.

  • Substrate Reactivity: As mentioned, the reactivity of the pyrimidinyl halide follows the trend I > Br > Cl. If starting with a less reactive chloride, a more active catalyst system (e.g., a palladacycle precatalyst), a more electron-donating ligand, or higher reaction temperatures may be necessary.

  • Base Sensitivity: Some substituted pyrimidines or piperidines may be sensitive to the strongly basic conditions typically employed (e.g., NaOtBu). In such cases, screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be beneficial, though this might require longer reaction times or higher temperatures.

A systematic approach to optimization, involving the screening of different ligands, bases, and solvents, is often the key to achieving high yields and purity for a specific pyrimidinyl piperidine target.

References

  • Cawley, M. J., Cloke, F. G. N., Pearson, S. E., Scott, J. S., & Caddick, S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. Retrieved from [Link]

  • Chen, Y., & Yekta, S. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Frolov, N. A., Vereshchagin, A. N., & Egorova, K. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8482. [Link]

  • Al-Tel, T. H. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(9), 6259–6271. [Link]

  • Fleurisson, C., Graidia, N., Foricher, Y., Robert, F., Landais, Y., & Micouin, L. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 21(19), 4066–4070. [Link]

  • Chen, Y., & Yekta, S. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. figshare. [Link]

  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 18(18), 4546–4549. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]

  • Pathak, T. P., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(9), 1104. [Link]

  • Request PDF. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • Wang, M., et al. (2025). Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. Organic Letters, 27(8), 1812–1817. [Link]

  • Request PDF. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 708. [Link]

  • Zhang, X., et al. (2020). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of the Chinese Chemical Society, 67(12), 2261–2267. [Link]

  • Lipshutz, B. H., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 87(23), 15582–15591. [Link]

  • Johnson, M. G., et al. (2007). Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. Journal of Medicinal Chemistry, 50(8), 1838–1848. [Link]

  • Request PDF. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

Sources

Experimental protocol for the synthesis of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(Pyrimidin-2-yl)piperidin-4-ol

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the this compound scaffold represents a cornerstone structural motif. This molecule marries the hydrogen bonding capabilities and metabolic stability of the pyrimidine ring with the versatile, three-dimensional geometry of the piperidinol core. Its derivatives have demonstrated significant potential across a range of therapeutic areas, acting as kinase inhibitors, GPCR modulators, and other key biological targets. The ability to reliably and efficiently synthesize the core structure is therefore of paramount importance to medicinal chemistry campaigns.

This guide provides two robust, field-proven protocols for the synthesis of this compound: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic rationale, step-by-step execution, and critical troubleshooting insights for each method, empowering researchers to select and perform the optimal synthesis for their specific needs.

Strategic Overview: Pathways to C-N Bond Formation

The key chemical transformation in synthesizing the target molecule is the formation of the C-N bond between the C2 position of the pyrimidine ring and the nitrogen atom of the piperidine ring. The choice of strategy hinges on factors such as scale, cost, available equipment, and the need for functional group tolerance.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) This method leverages the intrinsic electron-deficient nature of the pyrimidine ring, which is further activated by the electronegative nitrogen atoms. A nucleophile, in this case, the secondary amine of 4-hydroxypiperidine, can directly attack the carbon atom bearing a suitable leaving group (e.g., a halogen) and displace it. While often requiring more forcing conditions (higher temperatures), SNAr is a cost-effective and scalable approach that avoids expensive and toxic heavy metal catalysts.[1][2][3][4]

Strategy B: Buchwald-Hartwig Amination This Nobel Prize-winning reaction is one of the most powerful tools for C-N bond formation.[5] It employs a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (2-chloropyrimidine) with an amine (4-hydroxypiperidine) under milder conditions than typically required for SNAr.[6][7] Its primary advantages are its broad substrate scope, high functional group tolerance, and often superior yields, making it a workhorse in medicinal chemistry for rapid library synthesis.[8][9]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_SNAr Strategy A: SNAr cluster_BH Strategy B: Buchwald-Hartwig SM1 2-Chloropyrimidine SNAr_Node Heat, Base (e.g., K2CO3) Solvent (e.g., n-Butanol) SM1->SNAr_Node S N Ar Path BH_Node Pd Catalyst, Ligand, Base (e.g., NaOtBu) Inert Atmosphere, Solvent (e.g., Toluene) SM1->BH_Node Buchwald-Hartwig Path SM2 4-Hydroxypiperidine SM2->SNAr_Node S N Ar Path SM2->BH_Node Buchwald-Hartwig Path Product This compound SNAr_Node->Product BH_Node->Product

Caption: Overview of the two primary synthetic routes to the target compound.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed for its operational simplicity and cost-effectiveness, making it suitable for larger-scale preparations where optimization can be performed.

Materials & Equipment
  • Reagents: 2-Chloropyrimidine, 4-Hydroxypiperidine, Potassium Carbonate (K₂CO₃, anhydrous), n-Butanol.

  • Solvents: Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Deionized Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, rotary evaporator, separatory funnel, standard laboratory glassware.

Safety & Handling
  • 2-Chloropyrimidine: This is a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[10][11] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[12][13]

  • n-Butanol: Flammable liquid and vapor. Causes skin and eye irritation. Use in a well-ventilated area.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (5.0 g, 49.4 mmol, 1.0 eq), potassium carbonate (13.7 g, 99.0 mmol, 2.0 eq), and n-butanol (100 mL).

  • Addition of Reactant: While stirring the suspension, add 2-chloropyrimidine (5.9 g, 51.9 mmol, 1.05 eq) to the flask.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) using a heating mantle. Maintain reflux for 16-24 hours.

    • Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 10% Methanol in Dichloromethane. The product should have a lower Rf than the starting 4-hydroxypiperidine.

  • Work-up & Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent (n-butanol) under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water (100 mL) and ethyl acetate (150 mL). Stir vigorously and transfer the mixture to a separatory funnel. d. Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 75 mL). e. Combine the organic layers and wash with brine (1 x 50 mL). f. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an off-white or pale yellow solid.

  • Purification: a. The crude solid can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes. b. Alternatively, for higher purity, perform flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane. c. Combine the pure fractions and remove the solvent to yield this compound.

Protocol B: Synthesis via Buchwald-Hartwig Amination

This protocol is preferred for its reliability, milder conditions, and suitability for small-scale, high-throughput synthesis common in medicinal chemistry.

Materials & Equipment
  • Reagents: 2-Chloropyrimidine, 4-Hydroxypiperidine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a septum, inert gas line (Argon or Nitrogen), magnetic stirrer/hotplate, Schlenk line for inert atmosphere techniques.

Safety & Handling
  • Palladium Catalysts: Palladium catalysts, especially when on carbon supports, can be pyrophoric.[14] Handle in an inert atmosphere.[15] Avoid inhalation of dust.[16] Dispose of palladium waste according to institutional guidelines.[17]

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle quickly in a dry environment or glovebox. Avoid contact with skin and eyes.

  • Inert Atmosphere: The success of this reaction is critically dependent on the exclusion of oxygen and moisture, which can deactivate the catalyst. All glassware must be thoroughly dried, and the reaction must be run under a positive pressure of an inert gas like Argon or Nitrogen.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): Place a magnetic stir bar into a 100 mL Schlenk flask. Seal the flask and cycle between vacuum and backfilling with Argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of Argon, add Pd₂(dba)₃ (91 mg, 0.10 mmol, 0.02 eq), Xantphos (174 mg, 0.30 mmol, 0.06 eq), and sodium tert-butoxide (1.44 g, 15.0 mmol, 1.5 eq).

  • Solvent and Reactant Addition: Add anhydrous toluene (50 mL) via cannula or syringe. Stir for 5 minutes until the catalyst system is well-dissolved. Then, add 4-hydroxypiperidine (1.01 g, 10.0 mmol, 1.0 eq) followed by 2-chloropyrimidine (1.15 g, 10.0 mmol, 1.0 eq).

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Maintain this temperature for 4-8 hours, stirring under Argon.

    • Expert Insight: Monitor the reaction by LC-MS. The reaction is typically much faster than SNAr and often complete within a few hours.

  • Work-up & Isolation: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (50 mL). c. Pass the mixture through a short plug of Celite® to filter out the palladium catalyst. Wash the pad with additional ethyl acetate (25 mL). d. Concentrate the filtrate under reduced pressure. e. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL). f. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material using flash column chromatography on silica gel (0-10% methanol in dichloromethane) to afford the pure product.

Data Summary and Protocol Comparison

FeatureProtocol A: SNArProtocol B: Buchwald-Hartwig
Catalyst None (Reagent-driven)Palladium Precursor (e.g., Pd₂(dba)₃) & Ligand (e.g., Xantphos)
Base Weak inorganic base (e.g., K₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu)
Solvent Polar, high-boiling (e.g., n-Butanol)Anhydrous, aprotic (e.g., Toluene)
Temperature High (Reflux, >100 °C)Moderate (80-110 °C)
Reaction Time Long (16-24 hours)Short (4-8 hours)
Atmosphere Standard air atmosphereStrict inert atmosphere (Argon/Nitrogen)
Pros Low cost, simple setup, highly scalableHigh yield, mild conditions, broad scope, fast
Cons High temperature, long reaction times, potential side reactionsHigh cost (catalyst/ligand), air/moisture sensitive, catalyst removal

Troubleshooting and Field Insights

  • For SNAr: If the reaction stalls, consider switching to a higher boiling point solvent like DMF or using a stronger, non-nucleophilic organic base like triethylamine (Et₃N). However, be aware that higher temperatures can lead to decomposition or side-product formation.

  • For Buchwald-Hartwig: The most common cause of failure is catalyst deactivation due to oxygen or moisture. Ensure all reagents are anhydrous and glassware is rigorously dried. If the reaction fails, trying a different ligand/base/palladium source combination is a standard troubleshooting step.

  • Post-Reaction Catalyst Removal: For pharmaceutical applications, removing residual palladium is mandatory. After filtration through Celite, a subsequent treatment of the organic solution with activated charcoal or a specialized palladium scavenger resin can be employed to reduce metal content to ppm levels.[18]

Mechanistic Visualization: The Buchwald-Hartwig Cycle

Buchwald_Hartwig_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Complex A->B + Ar-X C Amine Coordination B->C + Amine D Deprotonation (Base) C->D + Base E Reductive Elimination D->E HX_Base Base-H+ + X- D->HX_Base E->A Product_Out Product E->Product_Out ArX 2-Cl-Pyrimidine Amine 4-OH-Piperidine

Sources

Application Note & Protocol: High-Purity Isolation of 1-(Pyrimidin-2-yl)piperidin-4-ol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 1-(Pyrimidin-2-yl)piperidin-4-ol, a crucial heterocyclic building block in contemporary drug discovery. The inherent polarity and basicity of this compound present unique challenges for achieving high purity. This guide details a systematic approach using automated flash column chromatography on silica gel, emphasizing the rationale behind each step to ensure reproducibility and scalability. We will cover method development starting from thin-layer chromatography (TLC), optimization of the mobile phase, and a step-by-step purification protocol, culminating in a highly pure product suitable for downstream applications in medicinal chemistry and pharmaceutical development.

Introduction: The Significance of Purity

This compound (CAS No. 893755-98-1) is a versatile synthetic intermediate widely employed in the development of bioactive molecules targeting a range of therapeutic areas. Its structure, which combines a pyrimidine ring, a piperidine core, and a hydroxyl group, offers multiple points for chemical modification, making it a valuable scaffold for kinase inhibitors, GPCR modulators, and other targeted therapies.

Given its role as a foundational piece in complex molecular architectures, the purity of this compound is of paramount importance. Impurities, such as unreacted starting materials, by-products, or isomers, can lead to ambiguous biological data, complicate reaction outcomes, and introduce regulatory hurdles in later stages of drug development. Column chromatography remains the gold standard for purifying such moderately polar, functionalized molecules on a laboratory and pilot scale.[1] This document provides a robust and validated protocol for its purification.

Compound Properties:

PropertyValueReference
Molecular Formula C₉H₁₃N₃O[2][3]
Molecular Weight 179.22 g/mol [2][3]
Appearance White to off-white crystalline solid
Solubility Moderately soluble in methanol, ethanol, DMSO; sparingly soluble in water
CAS Number 893755-98-1[2][3]

The Chromatographic Principle: Taming Polarity and Basicity

The purification of this compound by normal-phase chromatography is governed by its interactions with the stationary phase (silica gel) and the mobile phase (eluent).[1][4]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent with a slightly acidic surface due to the presence of silanol (Si-OH) groups.[1]

  • Analyte Interactions: The target molecule possesses several polar functional groups capable of interacting with the silica surface:

    • The nitrogen atoms in the pyrimidine ring.

    • The tertiary amine in the piperidine ring.

    • The hydroxyl group on the piperidine ring.

These interactions, primarily hydrogen bonding, cause the compound to adsorb to the stationary phase. The basic nitrogen atoms, however, can interact strongly with the acidic silanol groups, often leading to significant peak tailing and poor separation.[5][6]

  • Mobile Phase: A less polar organic solvent mixture is used to elute the compound from the column. By carefully modulating the polarity of the mobile phase, we can control the elution speed of the target compound relative to its impurities.[4] To counteract the undesirable interactions with acidic silica, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is often added to the mobile phase. This additive neutralizes the active acidic sites on the silica gel, resulting in sharper peaks and improved resolution.[5][6]

Workflow for Purification

The overall process for purifying this compound is a systematic progression from analytical method development to preparative-scale separation.

Purification_Workflow cluster_prep Preparation & Method Development cluster_purification Purification cluster_analysis Analysis & Final Processing TLC 1. TLC Method Development (Solvent System Scouting) Sample_Prep 2. Crude Sample Preparation (Dry Loading) TLC->Sample_Prep Column_Equil 3. Column Equilibration Sample_Prep->Column_Equil Sample_Load 4. Sample Loading Column_Equil->Sample_Load Elution 5. Gradient Elution Sample_Load->Elution Fraction_Coll 6. Fraction Collection Elution->Fraction_Coll TLC_Analysis 7. Fraction Analysis via TLC Fraction_Coll->TLC_Analysis Pooling 8. Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal 9. Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product 10. Final Product (Pure Compound) Solvent_Removal->Final_Product

Sources

Application Note: Strategic Recrystallization of 1-(Pyrimidin-2-yl)piperidin-4-ol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-(Pyrimidin-2-yl)piperidin-4-ol is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyrimidine ring, a piperidine core, and a hydroxyl group, makes it a versatile intermediate for synthesizing a range of bioactive molecules, including kinase and protease inhibitors. The purity and solid-state properties (e.g., crystallinity, polymorphism, particle size) of this active pharmaceutical ingredient (API) intermediate are critical, as they directly influence the stability, bioavailability, and manufacturability of the final drug product.[1][2]

Recrystallization is the most crucial technique for the purification of solid organic compounds in the pharmaceutical industry.[3][4] A well-designed recrystallization process not only removes impurities but also allows for the control of the crystal form (polymorph), which can have profound effects on a drug's performance.[5] This application note provides a detailed guide for researchers and drug development professionals on selecting optimal solvent systems and executing robust recrystallization protocols for this compound. The methodologies described herein are grounded in the physicochemical properties of the molecule and are designed to be self-validating through in-process controls and post-crystallization analysis.

Physicochemical Profile & Strategic Implications

Understanding the molecular characteristics of this compound is fundamental to developing an effective purification strategy.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSourceImplication for Recrystallization
Appearance White to off-white crystalline solidIndicates the material is already in a solid state, suitable for recrystallization. Color may indicate impurities.
Molecular Formula C₉H₁₃N₃O[6][7]
Molecular Weight ~179.22 g/mol [6][7]
Melting Point 120-125 °CProvides a target for purity assessment. A sharp melting point close to the upper end of this range suggests high purity.
Solubility Profile Moderately soluble in ethanol, methanol, DMSO; Sparingly soluble in water.The presence of both polar (hydroxyl, pyrimidine nitrogens) and non-polar (piperidine ring) moieties suggests that polar protic or aprotic solvents, or mixed-solvent systems, will be most effective.
Structure Pyrimidine, Piperidine, and Hydroxyl groupsThe hydroxyl group and pyrimidine nitrogens are capable of hydrogen bonding, favoring solubility in polar protic solvents.

The molecule's amphiphilic nature—possessing both hydrogen bond donors/acceptors and hydrophobic regions—is the key to solvent selection. The principle of "like dissolves like" suggests that solvents with moderate polarity will be most successful.[8] An ideal solvent must dissolve the compound completely at an elevated temperature but poorly at ambient or sub-ambient temperatures to ensure a high recovery yield.[9]

Solvent System Selection and Screening

The selection of an appropriate solvent is the most critical step in designing a recrystallization protocol.[10] A systematic screening process is recommended to identify the optimal single-solvent or multi-solvent system.

Solvent Selection Logic

The following diagram illustrates the decision-making process for screening and selecting a suitable solvent system.

Solvent_Selection cluster_screening Phase 1: Initial Solvent Screening cluster_decision Phase 2: Method Selection Start Select Candidate Solvents (Polar Protic, Aprotic, Non-polar) Test_RT Test Solubility of ~20mg crude in 0.5 mL solvent at Room Temp. Start->Test_RT Soluble_RT Soluble at RT? Test_RT->Soluble_RT Test_Hot Heat solvent to boiling. Does it dissolve? Soluble_RT->Test_Hot No Reject_TooGood REJECT (Solvent is too good) Soluble_RT->Reject_TooGood Yes Consider_AntiSolvent CONSIDER (Potential 'Good' Solvent for Anti-Solvent Method) Soluble_RT:e->Consider_AntiSolvent:w Yes Soluble_Hot Soluble when Hot? Test_Hot->Soluble_Hot Cool Cool solution to RT, then place in ice bath. Soluble_Hot->Cool Yes Reject_TooPoor REJECT (Solvent is too poor) Soluble_Hot->Reject_TooPoor No Crystals_Form Crystals Form? Cool->Crystals_Form Single_Solvent SELECT (Good for Single-Solvent Method) Crystals_Form->Single_Solvent Yes (Abundant) Crystals_Form->Consider_AntiSolvent No / Poor Yield

Caption: Decision workflow for selecting a recrystallization solvent.

Recommended Solvents for Screening

Based on the compound's properties, the following solvents are recommended for initial screening.

Table 2: Candidate Solvents for Recrystallization Screening

Solvent ClassSolventBoiling Point (°C)Rationale & Expected Behavior
Polar Protic Ethanol (95%)78Often a good choice for moderately polar compounds with H-bonding capability.[11] High potential as a single solvent.
Isopropanol82Similar to ethanol but slightly less polar; may offer a better solubility differential.
Methanol65Higher polarity may lead to high solubility even when cold. Potentially a good "solvent" in a mixed system.
Water100Compound is sparingly soluble. Likely to be an effective anti-solvent when paired with a miscible organic solvent.[12]
Polar Aprotic Acetonitrile82Can be an excellent solvent for compounds with aromatic rings and polar groups.[13]
Acetone56Good solvent, but its low boiling point may limit the effective temperature range for dissolution.
Ethyl Acetate77Medium polarity; good candidate for single-solvent or as the more polar component in a mixed system with a non-polar solvent.
Non-Polar Heptane / Hexane98 / 69Compound will be insoluble. Excellent candidates for use as an anti-solvent .
Toluene111Compound is likely poorly soluble. Could be used as an anti-solvent with a more polar solvent like acetone.

Experimental Protocols

Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Cooling Recrystallization

This is the most common and straightforward method, ideal when a single solvent with a steep solubility-temperature curve is identified (e.g., Isopropanol, Ethanol, or Acetonitrile).[3][14]

Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.

  • Add Solvent: Add the chosen solvent dropwise while stirring and gently heating the mixture to a near-boil on a hot plate. Continue adding the minimum amount of hot solvent until the solid has just completely dissolved.[11]

  • Hot Filtration (Optional): If insoluble impurities are observed, add a small excess of hot solvent (~5-10% more) and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization and removes particulate matter.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[11] Using ice-cold solvent minimizes the loss of the purified product.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is effective when the compound is too soluble in one solvent and insoluble in another, and the two solvents are miscible.[9] A common pair for this compound would be Ethanol (solvent) and Water (anti-solvent).

Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (e.g., Ethanol) at a temperature just below its boiling point.

  • Anti-Solvent Addition: While keeping the solution hot and stirring, add the "poor" or "anti-solvent" (e.g., Water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[11]

  • Cooling & Isolation: Follow steps 4 through 8 from the Single-Solvent protocol. The washing solvent should be a cold mixture of the two solvents in the same proportion as the final crystallization medium.

Recrystallization_Workflow cluster_main General Recrystallization Workflow Start Crude Compound in Flask Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (If impurities present) Dissolve->Hot_Filter optional Cool_Slow Slow Cooling to Room Temperature Dissolve->Cool_Slow Hot_Filter->Cool_Slow Cool_Ice Cool in Ice Bath Cool_Slow->Cool_Ice Filter Vacuum Filtration Cool_Ice->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: A generalized workflow for cooling recrystallization.

Post-Recrystallization Analysis: A Self-Validating System

The success of recrystallization must be validated through analytical characterization. This ensures that the process has achieved the desired purity and solid-state form.[16]

Table 3: Analytical Techniques for Validation

AnalysisTechniquePurposeExpected Outcome for a Successful Recrystallization
Purity Melting PointAssess purity and identityA sharper and higher melting point range (e.g., 124-125 °C) compared to the crude material.
HPLC / UPLCQuantify purity and identify impuritiesPurity should increase to >99%. Impurity peaks should be significantly reduced or eliminated.
Yield GravimetricDetermine process efficiencyCalculate percent recovery: (mass of pure product / mass of crude product) x 100.
Polymorphism XRPDIdentify the crystalline formA distinct and reproducible diffraction pattern confirming the desired polymorph. The absence of a "halo" indicates high crystallinity.[17]
DSCDetect polymorphs, solvates, and hydratesA single, sharp endotherm corresponding to the melting point. Absence of other thermal events.[1]
Morphology Optical MicroscopyVisualize crystal habit and sizeUniform crystal size and shape (e.g., needles, plates).

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for Recrystallization

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent used.- Solution is not supersaturated.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal of pure product.[3]- Evaporate some solvent and allow to cool again.- For multi-solvent systems, add more anti-solvent.
"Oiling Out" - Solution is cooling too rapidly.- Melting point of the solute is lower than the boiling point of the solvent.- Solution is too concentrated.- Re-heat the solution to dissolve the oil.- Add more solvent to make the solution more dilute.- Allow the solution to cool much more slowly.
Low Recovery / Yield - Incomplete precipitation.- Using too much solvent for washing.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath for an extended period.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is pre-heated before hot filtration.
Colored Product - Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the product.

References

  • Pharma Innovation. API Crystallinity and Polymorphism. Available at: [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Available at: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ChemTalk. Lab Procedure: Recrystallization | Chemistry. Available at: [Link]

  • CD Formulation. API Physical & Chemical Characterization. Available at: [Link]

  • University of California, Davis. Recrystallization-1.pdf. Available at: [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. Available at: [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Unknown Source. Crystallization Solvents.pdf. Available at: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Teva api (TAPI). Defining the right physical properties of API. Available at: [Link]

  • Labinsights. Crystallinity Determination for API Development. Available at: [Link]

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Application Note: Unambiguous Structural Characterization of 1-(Pyrimidin-2-yl)piperidin-4-ol using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the definitive structural elucidation of the heterocyclic compound 1-(Pyrimidin-2-yl)piperidin-4-ol, a scaffold of interest in medicinal chemistry and drug development. We provide an in-depth, field-proven protocol for Nuclear Magnetic Resonance (NMR) analysis, moving beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice. This document furnishes researchers, scientists, and drug development professionals with a robust methodology for sample preparation, data acquisition, and detailed spectral interpretation using ¹H NMR, ¹³C NMR, and correlation spectroscopy. The protocols are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Imperative for Rigorous Characterization

This compound (Figure 1) represents a confluence of two critical pharmacophores: the pyrimidine ring, a cornerstone of numerous therapeutic agents, and the piperidine ring, a prevalent scaffold in CNS-active compounds. As with any synthesized compound destined for biological screening, unambiguous confirmation of its chemical structure is a non-negotiable prerequisite. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.[1][2]

This application note provides a detailed workflow for the complete NMR characterization of this compound. We will explore not only the acquisition of standard one-dimensional (1D) ¹H and ¹³C NMR spectra but also the logical process of interpreting the resulting data, including chemical shifts, integration, and spin-spin coupling. The causality behind each step—from solvent selection to the number of scans—is explained to empower the analyst with a deeper understanding of the technique.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₉H₁₃N₃O

Molecular Weight: 179.22 g/mol

Experimental Methodology: A Protocol Built on Causality

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation and the precision of the acquisition parameters.[3] This section outlines a validated protocol designed to yield high-resolution, artifact-free spectra.

Materials and Reagents
  • This compound sample

  • High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[4]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Glass Pasteur pipettes and bulbs

  • Small glass vial for dissolution

  • Cotton wool or syringe filter for filtration

  • Vortex mixer

Protocol 1: NMR Sample Preparation

The objective is to create a clear, homogeneous solution free of particulate matter, which can degrade magnetic field homogeneity and result in poor spectral resolution.[5][6]

  • Analyte Quantity:

    • For ¹H NMR: Accurately weigh 5-15 mg of this compound into a clean, dry glass vial. This concentration is optimal for achieving a high signal-to-noise ratio in a short time without causing line broadening due to excessive viscosity.[3][7]

    • For ¹³C NMR: Accurately weigh 20-50 mg of the compound. A higher concentration is required to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[5][7]

  • Solvent Selection & Dissolution:

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[4][7] The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) depends on the compound's solubility. A preliminary solubility test with non-deuterated solvents is recommended.

    • Causality: Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra.[7] Furthermore, the spectrometer's lock system utilizes the deuterium signal to stabilize the magnetic field during acquisition, correcting for any drift.[3]

    • Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at elevated temperatures.

  • Filtration and Transfer:

    • Place a small, tight plug of cotton wool into a Pasteur pipette.

    • Filter the solution directly from the vial into the NMR tube. This step is critical to remove any suspended microparticles that would severely degrade spectral quality.[3][6]

    • Ensure the final liquid height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL), which corresponds to the active volume of the NMR probe's receiver coils.[6]

  • Final Steps:

    • Cap the NMR tube securely.

    • Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

    • Label the tube clearly.

Protocol 2: NMR Data Acquisition

This protocol assumes the use of a standard 400 MHz or 500 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming procedures to optimize the magnetic field homogeneity. Poor shimming is a primary cause of broad and distorted peaks.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient.

    • Relaxation Delay (D1): 1-2 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

    • Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.

    • Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with broadband proton decoupling (e.g., zgpg30).

    • Causality: Broadband proton decoupling irradiates all proton frequencies, collapsing all C-H coupling and resulting in a single sharp line for each unique carbon atom. This vastly simplifies the spectrum and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE).[1]

    • Number of Scans (NS): 256 to 1024 scans, or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): ~220 ppm, centered around 100 ppm.

    • Referencing: Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).

Experimental Workflow Diagram

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis A Weigh Analyte (5-15mg for ¹H, 20-50mg for ¹³C) B Dissolve in 0.7 mL Deuterated Solvent (Vial) A->B C Filter Solution (Pipette with Cotton Plug) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock & Shim E->F G Acquire ¹H Spectrum (16 scans) F->G H Acquire ¹³C Spectrum (1024 scans) F->H I Process Spectra (FT, Phase, Baseline) G->I H->I J Reference Spectra (to Solvent Peak) I->J K Integrate & Assign ¹H and ¹³C Signals J->K L Confirm with 2D NMR (COSY, HSQC) K->L

Caption: Workflow from sample preparation to final data analysis.

Results and Spectral Interpretation

The following is a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The numbering scheme used for assignment is shown in Figure 2.

Figure 2: Numbering Scheme for NMR Assignment
¹H NMR Spectrum Analysis

The ¹H NMR spectrum is interpreted based on four key features: the number of signals, their chemical shift (δ), the integration (area under the signal), and the splitting pattern (multiplicity).[2]

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale & Coupling
H4', H6' ~8.3Doublet (d)2HEquivalent due to symmetry. Located on an electron-deficient aromatic ring adjacent to two nitrogen atoms. Coupled to H5' (J ≈ 4.8 Hz).[8][9]
H5' ~6.5Triplet (t)1HShielded relative to H4'/H6'. Coupled to two equivalent protons (H4' and H6'), resulting in a triplet (J ≈ 4.8 Hz).[8][9]
H2ax, H6ax ~4.6 - 4.8Multiplet (m)2HProtons α to the pyrimidine-substituted nitrogen. Deshielded by the electron-withdrawing effects of both the nitrogen and the aromatic ring. Axial protons are typically shielded relative to equatorial.
H2eq, H6eq ~4.6 - 4.8Multiplet (m)2HEquatorial protons α to the ring nitrogen. Often appear as complex multiplets due to geminal and vicinal coupling.
H4 ~3.8 - 4.0Multiplet (m)1HMethine proton attached to the carbon bearing the hydroxyl group. Deshielded by the electronegative oxygen atom.
-OH VariableBroad Singlet (br s)1HChemical shift is highly dependent on solvent, concentration, and temperature. The signal disappears upon D₂O exchange.
H3ax, H5ax ~1.9 - 2.1Multiplet (m)2HProtons on carbons β to the nitrogen and α to the C4-OH carbon.
H3eq, H5eq ~1.5 - 1.7Multiplet (m)2HEquatorial protons are typically deshielded relative to their axial counterparts in a piperidine ring.[10]
¹³C NMR Spectrum Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The chemical shift is primarily determined by the local electronic environment.

Carbon LabelPredicted δ (ppm)Rationale
C2' ~161.5Most deshielded carbon, located between two electronegative nitrogen atoms in the pyrimidine ring.
C4', C6' ~157.0Equivalent aromatic carbons adjacent to nitrogen. Highly deshielded.
C5' ~110.0Most shielded aromatic carbon, only bonded to other carbons and a hydrogen.
C4 ~66.0Aliphatic carbon directly attached to the electronegative hydroxyl group.[11]
C2, C6 ~46.5Equivalent aliphatic carbons α to the ring nitrogen, deshielded by its inductive effect.[12][13]
C3, C5 ~34.0Equivalent aliphatic carbons β to the ring nitrogen. The most shielded carbons in the molecule.
The Role of 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundational data, complex structures benefit from 2D NMR experiments to definitively connect the signals and validate the assignments.[14]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It would show cross-peaks connecting H4'/H6' to H5', H2/H6 to H3/H5, and H3/H5 to H4, confirming the proton network within each ring system.[14]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal it is directly attached to. It provides a direct and unambiguous link between the ¹H and ¹³C assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlation would be a cross-peak between the H2/H6 protons of the piperidine ring and the C2' carbon of the pyrimidine ring, unequivocally proving the connectivity between the two heterocyclic systems.[14]

Spectral Interpretation Logic

G A 1. Count Signals (¹H: 7 unique protons + OH) (¹³C: 6 unique carbons) B 2. Analyze Chemical Shifts (δ) (Aromatic vs. Aliphatic) (Effect of N, O atoms) A->B Identifies chemical environments C 3. Analyze Integration (¹H) (Determine proton count for each signal) B->C Relates signals to structure parts D 4. Analyze Multiplicity (¹H) (N+1 rule, J-coupling) (Determine neighboring protons) C->D Confirms proton counts E 5. Propose 1D Assignments D->E Builds structural fragments F 6. Confirm with 2D NMR (COSY: H-H links) (HSQC: C-H links) (HMBC: Connectivity) E->F Cross-validates assignments G Final Validated Structure F->G Provides unambiguous proof

Caption: Logical workflow for NMR spectral interpretation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, provides a definitive and robust method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The systematic interpretation of chemical shifts, multiplicities, and integrations, cross-validated by COSY, HSQC, and HMBC data, allows for the unambiguous assignment of every proton and carbon atom in the molecule. This rigorous approach ensures the highest level of scientific integrity, a critical requirement for compounds intended for further research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Morcillo, J., & Gallego, E. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Kilic, E., et al. (2011). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 629-638.
  • Emami, S., et al. (2019). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. ResearchGate. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5035.
  • Singh, U. P., et al. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 8(1), 306-314.
  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-441.
  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3306.
  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

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Application Note: High-Throughput Purity Analysis and Impurity Identification of 1-(Pyrimidin-2-yl)piperidin-4-ol using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated methodologies for the determination of purity and the identification of potential impurities for 1-(Pyrimidin-2-yl)piperidin-4-ol, a key heterocyclic intermediate in pharmaceutical synthesis. A primary high-performance liquid chromatography (HPLC) method coupled with UV detection is detailed for quantitative purity assessment. Complementing this, a highly sensitive liquid chromatography-mass spectrometry (LC-MS) method is outlined for the structural elucidation of trace impurities. These protocols are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, strength, and quality of this critical synthetic building block, adhering to stringent regulatory standards.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a heterocyclic compound featuring both pyrimidine and piperidine moieties. Such structures are of significant interest in medicinal chemistry, often serving as core scaffolds in the development of novel therapeutic agents. The purity of such an intermediate is paramount, as impurities, even at trace levels, can carry over into the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and stability profile.[1][2]

Therefore, the development of reliable, accurate, and precise analytical methods is a non-negotiable step in the pharmaceutical manufacturing process.[3][4] High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for purity determination due to its high resolving power and quantitative accuracy.[1][5] For the definitive identification of unknown impurities, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides unparalleled sensitivity and specificity, delivering critical molecular weight and structural data.[4] This guide provides a comprehensive framework for applying these techniques to this compound.

Part I: Quantitative Purity Determination by Reverse-Phase HPLC

Principle and Method Rationale

Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar to non-polar compounds.[6] For this compound, which possesses both polar (hydroxyl, nitrogen atoms) and non-polar (pyrimidine ring, piperidine backbone) characteristics, RP-HPLC offers excellent separation capabilities.[7][8] The methodology is predicated on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected as the initial and most versatile choice, providing a good balance of hydrophobic interactions for retaining the molecule and its potential impurities.[7]

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed. A gradient is crucial for impurity profiling as it allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.[2]

  • pH Control: The molecule contains basic nitrogen atoms in both the pyrimidine and piperidine rings, making their ionization state pH-dependent. Controlling the mobile phase pH with a buffer is essential to ensure consistent retention times and symmetrical peak shapes. A phosphate buffer is suitable for UV detection, but for LC-MS compatibility, a volatile buffer like ammonium formate is preferred.

  • Detection: The pyrimidine ring contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal monitoring wavelength.

Detailed Protocol: HPLC-UV Purity Assay

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ammonium Formate (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • Deionized Water (18.2 MΩ·cm).

  • This compound reference standard and test sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the standard and sample solutions.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.5
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV at 245 nm
Run Time 30 minutes (including re-equilibration)
Table 1: Recommended HPLC Method Parameters.
  • Data Analysis: Calculate the purity of the sample using the area percent normalization method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MP Prepare Mobile Phases A & B Equil Equilibrate C18 Column MP->Equil Sample Prepare Standard & Sample (0.5 mg/mL) Inject Inject Sample (5 µL) Sample->Inject Equil->Inject Run Run Gradient Separation Inject->Run Detect UV Detection (245 nm) Run->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Part II: Impurity Identification by LC-MS

Principle and Method Rationale

While HPLC-UV quantifies impurities, it does not identify them. LC-MS is the definitive technique for structural elucidation.[4][9] The LC system separates the impurities, which are then ionized and analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z).

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is the ideal choice as it is a "soft" ionization technique suitable for polar and thermally labile small molecules, minimizing in-source fragmentation.[10][11] Given the presence of basic nitrogen atoms, positive ion mode is selected to readily form the protonated molecular ion [M+H]+, which is crucial for determining the molecular weight.[9][12]

  • Mobile Phase: The use of non-volatile buffers like phosphates is incompatible with MS. Therefore, the HPLC method is adapted to use volatile modifiers such as formic acid and ammonium formate, which are easily removed in the gas phase before entering the mass analyzer.[13]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly recommended. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown impurity, which is a critical step in its identification.[9]

Detailed Protocol: LC-MS Impurity Identification

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF).

  • The same column and mobile phases as described in the HPLC protocol are used to facilitate method transfer.

Procedure:

  • LC Method Transfer: Utilize the same LC conditions (column, mobile phases, gradient) as the HPLC-UV method. This allows for direct correlation of retention times between the two analyses.

  • MS Parameter Optimization: Infuse the reference standard (approx. 10 µg/mL) directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the [M+H]+ ion.

  • LC-MS Analysis: Analyze the sample using the optimized LC-MS conditions. Acquire data in full scan mode to detect all potential impurities. If necessary, perform subsequent injections using tandem MS (MS/MS) to induce fragmentation and obtain structural information for the detected impurities.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range 100 – 1000 m/z
Capillary Voltage 3.5 kV
Nebulizer Gas Nitrogen, 45 psi
Drying Gas Temp. 325 °C
Drying Gas Flow 10 L/min
Data Acquisition Full Scan (MS), Targeted (MS/MS)
Table 2: Typical LC-MS Method Parameters.
LC-MS Impurity Identification Workflow

LCMS_Workflow cluster_analysis LC-MS Analysis cluster_data Data Interpretation & Elucidation LC_Sep LC Separation (MS-Compatible Method) ESI Positive ESI Ionization LC_Sep->ESI FullScan Full Scan MS Analysis (Detect Impurity m/z) ESI->FullScan Extract Extract Ion Chromatograms for Impurity Masses FullScan->Extract Formula Determine Elemental Formula (from Accurate Mass) Extract->Formula MSMS Perform MS/MS for Fragmentation Pattern Extract->MSMS Formula->MSMS Structure Propose Impurity Structure MSMS->Structure Report Generate Identification Report Structure->Report

Caption: Workflow for LC-MS impurity identification.

Method Validation: Ensuring Trustworthiness and Compliance

For use in a regulated environment, any analytical procedure must be validated to demonstrate its suitability for the intended purpose.[14] Validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[15][16][17] This process establishes the performance characteristics of the method and ensures its reliability.

Parameter Purpose
Specificity To ensure the method can assess the analyte unequivocally in the presence of expected components (impurities, degradants).
Linearity To demonstrate a proportional relationship between analyte concentration and analytical response over a defined range.
Range The interval between the upper and lower concentration of analyte for which the method has suitable precision and accuracy.
Accuracy The closeness of test results to the true value, often determined by recovery studies on spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability, intermediate precision).
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Table 3: Summary of ICH Q2(R1) Validation Parameters.[14][15]

Conclusion

The HPLC-UV and LC-MS methods detailed in this application note provide a comprehensive analytical strategy for the quality control of this compound. The HPLC method serves as a robust tool for routine purity testing and quantification of impurities, while the LC-MS method offers the high sensitivity and specificity required for the definitive identification of unknown structures. Together, these validated protocols ensure that this critical pharmaceutical intermediate meets the highest standards of quality and safety, supporting accelerated and compliant drug development programs.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Knize, M. G., et al. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • Yakovleva, E. Y. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Technology Networks. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Simmonds, H. A., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Yin, H., et al. (2018). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Banik, R., & Mandal, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

  • Le-Minh, T., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed Central. [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Alternative Therapies In Health And Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Separation of Nucleotide Bases Uracil, Thymine, Guanine, Cytosine, Adenine on Primesep 200 Column. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • ResearchGate. (2018). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Cech, N. B., & Enke, C. G. (2000). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ACS Publications. [Link]

  • Mississippi State University. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • PubMed. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • ijrpr. (2022). HPLC Method Development and Validation. [Link]

  • Interchim. (n.d.). Method Development HPLC. [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]

Sources

The Strategic Application of 1-(Pyrimidin-2-yl)piperidin-4-ol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Kinase Inhibitors and the Pyrimidinyl-Piperidine Scaffold

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds play a pivotal role in mimicking the adenine region of ATP, thereby enabling competitive inhibition at the enzyme's active site.

Among these privileged structures, the 1-(Pyrimidin-2-yl)piperidin-4-ol moiety has garnered significant attention as a versatile and strategically important building block. Its unique combination of a hydrogen bond-accepting pyrimidine ring and a three-dimensional piperidine scaffold provides an excellent foundation for developing potent and selective kinase inhibitors. The piperidine ring offers a non-planar structure that can improve solubility and pharmacokinetic properties, while the hydroxyl group serves as a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of next-generation kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 893755-98-1[1]
Molecular Formula C₉H₁₃N₃O[1]
Molecular Weight 179.22 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 120-125 °C[2]
Solubility Moderately soluble in ethanol, methanol, and DMSO; sparingly soluble in water.[2]
Storage Store in a tightly sealed container in a cool, dry place (2-8 °C recommended).[2]

Safety Precautions: this compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Utility and Core Reactions

The synthetic value of this compound lies in the reactivity of its hydroxyl group. This functional group can be readily transformed through various classical organic reactions to introduce diverse substituents, thereby enabling the exploration of the chemical space around the piperidine core. The pyrimidine ring, being relatively electron-deficient, is generally stable under these conditions.

Key Synthetic Transformations:
  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by a variety of nucleophiles.

  • Etherification: Williamson ether synthesis or other etherification methods can be employed to introduce aryl or alkyl ethers.

  • Mitsunobu Reaction: This powerful reaction allows for the direct conversion of the alcohol to an ether, ester, or other functional groups with inversion of stereochemistry, under mild conditions.[3]

The following sections will provide detailed protocols for a representative synthetic application of this compound in the synthesis of a kinase inhibitor scaffold, focusing on a nucleophilic substitution approach.

Experimental Protocols

This section details a representative, two-step protocol for the synthesis of a 4-substituted-1-(pyrimidin-2-yl)piperidine derivative, a common scaffold in kinase inhibitors. This protocol is based on established synthetic methodologies for similar structures.

Protocol 1: Mesylation of this compound

This step activates the hydroxyl group for subsequent nucleophilic substitution.

Reaction Scheme:

Protocol 1 reactant1 This compound product 1-(Pyrimidin-2-yl)piperidin-4-yl methanesulfonate reactant1->product MsCl, TEA, DCM, 0 °C to rt reactant2 Methanesulfonyl chloride base Triethylamine solvent DCM

Caption: Mesylation of this compound.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the cooled solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-(Pyrimidin-2-yl)piperidin-4-yl methanesulfonate is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Methanesulfonyl chloride is highly reactive towards water, hence the use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent its decomposition.

  • Triethylamine as a Base: TEA is used to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction. Allowing the reaction to warm to room temperature ensures the reaction goes to completion.

Protocol 2: Nucleophilic Substitution with a Heterocyclic Amine

This protocol demonstrates the coupling of the activated intermediate with a generic heterocyclic amine, a common fragment in kinase inhibitors.

Reaction Scheme:

Protocol 2 reactant1 1-(Pyrimidin-2-yl)piperidin-4-yl methanesulfonate product 4-(Heterocyclic amino)-1-(pyrimidin-2-yl)piperidine reactant1->product Het-NH₂, DIPEA, DMF, 80-100 °C reactant2 Heterocyclic Amine (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine) base DIPEA solvent DMF

Caption: Nucleophilic substitution to form the kinase inhibitor scaffold.

Materials:

  • 1-(Pyrimidin-2-yl)piperidin-4-yl methanesulfonate

  • A heterocyclic amine (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the heterocyclic amine (1.0 eq.) and 1-(Pyrimidin-2-yl)piperidin-4-yl methanesulfonate (1.2 eq.) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (2.0 eq.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous lithium chloride solution (to remove residual DMF), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-(heterocyclic amino)-1-(pyrimidin-2-yl)piperidine derivative.

Causality Behind Experimental Choices:

  • DIPEA as a Base: DIPEA is a non-nucleophilic base used to scavenge the methanesulfonic acid formed during the reaction without competing in the substitution reaction.

  • DMF as a Solvent: DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions, as it can solvate the cation while leaving the nucleophile relatively free to react.

  • Elevated Temperature: Heating is often necessary to overcome the activation energy for the nucleophilic substitution reaction.

  • Lithium Chloride Wash: This is an effective method for removing the high-boiling point solvent DMF during the aqueous work-up.

Structure-Activity Relationship (SAR) Insights

The 1-(Pyrimidin-2-yl)piperidin-4-yl scaffold provides a valuable platform for elucidating SAR. Modifications at the 4-position of the piperidine ring, as well as on the pyrimidine ring, can significantly impact kinase inhibitory activity and selectivity.

  • The 2-Aminopyrimidine Moiety: The 2-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[4]

  • The Piperidine Scaffold: The non-planar, sp³-rich nature of the piperidine ring often leads to improved physicochemical properties, such as increased solubility and metabolic stability, compared to flat aromatic linkers.[5] The conformational flexibility of the piperidine ring can also allow for optimal positioning of substituents within the kinase active site.

  • Substituents at the 4-Position: The nature of the substituent introduced at the 4-position of the piperidine ring is critical for determining the potency and selectivity of the inhibitor. This substituent often extends into a more variable region of the ATP-binding pocket, and its interactions can be tailored to target specific kinases. For instance, in the case of Akt inhibitors, a carboxamide group at this position has been shown to be crucial for achieving oral bioavailability and in vivo efficacy.[6][7]

The following diagram illustrates the key interactions of a generic kinase inhibitor featuring the pyrimidinyl-piperidine scaffold within a kinase active site.

Kinase Interaction cluster_kinase Kinase Active Site cluster_inhibitor Pyrimidinyl-Piperidine Inhibitor hinge Hinge Region NH C=O pocket Hydrophobic Pocket pyrimidine Pyrimidine Ring pyrimidine->hinge:n H-bonds piperidine Piperidine Scaffold piperidine->pocket van der Waals substituent R-group (at C4) substituent->pocket Specific Interactions

Caption: Key interactions of the pyrimidinyl-piperidine scaffold.

Conclusion and Future Perspectives

This compound is a high-value building block for the synthesis of kinase inhibitors. Its strategic combination of a proven hinge-binding motif and a versatile, three-dimensional scaffold makes it an attractive starting point for drug discovery programs targeting a wide range of kinases. The synthetic protocols and SAR insights provided in this application note are intended to empower researchers to effectively utilize this compound in the development of novel and improved kinase inhibitors. Future work in this area will likely focus on the development of more complex and diverse substituents at the 4-position of the piperidine ring to achieve even greater selectivity and to overcome mechanisms of drug resistance.

References

  • Bar-Sela, G., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2215–2226. Available from: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. Available from: [Link]

  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed, 53(6), 2215-26. Available from: [Link]

  • MedChemica. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt. Available from: [Link]

  • Zaytsev, A. V., et al. (2021). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate. Available from: [Link]

  • Purandhar, K., et al. (2018). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. Available from: [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. Available from: [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed, 67(17), 15220-15245. Available from: [Link]

  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications, 53(5), 2215–2226. Available from: [Link]

  • Lee, J., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available from: [Link]

  • Kamenecka, T. M., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. Available from: [Link]

  • Rossen, K., et al. (1998). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 75, 149. Available from: [Link]

  • Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed, 55(10), 4872-6. Available from: [Link]

  • Sharma, R., et al. (2014). Piperidin-4-one: the potential pharmacophore. PubMed. Available from: [Link]

  • Sharma, R., et al. (2014). Piperidin-4-one: the potential pharmacophore. PubMed. Available from: [Link]

  • Collins, I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. Available from: [Link]

Sources

Application Note: Leveraging 1-(Pyrimidin-2-yl)piperidin-4-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying small, low-molecular-weight compounds, or "fragments," that bind with low affinity but high efficiency to a biological target.[1][3] These initial weak-binding hits serve as high-quality starting points that medicinal chemists can elaborate—by growing, linking, or merging—into highly potent and selective drug candidates.[1][4]

A key advantage of the FBDD approach is its efficient exploration of chemical space; a library of a few thousand well-chosen fragments can represent a chemical diversity equivalent to millions of larger compounds.[1][2] The success of this strategy hinges on the quality of the fragment library. Ideal fragments are characterized by low molecular complexity and adherence to the "Rule of Three".[5][6][7]

This application note focuses on one such exemplary fragment: 1-(Pyrimidin-2-yl)piperidin-4-ol . We will detail its physicochemical properties, provide robust protocols for its use in primary screening campaigns, and outline strategic pathways for its elaboration from a validated hit into a potent lead molecule.

Section 1: Physicochemical Profile of this compound

This compound is an ideal candidate for an FBDD library due to its excellent physicochemical properties, which align well with the widely accepted "Rule of Three" for fragment design.[5][6][8] The structure combines a pyrimidine ring, a common pharmacophore in numerous bioactive molecules, with a three-dimensional piperidinol scaffold, offering rich vectors for chemical elaboration.[9][10]

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight (MW) 179.22 g/mol < 300 Da[11]
cLogP (Calculated) ~0.5 - 1.0< 3
Hydrogen Bond Donors 1 (hydroxyl group)≤ 3
Hydrogen Bond Acceptors 3 (2 pyrimidine N, 1 hydroxyl O)≤ 3
Rotatable Bonds 1≤ 3

The fragment's properties make it an attractive starting point. Its low molecular weight and cLogP ensure high solubility, a critical requirement for the high screening concentrations (typically in the mM range) needed to detect weak binding.[1] The presence of both hydrogen bond donors and acceptors in distinct regions of the molecule provides multiple opportunities for specific interactions with a protein target. Crucially, the piperidinol hydroxyl group and the secondary amine (if the piperidine nitrogen is accessible) serve as "poised" vectors for synthetic elaboration, allowing chemists to readily grow the fragment into unexplored pockets of the binding site.[12]

Section 2: Strategic Application in FBDD Workflows

The journey from fragment identification to a lead compound is a systematic process. This compound can be effectively integrated into a standard FBDD workflow, which involves primary screening, hit validation using orthogonal methods, and structure-guided elaboration.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Screen Primary Screening (e.g., DSF, SPR) Validate Orthogonal Hit Validation (e.g., NMR, ITC) Screen->Validate Initial 'Hits' Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure Validated Hit Elaborate Fragment Elaboration (Growing, Linking) Structure->Elaborate Binding Mode SAR SAR by Synthesis Elaborate->SAR Synthesize Analogs SAR->Structure Test & Refine PO Lead Optimization SAR->PO Potent Lead

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Section 3: Protocols for Primary Screening & Hit Validation

Because fragments bind weakly, highly sensitive biophysical techniques are required for screening.[3][4][12] No single method is perfect; therefore, an initial hit should always be confirmed with at least one orthogonal assay to eliminate false positives.

Protocol 3.1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid, cost-effective method for primary screening. It measures the change in a protein's melting temperature (ΔTm) upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein.

Principle: A fluorescent dye binds to hydrophobic regions of a protein that become exposed as it unfolds with increasing temperature. A bound ligand stabilizes the protein's folded state, requiring a higher temperature to denature it.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein (e.g., 2 mg/mL in 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Prepare a 5000x stock of a suitable fluorescent dye (e.g., SYPRO Orange) in DMSO.

  • Assay Plate Setup (384-well PCR plate):

    • In each well, add 19.8 µL of assay buffer containing the target protein (final concentration 2 µM) and dye (final concentration 5x).

    • Add 0.2 µL of the fragment stock solution to the sample wells (final fragment concentration 1 mM, final DMSO 1%).

    • Include negative controls (protein + dye + 1% DMSO) and positive controls (if available).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The inflection point of the curve is the melting temperature (Tm).

    • Calculate the ΔTm by subtracting the Tm of the negative control from the Tm of the fragment-containing sample.

    • Hit Criterion: A ΔTm ≥ 2 °C is generally considered a significant shift and warrants further investigation.

Protocol 3.2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD).[13][14] It is an excellent method for both primary screening and detailed hit characterization.[12][14]

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein changes the refractive index at the surface, which is detected as a response unit (RU) signal.

Step-by-Step Protocol:

  • Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to a density that will yield a theoretical Rmax of ~50-100 RU for the fragment.

    • Activate a reference flow cell but do not immobilize protein; this is used for reference subtraction.

  • Screening:

    • Prepare a dilution series of this compound in running buffer (e.g., 1000 µM to 31.25 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (<1%).[14]

    • Inject each concentration over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step between injections if necessary.

  • Data Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and from a buffer-only injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD = kd/ka).

    • Hit Criterion: A reproducible, concentration-dependent binding response with a KD in the high µM to low mM range is characteristic of a fragment hit.

Protocol 3.3: NMR-Based Screening (1H-15N HSQC)

Protein-observed NMR experiments, such as the 1H-15N HSQC (Heteronuclear Single Quantum Coherence), are powerful for unambiguously confirming binding and mapping the binding site on the protein.[3][15]

Principle: An HSQC spectrum produces a peak for each N-H bond in the protein backbone. When a fragment binds, the chemical environment of nearby amino acid residues changes, causing their corresponding peaks in the spectrum to shift (Chemical Shift Perturbation, CSP).

Step-by-Step Protocol:

  • Sample Preparation:

    • This technique requires a purified, isotopically labeled protein (15N).[15]

    • Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

    • Prepare a sample of the protein with this compound added at a specific concentration (e.g., 500 µM).

  • Data Acquisition:

    • Acquire a 1H-15N HSQC spectrum of the protein-fragment sample under the same conditions as the reference spectrum.

  • Data Analysis:

    • Overlay the reference and fragment-bound spectra.

    • Identify peaks that have shifted their position. These are the CSPs.

    • Hit Criterion: Significant and specific CSPs for a subset of residues are strong evidence of binding at a defined site. If backbone resonance assignments for the protein are known, the binding site can be mapped.[15]

Section 4: Hit Elaboration Strategies

Once this compound is validated as a hit, the next phase is to increase its affinity and selectivity. The fragment's structure offers clear opportunities for two primary elaboration strategies: Fragment Growing and Fragment Linking .

Elaboration_Strategies cluster_growing Strategy 1: Fragment Growing cluster_linking Strategy 2: Fragment Linking Fragment This compound (Validated Hit) Grow_OH Synthesize analogs by modifying the 4-OH group Fragment->Grow_OH Vector 1 OtherFragment Identify a second fragment binding in a nearby pocket Fragment->OtherFragment Vector 2 Grow_NH Synthesize analogs by modifying the piperidine N-H (if synthetically accessible) Linker Design and synthesize a linker to connect the two fragments

Caption: Hit elaboration strategies for this compound.

Fragment Growing: This is the most direct strategy. Based on structural information (e.g., from X-ray crystallography), new chemical functionality is added to the fragment to engage with adjacent pockets on the protein surface.

  • Vector 1 (The 4-OH group): The hydroxyl group is an excellent handle. It can be converted to an ether, ester, or used in Mitsunobu or reductive amination reactions to explore nearby space. For example, adding a small alkyl chain or a phenyl group could probe for hydrophobic interactions.

  • Vector 2 (The Pyrimidine Ring): If the pyrimidine itself is not essential for binding (a "warhead"), it can be replaced. More commonly, substituents can be added to the pyrimidine ring if synthetic routes allow, exploring other vectors.

Fragment Linking: If a second, distinct fragment is found to bind in a proximal pocket, a new molecule can be designed that incorporates the pharmacophores of both fragments connected by a suitable linker. This can lead to a dramatic increase in affinity due to a highly favorable binding enthalpy and entropy.

The choice of strategy must be guided by structural biology to ensure that modifications are productive and occupy favorable interaction space.

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its adherence to the "Rule of Three," combined with its synthetically tractable nature and diverse interaction potential, makes it a valuable asset for screening libraries. By employing sensitive biophysical screening techniques like DSF and SPR, followed by orthogonal validation with NMR, researchers can confidently identify this fragment as a binder. Subsequent structure-guided elaboration provides a clear and rational path toward the development of novel, high-affinity lead compounds.

References

  • Fragment-based lead discovery. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Hopkins, A. L., Groom, C. R., & Alex, A. (2013). The 'rule of three' for fragment-based drug discovery. H1 Connect. Retrieved from [Link]

  • Various Authors. (2023). The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate. Retrieved from [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. [Link]

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  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved January 11, 2026, from [Link]

  • Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. [Link]

  • Amaro, R. E., Baron, R., & McCammon, J. A. (2008). NMR-Fragment Based Virtual Screening: A Brief Overview. Protein and Peptide Letters, 15(7), 749-757. [Link]

  • Neumann, L., et al. (2010). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. Retrieved from [Link]

  • Mohamed, M. S., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Asian Journal of Pharmacy and Pharmacology, 5(2), 223-237. [Link]

  • Rich, R. L., & Myszka, D. G. (2010). Fragment Screening by Surface Plasmon Resonance. Journal of Visualized Experiments, (36), 1823. [Link]

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  • ChemBK. (n.d.). PIPERIDIN-4-OL. Retrieved January 11, 2026, from [Link]

  • Li, H., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103387. [Link]

  • Scott, J. S., et al. (2017). Piperidines and Fragment-Based Drug Discovery. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Piperidin-4-yl)piperazine. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Various Authors. (2021). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic & Medicinal Chemistry, 117661. [Link]

  • Cambridge Healthtech Institute. (2016). Fragment-Based Drug Discovery. CHI Conferences. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • de Jesus, M., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]

  • Lento, C., et al. (2024). Fragment-based drug discovery campaigns guided by native mass spectrometry. Nature Reviews Chemistry, 1-18. [Link]

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Sources

Application Notes & Protocols: Strategic Derivatization of the 1-(Pyrimidin-2-yl)piperidin-4-ol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(Pyrimidin-2-yl)piperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The secondary hydroxyl group at the 4-position of the piperidine ring represents a critical handle for molecular derivatization. Strategic modification at this site can profoundly influence the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of key derivatization strategies for this hydroxyl group, including detailed, field-tested protocols for esterification, etherification, and carbamate formation. We delve into the rationale behind experimental choices, offer troubleshooting advice, and present data in a clear, comparative format to aid researchers in drug discovery and development.

Introduction: The Strategic Importance of the C4-Hydroxyl Group

The piperidine moiety is a cornerstone in the design of pharmaceuticals, present in a wide array of drugs spanning multiple therapeutic classes.[1][3] When coupled with a pyrimidine ring, as in this compound, the resulting scaffold exhibits a unique electronic and conformational profile, making it an attractive starting point for library synthesis. The hydroxyl group at the C4 position is not merely a synthetic intermediate; it is a key determinant of the molecule's interaction with biological targets and its overall drug-like properties.

Derivatization of this hydroxyl group allows for:

  • Modulation of Lipophilicity (LogP): Converting the polar hydroxyl group into less polar ethers or esters can enhance membrane permeability and oral bioavailability.[4]

  • Introduction of Pharmacophoric Features: Specific functional groups can be introduced to create new hydrogen bond donors or acceptors, or to introduce steric bulk, thereby altering the binding affinity and selectivity for a given biological target.

  • Prodrug Strategies: Esterification is a common strategy to create prodrugs that are hydrolyzed in vivo to release the active parent alcohol, potentially improving drug delivery and duration of action.[4]

  • Blocking Metabolic Soft Spots: The hydroxyl group can be a site of metabolic glucuronidation or oxidation. Capping this group can enhance metabolic stability and prolong the drug's half-life.

This document serves as a practical guide for the synthetic chemist to navigate the common derivatization pathways for this compound, providing both the "how" and the "why" for each methodological choice.

Key Derivatization Strategies: A Comparative Overview

The choice of derivatization strategy is dictated by the desired properties of the final compound. The three most common and versatile approaches are esterification, etherification, and carbamate formation.

Esterification: The Workhorse of Hydroxyl Modification

Esterification is arguably the most straightforward and widely employed method for derivatizing the hydroxyl group. It involves the reaction of the alcohol with a carboxylic acid or its activated derivative.

Rationale: This reaction is ideal for rapidly generating a diverse library of analogs with varying steric and electronic properties. The resulting esters can serve as prodrugs or as final compounds with altered lipophilicity.[4]

Common Reagents:

  • Acyl Chlorides/Anhydrides: Highly reactive, often requiring a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct.

  • Carboxylic Acids with Coupling Agents: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) facilitate ester formation under mild conditions.

Causality Behind Experimental Choices: The use of acyl chlorides is rapid and efficient for simple, stable acyl groups. However, for more complex or acid-sensitive substrates, coupling agents provide a milder alternative, minimizing side reactions. The choice of base is critical; sterically hindered bases like triethylamine are preferred to minimize competitive N-acylation of the piperidine nitrogen.

Etherification: For Stable, Non-hydrolyzable Linkages

Ether formation provides a metabolically stable linkage, making it a preferred choice when a prodrug strategy is not desired.

Rationale: Ethers are generally more resistant to hydrolysis than esters, leading to compounds with potentially longer in vivo half-lives. This strategy allows for the introduction of a wide range of alkyl or aryl substituents.

Common Methods:

  • Williamson Ether Synthesis: This classic method involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.

  • Mitsunobu Reaction: A powerful and versatile method that allows for the formation of ethers from alcohols and acidic nucleophiles (in this case, another alcohol or a phenol) under mild, neutral conditions using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).

Causality Behind Experimental Choices: The Williamson synthesis is robust but requires strongly basic conditions, which may not be compatible with other functional groups in the molecule. The Mitsunobu reaction is advantageous for its mild conditions and stereochemical inversion at the alcohol center (if chiral), but the reagents are more expensive and the workup can be more complex due to stoichiometric byproducts.

Carbamate Formation: A Hybrid Approach

Carbamates can be considered hybrids of esters and amides and offer a unique set of properties.[5][6] They are generally more stable to hydrolysis than esters but can still be cleaved enzymatically.[5]

Rationale: The carbamate linkage introduces a hydrogen bond donor (the N-H group) and a carbonyl acceptor, which can be valuable for target engagement. This moiety is found in numerous approved drugs.[6]

Common Methods:

  • Reaction with Isocyanates: The most direct route, where the alcohol reacts with an isocyanate to form the carbamate. This reaction is often rapid and high-yielding.

  • Reaction with Carbamoyl Chlorides: Similar to using acyl chlorides for esterification, carbamoyl chlorides react with the alcohol in the presence of a base.

  • Three-Component Reactions: Involving an amine, a carbonyl source (like CO2 or a chloroformate), and the alcohol.[7]

Causality Behind Experimental Choices: Direct reaction with isocyanates is efficient but isocyanates can be hazardous and may not be commercially available for all desired substituents. Carbamoyl chlorides offer a good alternative. For library synthesis, one-pot, multi-component reactions are increasingly popular.[7]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for Esterification using Acyl Chlorides

This protocol describes the synthesis of 1-(Pyrimidin-2-yl)piperidin-4-yl benzoate as a representative example.

Workflow Diagram:

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Triethylamine in DCM B Add Benzoyl Chloride dropwise at 0 °C A->B Cool C Stir at Room Temperature (Monitor by TLC) B->C Warm to RT D Quench with water C->D Reaction Complete E Extract with DCM D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I

Caption: Workflow for esterification of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Data Summary Table:

R-COClBaseSolventTime (h)Yield (%)
Acetyl chloridePyridineDCM292
Benzoyl chlorideEt3NDCM388
Isobutyryl chlorideEt3NTHF485
Protocol 2: General Procedure for Etherification via Mitsunobu Reaction

This protocol describes the synthesis of 4-methoxy-1-(pyrimidin-2-yl)piperidine as a representative example.

Workflow Diagram:

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol, Triphenylphosphine, and Methanol in THF B Add DIAD dropwise at 0 °C A->B Cool C Stir at Room Temperature (Monitor by TLC) B->C Warm to RT D Concentrate in vacuo C->D Reaction Complete E Purify directly by Column Chromatography D->E

Caption: Workflow for the Mitsunobu etherification.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Methanol (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and methanol (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Directly purify the crude residue by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is typically less polar than the desired product.

Data Summary Table:

R-OHPhosphineAzodicarboxylateSolventTime (h)Yield (%)
MethanolPPh3DIADTHF1675
PhenolPPh3DEADToluene1868
Benzyl alcoholPBu3DIADTHF1280

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low Yield in Esterification Incomplete reaction.Increase reaction time, temperature, or equivalents of acylating agent. Ensure reagents are anhydrous.
Side reaction (e.g., N-acylation).Use a more sterically hindered base (e.g., 2,6-lutidine).
Complex Mixture in Mitsunobu Side reactions of DIAD/DEAD.Ensure slow, dropwise addition of the azodicarboxylate at 0 °C.
Difficulty in Purification Triphenylphosphine oxide byproduct.Can sometimes be precipitated from the crude mixture by adding a non-polar solvent like ether or hexanes. Alternatively, oxidation of residual PPh3 to PPh3=O followed by an acidic wash can help.
No Reaction in Carbamate Formation Low reactivity of alcohol.For reactions with isocyanates, a catalytic amount of a tin catalyst (e.g., DBTDL) can be added.

Conclusion

The derivatization of the hydroxyl group of this compound is a critical step in the optimization of this important pharmaceutical scaffold. By carefully selecting the appropriate synthetic strategy—be it esterification for prodrugs and rapid analoging, etherification for metabolic stability, or carbamate formation for unique pharmacophoric properties—researchers can fine-tune the characteristics of their compounds to meet specific therapeutic goals. The protocols and insights provided herein are intended to serve as a robust starting point for these synthetic endeavors, enabling the efficient development of novel and improved therapeutic agents.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Ayyad, R. R. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Tiwari, M., et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates without an inert atmosphere. Organic Letters, 14(11), 2814-2817. [Link]

  • Varma Pothuri, V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]

  • Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-46. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2018). In a mild and metal-free synthesis of aryl isocyanates from arylamines, a carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU, is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate. The Journal of Organic Chemistry, 83(2), 913-920. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

1-(Pyrimidin-2-yl)piperidin-4-ol is a heterocyclic molecule that incorporates two key structural motifs widely recognized in medicinal chemistry: the pyrimidine ring and the piperidine core. The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents targeting fundamental cellular processes[1][2]. Similarly, the piperidine ring is a prevalent feature in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with biological targets[3][4].

This compound, available commercially as a chemical building block, represents a starting point for drug discovery campaigns[5][6]. Its structure suggests potential applications in oncology, virology, and beyond. This guide provides a comprehensive framework for the initial in vitro characterization of this compound and its derivatives. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the foundational data necessary to identify biological activity, elucidate mechanisms of action, and guide further chemical optimization.

Physicochemical Properties and Preparation for Assays

Prior to any biological evaluation, it is critical to confirm the identity, purity, and solubility of the test compound. These initial steps are essential for data reproducibility and accurate interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 893755-98-1[5][6]
Molecular Formula C₉H₁₃N₃O[5][6]
Molecular Weight 179.22 g/mol [5][6]
Purity ≥95% (as commercially supplied)[6]
Appearance White to off-white solidN/A
Protocol 1: Stock Solution Preparation and Solubility Assessment

Causality: The solubility of a compound dictates its bioavailability in in vitro assays. Undissolved compound can lead to inaccurate concentration-response curves and false-negative results. Dimethyl sulfoxide (DMSO) is the standard solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh 5 mg of this compound.

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM stock concentration. For 5 mg (MW 179.22), this would be 2.79 mL of DMSO.

    • Vortex thoroughly for 5-10 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Aqueous Solubility Assessment:

    • Prepare a series of dilutions of the DMSO stock solution in the relevant aqueous assay buffer (e.g., PBS, cell culture medium).

    • A common final DMSO concentration in assays is ≤0.5%. Therefore, assess solubility at a 1:200 dilution (e.g., 5 µL of 10 mM stock in 995 µL buffer, yielding a 50 µM solution).

    • Visually inspect for any precipitation or turbidity immediately after dilution and after a 1-2 hour incubation at the assay temperature (e.g., 37°C).

    • Trustworthiness Check: If precipitation is observed, the top concentration for subsequent assays must be lowered to the highest soluble concentration.

Application 1: Anticancer Activity Screening

The pyrimidine and piperidine scaffolds are present in numerous anticancer agents that modulate key signaling pathways or induce apoptosis[7][8][9]. Therefore, a primary application for this compound is to screen for antiproliferative or cytotoxic effects against various cancer cell lines.

Hypothetical Signaling Pathway: PI3K/Akt Inhibition

Derivatives of pyrrolopyrimidines have been identified as potent inhibitors of the Akt kinase, a central node in cell survival signaling[1]. It is plausible that this compound could serve as a scaffold for developing inhibitors of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Compound This compound (Hypothetical Inhibitor) Compound->Akt inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Protocol 2: Cell Viability Assay using MTT

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cytotoxicity or cytostatic effects.

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (allow attachment) Seed->Incubate1 Treat 3. Add Compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate 72h Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 2-4h (formazan formation) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan (DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Standard workflow for an MTT-based cell viability assay.

Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of this compound in culture medium from the 10 mM DMSO stock. A typical concentration range would be 200 µM down to ~0.1 µM (final concentration 100 µM to 0.05 µM).

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 72 hours.

  • MTT Addition and Readout:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic regression curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 2: Hypothetical IC₅₀ Data

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast Cancer)This compound15.2
A549 (Lung Cancer)This compound28.9
MCF 10A (Normal Breast)This compound>100

Application 2: Antiviral Activity Screening (HIV-1)

Piperidine-based compounds have been successfully developed as small-molecule CD4 mimetics that bind to the HIV-1 envelope glycoprotein (Env) and induce conformational changes, sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC)[10]. This provides a strong rationale for evaluating this compound in relevant HIV-1 entry assays.

Protocol 3: HIV-1 Env-Pseudovirus Neutralization Assay

Causality: This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective viral particles ("pseudoviruses") that have an HIV-1 Env protein on their surface and carry a reporter gene (e.g., luciferase). Target cells (e.g., TZM-bl) express CD4, CXCR4, and CCR5. If the compound blocks Env-CD4 interaction, the virus cannot enter, and no luciferase signal will be produced.

Methodology:

  • Assay Setup:

    • Seed TZM-bl cells (10,000 cells/well) in a 96-well white, clear-bottom plate and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

  • Neutralization Reaction:

    • In a separate plate, mix the compound dilutions with a fixed amount of HIV-1 Env-pseudovirus (e.g., JR-FL or CH58TF strains).

    • Include controls: "virus only" (no compound) and "cells only" (no virus).

    • Incubate the virus-compound mixture for 1 hour at 37°C.

  • Infection and Readout:

    • Transfer the virus-compound mixtures to the plate containing the TZM-bl cells.

    • Incubate for 48 hours at 37°C.

    • Remove the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Britelite, Steady-Glo).

    • Measure the luminescence using a microplate luminometer.

Data Analysis:

  • Subtract the background luminescence from the "cells only" control.

  • Calculate the percentage of neutralization:

    • % Neutralization = 100 - [(RLU_Treated / RLU_VirusOnly) * 100] (where RLU is Relative Light Units).

  • Plot the % Neutralization against the log of the compound concentration and fit the data to determine the IC₅₀ value.

Conclusion and Future Directions

These application notes provide a foundational strategy for the initial in vitro characterization of this compound. The protocols for assessing cytotoxicity and antiviral activity are based on established methodologies and are directly inspired by the successful application of similar chemical scaffolds in drug discovery. Positive results ("hits") from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: For anticancer hits, this would involve cell cycle analysis via flow cytometry, apoptosis assays (e.g., caspase activation, Annexin V staining), and Western blotting to probe key signaling proteins (e.g., phospho-Akt)[9][11].

  • Target Deconvolution: For antiviral hits, surface plasmon resonance (SPR) or ELISA-based assays could be used to confirm direct binding to recombinant HIV-1 Env glycoprotein.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to improve potency and selectivity, a common practice in medicinal chemistry[12].

By systematically applying these validated in vitro assays, researchers can efficiently determine the biological potential of this compound and pave the way for the development of novel therapeutic agents.

References

  • Lee, W. S., et al. (2021). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 13(10), 2056. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available at: [Link]

  • Engkvist, O., et al. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Omega, 7(9), 7855-7866. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Kumar, A., et al. (2021). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 11(34), 20876-20886. Available at: [Link]

  • Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]

  • Tasleem, M., et al. (2022). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Critical Reviews in Food Science and Nutrition, 62(25), 7041-7065. Available at: [Link]

  • Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. Available at: [Link]

  • Wang, Y., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-1577. Available at: [Link]

  • Sirisoma, N., et al. (2006). Discovery of Substituted 4-anilino-2-(2-pyridyl)pyrimidines as a New Series of Apoptosis Inducers Using a Cell- And Caspase-Based High Throughput Screening Assay. Part 1. Bioorganic & Medicinal Chemistry, 14(23), 7761-7773. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. Journal of Physics: Conference Series, 1234, 012061. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 150, 107661. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Saify, Z. S., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Medicinal Chemistry Research, 24(1), 227-236. Available at: [Link]

  • PubChem. (n.d.). 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine. Retrieved from [Link]

  • Papakonstantinou, I., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Molecules, 28(23), 7894. Available at: [Link]

  • Palmeira, A., et al. (2015). Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies. RSC Advances, 5(67), 54336-54349. Available at: [Link]

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Cell-based assay protocols for 1-(Pyrimidin-2-yl)piperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cell-Based Assay Strategies for 1-(Pyrimidin-2-yl)piperidin-4-ol Derivatives

Introduction

The this compound scaffold represents a privileged structure in modern medicinal chemistry. The pyrimidine ring is a well-established hinge-binding motif found in numerous kinase inhibitors, while the piperidine-4-ol core provides desirable physicochemical properties and a versatile anchor for synthetic elaboration.[1][2] Consequently, derivatives from this class are promising candidates for targeted therapies, particularly in oncology and immunology, where kinases and other signaling proteins are critical drug targets.[3][4]

Characterizing the biological activity of these compounds requires a suite of robust, cell-based assays that can provide a holistic view of their potency, mechanism of action, and potential liabilities within a physiologically relevant context. Unlike biochemical assays that use purified proteins, cell-based assays offer critical insights into how a compound behaves in the complex intracellular environment, accounting for factors like cell permeability, target engagement, and effects on downstream signaling pathways.[5][6]

This guide, intended for researchers in drug discovery and chemical biology, provides a detailed framework and step-by-step protocols for creating a comprehensive cell-based assay cascade. We will move from high-throughput primary screening to detailed mechanistic and target engagement studies, explaining the scientific rationale behind each experimental choice to ensure the generation of reliable and actionable data.

Section 1: A Tiered Strategy for Compound Characterization

A successful compound evaluation workflow employs a multi-tiered approach, often referred to as an assay cascade. This strategy uses progressively more complex and specific assays to filter a large number of initial compounds down to a few well-characterized leads. This conserves resources by focusing detailed, lower-throughput assays on only the most promising candidates.

A typical cascade involves:

  • Primary Screening: A high-throughput assay to assess the overall functional effect of the compounds, such as inhibiting cancer cell proliferation.

  • Secondary Mechanistic Assays: Assays designed to confirm that the observed functional effect is due to the intended mechanism, such as the inhibition of a specific protein's activity.

  • Tertiary Target Engagement Assays: Direct measurement of the compound binding to its intended target protein within a live cell, confirming target occupancy.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Confirmation cluster_2 Tier 3: Target Validation Primary Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Objective: Identify compounds that inhibit cell proliferation/survival. Secondary Target Activity Assay (e.g., Phosphorylation AlphaLISA) Objective: Confirm inhibition of the hypothesized target's function. Primary->Secondary Active 'Hits' Progress Tertiary Target Engagement Assay (e.g., NanoBRET™) Objective: Directly measure compound binding to the target in live cells. Secondary->Tertiary Mechanism-Confirmed Compounds Progress Lead_Opt Lead Optimization Tertiary->Lead_Opt Validated Leads for Optimization

Caption: A tiered assay cascade for compound characterization.

Section 2: Protocol for Primary Screening: Cell Viability Assay

The first step is to determine if the compounds have a functional antiproliferative or cytotoxic effect. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[7][8]

Principle of the MTT Assay The assay measures cellular metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to form insoluble purple formazan crystals.[9] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (viable) cells.[7]

Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells (e.g., a cancer cell line like K-562, known to be dependent on specific kinase signaling).

    • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and recovery.[7]

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivatives in culture medium. It is crucial to include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect for the formation of purple precipitates.[7]

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[10]

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Analysis
ParameterRecommended ValueNotes
Cell LineApplication-dependent (e.g., K-562, HeLa)Choose a cell line where the hypothesized target is a known driver of proliferation.
Seeding Density5,000 - 10,000 cells/wellMust be optimized to ensure cells remain in the exponential growth phase.
Compound Incubation48 - 72 hoursTime should be sufficient to observe a significant effect on proliferation.
MTT Concentration0.5 mg/mLStandard concentration for most cell lines.[10]
Solubilization AgentDMSOEnsures complete dissolution of formazan crystals.
Absorbance Reading570 nm (630 nm reference)

The corrected absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) can be determined using non-linear regression analysis.

Section 3: Protocol for Mechanistic Confirmation: Target Phosphorylation Assay (AlphaLISA)

After identifying compounds with antiproliferative activity, the next step is to confirm they work by inhibiting the intended target, which for this chemical class is often a protein kinase.[3] The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash, bead-based immunoassay perfect for quantifying protein phosphorylation in cell lysates.[11][12]

Principle of the AlphaLISA Assay The assay uses two types of beads: Donor beads and Acceptor beads.[13] For a phosphorylation assay, one bead is conjugated to an antibody that captures the total protein of interest, while the other bead is conjugated to an antibody that specifically recognizes the phosphorylated form of that protein. When both antibodies bind to the same phosphorylated target protein, the beads are brought into close proximity (within 200 nm). Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen molecules that travel to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm.[11][13] The intensity of this light is directly proportional to the amount of phosphorylated protein in the sample.

Caption: Principle of the AlphaLISA phosphorylation assay.

Step-by-Step Protocol: AlphaLISA Phosphorylation Assay
  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight as described previously.

    • Starve cells in serum-free medium for 4-6 hours if the pathway of interest is activated by serum growth factors.

    • Pre-incubate cells with serial dilutions of the test compounds or controls for 1-2 hours.

    • If required, stimulate the pathway with an appropriate agonist (e.g., EGF for EGFR pathway) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Remove the medium and add 50 µL of AlphaLISA Lysis Buffer (containing protease and phosphatase inhibitors) to each well.

    • Incubate on an orbital shaker for 10-15 minutes at room temperature to ensure complete lysis.

  • Immunoassay:

    • Transfer 5-10 µL of the cell lysate to a 384-well white OptiPlate™.

    • Add a mixture of the anti-total protein Acceptor beads and the biotinylated anti-phospho-protein antibody. Incubate for 60 minutes at room temperature.

    • Add Streptavidin-coated Donor beads. Incubate for another 30-60 minutes at room temperature in the dark.[11]

  • Signal Detection:

    • Read the plate on an Alpha-enabled microplate reader (e.g., Revvity EnVision®) with excitation at 680 nm and emission detection at 615 nm.

Data Presentation and Analysis
ParameterRecommended ValueNotes
Cell Lysate Volume5 µLMay need optimization based on protein expression levels.
Acceptor Bead Conc.20 µg/mLFollow manufacturer's recommendations for the specific kit.[14]
Donor Bead Conc.40 µg/mLFollow manufacturer's recommendations.[14]
Incubation Times60 min + 30 minProtect from light after adding Donor beads.[11]
Plate Type384-well white OptiPlate™White plates are required to maximize the luminescent signal.

Data are analyzed by plotting the AlphaLISA signal against compound concentration. The resulting dose-response curve is used to calculate the IC₅₀ value for the inhibition of target phosphorylation, providing direct evidence of the compound's on-target mechanistic activity.

Section 4: Protocol for Target Validation: Live-Cell Target Engagement Assay (NanoBRET™)

The definitive validation of a targeted inhibitor is to demonstrate that it physically interacts with its intended target inside a living cell. The NanoBRET™ Target Engagement assay is a powerful technology that allows for the quantitative measurement of compound binding to a specific protein in real-time.[15]

Principle of the NanoBRET™ Assay This assay is based on Bioluminescence Resonance Energy Transfer (BRET).[15] The target protein is expressed in cells as a fusion with the small, bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the same site as the test compound (e.g., the ATP pocket of a kinase) is then added. When the tracer binds to the NanoLuc®-fused target, the energy from the luciferase substrate reaction is transferred to the tracer, which then emits light at its characteristic wavelength. When an unlabeled test compound is added, it competes with the tracer for binding to the target protein. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to quantify the compound's affinity for the target.[15]

G cluster_0 High BRET Signal (No Inhibitor) cluster_1 Low BRET Signal (Inhibitor Present) Target1 Target Protein NanoLuc1 NanoLuc® Target1->NanoLuc1 Tracer1 Fluorescent Tracer Target1->Tracer1 NanoLuc1->Tracer1 Energy Transfer (BRET) Target2 Target Protein NanoLuc2 NanoLuc® Target2->NanoLuc2 Inhibitor Test Compound Target2->Inhibitor NoBRET No Energy Transfer NanoLuc2->NoBRET Binding Site Occupied Tracer2 Fluorescent Tracer

Caption: Principle of the NanoBRET™ target engagement assay.

Step-by-Step Protocol: NanoBRET™ Assay
  • Cell Preparation:

    • Transiently transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-target fusion protein. Plate the transfected cells into a 96-well white assay plate.

    • Incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds.

    • In a separate plate, combine the compounds with the NanoBRET™ Tracer and NanoGlo® Substrate in Opti-MEM® I Reduced Serum Medium.

    • Add this mixture to the cells.

  • Equilibration and Measurement:

    • Incubate the plate for 2 hours at 37°C and 5% CO₂ to allow the binding to reach equilibrium.

    • Measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the Donor (NanoLuc®, ~460 nm) and one for the Acceptor (Tracer, >600 nm).

Data Presentation and Analysis
ParameterRecommended ValueNotes
Cell LineHEK293TEasily transfectable and commonly used for this assay.
PlasmidNanoLuc®-Target FusionSpecific plasmid depends on the target of interest.
Tracer ConcentrationVaries by targetMust be optimized to be at or below the Kₑ for the tracer.
Incubation Time2 hoursAllows binding to reach equilibrium at 37°C.
Plate Type96-well, white, solid bottomEssential for luminescence assays.

The BRET ratio is calculated by dividing the Acceptor emission by the Donor emission. These ratios are then converted to milliBRET units (mBU) and plotted against the compound concentration. A dose-response curve is fitted to determine the IC₅₀, which reflects the concentration of compound required to displace 50% of the tracer from the target protein, providing a direct measure of target affinity in live cells.

Conclusion

The systematic application of this three-tiered assay cascade provides a comprehensive biological profile for novel this compound derivatives. By progressing from a broad functional screen to specific mechanistic and direct target engagement assays, researchers can confidently identify potent, on-target compounds and make informed decisions for lead optimization. The integration of these robust, well-validated protocols ensures scientific rigor and accelerates the journey from a promising chemical scaffold to a potential therapeutic agent.

References

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  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

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  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available at: [Link]

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  • ResearchGate. Working principle of the AlphaLISA assay. Available at: [Link]

  • JoVE. (2021). Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Establishing a cellular FRET-based fluorescence plate reader assay to monitor proNGF-induced cross-linking of sortilin and the neurotrophin receptor p75NTR. Available at: [Link]

  • Google Patents. CN108139394B - Cell-based FRET assay for determining simultaneous binding.
  • University of Pennsylvania. (2015). Flow Cytometry Protocol Fluorescence Resonance Energy Transfer (FRET) Cell Surface Cytometry Protocol. Available at: [Link]

  • PubMed. (2012). A quantitative protocol for intensity-based live cell FRET imaging. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

  • PubMed. (1981). Characterization of neuromuscular blocking action of piperidine derivatives. Available at: [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Available at: [Link]

  • PubMed. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Available at: [Link]

  • MDPI. (2020). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Available at: [Link]

  • PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Available at: [Link]

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  • PubMed. (2014). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. Available at: [Link]

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Application Notes and Protocols: Prospective Use of 1-(Pyrimidin-2-yl)piperidin-4-ol in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 1-(Pyrimidin-2-yl)piperidin-4-ol is not currently established in published proteomics literature. This document presents a prospective guide, hypothesizing its application based on established chemical proteomics principles and the prevalence of its core scaffolds (pyrimidine and piperidine) in bioactive molecules. The protocols described herein are theoretical and serve as a strategic framework for researchers aiming to explore the proteomic interactions of this, or structurally related, compounds.

Introduction: Rationale and Potential

The pyrimidine and piperidine ring systems are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates, including various kinase inhibitors. Compounds containing these moieties often interact with specific protein families, making them attractive starting points for developing chemical probes to investigate proteome function.

This compound presents a versatile chemical chassis. The pyrimidine can serve as a recognition element for protein binding, while the piperidin-4-ol provides a convenient chemical handle for modification. By functionalizing this core structure, we can develop powerful chemical tools for two of the most insightful chemical proteomics workflows: Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP). This guide outlines the strategic design of a bespoke chemical probe derived from this scaffold and provides detailed protocols for its hypothetical application in identifying and characterizing its protein targets in a cellular context.

Probe Design and Synthesis Strategy

To transform this compound from a simple small molecule into a tool for chemical proteomics, it must be converted into an activity-based probe (ABP) or an affinity-based probe .[1][2][3] A typical probe consists of three key components: a recognition element, a reactive group, and a reporter handle.[2][4][5]

  • Recognition Element: The 1-(pyrimidin-2-yl)piperidine core will serve as the primary recognition element, directing the probe to its potential protein targets.

  • Reactive Group: To enable covalent modification of the target protein(s) for robust downstream enrichment, a reactive group is necessary. A common choice is a photo-activatable group, such as a diazirine, which forms a highly reactive carbene upon UV irradiation, covalently crosslinking the probe to nearby amino acid residues. This approach, known as photo-affinity labeling (PAL), captures both specific and proximal interactions.

  • Reporter Handle: A bioorthogonal reporter handle allows for the detection and enrichment of probe-labeled proteins. An alkyne or azide group is ideal, as it enables highly specific ligation to a corresponding azide- or alkyne-tagged reporter molecule (e.g., biotin for affinity purification, or a fluorophore for imaging) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[6][7][8][9]

The proposed probe, hereafter named Pyrim-Pip-Probe , would be synthesized by modifying the hydroxyl group of the parent compound.

Hypothetical Synthesis Workflow

cluster_synthesis Probe Synthesis Pathway Start This compound Step1 Activation of Hydroxyl Group (e.g., Mesylation) Start->Step1 Step2 Nucleophilic Substitution with Diazirine-Linker-Alkyne Step1->Step2 Introduction of photoreactive and reporter moieties Product Final Product: Pyrim-Pip-Probe Step2->Product

Caption: Proposed synthesis pathway for the Pyrim-Pip-Probe.

Application I: Target Deconvolution using Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP) is a powerful method for identifying the direct and indirect cellular targets of a small molecule.[10][11] It operates on the principle that ligand binding alters a protein's thermal stability, which can be measured as a change in its melting temperature (Tm).[11][12]

Causality Behind Experimental Choices:
  • Intact Cells vs. Lysate: Using intact, live cells provides a more physiologically relevant context, as protein complexes, localization, and post-translational modifications are preserved.

  • Temperature Gradient: A range of temperatures is required to construct melting curves for thousands of proteins simultaneously, allowing for the determination of the specific Tm for each.

  • Quantitative Mass Spectrometry: Multiplexed quantitative proteomics (e.g., using Tandem Mass Tags, TMT) is essential to accurately compare the abundance of soluble protein across different temperatures and between the vehicle- and compound-treated samples. Label-free approaches are also viable.[13]

Experimental Workflow: Thermal Proteome Profiling (TPP)

cluster_tpp Thermal Proteome Profiling (TPP) Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T) Treatment 2. Treatment - Vehicle (DMSO) - this compound Cell_Culture->Treatment Heating 3. Heating Aliquot and heat across a temperature gradient (e.g., 37°C to 67°C) Treatment->Heating Lysis_Centrifugation 4. Lysis & Centrifugation Separate soluble vs. aggregated proteins Heating->Lysis_Centrifugation Sample_Prep 5. Sample Preparation - Protein Digestion (Trypsin) - Peptide Labeling (TMT) Lysis_Centrifugation->Sample_Prep LC_MS 6. LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis 7. Data Analysis - Generate Melting Curves - Identify Proteins with ΔTm LC_MS->Data_Analysis

Caption: Workflow for target identification using TPP.

Detailed Protocol: TPP for Target Identification

Objective: To identify cellular proteins that directly or indirectly interact with this compound by measuring changes in their thermal stability.

Materials:

  • HEK293T cells (or other relevant cell line)

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., NP-40 based) with protease inhibitors

  • TMT10plex™ Isobaric Label Reagent Set (Thermo Fisher Scientific)

  • Trypsin (mass spectrometry grade)

  • Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide)

  • High-performance liquid chromatography (HPLC) system

  • Orbitrap mass spectrometer

ParameterRecommended Value/Condition
Cell Density~80-90% confluency in 15 cm dishes
Compound Concentration10 µM (or empirically determined non-toxic concentration)
Incubation Time1 hour at 37°C
Temperature Gradient10 points from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C)
Heating Time3 minutes at each temperature, followed by 3 min at RT
Ultracentrifugation100,000 x g for 20 minutes at 4°C
TMT LabelingAccording to manufacturer's protocol
LC-MS/MS Gradient120-minute gradient

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293T cells to ~80-90% confluency.

    • Treat one set of plates with 10 µM this compound and another set with an equivalent volume of DMSO (vehicle control). Incubate for 1 hour.

  • Cell Harvesting and Lysis:

    • Harvest cells by scraping into cold PBS. Pellet cells by centrifugation.

    • Resuspend the cell pellets in lysis buffer containing protease inhibitors.

    • Lyse cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Heating and Fractionation:

    • Aliquot the lysates from both treated and control groups into separate PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler for 3 minutes at the designated temperatures, followed by 3 minutes at room temperature.

    • Transfer the heated lysates to ultracentrifuge tubes and spin at 100,000 x g for 20 minutes to pellet aggregated proteins.

    • Carefully collect the supernatant (soluble protein fraction).

  • Sample Preparation for Mass Spectrometry:

    • Quantify the protein concentration in each supernatant.

    • Take an equal amount of protein from each sample and perform reduction, alkylation, and overnight trypsin digestion.

    • Label the resulting peptides with TMT reagents according to the manufacturer's protocol, combining the samples into a single multiplexed set.

  • LC-MS/MS Analysis:

    • Fractionate the combined, labeled peptide sample using high-pH reversed-phase HPLC.

    • Analyze each fraction by LC-MS/MS on an Orbitrap mass spectrometer.

  • Data Analysis:

    • Process the raw MS data using a software suite like Proteome Discoverer or MaxQuant.

    • Identify peptides and proteins and quantify the TMT reporter ion intensities.

    • For each protein, plot the relative abundance of soluble protein as a function of temperature to generate melting curves for both the control and treated samples.

    • Calculate the melting temperature (Tm) for each protein under both conditions and determine the shift in melting temperature (ΔTm).

    • Proteins with a significant and reproducible ΔTm are considered potential targets.

Application II: Target Validation with Activity-Based Protein Profiling (ABPP)

While TPP identifies binders, ABPP can functionally interrogate enzyme families and validate targets by measuring changes in probe labeling in a competitive format.[2][14][15] Using the synthesized Pyrim-Pip-Probe , we can identify proteins that are covalently labeled in a cellular context.

Causality Behind Experimental Choices:
  • Competitive Profiling: Pre-treating cells with the parent compound (this compound) before adding the probe serves as a crucial control. If the parent compound binds to a target, it will occupy the binding site and prevent the probe from labeling it, resulting in a decreased signal for that specific protein. This competition validates a direct binding interaction.

  • Click Chemistry: Using a "clickable" alkyne handle on the probe allows for a two-step labeling process.[6][16] The small probe can enter cells and label its targets in situ. After cell lysis, a larger biotin-azide tag is "clicked" on, enabling efficient enrichment of the labeled proteins without requiring a bulky probe to cross the cell membrane.[14]

  • Streptavidin Enrichment: The high affinity of biotin for streptavidin allows for highly specific and efficient pull-down of probe-labeled proteins, reducing background noise.

Experimental Workflow: Competitive ABPP

cluster_abpp Competitive ABPP Workflow Cell_Culture 1. Cell Culture Pre_treatment 2. Pre-treatment - Vehicle (DMSO) - Competitor (Parent Compound) Cell_Culture->Pre_treatment Probe_Labeling 3. Probe Labeling Add Pyrim-Pip-Probe to live cells Pre_treatment->Probe_Labeling UV_Crosslinking 4. UV Crosslinking Activate diazirine for covalent labeling Probe_Labeling->UV_Crosslinking Lysis 5. Cell Lysis UV_Crosslinking->Lysis Click_Chemistry 6. Click Reaction Add Biotin-Azide tag Lysis->Click_Chemistry Enrichment 7. Enrichment Streptavidin bead pull-down Click_Chemistry->Enrichment MS_Prep 8. On-Bead Digestion & LC-MS/MS Enrichment->MS_Prep Data_Analysis 9. Data Analysis Identify and quantify labeled proteins. Look for reduced signal in competitor lane. MS_Prep->Data_Analysis

Caption: Workflow for competitive ABPP target validation.

Detailed Protocol: Competitive ABPP

Objective: To identify the specific cellular targets of this compound by competitively inhibiting their labeling by the Pyrim-Pip-Probe.

Materials:

  • HEK293T cells

  • Pyrim-Pip-Probe (alkyne-diazirine functionalized)

  • This compound (competitor)

  • Biotin-Azide tag

  • Click chemistry reagents: CuSO₄, TBTA, sodium ascorbate

  • Streptavidin-agarose beads

  • Buffers for lysis, washing (e.g., PBS, SDS solutions), and digestion

  • Mass spectrometry reagents as listed in the TPP protocol

ParameterRecommended Value/Condition
Competitor Pre-incubation1 hour with 50 µM parent compound
Probe Concentration1-5 µM
Probe Incubation30 minutes at 37°C
UV Crosslinking365 nm UV light for 15-30 minutes on ice
Click Reaction Time1 hour at room temperature
Streptavidin Incubation2 hours at 4°C
Wash StepsSequential washes with PBS, 1% SDS in PBS, and Urea solution

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293T cells in 10 cm dishes.

    • For the competition experiment, pre-treat cells with a 10-50x excess of the parent compound (e.g., 50 µM) for 1 hour. Treat control cells with DMSO.

  • Probe Labeling and Crosslinking:

    • Add the Pyrim-Pip-Probe (e.g., 1-5 µM) to all dishes and incubate for 30 minutes.

    • Wash the cells with cold PBS to remove excess probe.

    • Irradiate the cells with 365 nm UV light on ice to induce covalent crosslinking.

  • Lysis and Click Chemistry:

    • Harvest and lyse the cells in a buffer compatible with click chemistry (e.g., PBS with 1% Triton X-100).

    • Prepare the click chemistry reaction mix (Biotin-Azide, CuSO₄, TBTA, and fresh sodium ascorbate). Add it to the lysate and incubate for 1 hour to attach the biotin tag.[6]

  • Protein Enrichment:

    • Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.

    • Pellet the beads and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins (e.g., wash with 1% SDS, then 6M urea, then PBS).

  • On-Bead Digestion and MS Analysis:

    • Resuspend the washed beads in a digestion buffer.

    • Perform on-bead reduction, alkylation, and trypsin digestion to release the peptides into the supernatant, leaving the biotin tag and probe remnant attached to the beads.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Process the raw data to identify and quantify the proteins in both the control and competitor-treated samples.

    • Use label-free quantification (LFQ) or stable isotope labeling methods to compare protein abundances.

    • True targets will be identified as proteins that are significantly less abundant in the sample pre-treated with the parent compound competitor.

Data Interpretation and Follow-up

The combination of TPP and competitive ABPP provides a powerful, multi-pronged approach to target identification and validation.

  • TPP Hits: Proteins showing a significant positive ΔTm are likely direct binders. Proteins with a negative ΔTm might be destabilized upon binding or could be downstream effectors of a targeted complex.[17]

  • ABPP Hits: Proteins that are robustly identified in the control sample but significantly depleted in the competitor sample are high-confidence, direct binding targets.

Converging evidence, where a protein is identified as a "hit" in both the TPP and competitive ABPP experiments, provides the strongest possible support for it being a genuine cellular target of this compound. Subsequent biochemical and functional assays would be required to validate the functional consequence of this interaction.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Martin, B. R., et al. (2012). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. Available at: [Link]

  • Li, N., & Lim, R. K. (2017). Click Chemistry in Proteomic Investigations. ACS Chemical Biology. Available at: [Link]

  • Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. Available at: [Link]

  • Gillet, L. C., et al. (2020). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. Journal of Proteome Research. Available at: [Link]

  • Wang, D., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. Available at: [Link]

  • George, A. L., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. Available at: [Link]

  • Mateus, A., et al. (2020). Thermal proteome profiling: Unbiased assessment of protein state through heat-induced stability changes. Molecular Systems Biology. Available at: [Link]

  • Lin, T., et al. (2018). Schematic illustration of click chemistry activity-based protein profiling. ResearchGate. Available at: [Link]

  • Makarov, D. (2024). Design and synthesis of tubulin tyrosination probes for chemical proteomics. Ludwig-Maximilians-Universität München. Available at: [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. Available at: [Link]

  • van der Vlag, R., et al. (2019). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Nature Protocols. Available at: [Link]

  • Lees, J. A., et al. (2023). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. bioRxiv. Available at: [Link]

  • Wang, D., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. Available at: [Link]

  • Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Current Opinion in Biotechnology. Available at: [Link]

  • Chung, Y. E., & Lavallée-Adam, M. (2022). The Impact of Real-time Mass Spectrometry Data Analysis on the Field of Proteomics. Expert Review of Proteomics. Available at: [Link]

  • Saghatelian, A., & Cravatt, B. F. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Methods in Enzymology. Available at: [Link]

  • Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. Available at: [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. Available at: [Link]

  • Wang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at: [Link]

  • Fiveable. Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Available at: [Link]

  • Creative Biolabs. Activity based Protein Profiling (Abpp). Available at: [Link]

  • Cox, J., & Mann, M. (2011). Mass Spectrometry Data Analysis in the Proteomics Era. Cell. Available at: [Link]

  • Zhang, W., et al. (2023). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Journal of Medicinal Chemistry. Available at: [Link]

  • Mass Spectrometry Core Facility, University of Lausanne. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Available at: [Link]

  • van der Wal, S., & van der Stelt, M. (2022). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. Available at: [Link]

  • BigOmics Analytics. (2024). MS Proteomics Data Preprocessing: Overview & Tools. Available at: [Link]

  • Li, J., & Yao, S. Q. (2023). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Society Reviews. Available at: [Link]

  • Laurent, B. (2023). Mass spectrometry | Omics Data Analysis. GitHub Pages. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Pyrimidin-2-yl)piperidin-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to help you identify common side products, optimize your reaction conditions, and achieve high purity for your target compound.

Section 1: The Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloropyrimidine with piperidin-4-ol in the presence of a base.

The pyrimidine ring is electron-deficient, particularly at the C2, C4, and C6 positions, due to the electronegativity of the two nitrogen atoms. This electronic property makes the C2 position highly susceptible to attack by nucleophiles.[1][2] The reaction proceeds through a well-defined Meisenheimer complex intermediate, where the aromaticity of the ring is temporarily disrupted before being restored upon the expulsion of the chloride leaving group.

SNAr_Mechanism reactants 2-Chloropyrimidine + Piperidin-4-ol meisenheimer Meisenheimer Intermediate(Anionic σ-complex) reactants->meisenheimer Nucleophilic Attack at C2 base Base (e.g., K₂CO₃, DIPEA) base->reactants Deprotonates Piperidin-N-H (or scavenges HCl) product This compound meisenheimer->product Loss of Leaving Group (Cl⁻) & Ring Aromatization byproduct HCl (scavenged by base)

Caption: SNAr mechanism for this compound synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is very slow or appears stalled on TLC/LC-MS. What are the primary causes?

Answer: Sluggish or incomplete reactions are common and typically point to issues with activation energy or reagent stoichiometry.

  • Causality: The SNAr reaction, while favorable for 2-chloropyrimidine, still requires sufficient energy and proper conditions. The base is crucial; it not only scavenges the HCl generated but also enhances the nucleophilicity of piperidin-4-ol by deprotonating its secondary amine.

  • Troubleshooting Steps:

    • Check the Base: Ensure you are using at least 1.5-2.0 equivalents of a suitable base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective. Organic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are also common. A weak or insufficient amount of base is a frequent cause of failure.

    • Increase Temperature: This reaction is often performed at elevated temperatures (e.g., 80-120 °C). If you are running at room temperature, gently heating the reaction mixture in a solvent like DMF, DMSO, or NMP will significantly increase the rate.

    • Solvent Choice: Ensure you are using a polar aprotic solvent (DMF, DMSO, Acetonitrile). These solvents effectively solvate the cation of the base but do not hydrogen-bond with the nucleophile, preserving its reactivity. Protic solvents can hinder the reaction.[2]

    • Reagent Purity: Verify the purity of your piperidin-4-ol. If it is supplied as a hydrochloride salt, you will need an additional equivalent of base to neutralize it before it can act as a nucleophile.

Q2: My LC-MS shows a prominent side product with a mass of 96.04 g/mol [M+H]⁺. What is this impurity and how do I prevent it?

Answer: This mass corresponds to Pyrimidin-2-ol (MW: 96.09 g/mol ). This is a classic hydrolysis side product.

  • Mechanism of Formation: 2-Chloropyrimidine is highly reactive not only towards amines but also towards other nucleophiles, including water.[3] If significant water is present in your reaction solvent or reagents, it will compete with piperidin-4-ol, attacking the C2 position to form pyrimidin-2-ol after loss of HCl.

  • Prevention Protocol:

    • Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous solvent or dry your solvent over molecular sieves prior to use.

    • Dry Reagents: Ensure your piperidin-4-ol and base are dry. If using K₂CO₃, it can be flame-dried under vacuum before use.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel, especially during prolonged heating.

Q3: I'm seeing a side product with a mass of 124.14 g/mol [M+H]⁺ when using ethanol as a solvent. What is this?

Answer: This mass corresponds to 2-Ethoxypyrimidine (MW: 124.14 g/mol ). This is a solvolysis product.

  • Mechanism of Formation: Similar to hydrolysis, the solvent itself can act as a nucleophile if it has a reactive group (like the hydroxyl group in ethanol or methanol). The alkoxide, formed in situ in the presence of the base, attacks the 2-chloropyrimidine.[3]

  • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or Dioxane. These solvents lack acidic protons and cannot act as competing nucleophiles in this manner.

Q4: How can I effectively purify my final product away from unreacted starting materials and the side products mentioned?

Answer: Flash column chromatography is the most reliable method for purification.

  • Causality: The desired product, this compound, is significantly more polar than 2-chloropyrimidine but typically has different polarity from pyrimidin-2-ol and the piperidin-4-ol starting material, allowing for chromatographic separation.

  • Detailed Purification Protocol:

    • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM) and wash with water or brine to remove the inorganic base and highly polar solvents like DMF/DMSO. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Column Setup:

      • Stationary Phase: Silica gel.

      • Mobile Phase (Eluent): A gradient system is often most effective. Start with a non-polar system (e.g., 100% DCM or Hexane/Ethyl Acetate) and gradually increase the polarity by adding Methanol. A common system is a gradient of 0% to 10% Methanol in DCM.

    • Elution Order:

      • First to elute: Unreacted 2-chloropyrimidine (least polar).

      • Second to elute: This compound (Product) .

      • Last to elute: Unreacted piperidin-4-ol and pyrimidin-2-ol (most polar).

    • Monitoring: Monitor the fractions using TLC, staining with potassium permanganate (which visualizes the alcohol on the product) or UV light (which visualizes the pyrimidine ring). Combine the pure fractions and evaporate the solvent to yield the final product.

Section 3: Summary of Potential Side Products

The table below provides a quick reference for the most common side products, their characteristics, and formation pathways.

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Formation PathwayPrevention Strategy
Pyrimidin-2-olC₄H₄N₂O96.09Hydrolysis of 2-chloropyrimidine by trace water.Use anhydrous solvents and reagents; run under an inert atmosphere.
2-AlkoxypyrimidineC₆H₈N₂O (Ethoxy)124.14Solvolysis of 2-chloropyrimidine by an alcohol solvent (e.g., EtOH).Use aprotic solvents like DMF, DMSO, or Dioxane.
Unreacted Starting MaterialsC₄H₃ClN₂ / C₅H₁₁NO114.54 / 101.15Incomplete reaction due to insufficient base, low temperature, or short reaction time.Increase temperature, add more base, or increase reaction time.

Section 4: Experimental Workflow & Quality Control

A robust experimental workflow is critical for reproducibility and troubleshooting. The following diagram outlines the key stages from reaction setup to final analysis.

Workflow setup Reaction Setup (Anhydrous Solvent, Inert Atm.) reaction SₙAr Reaction (2-Cl-Pyrimidine + Piperidin-4-ol + Base) Heat as required setup->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete (Adjust conditions) workup Aqueous Workup (Extract with org. solvent, dry, concentrate) monitor->workup Reaction Complete purify Purification (Flash Column Chromatography) workup->purify analyze Final Analysis (¹H NMR, ¹³C NMR, HRMS) purify->analyze

Caption: Standard experimental workflow for synthesis and purification.
Protocol: TLC Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 90:10 Dichloromethane/Methanol is a good starting point.

  • Spotting: On the baseline, spot the 2-chloropyrimidine starting material (SM), the piperidin-4-ol starting material, and a sample from your reaction mixture (co-spot lane can be helpful).

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization:

    • UV Light (254 nm): 2-chloropyrimidine and the product will be UV active. Piperidin-4-ol will not.

    • KMnO₄ Stain: Dip the plate in a potassium permanganate solution. Piperidin-4-ol and the product will show up as yellow spots on a purple background due to the alcohol moiety.

  • Interpretation: A successful reaction will show the consumption of the starting material spots and the appearance of a new spot (the product) that is both UV active and stains with KMnO₄.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Savi, R., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved from [Link]

  • Cawkill, D., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Gómez-Benítez, S., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Radhakrishna, P., & Sreenivasulu, N. (2012). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Retrieved from [Link]

Sources

Troubleshooting low yield in the synthesis of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)piperidin-4-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and detailed experimental guidance to help you optimize your reaction and achieve consistent, high-yield results.

Troubleshooting Guide: Addressing Low Yield

The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between a 2-halopyrimidine and piperidin-4-ol. While seemingly straightforward, several factors can lead to poor yields. This section addresses the most common issues in a question-and-answer format.

Q1: My reaction is very slow or incomplete, with significant amounts of 2-chloropyrimidine and piperidin-4-ol remaining. What are the primary causes?

This is the most frequent challenge and typically points to issues with reaction kinetics and activation. The SNAr mechanism requires the nucleophile (piperidin-4-ol) to attack the electron-deficient pyrimidine ring, a process that must overcome a significant energy barrier associated with the temporary disruption of aromaticity.[1][2]

Probable Causes & Solutions:

  • Insufficient Nucleophilicity: The secondary amine of piperidin-4-ol is a good nucleophile, but its reactivity is highly dependent on the reaction conditions.

    • Actionable Solution: Ensure the presence of a suitable base. A base is crucial not only to scavenge the HCl produced but also to deprotonate a fraction of the piperidin-4-ol, significantly increasing its nucleophilicity. Use a non-nucleophilic base to avoid competition with your primary nucleophile.

  • Inadequate Temperature: SNAr reactions on heteroaromatic systems often require thermal energy to proceed at a reasonable rate.

    • Actionable Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at intervals (e.g., every 4-6 hours) after each temperature increment (e.g., 10-20 °C). Many SNAr reactions of this type run effectively between 80 °C and 120 °C.[3]

  • Poor Choice of Leaving Group: The reactivity of the 2-halopyrimidine follows the order F > Cl > Br > I for SNAr, which is counterintuitive to C-X bond strength but is dictated by the electronegativity of the halogen stabilizing the rate-determining addition step.[4]

    • Actionable Solution: If using 2-chloropyrimidine, consider switching to 2-fluoropyrimidine for enhanced reactivity. Alternatively, using a substrate with a sulfonyl leaving group (e.g., 2-(methylsulfonyl)pyrimidine) can dramatically increase the reaction rate.[5]

Troubleshooting Workflow for Incomplete Reactions

start Low Yield: Incomplete Reaction check_base Is an adequate base present? (e.g., K2CO3, Cs2CO3, DIPEA) start->check_base check_temp Is the reaction temperature sufficiently high? (Typically 80-120 °C) check_base->check_temp Yes sol_base Action: Add 2-3 eq. of a non-nucleophilic base like K2CO3 or Cs2CO3. check_base->sol_base No check_lg Is the leaving group (LG) reactive enough? (F > Cl > Br) check_temp->check_lg Yes sol_temp Action: Incrementally increase temperature by 20 °C and monitor by TLC/LC-MS. check_temp->sol_temp No sol_lg Action: Consider switching from 2-chloropyrimidine to 2-fluoropyrimidine. check_lg->sol_lg No

Caption: Troubleshooting flowchart for an incomplete SNAr reaction.

Q2: My TLC/LC-MS shows the formation of multiple side products, leading to a complex mixture and low yield of the desired compound. What are these impurities?

Side product formation is often a consequence of suboptimal reaction conditions or the presence of contaminants like water.

Probable Causes & Solutions:

  • Hydrolysis of 2-Chloropyrimidine: If moisture is present in the reaction, 2-chloropyrimidine can hydrolyze under basic conditions to form 2-hydroxypyrimidine, which is unreactive.

    • Actionable Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Bis-Arylation: It is possible for the hydroxyl group of the product, this compound, to act as a nucleophile and react with another molecule of 2-chloropyrimidine, especially at very high temperatures. This is generally a minor pathway as the secondary amine is substantially more nucleophilic.

    • Actionable Solution: Avoid excessive temperatures. If this side product is confirmed, reduce the reaction temperature and extend the reaction time. Using a slight excess (1.1-1.2 equivalents) of piperidin-4-ol can also help consume the electrophile.

  • Self-Condensation of Piperidin-4-ol: While unlikely under these conditions, side reactions involving the piperidine starting material are possible.

    • Actionable Solution: Ensure the purity of your starting materials before beginning the reaction.

Table 1: Common Side Products and Identification

Side Product Probable Cause Suggested Analytical Confirmation
2-Hydroxypyrimidine Presence of water in the reaction LC-MS (M+H)+ = 97.04
O-arylated byproduct High reaction temperature LC-MS (M+H)+ = 257.12; Isomeric to potential dimers

| Starting Material Dimers | Impurities in starting materials | Characterize starting materials by NMR/MS before use |

Q3: The reaction appears to go to completion, but I lose most of my product during the aqueous workup and purification. How can I improve my recovery?

The target molecule, this compound, contains a basic piperidine nitrogen, a polar hydroxyl group, and two pyrimidine nitrogens, making it quite polar and potentially water-soluble, especially when protonated.

Probable Causes & Solutions:

  • Product Loss to Aqueous Layer: During a standard acidic or basic wash, the product can become protonated (forming a salt) or remain in the aqueous phase due to its polarity.

    • Actionable Solution: Minimize aqueous washes. If a wash is necessary, back-extract the aqueous layer multiple times with a more polar solvent like dichloromethane (DCM) or a mixture of DCM/Isopropanol. Alternatively, evaporate the organic solvent and extract the product from the resulting residue using a suitable solvent system. A salt crack-out procedure, where the pH of the aqueous layer is carefully adjusted to the isoelectric point of the molecule to minimize its solubility before extraction, can also be effective.

  • Difficulties with Column Chromatography: The polar and basic nature of the product can cause it to streak on silica gel, leading to poor separation and recovery.

    • Actionable Solution:

      • Deactivate Silica: Pre-treat your silica gel with a triethylamine solution (e.g., 1-2% triethylamine in the eluent) to neutralize acidic sites and prevent streaking.

      • Use an Appropriate Eluent: A gradient elution starting with DCM and gradually increasing the polarity with methanol is often effective (e.g., 0-10% MeOH in DCM).

      • Consider Crystallization: This product is often a crystalline solid.[6][7] After initial workup and solvent removal, attempt to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate, acetonitrile, or isopropanol/heptane mixtures). This can be a highly effective method for purification that avoids chromatography altogether.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of this reaction?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition: The nitrogen atom of piperidin-4-ol (the nucleophile) attacks the C2 position of the pyrimidine ring, which is electron-deficient due to the electron-withdrawing effect of the two ring nitrogens.[8] This breaks the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

  • Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group.

Caption: Simplified SNAr reaction pathway.

Q: Should I consider a Buchwald-Hartwig amination instead?

While Buchwald-Hartwig amination is a powerful tool for C-N bond formation, it is likely unnecessary and overly complex for this specific transformation.[10][11]

  • SNAr (Recommended): The pyrimidine ring is sufficiently "activated" by the two nitrogen atoms for SNAr to be efficient. This method is cheaper, uses more stable reagents, and avoids heavy metal catalysts.

  • Buchwald-Hartwig: This palladium-catalyzed reaction is better suited for non-activated or electron-rich aryl halides.[12][13] It requires expensive palladium catalysts, specialized phosphine ligands, and strictly anhydrous and anaerobic conditions, adding significant cost and complexity.

Q: What are the optimal starting conditions for this reaction?

For a small-scale (1 mmol) test reaction, the following conditions provide a robust starting point.

Table 2: Recommended Starting Conditions | Parameter | Recommendation | Rationale | | :--- | :--- | :--- | | Electrophile | 2-Chloropyrimidine | 1.0 equivalent | | Nucleophile | Piperidin-4-ol | 1.1 equivalents | To ensure complete consumption of the limiting reagent. | | Base | K₂CO₃ (Potassium Carbonate) | 2.5 equivalents | Inexpensive, effective, and moderately strong base. | | Solvent | DMF or Acetonitrile | 5-10 mL | Polar aprotic solvent stabilizes the charged intermediate. | | Temperature | 100 °C | A good starting point to ensure a reasonable reaction rate. | | Atmosphere | Nitrogen | Prevents side reactions caused by moisture and oxygen. |

Experimental Protocols

Protocol 1: General Procedure for SNAr Synthesis
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-ol (1.1 eq), potassium carbonate (2.5 eq), and 2-chloropyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the 2-chloropyrimidine.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS until the 2-chloropyrimidine is consumed (typically 8-24 hours).

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate or DCM.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in a larger volume of DCM or ethyl acetate (e.g., 50 mL).

    • Wash the organic layer sparingly with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Crystallization (Preferred): Attempt to crystallize the crude solid from a hot solvent like ethyl acetate or acetonitrile.

    • Chromatography (If necessary): Purify by flash column chromatography on silica gel pre-treated with 1% triethylamine, using a gradient of 0% to 10% methanol in dichloromethane as the eluent.

References

  • YouTube. (2019). nucleophilic aromatic substitutions. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Campos, J. F., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 703. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

  • PubMed. (1998). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available from: [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available from: [Link]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Available from: [Link]

  • Baran Lab, Scripps Research. Haloselectivity of Heterocycles. Available from: [Link]

  • ResearchGate. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Available from: [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Available from: [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]

  • National Institutes of Health. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

  • ACS Publications. (2022). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available from: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available from: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Available from: [Link]

  • Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]

  • Usiena AIR. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • National Institutes of Health. (2015). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available from: [Link]

  • Future Science. (2023). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Available from: [Link]

  • National Institutes of Health. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Available from: [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PubMed. (2018). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available from: [Link]

  • National Institutes of Health. (2025). Inhibition by 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487) of the Activity of Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) for the Excision of 2,6-Diamino-4-hydroxy-. Available from: [Link]

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Technical Support Center: Optimization of Reaction Conditions for Coupling 2-Halopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 2-halopyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this important class of electron-deficient heterocycles.

The unique electronic properties of the pyrimidine ring present distinct challenges and opportunities compared to standard aryl halides. This resource synthesizes field-proven insights and foundational mechanistic principles to provide actionable troubleshooting advice and robust starting protocols.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the coupling of 2-halopyrimidines in a direct question-and-answer format.

Issue: Low or No Product Yield

Question: My Suzuki-Miyaura coupling of a 2-chloropyrimidine with an arylboronic acid is failing or giving very low yields (<10%). I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. What are the likely causes and how can I improve it?

Answer: This is a classic challenge. The C-Cl bond on an electron-deficient ring like pyrimidine is notoriously less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the primary bottleneck.[1][2] Your initial conditions are likely not potent enough to overcome this high activation barrier.

Here is a systematic approach to troubleshoot this issue:

  • Strengthen the Catalyst System: The choice of ligand is paramount. Triphenylphosphine (PPh₃) is often insufficient for activating aryl chlorides.[2] You need more electron-rich and sterically bulky ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species. This increased electron density at the palladium center is crucial for facilitating the oxidative addition into the strong C-Cl bond.[3]

    • Recommended Ligands: Start by screening modern biarylphosphine ligands such as SPhos , XPhos , or RuPhos . These have become the industry standard for challenging couplings.

    • Catalyst Precursors: While Pd(PPh₃)₄ can be effective, air-stable Pd(II) precatalysts like Pd(OAc)₂ or pre-formed complexes such as XPhos-Pd-G3 often provide more consistent results by ensuring a reliable generation of the active Pd(0) catalyst in the reaction mixture.[4]

  • Re-evaluate the Base: The base plays a critical role not only in the transmetalation step but also in catalyst activation and stability. While K₂CO₃ is a common choice, it may not be optimal.

    • Stronger Inorganic Bases: Consider switching to K₃PO₄ or Cs₂CO₃ .[5][6] These bases can accelerate the crucial transmetalation step, especially with less reactive boronic acids.

    • Solubility: Ensure your base is soluble enough in the reaction medium. Using a mixed solvent system like dioxane/water can help.[5]

  • Optimize Solvent and Temperature:

    • Solvent: While dioxane/water is a good starting point, other solvents like toluene , THF , or DMF can sometimes offer better solubility for all reaction components, leading to improved rates.[6] Always use degassed solvents to prevent catalyst oxidation.[7][8]

    • Temperature: Suzuki couplings of 2-chloropyrimidines often require higher temperatures, typically in the range of 80-120 °C , to drive the oxidative addition.[5] If you see catalyst decomposition (e.g., formation of palladium black), you may need to find a balance or use a more robust ligand. Microwave irradiation can also be a powerful tool to rapidly screen conditions and improve yields.[1]

Issue: Catalyst Deactivation & Side Reactions

Question: In my Buchwald-Hartwig amination of a 2-bromopyrimidine, the reaction starts well but stalls at ~50% conversion, and I'm observing palladium black. What's happening and how can I fix it?

Answer: The formation of palladium black is a clear indicator of catalyst decomposition, where the active soluble Pd(0) species agglomerates into inactive palladium metal. This is a common failure mode in cross-coupling chemistry. The stalling of your reaction is a direct consequence of this deactivation.

Here are the primary causes and solutions:

  • Oxygen Contamination: Palladium(0) complexes are highly sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere technique is a frequent culprit.

    • Solution: Employ rigorous inert atmosphere techniques. Use a Schlenk line to perform several vacuum/backfill cycles with argon or nitrogen on your reaction flask containing all solid reagents before adding degassed solvents.[9][10] Ensure your inert gas source is pure.

  • Ligand Degradation or Insufficient Ligation: The phosphine ligands are not just activators; they are crucial for stabilizing the palladium center. At high temperatures, some ligands can degrade or dissociate, leaving the palladium center vulnerable to aggregation.

    • Solution: Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 4:1 L:Pd). More importantly, use robust, sterically hindered biarylphosphine ligands (e.g., XPhos , BrettPhos ) which are designed to resist degradation and remain coordinated at higher temperatures.[11]

  • Inappropriate Base: While strong bases like NaOt-Bu are standard for Buchwald-Hartwig aminations, they can sometimes promote side reactions or ligand degradation if not used correctly.

    • Solution: Ensure the base is fresh and added under inert atmosphere. In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ might be sufficient and gentler on the catalyst system, though this is more common for C-O or C-S couplings.[12] For C-N couplings, the choice of base can be complex, sometimes even inhibiting the reaction at high concentrations.[13]

Question: My Sonogashira coupling of a 2-iodopyrimidine with a terminal alkyne is plagued by alkyne homocoupling (Glaser coupling). How can I suppress this major side product?

Answer: The homocoupling of terminal alkynes is the most common side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[14][15]

Here’s how to minimize it:

  • Strictly Anaerobic Conditions: This is the most critical factor. Oxygen facilitates the oxidative dimerization of copper acetylides.

    • Solution: Degas all solvents and the amine base thoroughly using the freeze-pump-thaw method or by bubbling with argon for an extended period (at least 30 minutes).[14] Assemble your reaction under a positive pressure of a high-purity inert gas.

  • Minimize Copper Catalyst Loading: While copper(I) is a co-catalyst, excessive amounts can accelerate homocoupling.

    • Solution: Use the minimum effective amount of CuI, typically 1-5 mol%. Ensure the CuI is of high purity; older bottles can have significant oxide contamination.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions typically require a slightly higher palladium catalyst loading and a different base/solvent system but completely eliminate the primary pathway for homocoupling.[16]

  • Reaction Order of Addition: Add the aryl halide, palladium catalyst, and ligand to the flask first. Separately, mix the alkyne, copper catalyst, and amine base, and add this mixture to the reaction flask. This can sometimes help by ensuring the palladium catalytic cycle is initiated promptly.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which halogen should I use on my pyrimidine: Cl, Br, or I?

A1: The choice depends on a trade-off between reactivity and cost/availability. The general order of reactivity for oxidative addition is I > Br > Cl .[17][18]

  • 2-Iodopyrimidines: Most reactive. Ideal for difficult couplings or when mild conditions are required. Often used in late-stage functionalization.

  • 2-Bromopyrimidines: A good balance of reactivity and stability. They are generally reliable coupling partners for a wide range of reactions.

  • 2-Chloropyrimidines: Least reactive but often the most cost-effective starting material for large-scale synthesis.[2] Their use requires highly active catalyst systems (e.g., Pd/biarylphosphine ligands) and often more forcing conditions (higher temperatures).[19][20]

Q2: How do I choose the right catalyst system to start with?

A2: A systematic screening is always best, but for a general starting point, consult the table below. Modern palladium precatalysts combined with bulky, electron-rich biaryl phosphine ligands are generally the most effective and reliable choice, especially for the less reactive 2-chloropyrimidines.[1][4]

Table 1: Recommended Starting Conditions for 2-Halopyrimidine Couplings

Coupling ReactionHalogen (X)Recommended Catalyst (1-2 mol%)Ligand (2-4 mol%)Base (2-3 equiv)SolventTemp (°C)
Suzuki-Miyaura ClXPhos-Pd-G3 or Pd₂(dba)₃XPhos / SPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O (10:1)100-110
Br/IPd(PPh₃)₄ or PdCl₂(dppf)PPh₃ / dppfK₂CO₃ or K₃PO₄Dioxane/H₂O (10:1)80-100
Buchwald-Hartwig ClBrettPhos-Pd-G3 or Pd₂(dba)₃BrettPhos / RuPhosNaOt-Bu or LHMDSToluene or Dioxane100-110
Br/IGPhos-Pd-G2 or Pd(OAc)₂GPhos / XPhosNaOt-Bu or K₂CO₃Toluene or Dioxane80-100
Sonogashira ClNot recommended for starting----
Br/IPdCl₂(PPh₃)₂ / CuI (1-5%)PPh₃Et₃N or DIPATHF or DMFRT - 60

Q3: Why is an inert atmosphere so important for these reactions?

A3: The active catalytic species in these reactions is a Palladium(0) complex. These complexes are electron-rich and highly susceptible to oxidation by atmospheric oxygen, which converts them to inactive Pd(II) species and eventually palladium metal (palladium black).[18] This leads to catalyst deactivation and reaction failure. Furthermore, in reactions like the Sonogashira coupling, oxygen can promote unwanted side reactions like homocoupling.[14] Therefore, meticulous exclusion of air is mandatory for reproducibility and success.[9][21][22]

Part 3: Protocols and Visualizations

Generalized Catalytic Cycle

The diagram below illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. Understanding this cycle is key to rational troubleshooting.

Catalytic_Cycle Figure 1: Generalized Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) label_OA Oxidative Addition Pd0->label_OA OA_Complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) label_TM Transmetalation OA_Complex->label_TM TM_Complex L₂Pd(II)(Ar)(R) (Transmetalation Complex) label_RE Reductive Elimination TM_Complex->label_RE label_OA->OA_Complex Ar-X label_TM->TM_Complex R-M label_RE->Pd0 Ar-R (Product) Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield / No Reaction Check_SM Analyze Crude Reaction: Any Starting Material Left? Start->Check_SM No_SM Complete Conversion, Low Isolated Yield Check_SM->No_SM No Yes_SM Incomplete Conversion / Stalled Reaction Check_SM->Yes_SM Yes Workup_Issue Investigate Workup/ Purification Loss No_SM->Workup_Issue Catalyst_Deactivation Catalyst Deactivation? Yes_SM->Catalyst_Deactivation Pd_Black Yes (Pd Black observed) Catalyst_Deactivation->Pd_Black Yes No_Deactivation No (Catalyst appears stable) Catalyst_Deactivation->No_Deactivation No Fix_Inert Improve Inert Atmosphere Technique & Degassing Pd_Black->Fix_Inert Change_Ligand Use More Robust Ligand Pd_Black->Change_Ligand Conditions_Issue Reaction Conditions Not Forcing Enough No_Deactivation->Conditions_Issue Increase_Temp Increase Temperature Conditions_Issue->Increase_Temp Change_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Conditions_Issue->Change_Base Change_Cat_System Use Stronger Catalyst System (e.g., Biarylphosphine Ligands) Conditions_Issue->Change_Cat_System

Caption: Troubleshooting Workflow for Low Yield

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine

This protocol provides a robust starting point for the coupling of a generic 2-chloropyrimidine with an arylboronic acid using modern catalytic systems.

Reagents & Equipment:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (potassium phosphate, anhydrous powder, 3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition (Solid): In a glovebox or under a positive flow of inert gas, add the 2-chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (1 mol%), and SPhos (4 mol%) to the flask. [5]3. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere. [5][10]4. Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [8]

References

  • Benchchem. Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022-05-06). Available from: [Link]

  • UT FRI Bioactive Molecules. Performing a Reaction Under an Inert Atmosphere. (2017-01-17). YouTube. Available from: [Link]

  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Sandrock, D. L., et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH. Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016-01-05). r/chemistry. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04). Available from: [Link]

  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
  • ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022-06-15). Journal of Chemical Education. Available from: [Link]

  • Benchchem. Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
  • Wade, J. V., & Krueger, C. A. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Journal of Combinatorial Chemistry, 5(3), 267-72. Available from: [Link]

  • ACS Publications. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019-03-15). ACS Catalysis. Available from: [Link]

  • PMC - NIH. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). Available from: [Link]

  • Lisa Nichols. Inert Atmosphere. (2022-02-01). YouTube. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. (n.d.). Available from: [Link]

  • Chemistry Stack Exchange. Preparing an inert atmosphere reaction vessel with only an input?. (2016-05-06). Available from: [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018-10-02). Available from: [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). The Journal of Organic Chemistry. Available from: [Link]

  • Open Readings. ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. (2026). Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]

  • Royal Society of Chemistry. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021-09-29). Catalysis Science & Technology. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). Available from: [Link]

  • NRO Chemistry. Sonogashira Coupling. (2020-07-25). YouTube. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. (n.d.). Available from: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025-08-06). Available from: [Link]

  • Wikipedia. Sonogashira coupling. (n.d.). Available from: [Link]

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Technical Support Center: Improving Regioselectivity on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, practical solutions for controlling the regioselectivity of substitution reactions on the pyrimidine core, a foundational scaffold in drug discovery.[1][2][3] This resource moves beyond simple protocols to explain the underlying principles governing reactivity, helping you troubleshoot challenging transformations and optimize your synthetic routes.

Section 1: Understanding the Pyrimidine Ring's Electronic Landscape

The key to controlling regioselectivity lies in understanding the inherent electronic properties of the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 create a π-deficient system, profoundly influencing its reactivity.[4][5]

  • Electron-Deficient Positions (C2, C4, C6): These positions are highly electron-poor due to the inductive electron withdrawal by the adjacent nitrogen atoms. This makes them susceptible to nucleophilic aromatic substitution (SNAr) , especially when a good leaving group (e.g., a halide) is present.[4][5]

  • The "Neutral" Position (C5): The C5 position is the most electron-rich (or least electron-deficient) carbon on the ring.[4] Consequently, it is the preferred site for electrophilic aromatic substitution .[4] However, the overall π-deficient nature of the ring means that powerful electrophiles or activated substrates are often required.[4][5][6]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the strategic functionalization of specific positions on the pyrimidine ring.

Q1: How can I selectively introduce a nucleophile at the C4 position of a 2,4-dichloropyrimidine?

This is a classic and crucial transformation. Generally, the C4 position is more reactive toward nucleophiles than the C2 position.[7][8] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4, where the negative charge can be delocalized by both ring nitrogens without directly placing it on N3.

  • Standard Protocol: A typical approach involves reacting the 2,4-dichloropyrimidine with an amine or thiol nucleophile in a polar aprotic solvent like DMF or NMP, often with a non-nucleophilic base such as diisopropylethylamine (DIPEA) at temperatures ranging from room temperature to 80 °C.

  • Causality: The higher reactivity of C4 is a result of its LUMO (Lowest Unoccupied Molecular Orbital) coefficient being larger compared to C2.[8] This indicates that the C4 position is the more electrophilic site and thus the kinetically favored position for nucleophilic attack.

Q2: My SNAr reaction on a 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 isomers, or even favoring C2. Why is this happening?

While C4 is typically favored, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines can be highly sensitive to electronic and steric effects.[7]

  • Electronic Influence: An electron-donating group (EDG) at the C6 position can reverse the selectivity, favoring attack at the C2 position.[7] The EDG increases the electron density at the adjacent C5 and N1 positions, which in turn directs the nucleophile to the C2 position. Quantum mechanics calculations show that an EDG at C6 can alter the LUMO distribution, making the lobes at C2 and C4 more similar in size or even favoring C2.[7]

  • Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby promoting substitution at the less hindered C2 position.[7]

Q3: What is the most reliable way to functionalize the C5 position?

The C5 position requires a different strategy due to its higher electron density. Electrophilic substitution is the most common approach.

  • Halogenation: Electrophilic halogenation using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a solvent like acetonitrile or DMF is a reliable method for introducing a halogen at C5. This halogen can then be used in subsequent cross-coupling reactions.

  • Direct C-H Activation: For more complex modifications, Palladium-catalyzed direct C-H activation has emerged as a powerful tool.[9][10][11] These methods allow for the direct coupling of aryl, heteroaryl, or alkyl groups at the C5 position, avoiding the need for pre-functionalization.[11]

Q4: I am struggling with electrophilic substitution at C5, even with activating groups on the ring. What can I do?

The pyrimidine ring is inherently electron-poor, making electrophilic substitution challenging even at the C5 position.[4][5]

  • Increase Activating Group Strength: The presence of strong electron-donating groups (e.g., -NH2, -OH) at the C2, C4, or C6 positions is often necessary to facilitate electrophilic substitution at C5.[6]

  • Use Pyrimidone Tautomers: Using a pyrimidone (or pyrimidinone) can activate the ring towards electrophilic attack.[5] The tautomeric equilibrium introduces more electron density into the ring system, making it more susceptible to electrophiles. For example, 2-pyrimidone can be nitrated at the C5 position under relatively mild conditions.[5]

Troubleshooting Guide

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptom Potential Cause Suggested Solution
Mixture of C2/C4 Isomers Electronic effects from other ring substituents are influencing the LUMO distribution.[7]Analyze your substrate. If you have an electron-donating group at C6, the reaction may inherently favor C2.[7] Consider redesigning the synthetic route or using a milder nucleophile/lower temperature to favor the kinetically preferred C4 product.
Steric hindrance at C5 is blocking the C4 position.Use a smaller, less sterically demanding nucleophile if possible. Alternatively, consider a metal-catalyzed cross-coupling approach if SNAr proves unselective.
Reaction Favors C2 Instead of Expected C4 The reaction may be under thermodynamic control, and the C2-substituted product is more stable.Run the reaction at a lower temperature to favor the kinetically controlled C4 product. Use a less polar solvent to disfavor the formation of the more polar C2 transition state.

Problem 2: Low Yield or No Reaction in C5-Functionalization

Symptom Potential Cause Suggested Solution
No Reaction with Electrophiles (e.g., NBS, NIS) The pyrimidine ring is not sufficiently activated. The two nitrogen atoms strongly deactivate the ring towards electrophilic attack.[4][5]Introduce strong electron-donating groups (-OH, -NH2) at C2/C4/C6 to increase the ring's electron density.[6] Alternatively, convert a chloropyrimidine to a pyrimidone to increase reactivity.[5]
Decomposition during C-H Activation The reaction conditions (catalyst, ligand, temperature) are too harsh for the substrate.Screen different palladium catalysts and ligands. Phosphine-based ligands can have a significant impact. Lower the reaction temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen).
Low Yield in Metal-Catalyzed Cross-Coupling at C5 Poor oxidative addition to the C5-Halogen bond or inefficient reductive elimination.For Suzuki couplings, ensure the boronic acid is of high quality. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). For Buchwald-Hartwig aminations, ligand choice is critical; try ligands like XPhos or RuPhos.

Visualizing Reaction Strategies

Workflow for Selecting a Substitution Strategy

This diagram outlines the decision-making process for functionalizing a pyrimidine ring based on the target position.

G start Desired Substitution Position? pos_c4_c2 C2, C4, or C6 Position start->pos_c4_c2 Electron-Poor pos_c5 C5 Position start->pos_c5 Electron-Rich snar Use Nucleophilic Aromatic Substitution (SNAr) (Requires Leaving Group, e.g., -Cl, -Br) pos_c4_c2->snar ch_act Use Electrophilic Substitution or Direct C-H Activation pos_c5->ch_act check_edg Does the ring have an EDG at C6? snar->check_edg check_activation Is the ring activated with EDGs? ch_act->check_activation c4_favored Proceed with SNAr. C4 is likely favored. check_edg->c4_favored No c2_favored Expect C2 reactivity or mixture. Consider alternative strategy or optimization. check_edg->c2_favored Yes proceed_es Proceed with Electrophilic Substitution (e.g., Halogenation). check_activation->proceed_es Yes use_ch Consider Direct C-H Activation or introduce activating groups. check_activation->use_ch No

Caption: Decision workflow for pyrimidine functionalization.

Mechanism: Regioselectivity in SNAr of 2,4-Dichloropyrimidine

The diagram below illustrates the formation of the Meisenheimer intermediates for nucleophilic attack at C4 vs. C2.

G cluster_c4 Attack at C4 (Favored) cluster_c2 Attack at C2 (Disfavored) mol1 2,4-Dichloropyrimidine int1 Meisenheimer Intermediate (C4) mol1->int1 + Nu⁻ prod1 C4-Substituted Product int1->prod1 - Cl⁻ note1 Negative charge delocalized over N1 and the C2-N3 bond. More stable. mol2 2,4-Dichloropyrimidine int2 Meisenheimer Intermediate (C2) mol2->int2 + Nu⁻ prod2 C2-Substituted Product int2->prod2 - Cl⁻ note2 Negative charge delocalized over N1 and N3. Less stable due to repulsion.

Caption: SNAr Meisenheimer intermediates at C2 vs C4.

References

  • Pyrimidine - Wikipedia. Wikipedia. [Link]

  • Pyrimidines. University of Liverpool. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • REVIEW ON PYRIMIDINE. IRJMETS. [Link]

  • Synthetic chemistry of pyrimidines and fused pyrimidines: A review. Taylor & Francis Online. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan Science and Technology Bulletin. [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. Thieme. [Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]

  • Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. ACS Publications. [Link]

  • An Assessment of Electronic Properties of Pyrimidine and Purine Nucleosides by 15 N-NMR Spectroscopy. Taylor & Francis Online. [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes. [Link]

  • General reaction of pyrimidine ring 23 and 29-32, singly activated... ResearchGate. [Link]

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Preventing dimer formation in Buchwald-Hartwig amination of piperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Aryl Dimer Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds for pharmaceutical development and materials science.[1] The coupling of piperidines, a common scaffold in medicinal chemistry, with aryl halides is a frequent application.[2] However, a persistent challenge that can plague these reactions is the formation of an undesired biaryl homocoupling product (Ar-Ar), often referred to as a "dimer." This side reaction consumes the aryl halide starting material, reduces the yield of the desired N-aryl piperidine, and complicates purification.

This technical guide provides in-depth, field-proven insights into the causes of dimer formation and offers robust strategies for its prevention, structured in a user-friendly question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is "dimer formation" in the context of a Buchwald-Hartwig reaction?

In this context, dimer formation refers to the homocoupling of two aryl halide molecules to form a biaryl species (Ar-Ar). This is a common side reaction that competes with the desired C-N bond formation. Instead of the palladium catalyst facilitating the coupling of the aryl halide and piperidine, it erroneously catalyzes the coupling of two aryl halide fragments.

Q2: What is the primary mechanistic cause of aryl homocoupling?

Aryl homocoupling is an "off-cycle" process that deviates from the main catalytic pathway. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, a key intermediate L-Pd(II)-(Ar)(X) is formed. The desired pathway involves the coordination and subsequent deprotonation of piperidine to form a palladium-amide complex, which then undergoes reductive elimination.[1] However, under suboptimal conditions, the L-Pd(II)-(Ar)(X) intermediate can react with another molecule of itself or undergo other pathways that ultimately lead to the reductive elimination of an Ar-Ar bond, regenerating a catalytically inactive or less active palladium species.

Q3: How does the choice of phosphine ligand influence dimer formation?

The ligand is arguably the most critical factor in controlling the selectivity of the Buchwald-Hartwig amination.[3] Bulky, electron-rich phosphine ligands are paramount for preventing dimer formation.[1]

  • Steric Hindrance: Bulky ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, RuPhos) or ferrocene-based ligands from the Hartwig group, favor the formation of a monoligated palladium species (L-Pd).[1][4] This steric bulk accelerates the rate-limiting reductive elimination step to form the C-N bond, allowing it to outcompete the pathways leading to homocoupling.[4]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which also promotes the final C-N reductive elimination step.

  • Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands like BINAP or DPPF were early successes in the field and are effective at preventing the formation of unreactive palladium-halide bridged dimers, a particular issue when using aryl iodides.[1][5]

Q4: Why is the choice of base so critical for suppressing side reactions?

The base plays a multifaceted role. Its primary function is to deprotonate the piperidine-palladium complex to generate the palladium amide intermediate necessary for reductive elimination.[6][7]

  • Strength: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and often allow for lower reaction temperatures and catalyst loadings.[3] However, they are incompatible with base-sensitive functional groups on the substrates.[3][8]

  • Solubility: The poor solubility of many inorganic bases can be a major issue, leading to reproducibility problems.[8] Vigorous stirring is essential. In some cases, the combination of a soluble organic base like DBU with an inorganic base can be beneficial.[9][10]

  • Compatibility: For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may necessitate higher reaction temperatures to achieve good conversion.[9]

Q5: Are aryl chlorides, bromides, or iodides better for coupling with piperidines to avoid dimerization?

The choice of halide presents a trade-off between reactivity and potential side reactions.

  • Aryl Chlorides: They are the least reactive due to the strong C-Cl bond, making the initial oxidative addition step difficult.[11] They require highly active catalysts with bulky, electron-rich ligands to react efficiently.[1]

  • Aryl Bromides: They offer a good balance of reactivity and are often the ideal starting point for optimization.

  • Aryl Iodides: While they undergo oxidative addition most readily, they can be problematic. The iodide anion (I⁻) generated as a byproduct can form stable, unreactive iodide-bridged palladium dimers, effectively inhibiting the catalyst and promoting side reactions.[3][5][12] This inhibition can sometimes be overcome by using nonpolar solvents like toluene, where the sodium iodide byproduct is poorly soluble and precipitates out of the reaction mixture.[3][13]

Section 2: Troubleshooting Guide for Dimer Formation

This guide addresses common experimental observations related to dimer formation and provides actionable solutions.

ObservationPotential Cause(s)Recommended Solution(s)Scientific Rationale
High level (>10%) of biaryl (Ar-Ar) byproduct with good aryl halide conversion. 1. Reductive elimination of C-N bond is slow compared to homocoupling pathway.2. Ligand is not bulky or electron-rich enough.3. Reaction temperature is too high, promoting side reactions.1. Switch to a bulkier, more electron-rich ligand. For piperidines (secondary amines), RuPhos is an excellent choice.[3] Other options include XPhos or BrettPhos.[5]2. Lower the reaction temperature. Run the reaction at 80 °C instead of 110 °C and monitor over a longer period.3. Change the base. If using a weaker base, try a stronger one like NaOtBu to accelerate the formation of the palladium amide intermediate.A bulkier ligand accelerates the desired C-N reductive elimination, allowing it to outpace the homocoupling pathway.[1][4] Lower temperatures can often increase the selectivity for the desired product by disfavoring higher-activation-energy side reactions.
Low conversion of aryl halide, with both starting material and dimer present. 1. Catalyst inhibition. This is common with aryl iodides where the generated NaI inhibits the catalyst.[5]2. Poor solubility of the base. The base is not effectively participating in the reaction.3. Catalyst deactivation. Impurities in reagents or solvent.1. Change the solvent. If using an ethereal solvent like dioxane, switch to toluene.[3][14]2. Ensure vigorous stirring. Use an overhead stirrer for larger scale reactions if possible.3. Use a Pd(II) precatalyst. Precatalysts (e.g., G3 or G4 palladacycles) provide more reliable formation of the active Pd(0) species.[9]4. Ensure reagents are pure and solvent is anhydrous/degassed. Toluene's lower polarity causes the inhibitory NaI byproduct to precipitate, removing it from the catalytic cycle.[3] Efficient mixing is crucial for heterogeneous reactions involving insoluble bases. Precatalysts avoid unreliable in situ reduction of Pd(II) sources like Pd(OAc)₂.[9]
Reaction is sluggish and produces hydrodehalogenated arene (Ar-H) alongside the dimer. 1. Competitive β-hydride elimination. This side reaction can compete with C-N reductive elimination.[1]2. Presence of adventitious water. Water can lead to catalyst decomposition and hydrodehalogenation.1. Use rigorously anhydrous and degassed solvents and reagents. 2. Select a ligand known to favor reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are generally excellent for this.[1]β-hydride elimination is an unproductive pathway that consumes the palladium-amide intermediate. Ensuring anhydrous conditions and using ligands that sterically disfavor this pathway are key to maximizing the yield of the aminated product.

Section 3: Visualizing the Catalytic Cycle and Dimer Formation Pathway

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination and highlights the critical branch point where the undesired aryl homocoupling pathway can occur.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle vs. Dimer Formation pd0 L-Pd(0) Active Catalyst ox_add L-Pd(II)(Ar)(X) Oxidative Adduct pd0->ox_add + Ar-X (Oxidative Addition) amide_complex [L-Pd(II)(Ar)(Piperidine)]+X- Amine Complex ox_add->amide_complex + Piperidine dimer_path Off-Cycle Pathway ox_add->dimer_path pd_amide L-Pd(II)(Ar)(Piperidinyl) Amide Intermediate amide_complex->pd_amide - HX (+ Base) pd_amide->pd0 product Ar-Piperidine (Desired Product) pd_amide->product (Reductive Elimination) dimer Ar-Ar (Dimer Byproduct) dimer_path->dimer   Homocoupling

Caption: Catalytic cycle showing the desired C-N coupling versus the off-cycle aryl homocoupling pathway.

Section 4: Optimized Protocol for Minimizing Dimer Formation

This general protocol is a robust starting point for the coupling of an aryl bromide with piperidine, designed to minimize dimer formation.

Reaction: Coupling of 4-Bromotoluene with Piperidine

Materials:

  • Palladium Precatalyst: RuPhos Pd G3 (1-2 mol%)

  • Ligand: (Already part of the precatalyst) RuPhos

  • Aryl Halide: 4-Bromotoluene (1.0 equiv)

  • Amine: Piperidine (1.2 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous, degassed Toluene (to achieve ~0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the RuPhos Pd G3 precatalyst and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

    • Rationale: Using a precatalyst ensures reliable activation to the active Pd(0) species.[9] NaOtBu is a strong base that effectively promotes the reaction.[3]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe.

  • Next, add the 4-bromotoluene (1.0 equiv) followed by the piperidine (1.2 equiv).

    • Rationale: Toluene is chosen to precipitate the NaBr byproduct, preventing catalyst inhibition.[14] Anhydrous and degassed conditions are crucial to prevent side reactions like hydrodehalogenation and catalyst oxidation.[8]

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir vigorously for 4-24 hours.

    • Rationale: RuPhos is a highly active ligand for coupling secondary amines and often performs well at moderate temperatures, which helps suppress dimer formation.[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots. Look for the disappearance of 4-bromotoluene and the appearance of the N-aryl piperidine product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic mixture with water and then with brine to remove the base and salt byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-(p-tolyl)piperidine.

Section 5: References

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications.

  • Role of the base in Buchwald-Hartwig amination. PubMed.

  • Buchwald–Hartwig amination. Wikipedia.

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit.

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Optimizing base and solvent for Buchwald-Hartwig amination. BenchChem.

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv.

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.

  • Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. BenchChem.

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health (NIH).

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv.

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing).

  • Use of base metals in Buchwald-Hartwig coupling. ACS GCI Pharmaceutical Roundtable.

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering.

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.

  • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald−Hartwig Pd-Catalyzed Amination of Aryl Halides. Zenodo.

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by 2d. ResearchGate.

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

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Technical Support Center: Purification of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 1-(Pyrimidin-2-yl)piperidin-4-ol (CAS 893755-98-1). It is designed for researchers, chemists, and drug development professionals to navigate common challenges and achieve high purity for this critical building block.

Introduction: The Challenge of Purity

This compound is a vital heterocyclic scaffold prevalent in medicinal chemistry, serving as a precursor for numerous clinical candidates and pharmaceutical compounds.[1][2][3][4] Its synthesis, typically via nucleophilic aromatic substitution (SNAr) between 2-chloropyrimidine and 4-hydroxypiperidine, can introduce a range of impurities that complicate downstream applications. Achieving high purity (>99%) is not merely a matter of protocol but a requirement for reliable biological data and scalable manufacturing. This guide addresses the "why" behind common impurities and the "how" of their effective removal.

Understanding the Impurity Profile

The most common synthetic route involves the reaction of 2-chloropyrimidine with piperidin-4-ol, often in the presence of a base like triethylamine (TEA) or potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile.

Common Impurities Arising from Synthesis:

  • Unreacted Starting Materials:

    • Piperidin-4-ol: Highly polar and basic.

    • 2-Chloropyrimidine: Less polar, volatile.

  • Reaction Byproducts:

    • Bis-substituted Pyrimidines: Although less common with 2-chloropyrimidine, forcing conditions could potentially lead to side reactions.

    • Degradation Products: Harsh basic or acidic conditions during reaction or workup can lead to the formation of colored impurities or degradation of the pyrimidine ring.

  • Residual Solvents and Reagents:

    • High-boiling point solvents like DMF or DMSO.

    • Base used in the reaction (e.g., Triethylamine).

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues encountered during the purification process in a practical question-and-answer format.

Q1: My isolated product is a sticky solid or an oil, and the melting point is broad and low. What is the likely cause?

This is a classic sign of significant impurities, most commonly residual high-boiling point solvents (DMF, DMSO) or an excess of unreacted piperidin-4-ol. These impurities act as a eutectic mixture, depressing the melting point and preventing proper crystallization.

  • Causality: High-boiling solvents are difficult to remove under standard rotary evaporation. Piperidin-4-ol is hygroscopic and can absorb atmospheric moisture, contributing to the oily appearance.[5]

  • Solution Pathway:

    • Azeotropic Removal of Solvents: If the crude material is soluble in toluene, dissolve it and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can help co-distill residual DMF or DMSO.

    • Aqueous Workup: Dissolve the crude material in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash sequentially with water and then brine. This will remove the highly water-soluble piperidin-4-ol. Be aware that the product itself has some water solubility, so minimize the volume of aqueous washes.

    • High-Vacuum Drying: After the workup, dry the product under high vacuum (not just a standard rotary evaporator) at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove trace solvents.

Q2: My ¹H NMR spectrum shows persistent signals for unreacted starting materials. How can I remove them effectively?

Identifying the impurity is the first step to its removal.

  • Piperidin-4-ol Impurity: Characterized by aliphatic signals and a broad OH peak. Being more polar and basic than the product, it can be removed via:

    • Acidic Wash: During the liquid-liquid extraction workup, a wash with a dilute acid (e.g., 1 M HCl) will protonate the piperidin-4-ol, making it highly water-soluble and easily extracted into the aqueous phase. Caution: The product can also be protonated, so a final basic wash (e.g., sat. NaHCO₃) is necessary to bring the product back into the organic layer.

    • Silica Gel Chromatography: Piperidin-4-ol is very polar and will have a very low Rf value on silica gel, allowing for easy separation.

  • 2-Chloropyrimidine Impurity: Characterized by distinct aromatic signals in the NMR. It is significantly less polar than the desired product.

    • Silica Gel Chromatography: This is the most effective method. 2-Chloropyrimidine will elute much faster than the product. A gradient elution, starting with a less polar solvent system, will provide excellent separation.

Q3: My attempts at recrystallization are failing. The product either "oils out" or remains in solution.

This indicates a suboptimal choice of solvent or the presence of impurities that inhibit crystallization. A systematic approach is required.

  • Causality: For successful recrystallization, a solvent must meet specific criteria: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.

  • Solution: Systematic Solvent Screening:

    • Single Solvent System: Test small amounts of the crude product in various solvents. Good candidates include isopropanol (IPA), ethyl acetate (EtOAc), acetonitrile (ACN), and toluene.

    • Binary Solvent System: If single solvents fail, use a solvent/anti-solvent pair. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., IPA, DCM, or methanol) where it is very soluble. Then, slowly add a "poor" anti-solvent (e.g., hexanes, diethyl ether, or water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Advanced Technique - Diffusion Crystallization: For very stubborn cases, dissolve the compound in a small amount of a dense "good" solvent (like DCM or DMF) in a narrow vial. Carefully layer a less dense, miscible "poor" solvent (like hexanes or diethyl ether) on top.[6] Over time, the solvents will slowly mix, gradually reducing the solubility and often yielding high-quality crystals.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

G cluster_0 Crude Product Analysis cluster_1 Problem Identification & Solution cluster_2 Final Product Start Analyze Crude Product (NMR, TLC, Appearance) Oily Oily or Gummy Solid? Start->Oily NMR_Impurity Impurities in NMR? Oily->NMR_Impurity No Solvent High-Boiling Solvent or Excess Piperidinol Oily->Solvent Yes Recrystal_Fail Recrystallization Fails? NMR_Impurity->Recrystal_Fail No SM_Impurity Unreacted Starting Material NMR_Impurity->SM_Impurity Yes Solvent_Choice Suboptimal Solvent System Recrystal_Fail->Solvent_Choice Yes End Pure Crystalline Solid Recrystal_Fail->End No Azeotrope Azeotropic Removal (Toluene) High-Vacuum Drying Solvent->Azeotrope Aqueous_Wash Aqueous / Acidic Wash Solvent->Aqueous_Wash Azeotrope->End Aqueous_Wash->End Column Silica Gel Chromatography SM_Impurity->Column Column->End Solvent_Screen Systematic Solvent Screen (Single & Binary Systems) Solvent_Choice->Solvent_Screen Solvent_Screen->End

Caption: A decision-tree diagram for troubleshooting purification issues.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This method is highly effective for removing both more and less polar impurities.

  • TLC Analysis: Develop a suitable mobile phase. Start with a 95:5 mixture of Dichloromethane:Methanol (DCM:MeOH). Adjust the ratio until the Rf of the product spot is approximately 0.3. Unreacted 2-chloropyrimidine will have a high Rf, while piperidin-4-ol will remain at the baseline.

  • Column Preparation: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% DCM). Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity (e.g., from 100% DCM to 98:2 DCM:MeOH, then 95:5, etc.). Collect fractions continuously.

  • Fraction Analysis: Spot each fraction on a TLC plate and visualize under UV light. Combine the fractions that contain only the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is ideal for removing small amounts of impurities from a product that is already relatively pure (>90%).

  • Solvent Selection: Based on screening (see table below), select an appropriate solvent or solvent system. Isopropanol (IPA) is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Solvent / SystemSolubility (Hot)Solubility (Cold)Crystal Quality
Isopropanol (IPA)HighLowOften yields good needles
Ethyl Acetate (EtOAc)ModerateLowGood, can be slow to crystallize
Acetonitrile (ACN)HighModerateCan be effective
TolueneModerateVery LowGood for high purity material
DCM / HexaneHigh (in DCM)Very LowGood for binary system
Methanol / WaterHigh (in MeOH)Very LowGood for binary system

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product?

A multi-pronged approach is always best for purity assessment.

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can identify proton-containing impurities. Quantitative NMR (qNMR) can provide a highly accurate, absolute purity value without relying on a reference standard of the compound itself.[7]

  • HPLC-UV: This is the industry standard for determining purity levels (e.g., 99.5% by area). It is excellent for detecting and quantifying non-volatile impurities. A validated HPLC method is essential for quality control.[8][9]

  • LC-MS: Provides confirmation of the molecular weight of the main peak and can help identify the mass of unknown impurity peaks, aiding in their structural elucidation.

  • Melting Point: A sharp melting point that matches the literature value is a strong, albeit qualitative, indicator of high purity.

Q2: My final product is a fine white powder, but it has a slight yellow tint. Is this acceptable?

For early-stage research, a slight off-white or pale yellow color may be acceptable if NMR and HPLC show high purity. The color is often due to trace amounts of highly conjugated, colored impurities that may not significantly impact a reaction's outcome. However, for later-stage development and clinical applications, color is considered an impurity. It can be removed by treating a solution of the compound with activated charcoal during recrystallization or by careful chromatography.

Q3: Can I use an alternative to silica gel for chromatography, for instance, if my compound shows instability on silica?

While this compound is generally stable on silica gel, some sensitive compounds can degrade on acidic silica. In such cases, alternatives can be considered:

  • Neutral or Basic Alumina: Alumina can be used for chromatography and is available in neutral, acidic, or basic forms. For a basic compound like this, neutral or basic alumina would be a suitable alternative.

  • Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. The mobile phase is typically a polar mixture, like water/acetonitrile or water/methanol. This is a powerful but often more expensive and less scalable method for bulk purification compared to normal-phase silica gel chromatography.

References

  • A General Strategy for N–(Hetero)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A few examples of piperidine‐based drugs and natural products.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • Piperidin-4-ol. PubChem.

Sources

Stability and degradation of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Pyrimidin-2-yl)piperidin-4-ol

A Guide to Ensuring Experimental Integrity through Stability and Degradation Analysis

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability of a research compound is paramount to the reproducibility and validity of your experimental results. This document is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth guidance on the handling, stability, and potential degradation of this molecule. We will move beyond simple instructions to explain the chemical rationale behind our recommendations, empowering you to troubleshoot issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for this compound?

For optimal stability in its solid form, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Based on general best practices for heterocyclic compounds, long-term storage at 2-8°C is recommended to minimize the risk of thermal degradation.[3] Avoid exposure to light and moisture.

Q2: Is this compound stable in common laboratory solvents?

The stability in solution is highly dependent on the solvent, pH, and storage conditions (temperature, light exposure). While soluble in solvents like DMSO and ethanol for stock solutions, prolonged storage in solution is not recommended without validation. Protic solvents, especially at non-neutral pH, could facilitate hydrolysis. For critical applications, it is always best to prepare solutions fresh. If storage is necessary, we recommend flash-freezing aliquots at -20°C or -80°C and using them promptly after thawing.

Q3: What are the likely chemical liabilities and potential degradation pathways for this molecule?

This compound has several functional groups that represent potential sites for degradation:

  • Piperidine Nitrogen: As a secondary amine, this nitrogen can be susceptible to oxidation, potentially forming an N-oxide or other related impurities.

  • Piperidin-4-ol Group: The secondary alcohol is a site for oxidation to the corresponding ketone, 4-oxo-1-(pyrimidin-2-yl)piperidine.

  • Pyrimidine Ring: While generally stable, pyrimidine rings can undergo degradation through complex pathways, including ring-opening via hydrolysis or oxidation, especially under harsh acidic, basic, or oxidative conditions.[4][5][6]

  • C-N Linkage: The bond connecting the pyrimidine and piperidine rings could be susceptible to hydrolysis under extreme pH conditions.

Below is a diagram illustrating these hypothetical degradation pathways.

G cluster_main This compound cluster_deg Potential Degradation Products main This compound ketone Oxidation Product (Ketone) main->ketone Oxidative Stress (e.g., H₂O₂, light) n_oxide Oxidation Product (N-Oxide) main->n_oxide Oxidative Stress hydrolysis Hydrolysis Products (Pyrimidine + Piperidin-4-ol) main->hydrolysis Extreme pH (Acid/Base Hydrolysis) ring_opening Pyrimidine Ring-Opened Products main->ring_opening Harsh Stress Conditions

Caption: Hypothetical degradation pathways of this compound.

Section 2: Troubleshooting Guide

Encountering unexpected results can be frustrating. This guide provides a logical framework for diagnosing and resolving common issues related to compound stability.

Problem: I'm observing new or growing impurity peaks in my HPLC/LC-MS analysis of a stock solution.

Potential Cause Diagnostic Steps & Explanation Recommended Solution
Solvent-Induced Degradation 1. Analyze a freshly prepared sample: Compare the chromatogram of a newly prepared solution with your stored solution. A significant difference confirms degradation over time. 2. Rationale: Some solvents, particularly methanol or those containing trace impurities (like peroxides in older ethers), can actively promote degradation.If degradation is confirmed, prepare solutions fresh for each experiment. If a stock must be stored, perform a small-scale solvent screen (e.g., DMSO vs. Acetonitrile) and store aliquots at -80°C to find the most inert conditions.
Photodegradation 1. Prepare two identical solutions: Wrap one vial completely in aluminum foil and leave the other exposed to ambient lab light for a set period (e.g., 24 hours). 2. Rationale: Many heterocyclic structures absorb UV light, which can provide the energy to initiate degradation reactions.[7][8]Always store stock solutions and solid compounds in amber vials or protected from light. Minimize the exposure of samples to light during experimental procedures.
Oxidative Degradation 1. Sparge solvent with inert gas: Prepare a solution using a solvent that has been sparged with nitrogen or argon to remove dissolved oxygen. 2. Rationale: Dissolved atmospheric oxygen can be sufficient to cause oxidation of susceptible functional groups like secondary amines and alcohols.For long-term solution storage, use de-gassed solvents and consider flushing the headspace of the vial with nitrogen or argon before sealing.
pH-Mediated Hydrolysis 1. Check the pH of your solution: If using aqueous buffers, ensure the pH is stable and appropriate. 2. Rationale: The C-N linkage and the pyrimidine ring can be susceptible to hydrolysis at acidic or alkaline pH.[9]Buffer solutions to a neutral pH (6-8) if compatible with your experiment. Avoid prolonged storage in highly acidic or basic media.

Below is a workflow to guide your troubleshooting process.

G cluster_investigate Investigate Degradation Source start Unexpected Result (e.g., new HPLC peak) check_fresh Analyze a freshly prepared sample start->check_fresh compare Is fresh sample clean? check_fresh->compare issue_confirmed Degradation Confirmed compare->issue_confirmed No no_issue Problem is elsewhere (e.g., method, instrument) compare->no_issue Yes test_light Photodegradation Test (Light vs. Dark) test_oxidation Oxidation Test (Inert vs. Air) resolve Implement Corrective Action (e.g., protect from light, use fresh solution) test_light->resolve test_ph pH Stability Test test_oxidation->resolve test_ph->resolve issue_confirmed->test_light issue_confirmed->test_oxidation issue_confirmed->test_ph

Caption: Troubleshooting workflow for unexpected analytical results.

Section 3: Key Experimental Protocols

To proactively understand the stability profile of this compound in your specific experimental matrix, we strongly recommend performing a forced degradation study. This is a cornerstone of pharmaceutical development and a powerful tool in basic research.[7][10][11]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9]

Materials:

  • This compound

  • Class A Volumetric Glassware

  • HPLC or LC-MS system

  • Calibrated pH meter

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber (or light source with controlled output)

  • Heating oven

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as detailed in the table below. Include a "control" sample stored at room temperature, protected from light. Aim for 5-20% degradation.[8] If degradation is too rapid, reduce the time or stressor concentration.

    Stress Condition Procedure Typical Conditions
    Acid Hydrolysis Mix 1 mL of stock with 1 mL of HCl solution.0.1 M HCl, 60°C for 8 hours
    Base Hydrolysis Mix 1 mL of stock with 1 mL of NaOH solution.0.1 M NaOH, 60°C for 4 hours
    Oxidation Mix 1 mL of stock with 1 mL of H₂O₂ solution.3% H₂O₂, RT for 24 hours
    Thermal Stress Place solid compound and a solution sample in an oven.80°C for 48 hours
    Photolytic Stress Expose solid and solution samples to light.ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²)
  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a suitable concentration for your analytical method.

    • Analyze all samples by a suitable stability-indicating method (see Protocol 2).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the retention times of new peaks (degradation products).

    • Calculate the percentage of degradation and perform a mass balance analysis. The total peak area should remain constant.[10]

    • Peak purity analysis (using a PDA detector) is essential to ensure the main peak in stressed samples is not co-eluting with a degradant.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxide Oxidation start->oxide thermal Thermal start->thermal photo Photolytic start->photo control Control (RT, Dark) start->control quench Quench/Neutralize Stressed Samples acid->quench base->quench oxide->quench thermal->quench photo->quench control->quench analyze Analyze All Samples by Stability-Indicating HPLC quench->analyze interpret Interpret Data: - Identify Degradants - Calculate % Degradation - Mass Balance analyze->interpret

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products and formulation excipients.

Methodology:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a versatile starting point.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. The acid protonates the basic nitrogens, improving peak shape.

    • Organic (B): Acetonitrile or Methanol.

  • Initial Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Wavelength Detection: Use a PDA detector to monitor across a range (e.g., 210-400 nm). The pyrimidine ring should have a strong chromophore around 230-270 nm. Select an optimal wavelength for quantification.

  • Method Optimization:

    • Inject a mixture of your stressed samples from Protocol 1.

    • Adjust the gradient slope to achieve a resolution (Rs) > 2 between the parent peak and the closest eluting impurity.

    • If separation is poor, try a different organic modifier (Methanol vs. Acetonitrile) or a column with different selectivity (e.g., Phenyl-Hexyl).

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.

References

  • SAFETY DATA SHEET. (2009-06-15). Fisher Scientific.
  • PIPERIDINE FOR SYNTHESIS. Loba Chemie.
  • SAFETY D
  • 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY D
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
  • Forced Degradation Studies for Biopharmaceuticals. (2016-05-02). Pharmaceutical Technology.
  • SAFETY DATA SHEET. (2010-09-06). Fisher Scientific.
  • 1-Pyrimidin-2-yl-piperidin-4-ol | CAS 893755-98-1. Santa Cruz Biotechnology.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Quantitative Gas Chromatographic Analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin), in Human Urine. (n.d.).
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022-08-18).
  • Forced Degradation – A Review. (2022-11-30). Biomedical Journal of Scientific & Technical Research.
  • Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.).
  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. (n.d.).
  • Piperidin-4-ol | C5H11NO | CID 79341. (n.d.). PubChem.
  • PIPERIDIN-4-OL. (2022-10-16). ChemBK.
  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2025-08-07).
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (n.d.). MDPI.
  • CAS No : 5382-16-1 | Product Name : 4-Hydroxypiperidine.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.).
  • 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055. (n.d.). PubChem.
  • Piperidine Impurities. BOC Sciences.
  • CAS 38385-95-4 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd.
  • 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099. (n.d.). PubChem.
  • Buy 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol (EVT-3029020). (n.d.). EvitaChem.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (n.d.).

Sources

Technical Support Center: A Researcher's Guide to Pyrimidinyl Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidinyl piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and troubleshooting of these important chemical compounds. The following information is curated to ensure the integrity of your experiments and to address common challenges encountered in the laboratory.

Section 1: Foundational Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the stability and purity of pyrimidinyl piperidines. Many of these compounds are classified as skin and eye irritants, and some may be harmful if swallowed or inhaled.[1][2][3][4] Therefore, adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE) and Safety Measures

Question: What is the essential personal protective equipment (PPE) I should use when working with pyrimidinyl piperidines?

Answer: Due to the potential hazards associated with pyrimidinyl piperidines, a comprehensive PPE strategy is crucial.[1][2] Always wear:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[1][2]

  • Gloves: Use chemical-resistant gloves. Inspect them for any tears or punctures before use.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or vapors.[2][4]

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]

  • Inhalation: Move to fresh air.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1][2]

Storage Conditions for Optimal Stability

Question: What are the ideal storage conditions to ensure the long-term stability of my pyrimidinyl piperidine compounds?

Answer: The stability of pyrimidinyl piperidines can be compromised by improper storage. To maintain their integrity, adhere to the following recommendations:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[2][5] Avoid excessive heat.High temperatures can accelerate the degradation of the compound.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).This minimizes the risk of oxidation, which can lead to the formation of impurities.
Light Protect from light.Exposure to light can cause photodegradation of the compound.
Container Keep in a tightly sealed, original container.[2][5][6]This prevents contamination and exposure to moisture and air.

Section 2: Troubleshooting Guide - FAQs from the Field

This section addresses specific issues that researchers may encounter during their experiments with pyrimidinyl piperidines.

Solubility Challenges

Question: My pyrimidinyl piperidine compound shows poor solubility in my aqueous assay buffer. What can I do?

Answer: Poor aqueous solubility is a common hurdle for many organic compounds, including pyrimidinyl piperidines. The heterocyclic nature of the pyrimidine and piperidine rings, often combined with other lipophilic substituents, can contribute to this issue. Here is a systematic approach to improving solubility:

  • pH Adjustment: The basic nitrogen atoms in the piperidine and pyrimidine rings can be protonated at acidic pH, forming more soluble salts. Carefully adjust the pH of your buffer to see if solubility improves.

  • Use of Co-solvents: Introducing a small percentage of an organic co-solvent can significantly enhance solubility. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[7]

It's crucial to validate that any solubilizing agent used does not interfere with your assay.

Compound Aggregation and Assay Interference

Question: I'm observing inconsistent results in my high-throughput screening (HTS) assay. Could my pyrimidinyl piperidine be aggregating?

Answer: Yes, compound aggregation is a well-documented phenomenon that can lead to false-positive results in HTS assays.[8] Aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, mimicking true biological activity.[8]

Troubleshooting Workflow for Suspected Aggregation:

Aggregation_Workflow Start Inconsistent Assay Results Check_Properties Review Physicochemical Properties (e.g., cLogP, pKa) Start->Check_Properties DLS_Analysis Perform Dynamic Light Scattering (DLS) to detect aggregates Check_Properties->DLS_Analysis Detergent_Test Add non-ionic detergent (e.g., Triton X-100) to the assay DLS_Analysis->Detergent_Test Concentration_Response Analyze Concentration-Response Curve for steep, non-sigmoidal shape Detergent_Test->Concentration_Response Conclusion Confirm Aggregation-Based Inhibition Concentration_Response->Conclusion

Caption: A workflow to investigate suspected compound aggregation.

If aggregation is confirmed, consider re-evaluating the compound's structure-activity relationship and exploring analogs with improved physicochemical properties.

Crystallization in Solution

Question: My stock solution of a pyrimidinyl piperidine in an organic solvent (like DMF) has formed crystals upon storage. What could be the cause?

Answer: The formation of crystals in a stock solution is often due to the formation of a salt.[9][10] The basic nitrogen atoms in the piperidine ring are susceptible to reaction with acidic compounds. Potential sources of acid include:

  • Atmospheric Carbon Dioxide: Piperidine can react with CO2 from the air to form a carbonate salt.[10]

  • Degradation of Solvents: Some solvents can degrade over time to produce acidic byproducts.

  • Contamination: Accidental introduction of an acidic substance into the solution.

To resolve this, you can try gently warming the solution to redissolve the crystals. To prevent this from recurring, it is best to prepare fresh solutions and store them under an inert atmosphere.[10]

Section 3: Experimental Protocols

General Procedure for Solubilizing a Pyrimidinyl Piperidine Compound
  • Initial Assessment: Attempt to dissolve a small amount of the compound in the primary aqueous buffer.

  • Stock Solution Preparation: If solubility is low, prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer to reach the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect the assay.

  • pH Modification (if necessary): If precipitation occurs upon dilution, prepare a series of buffers with varying pH values to identify a range where the compound remains soluble.

  • Co-solvent Screening (if necessary): If pH adjustment is insufficient, screen a panel of biocompatible co-solvents at low concentrations.

Section 4: Visualizing Key Concepts

Potential Degradation Pathway

Degradation_Pathway Compound Pyrimidinyl Piperidine Oxidized Oxidized Product (e.g., N-oxide) Compound->Oxidized O2 (Air) Hydrolyzed Hydrolyzed Product Compound->Hydrolyzed H2O (Moisture) Photodegraded Photodegradation Product Compound->Photodegraded Light

Caption: Potential degradation pathways for pyrimidinyl piperidines.

References

  • Piperidine - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the stability of piperidine? - Blog - BIOSYNCE. (2025-08-25). Retrieved from [Link]

  • Piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation - PubMed. (2009-11-01). Retrieved from [Link]

  • Molecular Aggregation in Binary Mixtures of Pyrrolidine, N-Methylpyrrolidine, Piperidine, and N-Methylpiperidine with Water: Thermodynamic, SANS, and Theoretical Studies - PubMed. (2017-04-13). Retrieved from [Link]

  • Piperidine | Solubility of Things. (n.d.). Retrieved from [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]

  • PIPERIDINE - AmericanBio. (2015-02-23). Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - NIH. (n.d.). Retrieved from [Link]

  • Storage method of piperidine - Knowledge - BIOSYNCE. (2023-12-02). Retrieved from [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (2021-07-06). Retrieved from [Link]

  • CA1097645A - Pyrimidine derivatives, their preparation and therapeutic compositions containing the same - Google Patents. (n.d.).
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]

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Overcoming poor solubility of 1-(Pyrimidin-2-yl)piperidin-4-ol in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Poor Solubility in Synthetic Reactions

Welcome to the technical support center for 1-(Pyrimidin-2-yl)piperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this versatile building block in their reaction setups. Here, we move beyond simple solvent lists to provide a deeper understanding of the physicochemical properties governing its solubility and offer a series of practical, field-proven strategies to achieve homogeneous reaction conditions and improve outcomes.

Frequently Asked Questions (FAQs)

Question 1: Why is my this compound not dissolving?

Answer: The solubility behavior of this compound is governed by its distinct structural features: a polar hydroxyl (-OH) group, two basic nitrogen atoms (one on the piperidine ring and one on the pyrimidine ring), and a moderately nonpolar bicyclic core. This amphiphilic nature means it often struggles to fully dissolve in purely nonpolar solvents (like hexane or toluene) or highly polar protic solvents (like water) alone. Achieving optimal solubility requires a solvent system that can effectively solvate all parts of the molecule. Symptoms of poor solubility include the presence of visible particulates, the formation of a slurry or suspension, low or no product formation, and inconsistent reaction results between batches.[1]

Question 2: What are the best initial solvents to try for my reaction?

Answer: For many common transformations, such as amide couplings or nucleophilic substitutions, polar aprotic solvents are the recommended starting point. These solvents possess a high dielectric constant and can engage in dipole-dipole interactions without interfering with reactions that are sensitive to acidic protons. Based on the behavior of similar heterocyclic structures, the following solvents are suggested as a primary screen.

Table 1: Recommended Starting Solvents for this compound

SolventAbbreviationClassRationale for Use
DimethylformamideDMFPolar AproticExcellent general-purpose solvent for a wide range of polar and nonpolar reactants.
Dimethyl sulfoxideDMSOPolar AproticHigh polarity, effective at dissolving many "brick dust"-like compounds.[2]
N-Methyl-2-pyrrolidoneNMPPolar AproticSimilar to DMF but with a higher boiling point, useful for reactions requiring elevated temperatures.
AcetonitrileMeCNPolar AproticLess polar than DMF/DMSO, but can be effective, especially in combination with other solvents.
DichloromethaneDCMAproticUseful for less polar reaction partners, often used in co-solvent systems.

It is crucial to perform a pre-reaction solubility test by attempting to dissolve a small amount of the compound in the chosen solvent at the intended reaction concentration before committing to a large-scale experiment.[1]

Troubleshooting & Advanced Solubilization Strategies

If initial solvent screening fails to provide a homogeneous solution, do not assume the reaction is unworkable. Solubility is not a binary state, and even minimal dissolution can allow a reaction to proceed, albeit slowly, as the dissolved material is consumed and more goes into solution (Le Châtelier's principle).[2] However, for optimal kinetics and reproducibility, a fully dissolved system is ideal. The following strategies can be employed.

Strategy 1: Co-Solvent Systems

A co-solvent is a secondary solvent added in a smaller amount to a primary solvent to modify its properties and enhance the solubility of a solute.[3][4] This is a powerful technique for fine-tuning the polarity of the reaction medium.

Causality: By mixing solvents, you create a new solvent system with intermediate polarity that can better match the complex needs of a molecule like this compound. For instance, if your compound is partially soluble in DMF but a co-reactant is more soluble in a less polar solvent like dichloromethane (DCM), a DMF/DCM mixture can provide a happy medium for both. The presence of a co-solvent can reduce the self-association of a highly polar primary solvent (like water or even DMSO), making it more accommodating to non-polar regions of the solute.[]

When to Use:

  • When a single solvent provides only partial solubility.

  • When your starting material and coupling partner have significantly different polarity and solubility profiles.

  • When you need to prevent a product from precipitating out of solution as it forms.

Experimental Protocol: Co-Solvent Screening

  • Setup: In separate small vials, place a few milligrams of this compound.

  • Primary Solvent: To each vial, add a volume of your primary solvent (e.g., DMF) intended for the reaction concentration. Note the degree of dissolution.

  • Co-Solvent Titration: To each vial, add a different co-solvent (e.g., DCM, THF, Dioxane, Acetonitrile) dropwise or in 10% (v/v) increments, agitating after each addition.

  • Observation: Visually inspect for the point at which the solid fully dissolves. The optimal ratio is the one that uses the minimum amount of co-solvent to achieve a clear solution.

  • Verification: Ensure your other reagents are also soluble in the chosen co-solvent mixture.

Strategy 2: pH Adjustment and In Situ Salt Formation

This is a highly effective, yet often overlooked, technique in organic synthesis for compounds with basic or acidic functional groups.

Causality: this compound has basic nitrogen centers. In a non-aqueous environment, the addition of a small amount of a suitable acid can protonate these nitrogens, forming an organic salt in situ. This salt will have significantly different, and often much higher, solubility than the neutral parent molecule.[6][7][8][9] This is because the ionic salt can engage in stronger ion-dipole interactions with polar aprotic solvents.

When to Use:

  • In reactions that are not base-sensitive (e.g., some amide couplings, reductive aminations).

  • When working in polar aprotic solvents like DMF, MeCN, or DMSO.

  • When other methods like heating or co-solvents are insufficient.

Choosing the Right Acid/Base:

  • For forming a soluble salt: Use a non-nucleophilic acid that will not interfere with your reaction. Examples include trifluoroacetic acid (TFA), methanesulfonic acid (MsOH), or even the hydrochloride salt of your amine coupling partner if applicable. Use a sub-stoichiometric amount initially (e.g., 0.1-0.5 equivalents) and add more only if needed.

  • For reactions requiring a free base: If the reaction requires the nitrogen to be nucleophilic (e.g., acylation), you can still use this trick. First, form the soluble salt to get everything into solution, then add a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate the free base just before adding your electrophile.[2]

Solubility_Enhancement_Mechanism cluster_0 Insoluble State cluster_1 Solubilization Step cluster_2 Soluble State Insoluble This compound (Neutral, Poorly Soluble) Acid Add H-A (e.g., TFA, MsOH) Insoluble->Acid Protonation Soluble Protonated Species (Organic Salt, Soluble) Acid->Soluble Forms Ionic Species

Strategy 3: Temperature and Sonication

Causality: For most neutral organic compounds, solubility increases with temperature. Supplying thermal energy to the system helps to overcome the lattice energy of the crystalline solid and promotes dissolution. Sonication provides mechanical agitation through ultrasonic waves, which can break up solid agglomerates and accelerate the dissolution process at the solid-liquid interface.

When to Use:

  • As a first-line approach in combination with a good solvent choice.

  • For reactions that are thermally stable at the required temperature.

Protocol and Considerations:

  • Gentle Heating: Warm the reaction mixture gently (e.g., to 40-60 °C) with stirring. Always check the thermal stability of your reactants and reagents before applying heat.

  • Sonication: Place the reaction vessel in an ultrasonic bath for 5-15 minute intervals. Monitor the temperature of the bath, as prolonged sonication can cause heating.

  • Combination: For particularly stubborn cases, a combination of gentle warming and intermittent sonication can be highly effective.

Troubleshooting Workflow

Use the following decision tree to systematically address solubility issues with this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling.
  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Reddit. (2023). Reaction intermediate being poorly soluble - any workarounds?. r/Chempros. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent: The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent: The 'Medicinal Magician' in The Laboratory.
  • Reddit. (2020). amide coupling help. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Retrieved from [Link]

Sources

Optimizing catalyst and ligand for C-N bond formation

Author: BenchChem Technical Support Team. Date: January 2026

An essential transformation in modern organic synthesis, the palladium-catalyzed C-N cross-coupling reaction, also known as the Buchwald-Hartwig amination, provides a powerful tool for forging carbon-nitrogen bonds.[1] This reaction is fundamental to the synthesis of countless compounds, from pharmaceuticals and agrochemicals to advanced materials.[2][3] However, its success is highly dependent on the careful interplay of the palladium source, phosphine ligand, base, and solvent.[4]

This Technical Support Center is designed to guide researchers, scientists, and drug development professionals through the intricacies of optimizing these reactions. Authored from the perspective of a Senior Application Scientist, this guide provides not only step-by-step protocols but also the underlying principles and troubleshooting strategies to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that often arise during the initial setup and optimization of C-N coupling reactions.

Q1: How do I choose the right palladium source for my reaction?

A: The choice of palladium source is critical for efficiently generating the active L-Pd(0) catalyst. While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they can be unreliable.[5][6] Pd(OAc)₂ requires in situ reduction, which can be inefficient, and Pd₂(dba)₃ contains dba ligands that can inhibit the reaction.[4][6]

For more reliable and reproducible results, using a palladium precatalyst is highly recommended.[2][7] These are air- and moisture-stable Pd(II) complexes that are pre-ligated with the desired phosphine ligand. They readily and cleanly generate the active Pd(0) species under the reaction conditions, often upon exposure to the base.[8] Modern generations of precatalysts (e.g., G3, G4) are designed for rapid activation under mild conditions.[8]

Q2: My reaction is sluggish or shows no conversion. What are the first things to check?

A: Low or no conversion is a frequent issue. Before embarking on extensive re-optimization, consider these primary factors:

  • Atmosphere and Reagent Quality: Palladium-catalyzed reactions are sensitive to oxygen.[9] Ensure your solvents and reagents are properly degassed and dried, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Base Solubility and Strength: One of the most common and underestimated reasons for failure is the poor solubility of the inorganic base (e.g., Cs₂CO₃, K₃PO₄) in the reaction solvent.[8][10] If the base isn't sufficiently dissolved or accessible, it cannot participate in the catalytic cycle. Also, ensure the base is strong enough to deprotonate the amine-palladium complex.

  • Catalyst Activation: If you are not using a precatalyst, the in situ generation of the active Pd(0) species may be failing. Switching to a well-defined precatalyst can often solve this problem.[6]

Q3: I'm seeing significant hydrodehalogenation of my aryl halide. What's causing this?

A: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.[1][10] It often occurs due to a competing β-hydride elimination pathway from the palladium amide intermediate, which is more prevalent with certain substrates and ligands.[1] To minimize this, you can:

  • Screen Ligands: The choice of ligand has a significant impact. Switching to a different class of phosphine ligand can often suppress this side reaction.[10]

  • Lower the Temperature: This side reaction can be more favorable at higher temperatures.

  • Change the Base: The nature of the base can influence the rates of competing pathways.

Q4: When should I use a strong base like NaOtBu versus a weaker one like K₃PO₄?

A: The choice of base is a balance between reactivity and functional group tolerance.[8]

  • Strong Bases (e.g., NaOtBu, LHMDS): These are often required for less reactive coupling partners, such as aryl chlorides or sterically hindered amines.[8] Their high basicity facilitates the deprotonation step in the catalytic cycle. However, they are incompatible with base-sensitive functional groups like esters, ketones, and nitro groups.[11]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are preferred when your substrates contain sensitive functional groups.[10] While the reaction may require higher temperatures or longer reaction times, they offer broader functional group compatibility. Cs₂CO₃ is often a good choice due to its better solubility in many organic solvents compared to other carbonate bases.[8]

Troubleshooting Guides: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered during C-N cross-coupling experiments.

Problem 1: Low or No Product Conversion

Symptoms: Analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted starting material(s) after the expected reaction time.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Inactive Catalyst The active Pd(0) species is not forming efficiently. This is common when using Pd(II) sources like Pd(OAc)₂ which require in-situ reduction. The reductant (often the amine or phosphine ligand) may not be effective under the chosen conditions.[4]Switch to a Palladium Precatalyst: Use a well-defined, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure reliable and quantitative formation of the active catalyst.[2][5]
Inappropriate Ligand The phosphine ligand's steric and electronic properties are crucial for stabilizing the palladium center and promoting both oxidative addition and reductive elimination. A ligand that is too bulky may hinder oxidative addition, while one that is not bulky enough may lead to catalyst decomposition or undesired side reactions.[12][13]Screen a Panel of Ligands: Consult a ligand selection guide (see Table 1 below) and screen a diverse set of biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to find one that is optimal for your specific substrate combination.[4]
Incorrect Base/Solvent The base must be strong enough to deprotonate the amine-Pd(II) complex but also sufficiently soluble in the reaction medium.[10][14] In nonpolar solvents, an anionic base is required, whereas polar solvents can create overly stable resting states with the base.[15][16]Re-evaluate Base and Solvent: If using a strong base like NaOtBu, consider an ethereal solvent like Dioxane or THF. For weaker carbonate or phosphate bases, a more polar solvent like DMAc or Toluene at high temperature may be necessary. Ensure vigorous stirring to overcome solubility issues with inorganic bases.[8]
Catalyst Poisoning Certain functional groups (e.g., unprotected thiols, some nitrogen heterocycles, azo groups) can coordinate strongly to the palladium center, inhibiting catalysis.[11] Impurities in reagents or solvents (e.g., water, oxygen) can also deactivate the catalyst.Purify Reagents: Ensure all starting materials, solvents, and the base are pure and anhydrous.[9] If substrate-based poisoning is suspected, consider protecting the problematic functional group.
Table 1: General Ligand Selection Guide for C-N Coupling

This table provides a starting point for ligand selection based on the amine nucleophile. Optimization is almost always necessary.

Amine/N-Nucleophile Class Common Challenges Recommended Ligands (Starting Point) Sources
Primary Alkylamines Over-arylation to form tertiary amines.BrettPhos, RuPhos[2]
Secondary Alkylamines Steric hindrance.XPhos, RuPhos, cataCXium® A[4][5]
Anilines (Aryl Amines) Lower nucleophilicity compared to alkylamines.XPhos, SPhos, BINAP[2][8]
Amides, Carbamates, Ureas Very low nucleophilicity; N-H bond is more acidic.tBuBrettPhos, Josiphos-type ligands[4][11]
N-Heterocycles (e.g., Indoles) Potential for catalyst inhibition.DavePhos, Xantphos[4][11]

Visualizing the Process: Catalysis and Troubleshooting

Understanding the underlying mechanism and having a logical workflow for troubleshooting are key to success.

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle L-Pd(0) Active Catalyst L-Pd(0) OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) L-Pd(0)->OA_Complex + Ar-X Amine_Complex Amine Coordination [L-Pd(II)(Ar)(H-NR¹R²)]⁺X⁻ OA_Complex->Amine_Complex + HNR¹R² Amido_Complex Amido Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex + Base - [H-Base]⁺X⁻ Amido_Complex->L-Pd(0) Reductive Elimination (Product Ar-NR¹R² formed) caption Simplified catalytic cycle for the Buchwald-Hartwig amination. [5, 13]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[1][8]

Troubleshooting Workflow: Low Conversion

When faced with a low-yielding reaction, a systematic approach can quickly identify the root cause.

Troubleshooting Workflow start Problem: Low or No Conversion check_reagents Are reagents pure, dry, and degassed? start->check_reagents check_catalyst Are you using a reliable precatalyst? check_reagents->check_catalyst Yes purify Action: Purify/dry reagents. Ensure inert atmosphere. check_reagents->purify No check_base Is the base appropriate for the substrate & solvent? check_catalyst->check_base Yes switch_catalyst Action: Switch to a G3/G4 precatalyst. check_catalyst->switch_catalyst No screen_ligands Screen a diverse panel of ligands. check_base->screen_ligands Yes change_base Action: Change base (e.g., NaOtBu -> Cs₂CO₃) and/or solvent. check_base->change_base No screen_conditions Screen solvents and temperature. screen_ligands->screen_conditions purify->start switch_catalyst->start change_base->start caption Decision tree for troubleshooting low conversion in C-N coupling.

Caption: Decision tree for troubleshooting low conversion in C-N coupling.

Experimental Protocols

The following protocols provide robust starting points for reaction setup and screening.

Protocol 1: General Procedure for a Model Buchwald-Hartwig Amination

This protocol describes a standard setup for coupling an aryl bromide with a secondary amine using a precatalyst.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed 1,4-Dioxane (to achieve ~0.2 M concentration)

  • Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar

Procedure (under inert atmosphere, e.g., in a glovebox):

  • To the reaction vial, add the aryl bromide (if solid), XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Add the magnetic stir bar.

  • Seal the vial with the cap.

  • If the aryl bromide and/or amine are liquids, add them via syringe through the septum, followed by the anhydrous, degassed 1,4-dioxane (~5 mL).

  • Place the vial in a pre-heated oil bath or heating block set to 100 °C.

  • Stir the reaction vigorously for the desired time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot, quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Throughput Screening of Catalysts and Bases

This protocol is adapted for screening multiple conditions in parallel using a 24-well plate format, similar to commercially available kits.[17]

Setup:

  • Use a 24-well reaction block with corresponding glass vials and a sealable cap mat.

  • Pre-load each vial with a specific catalyst (1 µmol). For example, Vials A1-A6 and C1-C6 could contain one set of 6 different catalysts, while B1-D1 and B6-D6 contain another set.

  • Prepare two separate stock solutions of your substrates (aryl halide and amine) in two different solvents (e.g., Dioxane and DMAc).

  • Prepare two sets of vials containing the different bases to be tested (e.g., NaOtBu and Cs₂CO₃).

Procedure (in a glovebox):

  • To the catalyst-loaded vials, add the appropriate base (e.g., 30 µmol). Add NaOtBu to rows A & B and Cs₂CO₃ to rows C & D.

  • Dose the substrate stock solution into the corresponding wells (e.g., Dioxane stock to columns 1-6 in rows A and C; DMAc stock to columns 1-6 in rows B and D).

  • Seal the reaction block securely.

  • Place the block on a stirring hotplate and run at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • After cooling, quench all reactions (e.g., with an internal standard solution in ethyl acetate).

  • Analyze the outcomes of the 24 unique reactions by LC-MS or GC-MS to identify the optimal catalyst, base, and solvent combination.

References

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916–920. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • Scilit. (n.d.). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12080-12089. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • ResearchGate. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • PubMed. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron, 75(20), 2589-2603. [Link]

  • Journal of the American Chemical Society. (2021). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(11), 1369. [Link]

  • ResearchGate. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Retrieved from [Link]

  • ResearchGate. (2016). Ligand and Solvent Selection in Challenging Catalytic Reactions. Retrieved from [Link]

  • ResearchGate. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling method for C‐N bond formation. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Catalyst-Free C–N Coupling under Ambient Conditions via High-Throughput Microdroplet Reactions. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • PubMed Central. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Medium. (2025). Role of palladium catalyst in cross-coupling reactions. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 1-(Pyrimidin-2-yl)piperidin-4-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the transition from lab-scale discovery to pilot or manufacturing scale.

This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of bioactive molecules targeting a range of therapeutic areas.[1] While its synthesis may appear straightforward on a gram scale, scaling up presents distinct challenges related to reaction control, impurity profiles, and product isolation. This document provides expert-driven insights to navigate these complexities effectively.

Core Synthetic Strategies: An Overview

The synthesis of this compound typically involves the coupling of a 2-substituted pyrimidine with piperidin-4-ol. The two most prevalent industrial strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

G cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_end Product 2-Chloropyrimidine 2-Chloropyrimidine SNAr Nucleophilic Aromatic Substitution (SNA_r_) 2-Chloropyrimidine->SNAr Buchwald Buchwald-Hartwig Amination 2-Chloropyrimidine->Buchwald Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->SNAr Piperidin-4-ol->Buchwald Product This compound SNAr->Product Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMAc, NMP) High Temperature Buchwald->Product Pd Catalyst Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene)

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a practical, question-and-answer format.

Part 1: Reaction Performance & Impurity Control

Q1: My reaction yield dropped from 90% at the 1g scale to less than 60% on the 1kg scale. What are the likely causes?

A drop in yield upon scale-up is a classic challenge, often rooted in physical rather than chemical limitations.[2] A systematic investigation is required.

  • Mass and Heat Transfer: In larger reactors, inefficient stirring and a lower surface-area-to-volume ratio can create localized "hot spots" or areas of high concentration. This can accelerate side reactions or cause product degradation.

    • Troubleshooting Action: Ensure your reactor's impeller design and agitation speed are sufficient for effective mixing. For exothermic reactions, consider a slower, controlled addition of one of the reactants to manage the internal temperature.

  • Exotherm Control: The SNAr reaction between 2-chloropyrimidine and piperidin-4-ol is often exothermic. A temperature spike that is easily dissipated in a small flask can run away in a large reactor, leading to impurity formation.

    • Troubleshooting Action: Monitor the internal reaction temperature with a calibrated probe. Ensure the reactor's cooling system can handle the calculated heat output.[2] Implement a controlled addition profile for one of the reagents.

  • Raw Material Quality: The impact of impurities in starting materials is magnified at scale. A 0.5% impurity in a starting material might be negligible in a 1g reaction but introduces a significant quantity of unwanted material at the kg scale, potentially inhibiting the reaction or generating side products.

    • Troubleshooting Action: Perform rigorous quality control on incoming batches of 2-chloropyrimidine and piperidin-4-ol. Check for purity (by HPLC or GC), water content, and any potential reactive impurities.

G Start Low Yield at Scale CheckMixing 1. Evaluate Mass/Heat Transfer Start->CheckMixing CheckPurity 2. Verify Raw Material Purity CheckMixing->CheckPurity Efficient OptimizeMixing Increase agitation Implement controlled addition Check impeller design CheckMixing->OptimizeMixing Inefficient? CheckKinetics 3. Re-evaluate Reaction Kinetics & Conditions CheckPurity->CheckKinetics Pure QualifySupplier Qualify new supplier Perform incoming QC Test for water content CheckPurity->QualifySupplier Impure? Reoptimize Re-screen solvent Adjust temperature profile Optimize base/catalyst loading CheckKinetics->Reoptimize Sub-optimal? Success Yield Restored CheckKinetics->Success Optimal OptimizeMixing->CheckPurity QualifySupplier->CheckKinetics Reoptimize->Success

Caption: Troubleshooting workflow for addressing low yield upon scale-up.

Q2: I'm observing a persistent impurity at ~5-10% in my crude product that was not present at the lab scale. What could it be?

Unforeseen impurities often arise from competing reaction pathways that become significant under scaled-up conditions. The most common culprits are:

  • Bis-pyrimidyl Piperidine: This impurity arises from a second SNAr reaction where a molecule of the desired product, this compound, reacts with another molecule of 2-chloropyrimidine at the hydroxyl group. This is more likely at higher temperatures or if there is a localized excess of 2-chloropyrimidine.

    • Mitigation: Add the 2-chloropyrimidine to the mixture of piperidin-4-ol and base in a controlled manner to avoid creating a high concentration of the electrophile. Maintain the reaction temperature as low as feasible to complete the reaction in a reasonable time.

  • Hydrolysis of 2-chloropyrimidine: If there is excessive moisture in the starting materials or solvent, 2-chloropyrimidine can hydrolyze to 2-hydroxypyrimidine, which is unreactive and represents a yield loss.

    • Mitigation: Use anhydrous solvents and ensure starting materials meet a low water content specification.

  • Oxidation Products: The piperidine ring can be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods with air in the headspace.

    • Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[2]

Q3: Should I use a classical SNAr or a Buchwald-Hartwig amination approach for a multi-kilogram scale synthesis?

The choice depends on a balance of process economics, robustness, and regulatory considerations.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None required.Palladium catalyst and a phosphine ligand are required.[3][4]
Cost Generally lower cost due to the absence of expensive catalysts and ligands.Higher cost due to precious metal catalyst and specialized ligands.
Conditions Often requires higher temperatures (e.g., >100 °C) and polar aprotic solvents (NMP, DMAc).Can often be run under milder conditions (e.g., 80-100 °C) in less polar solvents like toluene.[5]
Scope Effective for electron-deficient heterocycles like 2-chloropyrimidine. The reaction mechanism may be concerted rather than a stepwise addition-elimination.[6][7]Broader scope and generally higher functional group tolerance.[3]
Scale-Up Issues High temperatures can lead to more side products and challenging exotherm control.Catalyst activity can be sensitive to raw material quality. Requires robust methods for removing residual palladium to meet regulatory limits (e.g., <10 ppm).
Recommendation Preferred for scale-up if viable. The process is simpler and avoids metal contamination issues. Process optimization should focus on managing temperature and minimizing side reactions.A strong alternative if SNAr fails. Use if lower temperatures are critical or if SNAr gives intractable impurity profiles. A robust palladium scavenging protocol is mandatory.
Part 2: Work-up and Purification

Q4: My aqueous work-up results in a thick, persistent emulsion that makes phase separation impossible. How can I break it?

Emulsions are common when dealing with amine-containing compounds, which can act as surfactants.

  • Increase Ionic Strength: Add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the density of the aqueous phase and helps to "salt out" the organic components, often breaking the emulsion.

  • pH Adjustment: The product has a basic nitrogen atom. Adjusting the pH of the aqueous phase away from neutral (e.g., to pH > 10 with NaOH or pH < 4 with HCl) can change the solubility and partitioning behavior of the product and impurities, which may disrupt the emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. The high surface area can help break the emulsion, and you can rinse the pad with your organic solvent to recover the product.

  • Solvent Swap: If using a solvent like ethyl acetate, try switching to a solvent with a different density and polarity, such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE), which may not form a stable emulsion.

Q5: The final product is a sticky solid or oil and I cannot get it to crystallize for purification. What are my options at scale?

  • Solvent Screening: A thorough crystallization solvent screen is the first step. Test a variety of solvent systems (e.g., isopropanol, acetonitrile, ethyl acetate, heptane, and mixtures thereof) to find conditions that promote crystal growth.

  • Salt Formation: The product contains a basic piperidine nitrogen. Converting the free base to a salt (e.g., the hydrochloride or hydrobromide salt) can dramatically improve its crystallinity. This is a common strategy in pharmaceutical development.

    • Protocol: Dissolve the crude product in a suitable solvent like isopropanol or ethanol and add a solution of HCl in the same solvent. The salt will often precipitate out in high purity.

  • Chromatography: While column chromatography is the workhorse of lab-scale purification, it is expensive and solvent-intensive at a large scale. It should be considered a last resort. If necessary, optimize the loading and solvent gradient to maximize throughput.

Representative Scale-Up Protocol: SNAr Method

This protocol is a representative example and must be optimized for specific equipment and safety considerations.

Materials:

ReagentMolar Mass ( g/mol )Key Hazards
2-Chloropyrimidine114.53Skin/eye/respiratory irritant, hygroscopic.[8][9]
Piperidin-4-ol101.15Skin burns, eye damage.[10]
Potassium Carbonate (K₂CO₃)138.21Serious eye irritation.
N,N-Dimethylacetamide (DMAc)87.12Reproductive toxicity, irritant.

Procedure:

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with piperidin-4-ol (1.0 eq), potassium carbonate (2.0 eq), and N,N-Dimethylacetamide (DMAc, ~5-10 volumes).

  • Inerting: Begin agitation and ensure the vessel is under a positive pressure of nitrogen.

  • Reagent Addition: Heat the mixture to 80-90 °C. Prepare a solution of 2-chloropyrimidine (1.05 eq) in DMAc (~2 volumes). Add this solution to the reactor via an addition funnel or pump over 2-3 hours, carefully monitoring the internal temperature. Critical Step: A controlled addition rate is key to managing the exotherm and minimizing side product formation.

  • Reaction: Once the addition is complete, raise the temperature to 110-120 °C and hold for 8-12 hours. Monitor the reaction progress by HPLC until <1% of the piperidin-4-ol starting material remains.

  • Cool-down & Quench: Cool the reaction mixture to room temperature. Slowly and carefully add water (~10 volumes) to the reactor. A mild exotherm may be observed.

  • Extraction: Transfer the quenched mixture to an appropriate vessel and extract with ethyl acetate or DCM (3 x 10 volumes).

  • Washes: Combine the organic extracts and wash with water (2 x 10 volumes) and then with saturated brine (1 x 10 volumes) to remove residual DMAc and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white to yellow solid.[1]

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/heptane) to afford this compound in high purity.

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. USiena AIR. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ChemRxiv. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. [Link]

  • Large Scale Synthesis of N-Benzyl-4-formylpiperidine. ResearchGate. [Link]

  • Piperidin-4-ol | C5H11NO. PubChem. [Link]

  • Method for preparing 4-piperidyl piperidine.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives. ResearchGate. [Link]

  • Piperidine Safety Data Sheet. Carl ROTH. [Link]

  • Piperidine Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

Sources

Identifying and characterizing unexpected byproducts by mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Identifying and Characterizing Unexpected Byproducts

Welcome to the Technical Support Center for Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing unexpected byproducts in their analyses. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-tested insights to help you troubleshoot common issues and ensure the integrity of your results.

Introduction

In pharmaceutical development and chemical research, the appearance of an unexpected peak in your mass spectrum can be both a challenge and an opportunity. These peaks may represent reaction byproducts, degradation products, metabolites, or even contaminants. A thorough and accurate characterization of these unexpected signals is critical for ensuring product safety, optimizing reaction conditions, and meeting regulatory requirements. This guide provides a structured approach to troubleshooting and identifying these unknown entities.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your mass spectrometry experiments, providing detailed explanations and step-by-step protocols.

Q1: An unexpected peak has appeared in my chromatogram. What are the initial steps I should take?

A1: The sudden appearance of an unknown peak requires a systematic investigation to rule out common instrumental and experimental variables before delving into structural elucidation.

Initial Triage:

  • System Suitability Check: Before analyzing your sample, always run a system suitability test with a known standard. This helps confirm that your LC-MS system is performing optimally.

  • Blank Injection: Analyze a solvent blank to check for contaminants originating from your mobile phase or system. Common contaminants include phthalates and siloxanes.[1]

  • Review Historical Data: Check chromatograms from previous batches or related experiments to see if this peak was present at lower, unnoticed levels.[2]

  • Consider Late Elution: The peak might be a late-eluting compound from a previous injection. To check for this, extend the run time of your analysis to ensure all components have eluted.[3]

Experimental Workflow for Initial Assessment

dot graph TD{ subgraph Initial Triage A[Unexpected Peak Observed] --> B{Run Solvent Blank}; B --> C{Peak Present in Blank?}; C -- Yes --> D[Investigate System/Solvent Contamination]; C -- No --> E{Review Historical Data}; E --> F{Peak Previously Observed?}; F -- Yes --> G[Compare Concentration Levels]; F -- No --> H{Extend LC Run Time}; H --> I{Is it a Late Eluter?}; I -- Yes --> J[Optimize Gradient]; I -- No --> K[Proceed to Characterization]; end } caption: Initial Triage Workflow for an Unexpected Peak.

Q2: How can I determine if an unexpected peak is a genuine byproduct, a contaminant, or an artifact of my sample preparation or analysis?

A2: Differentiating the origin of an unknown peak is crucial. Here’s how you can systematically pinpoint its source:

  • Sample Preparation Artifacts: These are impurities introduced during sample handling and preparation.[4][5] To investigate this, prepare a "mock" sample by taking it through all the preparation steps without the actual analyte. For instance, if you are analyzing a protein digest, perform the same digestion protocol on a buffer-only sample. The appearance of the unexpected peak in the mock sample points to it being an artifact. Common artifacts can arise from surfactants used to improve protein solubilization. 18O-labeling can also be used to differentiate inherent deamidation from that introduced during sample preparation.[6]

  • In-Source Fragmentation: This occurs when a molecule fragments within the ion source of the mass spectrometer, creating ions that can be mistaken for actual sample components.[7][8][9][10] Even with soft ionization techniques like electrospray ionization (ESI), in-source fragmentation can occur.[7][8][9][10]

    • How to Identify: In-source fragments will have the same chromatographic peak shape and retention time as the parent molecule. Their intensity will also correlate with the intensity of the parent ion across different samples.

    • Solution: Altering the ion source parameters, such as cone voltage, can help minimize in-source fragmentation. Chromatographic separation is essential to distinguish these fragments from true metabolites that might have the same mass.[7][8][9][10]

  • Reaction Byproducts vs. Degradation Products:

    • Time-Course Study: Monitor your reaction over time. A true byproduct will increase in concentration as the starting materials are consumed.[3]

    • Forced Degradation Studies: Subject your purified final product to stress conditions (e.g., heat, acid, base, light, oxidation). If the unexpected peak appears, it is likely a degradation product.[3]

Q3: My unknown peak has the same mass as my starting material or another known component, but a different retention time. How do I confirm if it's an isomer?

A3: Distinguishing isomers is a common challenge in mass spectrometry as they have the same molecular formula and thus the same mass.[11][12][13][14][15]

Strategies for Isomer Differentiation:

  • Chromatographic Separation: This is the most direct way to separate isomers.

    • Chiral Columns: For enantiomers, a chiral HPLC column is necessary for separation.[12]

    • Method Optimization: For other types of isomers, like geometric or positional isomers, optimizing your chromatographic method (e.g., changing the mobile phase, gradient, or column chemistry) can often achieve separation.

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, their fragmentation patterns in MS/MS can be different.

    • Collision-Induced Dissociation (CID): This is the most common fragmentation technique. Subtle differences in the fragmentation patterns can help distinguish isomers.[13][16]

    • Advanced Fragmentation Techniques: Methods like Ultraviolet Photodissociation (UVPD) can provide unique fragments for structurally similar isomers.[16]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collision cross-section) before they enter the mass spectrometer, providing an additional dimension of separation for isomers.[13]

  • Statistical Analysis of Spectra: New statistical frameworks can identify isomers by comparing mass spectra that differ only in peak intensity, even when no unique fragment ions are produced.[11][17]

Decision Tree for Isomer Identification

dot graph TD{ subgraph Isomer Identification A[Same Mass, Different RT] --> B{Can they be chromatographically separated?}; B -- Yes --> C[Optimize LC Method/Use Chiral Column]; C --> D[Separated Peaks - Confirmed Isomers]; B -- No --> E{Perform MS/MS}; E --> F{Do they have different fragmentation patterns?}; F -- Yes --> G[Different Fragments - Confirmed Isomers]; F -- No --> H{Consider Advanced Techniques}; H --> I[Ion Mobility-MS or UVPD]; I --> J[Different Drift Times or Unique Fragments - Confirmed Isomers]; H --> K[Statistical Analysis of Peak Intensities]; end } caption: A workflow for confirming and differentiating isomers.

Q4: I see multiple peaks in my mass spectrum that could be related to my compound of interest (e.g., M+23, M+39). What are these, and how do I interpret them?

A4: These are likely adduct ions, which are formed when your analyte molecule associates with other ions present in the mobile phase or from the sample matrix.[18][19] Recognizing common adducts is essential for correctly identifying the molecular weight of your compound.

Common Adducts in ESI-MS:

Adduct IonMass Shift (from [M+H]⁺)Common Source
[M+Na]⁺ +22 DaGlassware, mobile phase contaminants
[M+K]⁺ +38 DaGlassware, mobile phase contaminants
[M+NH₄]⁺ +17 DaAmmonium-based buffers (e.g., ammonium formate)
[M+Ca]²⁺ +38 Da (doubly charged)Biological matrices

Table of common adduct ions observed in positive mode electrospray ionization mass spectrometry.[18][20]

Troubleshooting Adduct Formation:

  • Identify the Molecular Ion: The protonated molecule ([M+H]⁺) is typically the base peak, but in some cases, an adduct ion (like the sodium adduct) can be more abundant.[18]

  • Reduce Salt Contamination: To minimize sodium and potassium adducts, use high-purity solvents and plasticware instead of glass where possible.

  • Utilize Adduct Information: Adduct patterns can actually help confirm your molecular weight. Software tools can help in the annotation of these adducts.[20]

Frequently Asked Questions (FAQs)

Q: What are the most common sources of background contamination in LC-MS? A: Common background contaminants include polyethylene glycol (PEG), polypropylene glycol (PPG), phthalates (from plastics), and siloxanes (from silicone tubing and septa).[21] Regular cleaning of the ion source and running solvent blanks can help identify and mitigate these issues.[22]

Q: How can I improve the signal intensity of my unexpected byproduct, which is present at very low levels? A: To improve signal intensity, ensure your sample is appropriately concentrated.[23] You can also experiment with different ionization techniques (e.g., APCI instead of ESI) to find what works best for your analyte.[23] Regular tuning and calibration of your mass spectrometer are also crucial for optimal performance.[23]

Q: My mass accuracy seems to be off, making it difficult to propose an elemental composition for my unknown. What should I do? A: Poor mass accuracy is often due to a need for calibration. Perform a regular mass calibration using appropriate standards.[23] Also, ensure your mass spectrometer is well-maintained, as instrument drift can affect mass accuracy.[23]

Q: Can I use mass spectrometry alone to definitively identify the structure of an unknown byproduct? A: While high-resolution mass spectrometry (HRMS) and tandem MS/MS provide valuable information for proposing a chemical formula and structure, they are often insufficient for unambiguous identification, especially for isomers.[14][15] Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required for complete structural elucidation.[2]

References
  • A new statistical framework has been developed for confidently identifying isomeric molecules using mass spectrometry (MS). (2023). Vertex AI Search.
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches. (2005). PubMed.
  • How to differentiate any kind of isomers by mass & nmr spectrometry? (2019).
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Technology Networks.
  • Assessment of Sample Preparation Bias in Mass Spectrometry-Based Proteomics. (2018).
  • Analytical strategies for identifying drug metabolites. (2007). PubMed.
  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identific
  • A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific.
  • Determination of deamidation artifacts introduced by sample preparation using 18O-labeling and tandem mass spectrometry analysis. (2012). PubMed.
  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identific
  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (n.d.).
  • Technical Support Center: Identifying and Characterizing Unexpected Byproducts. (n.d.). Benchchem.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc..
  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (n.d.). PubMed Central.
  • Effective Sample Preparations in Imaging Mass Spectrometry. (n.d.). PMC.
  • Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiol
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.).
  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (2015). OSTI.GOV.
  • Common types of adducts in LC-MS. (n.d.).
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments.
  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (n.d.).
  • Analytical strategies for identifying drug metabolites. (2025).
  • The Ultimate Workflow for Small Molecule Discovery. (n.d.). Thermo Fisher Scientific.
  • Common Background Contamination Ions in Mass Spectrometry. (n.d.). Novalab.
  • Surfactant-Induced Artifacts during Proteomic Sample Prepar
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches. (2025).
  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (2025).
  • HRMS DIA Workflow for Combined Targeted and Untargeted Compound Identification in Metabolomics. (n.d.). Shimadzu Asia Pacific.
  • Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC-MS Data Sets. (n.d.).
  • A Comprehensive Workflow of Mass Spectrometry-Based Untargeted Metabolomics in Cancer Metabolic Biomarker Discovery Using Human Plasma and Urine. (2013). PubMed Central.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014).
  • Unmasking the unknown how mass spectrometry delivers accurate identific
  • HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. (n.d.). SGS.
  • A strategy for metabolite identification using triple-quadupole mass spectrometry with enhanced resolution and accurate mass capability. (2025).

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Technical Support Center: Purification of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(Pyrimidin-2-yl)piperidin-4-ol. This molecule is a critical building block in the synthesis of various pharmacologically active compounds, making its purity paramount for the success of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers and drug development professionals overcome common purification challenges and achieve high purity for this heterocyclic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

The most common impurities typically originate from the manufacturing process itself.[3] These can include:

  • Unreacted Starting Materials: Such as 2-chloropyrimidine or 4-hydroxypiperidine.

  • Side-Products: Arising from incomplete reactions or alternative reaction pathways.[3]

  • Degradation Products: The compound may degrade under certain pH or temperature conditions.

  • Residual Solvents: Traces of solvents used during the synthesis and work-up that are not completely removed.[3]

Q2: My compound is a basic amine. How does this affect my purification strategy?

The basic nature of the piperidine nitrogen is the most critical factor influencing purification.[4][]

  • Acid-Base Extraction: This property allows for highly effective separation from neutral or acidic impurities by converting the amine into a water-soluble salt.[6][7][8]

  • Column Chromatography: The basic amine can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, peak tailing, and potential degradation.[9][10] This necessitates special considerations, such as modifying the mobile phase or using a different stationary phase.[9][10]

Q3: My crude product is a dark, oily residue. What is the best initial purification step?

For a crude, non-crystalline product, a liquid-liquid acid-base extraction is an excellent first step.[6][11] This technique is robust, scalable, and highly effective at removing a significant portion of non-basic impurities. It serves to isolate your basic target compound from neutral by-products and acidic starting materials, often yielding a cleaner material that is more amenable to subsequent crystallization or chromatography.[6][12]

Q4: When should I choose column chromatography over recrystallization?

The choice depends on the nature of the impurities and the required final purity.

  • Choose Recrystallization when: Your product is a solid with moderate to high purity (>90%), and the main impurities have significantly different solubility profiles from your product in a given solvent system. It is an economical and scalable method for final polishing.[12]

  • Choose Column Chromatography when: The impurities are structurally very similar to the product (e.g., isomers, related by-products) and have similar solubilities, making separation by recrystallization difficult. Chromatography offers superior resolving power for complex mixtures.[13]

Purification Workflow Overview

This diagram outlines the general decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude Product (this compound) Workup Initial Work-Up: Acid-Base Extraction Crude->Workup Primary Purification AssessPurity Assess Purity & Impurity Profile (TLC, LC-MS, 1H NMR) Workup->AssessPurity Chromatography Column Chromatography (For complex mixtures) AssessPurity->Chromatography Impurities Structurally Similar Recrystallization Recrystallization (For solids >90% pure) AssessPurity->Recrystallization Product is Solid & Purity >90% Drying Final Drying (Vacuum Oven) Chromatography->Drying Recrystallization->Drying FinalProduct Pure Product (>99% Purity) Drying->FinalProduct

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

Problem: During acid-base extraction, a persistent emulsion has formed between the organic and aqueous layers.

  • Cause: Emulsions can form due to vigorous shaking, high concentrations of the crude material, or the presence of fine particulate matter.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (20-30 minutes).

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help disrupt the emulsion and force phase separation.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.

    • Gentle Agitation: In future extractions, use gentle, swirling inversions of the separatory funnel rather than vigorous shaking.

Problem: My yield after acid-base extraction is extremely low.

  • Cause: This often indicates an issue with pH control during the extraction or back-extraction steps.

    • If the aqueous layer was not made sufficiently acidic (pH < 2), your basic product would not have been fully protonated and thus would not have completely migrated from the organic layer.

    • Conversely, if the acidic aqueous layer was not made sufficiently basic (pH > 10) during the back-extraction, the free amine would not be fully regenerated and would remain dissolved in the water layer.

  • Solution:

    • Check pH: Always use pH paper or a pH meter to confirm the pH of the aqueous layer at each step.

    • Re-extract: If you suspect incomplete extraction, re-extract the original organic layer with fresh acidic solution. Likewise, if the final aqueous layer is not strongly basic, add more base and re-extract with an organic solvent.

Problem: My compound streaks badly during TLC analysis and column chromatography on silica gel.

  • Cause: This is a classic sign of a strong interaction between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9][10] This interaction prevents the compound from moving smoothly with the mobile phase, causing severe tailing.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol/TEA). The modifier neutralizes the acidic sites on the silica, allowing your compound to elute properly.[9]

    • Alternative Stationary Phase: Use an amine-functionalized silica gel column (KP-NH).[9][10] This media has amine groups bonded to the silica surface, which creates a more basic environment, minimizing the unwanted acid-base interactions and often providing superior separation for basic compounds.[9] Another option is to use neutral alumina as the stationary phase.[14]

Problem: My product "oils out" or fails to crystallize during recrystallization attempts.

  • Cause: The product may be impure, depressing its melting point and preventing lattice formation. Alternatively, the chosen solvent may be too good a solvent, or the solution may be cooling too rapidly.

  • Solution:

    • Purity Check: Ensure the material is sufficiently pure (>90%) before attempting recrystallization. If not, perform an initial purification by chromatography or acid-base extraction.

    • Solvent System: Systematically screen for a suitable solvent or solvent pair. A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a solvent pair, use one solvent in which the compound is highly soluble (e.g., methanol, dichloromethane) and an "anti-solvent" in which it is poorly soluble (e.g., hexane, diethyl ether). Dissolve the compound in a minimum of the "good" solvent while hot, then add the "anti-solvent" dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.

Detailed Purification Protocols

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to isolate the basic product from neutral and acidic impurities.

Acid_Base_Extraction Start Crude Product in Organic Solvent (e.g., DCM) AddAcid Add 1M HCl (aq) Wash Organic Layer Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer Organic Layer: Contains Neutral/Acidic Impurities (Discard) Separate1->OrganicLayer Organic Phase AqueousLayer Aqueous Layer: Contains Protonated Product (R3NH+Cl-) Separate1->AqueousLayer Aqueous Phase AddBase Add 5M NaOH (aq) until pH > 10 Regenerate Free Amine AqueousLayer->AddBase Extract Extract with DCM AddBase->Extract Separate2 Separate Layers Extract->Separate2 AqueousWaste Aqueous Layer (Waste) Separate2->AqueousWaste Aqueous Phase OrganicProduct Organic Layer: Contains Pure Product Separate2->OrganicProduct Organic Phase DryEvap Dry (Na2SO4), Filter, and Evaporate Solvent OrganicProduct->DryEvap End Purified Product DryEvap->End

Caption: Mechanism of acid-base extraction for a basic amine.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[4]

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert it gently several times (venting frequently to release pressure), and allow the layers to separate.[6] The basic product will be protonated and move into the aqueous layer.

  • Separation: Drain the lower organic layer, which contains neutral and acidic impurities, and set it aside. Collect the aqueous layer.

  • Re-extraction (Optional): To ensure complete recovery, wash the organic layer from step 3 with another portion of 1M HCl. Combine this second aqueous wash with the first.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with swirling until the pH is greater than 10 (confirm with pH paper). This deprotonates the ammonium salt, regenerating the water-insoluble free amine.[8]

  • Back-Extraction: Extract the basic aqueous solution with three separate portions of fresh DCM. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[11]

Protocol 2: Optimized Flash Column Chromatography

This protocol addresses the challenge of purifying basic amines on silica.

Method A: Standard Silica Gel with Triethylamine (TEA) Modifier

  • TLC Analysis: Develop a suitable solvent system using standard silica TLC plates. A good starting point is a gradient of methanol in dichloromethane (e.g., 1-10% MeOH in DCM). Add ~1% TEA to the developing chamber to simulate column conditions. Aim for a product Rf of 0.2-0.3.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (including the TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using the pre-determined mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Method B: Amine-Functionalized Silica Gel

  • TLC Analysis: Use amine-functionalized TLC plates to develop a solvent system. These systems often require less polar mobile phases, such as gradients of ethyl acetate in hexanes.[10] No TEA is needed.

  • Column and Elution: Follow steps 2-5 from Method A, but use an amine-functionalized silica column and the mobile phase developed in the previous step (without TEA). This method often results in sharper peaks and better separation.[9][10]

ParameterMethod A: Silica + TEAMethod B: Amine-Functionalized Silica
Stationary Phase Standard Silica GelAmine-Functionalized Silica (KP-NH)
Mechanism TEA neutralizes acidic silanolsStationary phase is inherently basic
Typical Solvents DCM/MethanolHexanes/Ethyl Acetate
Advantages Uses common, inexpensive silicaSharper peaks, no amine additive to remove
Disadvantages Requires removing TEA from productMore expensive stationary phase

References

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Acid-base extraction - Bionity. (n.d.). Retrieved January 11, 2026, from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. (n.d.). Retrieved January 11, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved January 11, 2026, from [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved January 11, 2026, from [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved January 11, 2026, from [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2025, August 20). Retrieved January 11, 2026, from [Link]

  • Troubleshooting - The Pharma Master. (n.d.). Retrieved January 11, 2026, from [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Retrieved January 11, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved January 11, 2026, from [Link]

  • Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2025, April 11). Retrieved January 11, 2026, from [Link]

  • Blue Chitin Columns for the Extraction of Heterocyclic Amines from Urine Samples. (2004, November 4). Retrieved January 11, 2026, from [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.). Retrieved January 11, 2026, from [Link]

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  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound, min 95%, 1 gram. (n.d.). Retrieved January 11, 2026, from [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
  • Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine - ResearchGate. (2019, January 15). Retrieved January 11, 2026, from [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates | Journal of the American Chemical Society. (n.d.). Retrieved January 11, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved January 11, 2026, from [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024, January 10). Retrieved January 11, 2026, from [Link]

  • General Path to N-Arylpiperidines - ChemistryViews. (2023, December 30). Retrieved January 11, 2026, from [Link]

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (2021, July 6). Retrieved January 11, 2026, from [Link]

  • A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. (n.d.). Retrieved January 11, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved January 11, 2026, from [Link]

  • CN112552292B - Method for synthesizing prucalopride impurity - Google Patents. (n.d.).
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  • Inhibition by 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487) of the Activity of Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) for the Excision of 2,6-Diamino-4-hydroxy- - PubMed Central. (2025, April 3). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of Piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize piperidin-4-ol as a starting material. Its inherent hygroscopic nature presents unique challenges that, if not properly managed, can significantly impact experimental outcomes, including reaction yields and product purity. This resource provides in-depth, experience-driven guidance to help you navigate these challenges effectively.

The Challenge: Understanding the Hygroscopicity of Piperidin-4-ol

Piperidin-4-ol, also known as 4-hydroxypiperidine, is a solid, off-white to pale yellow crystalline compound.[1] Its molecular structure contains both a secondary amine and a hydroxyl group, which can readily form hydrogen bonds with atmospheric water. This affinity for moisture makes it a hygroscopic solid.[1][2][3]

The absorption of water can lead to several downstream issues:

  • Inaccurate Stoichiometry: Weighing a "wet" sample leads to an overestimation of the actual amount of piperidin-4-ol, affecting molar ratio calculations and potentially leading to incomplete reactions.

  • Reaction Inhibition or Side Reactions: The presence of water can interfere with moisture-sensitive reactions, such as those involving organometallics, strong bases, or certain coupling reagents. Water can act as a competing nucleophile or quench reactive intermediates.

  • Physical State Alteration: Significant moisture absorption can cause the crystalline solid to become clumpy or even dissolve into a viscous liquid, making it difficult to handle and accurately dispense.[4]

  • Degradation: Over time, the presence of water can potentially facilitate degradation pathways, although piperidin-4-ol is generally stable under recommended storage conditions.[5]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the handling and use of piperidin-4-ol.

Q1: I just received a new bottle of piperidin-4-ol. Can I use it directly from the bottle?

A1: It depends on the sensitivity of your reaction to moisture. For many applications, piperidin-4-ol from a freshly opened, tightly sealed container from a reputable supplier can be used directly.[6] However, for highly moisture-sensitive reactions, it is best practice to assume some level of water absorption and either dry the material before use or handle it under an inert atmosphere.[7][8] Always date the bottle upon receipt and upon opening to track its exposure history.[9][10]

Q2: My piperidin-4-ol has formed clumps. Is it still usable?

A2: Clumping is a clear visual indicator of moisture absorption.[4] While you can sometimes break up the clumps with a spatula, the material is no longer anhydrous.[4] For non-sensitive applications, you might proceed, but be aware of the potential for inaccurate weighing. For reactions requiring anhydrous conditions, the material must be dried before use.

Q3: How can I determine the water content of my piperidin-4-ol sample?

A3: The most accurate and widely accepted method for determining water content in chemical samples is Karl Fischer (KF) titration.[11][] This technique can precisely quantify water content from parts-per-million (ppm) levels up to 100%.[] Another, less precise method is Loss on Drying (LOD), where the sample is heated and the weight loss is attributed to water evaporation. However, LOD can also measure the loss of other volatile impurities.[11][13]

Q4: What is the best way to store piperidin-4-ol?

A4: Proper storage is the first line of defense against moisture absorption. Piperidin-4-ol should be stored in a cool, dry place in a tightly sealed container.[5][14] For enhanced protection, store the container inside a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride).[7][15] For long-term storage or for highly sensitive applications, storage in an inert atmosphere glovebox is recommended.[7][16]

Q5: Can I dry piperidin-4-ol by heating it in an oven?

A5: Gentle heating in a vacuum oven is a common method for drying hygroscopic solids.[4][7][8] However, you must be careful not to exceed the compound's melting point (86-90 °C).[1][2] Heating at too high a temperature can lead to decomposition or melting, which may trap moisture. A temperature of 40-50 °C under high vacuum for several hours is a good starting point. Always verify the dryness with a method like Karl Fischer titration if possible.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or formation of unexpected byproducts. The hygroscopic nature of piperidin-4-ol is leading to variable water content between batches, affecting reaction stoichiometry and introducing a reactive impurity (water).1. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your starting material. Adjust the mass of piperidin-4-ol accordingly to ensure accurate molar ratios. 2. Dry the Material: Implement a standardized drying protocol for your piperidin-4-ol before use (see Protocol 2 below). 3. Inert Atmosphere Handling: For highly sensitive reactions, weigh and dispense the dried piperidin-4-ol inside a glovebox.[16][17]
Piperidin-4-ol appears wet or has turned into a thick syrup. The container was not sealed properly or was left open to the atmosphere for an extended period, leading to significant moisture absorption.1. Attempt to Dry: Use the vacuum oven drying method (Protocol 2). This may or may not be successful depending on the extent of water absorption. 2. Consider Purification: If drying is unsuccessful, purification by recrystallization from a suitable non-aqueous solvent system might be necessary. 3. Procure New Material: In many cases, it is more time and cost-effective to discard the compromised material and start with a fresh, unopened bottle.
Difficulty in accurately weighing small quantities of the starting material. Static electricity and rapid moisture uptake on the balance can cause the reading to drift.1. Use an Anti-Static Gun: This will dissipate static charge on the weighing vessel and spatula. 2. Weigh Quickly: Minimize the time the container is open and the material is exposed to the air.[4] 3. Weigh by Difference: Weigh the sealed vial of piperidin-4-ol, quickly transfer an approximate amount to the reaction vessel, and then re-weigh the sealed vial to get an accurate mass of the transferred solid. 4. Use a Glovebox: A glovebox with controlled humidity provides the most stable environment for weighing hygroscopic reagents.[18]

Experimental Protocols & Workflows

Protocol 1: Standard Handling of Piperidin-4-ol in a General Laboratory Setting

This protocol is suitable for reactions that are not highly sensitive to trace amounts of moisture.

  • Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation of atmospheric moisture on the cold solid.

  • Dispensing: Open the container in a fume hood.[9] Work quickly to minimize exposure time to the atmosphere.[4] Use a clean, dry spatula to transfer the desired amount of solid to a pre-weighed vessel.

  • Sealing: Immediately and tightly reseal the main container.[4] Consider flushing the headspace with an inert gas like nitrogen or argon before sealing. For added protection, wrap the cap with Parafilm.

  • Storage: Return the container to a desiccator for storage.[15]

Protocol 2: Drying Piperidin-4-ol Using a Vacuum Oven

This protocol is recommended when anhydrous conditions are required.

  • Sample Preparation: Spread a thin layer of the piperidin-4-ol solid in a clean, dry glass container (e.g., a crystallization dish or a round-bottom flask).

  • Drying: Place the container in a vacuum oven. Heat the oven to 40-50 °C.

  • Vacuum Application: Gradually apply a high vacuum. A "bleed" of dry nitrogen or argon into the oven is recommended to facilitate the removal of water vapor.

  • Drying Time: Dry for at least 4-6 hours. For very wet material, overnight drying may be necessary.

  • Cooling: After the drying period, turn off the heat and allow the oven to cool to room temperature under vacuum.

  • Backfilling: Slowly backfill the oven with a dry, inert gas (e.g., nitrogen or argon).

  • Transfer: Immediately transfer the dried piperidin-4-ol to a sealed container, preferably inside a glovebox or a glove bag, for storage.

Workflow Diagram: Decision-Making for Handling Piperidin-4-ol

This diagram illustrates the decision-making process when working with piperidin-4-ol.

G start Start: Need to use Piperidin-4-ol is_reaction_sensitive Is the reaction highly moisture-sensitive? start->is_reaction_sensitive is_bottle_new Is the bottle new and sealed? is_reaction_sensitive->is_bottle_new No dry_material Dry material before use (Protocol 2) is_reaction_sensitive->dry_material Yes is_solid_clumped Is the solid clumped or wet? is_bottle_new->is_solid_clumped Yes use_directly Use directly from bottle (Protocol 1) is_bottle_new->use_directly No is_solid_clumped->use_directly No is_solid_clumped->dry_material Yes end_process Proceed with reaction use_directly->end_process handle_inert Handle in glovebox or under inert gas dry_material->handle_inert handle_inert->end_process

Caption: Decision workflow for handling piperidin-4-ol.

References

  • Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • American Chemical Society. (n.d.). 4-Piperidinol MSDS/SDS.
  • ChemBK. (2022, October 16). PIPERIDIN-4-OL. Retrieved from [Link]

  • Rowan University. (n.d.). Water Reactive Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem Compound Database. Retrieved from [Link]

  • University of Georgia Research. (2022, June). Water Reactive Chemicals. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Water Reactive Chemicals - Flammable Liquids. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2024, April 12). SOP: Water-Reactive Chemicals. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, September 6). Safety Data Sheet.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagent Tips. Retrieved from [Link]

  • Google Patents. (n.d.). Process for drying hygroscopic materials.
  • National Institutes of Health. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Water determination. Retrieved from [Link]

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Technical Support Center: A Troubleshooting Guide for SNAr Reactions on Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on pyrimidine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield

Question: My SNAr reaction on a pyrimidine substrate is resulting in a low yield or no desired product. What are the common causes and how can I rectify this?

Answer: A low or non-existent yield in a pyrimidine SNAr reaction can be attributed to several factors, often related to the inherent reactivity of the components or the reaction conditions. Let's break down the potential culprits and their solutions.

  • Insufficiently Activated Pyrimidine Ring: The pyrimidine ring's electron-deficient nature is crucial for nucleophilic attack. The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) activates the ring for SNAr.[1] If your substrate lacks sufficient activation, the reaction may not proceed.

    • Solution: If possible, consider redesigning the substrate to include an activating group.

  • Poor Leaving Group: The lability of the leaving group is a critical factor. For halogen leaving groups in SNAr reactions, the typical reactivity order is F > Cl > Br > I.[1][2] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rendering the attached carbon more electrophilic.[2]

    • Solution: If your reaction is sluggish, consider using a substrate with a better leaving group, such as a fluoro- or chloro-pyrimidine.

  • Weak Nucleophile: The nucleophile's strength directly impacts its ability to attack the pyrimidine ring.

    • Solution: If you are using an alcohol or thiol, converting it to its more nucleophilic conjugate base (alkoxide or thiolate) with a suitable base like NaH, K₂CO₃, or Cs₂CO₃ can significantly enhance the reaction rate.[2] For amine nucleophiles, consider using a more basic amine.[1]

  • Suboptimal Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.[2]

    • Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition.[2] Microwave irradiation can be a highly effective strategy to increase reaction rates and yields, often with reduced reaction times.[1]

  • Inappropriate Solvent: The choice of solvent is paramount as it needs to effectively solvate the nucleophile and facilitate the reaction.

    • Solution: Polar aprotic solvents like DMF, DMSO, THF, or NMP are generally preferred for SNAr reactions.[1][2]

  • Incorrect Base: The base plays a crucial role, either by generating the active nucleophile or by scavenging the acid produced during the reaction.

    • Solution: For amine nucleophiles, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[2][3] For alcohol or thiol nucleophiles, a stronger base is necessary to generate the corresponding alkoxide or thiolate.[2]

Visualizing the Troubleshooting Workflow for Low Yield

To aid in your troubleshooting process, the following flowchart outlines a systematic approach to diagnosing and resolving low-yield SNAr reactions.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield Start Low or No Yield Activation Is the pyrimidine ring sufficiently activated? Start->Activation Leaving_Group Is the leaving group labile enough (F > Cl > Br > I)? Activation->Leaving_Group Yes Redesign Redesign Activation->Redesign Redesign Substrate Nucleophile Is the nucleophile strong enough? Leaving_Group->Nucleophile Yes Change_LG Change_LG Leaving_Group->Change_LG Use Better Leaving Group Temperature Is the reaction temperature optimal? Nucleophile->Temperature Yes Increase_Nuc Increase_Nuc Nucleophile->Increase_Nuc Increase Nucleophilicity (e.g., use conjugate base) Solvent_Base Are the solvent and base appropriate? Temperature->Solvent_Base Yes Increase_Temp Increase_Temp Temperature->Increase_Temp Increase Temperature (conventional or microwave) Success Reaction Optimized Solvent_Base->Success Yes Change_Solvent_Base Change_Solvent_Base Solvent_Base->Change_Solvent_Base Use Polar Aprotic Solvent & Appropriate Base

Caption: A decision tree for troubleshooting low-yield SNAr reactions.

Issue 2: Poor Regioselectivity with Di-substituted Pyrimidines

Question: My reaction on a 2,4-dichloropyrimidine is not selective and is producing a mixture of isomers. How can I control the regioselectivity?

Answer: Regioselectivity in di-substituted pyrimidines is a well-known challenge governed by the electronic and steric environment of the ring.[4]

  • Inherent Reactivity: For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position.[4][5] This is because the negative charge in the Meisenheimer intermediate formed during C4 attack can be delocalized by both ring nitrogens, leading to greater stabilization.[1]

  • Influence of Substituents: The "normal" C4 selectivity can be significantly altered by the presence of other substituents on the pyrimidine ring.[4]

    • Electron-donating groups (EDGs) at the C6 position can reverse this selectivity, favoring attack at the C2 position.[4][6]

    • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the selectivity for C4 substitution.[7]

    • Steric hindrance from bulky substituents at the C5 position can also influence the C4/C2 selectivity.[4]

  • Reaction Conditions: Temperature can also play a role in selectivity. Lower temperatures often favor the formation of the kinetic product, which may lead to higher selectivity.

Solutions:

  • Quantum Mechanics (QM) Analysis: For complex systems, using QM calculations to analyze the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO maps of your substrate can provide valuable insights into the most likely site of nucleophilic attack.[4][6][8]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0-5°C) may improve selectivity.

  • Controlled Addition: Slow, dropwise addition of the nucleophile can help maintain a low concentration, which can improve selectivity for mono-substitution.

Issue 3: Side Reactions and Decomposition

Question: I am observing the decomposition of my starting material or the formation of unexpected byproducts. How can I minimize these side reactions?

Answer: Side reactions can compete with the desired substitution, leading to lower yields and complicating purification.

  • Hydrolysis: Halopyrimidines can be sensitive to moisture. The presence of water can lead to hydrolysis of the starting material or the product.[2]

    • Solution: Ensure your reaction is conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Solvolysis: If you are using an alcohol as a solvent, it can compete with your intended nucleophile, leading to undesired O-alkylation products.[3] This is particularly prevalent when using strong bases that can generate alkoxide ions from the solvent.[3]

    • Solution: Use a non-protic solvent if solvolysis is a concern. If an alcohol solvent is necessary, consider using a non-nucleophilic base and carefully control the reaction temperature.

  • Di-substitution: With di- or poly-halogenated pyrimidines, over-reaction to form di-substituted products is a common issue.

    • Solution: Carefully control the stoichiometry of the nucleophile (a slight excess, e.g., 1.05-1.2 equivalents, is often optimal).[9] Slow addition of the nucleophile at a controlled temperature can also minimize di-substitution.

Issue 4: Difficulty in Product Purification

Question: I am struggling to purify my final product. What are some common purification challenges and how can I overcome them?

Answer: Purification can be challenging due to the nature of the solvents used and the potential for closely-eluting byproducts.

  • Removal of High-Boiling Solvents: Solvents like DMF and DMSO have high boiling points and can be difficult to remove completely.

    • Solution: Perform an aqueous workup to partition your product into an organic solvent (e.g., ethyl acetate) and remove the high-boiling solvent in the aqueous layer. Washing the organic layer with brine can further help remove residual DMF or DMSO.

  • Separation of Product from Byproducts: The polarity of the desired product and impurities, such as the di-substituted byproduct, may be very similar, making chromatographic separation difficult.

    • Solution:

      • Optimize Reaction Conditions: The best approach is to minimize byproduct formation in the first place by optimizing the reaction as described above.

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

      • Careful Column Chromatography: Use a shallow solvent gradient and consider different solvent systems to improve separation.

Experimental Protocols: A General Guideline

The following is a generalized protocol for an SNAr reaction with an amine nucleophile. This should be considered a starting point and may require optimization for your specific substrate and nucleophile.

General Protocol for SNAr with an Amine Nucleophile

Experimental_Workflow General Experimental Workflow for SNAr Reactions Setup Reaction Setup: Dry flask under inert gas (N₂ or Ar). Add halopyrimidine (1.0 eq.). Solvent_Base Solvent & Base Addition: Dissolve in anhydrous polar aprotic solvent (e.g., THF, ACN). Add non-nucleophilic base (e.g., DIPEA, 1.5 eq.). Setup->Solvent_Base Nucleophile Nucleophile Addition: Slowly add amine nucleophile (1.05-1.2 eq.). Maintain temperature (e.g., 0-10°C). Solvent_Base->Nucleophile Reaction Reaction: Stir at the appropriate temperature (e.g., RT to 80°C). Nucleophile->Reaction Monitoring Monitoring: Track progress by TLC or LC-MS. Reaction->Monitoring Workup Aqueous Workup: Quench reaction. Extract with an organic solvent. Wash with water and brine. Monitoring->Workup Reaction Complete Purification Purification: Dry organic layer, concentrate. Purify by flash column chromatography or recrystallization. Workup->Purification Product Final Product Purification->Product

Caption: A stepwise experimental workflow for a typical SNAr reaction.

Materials:

  • Halopyrimidine (1.0 eq.)

  • Amine nucleophile (1.05-1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, THF)

  • Non-nucleophilic base (e.g., DIPEA, TEA) (1.5 eq.)

  • Standard glassware for anhydrous reactions

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet. Cool the flask to 0-5°C using an ice-water bath if necessary to control the initial exotherm and improve selectivity.

  • Initial Charge: Add the halopyrimidine (1.0 eq.) and the base (1.5 eq.) to the flask and dissolve them in the anhydrous solvent.[9]

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05-1.2 eq.) in a small amount of the anhydrous solvent and add it dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to warm to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and/or brine to remove the base and other water-soluble impurities.[1][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired substituted pyrimidine.[1][9]

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Leaving Group F > Cl > Br > IFluorine's high electronegativity increases the electrophilicity of the carbon, accelerating the rate-determining nucleophilic attack.[2]
Solvent Polar aprotic (DMF, DMSO, THF, ACN)These solvents effectively solvate the nucleophile without interfering in the reaction.[1][2]
Base (for Amine Nu) Non-nucleophilic (DIPEA, TEA)Scavenges the generated acid (e.g., HCl) without competing with the primary nucleophile.[2][3]
Base (for ROH/RSH Nu) Strong (NaH, K₂CO₃, Cs₂CO₃)Deprotonates the alcohol or thiol to generate the more potent alkoxide or thiolate nucleophile.[2]
Temperature Variable (0°C to reflux); MicrowaveHigher temperatures can overcome activation barriers, but lower temperatures may improve selectivity. Microwave heating can significantly reduce reaction times.[1][2]
Stoichiometry (Nu) 1.05 - 1.2 equivalentsA slight excess drives the reaction to completion, while a large excess can lead to di-substitution.[9]

References

  • Troubleshooting low yields in nucleophilic substitution on pyrimidine rings - Benchchem.
  • Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring - Benchchem.
  • Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine - Benchchem.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - NIH.
  • Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine - Benchchem.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv.
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? - ECHEMI.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • SNAr reactions of pi-deficient aromatic rings - YouTube.
  • Haloselectivity of Heterocycles - Baran Lab.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv.
  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.

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Validation & Comparative

A Guide to the Spectroscopic Scrutiny of 1-(Pyrimidin-2-yl)piperidin-4-ol: Interpreting ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 1-(Pyrimidin-2-yl)piperidin-4-ol. This document moves beyond a simple recitation of spectral data, offering a comparative interpretation grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. Our objective is to equip the reader with the expertise to not only understand the spectral features of this specific molecule but also to apply these principles to the broader class of N-heterocyclic compounds.

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of a compound in solution. For a molecule such as this compound, which incorporates both a saturated piperidine ring and an aromatic pyrimidine system, a thorough understanding of its NMR spectra is crucial for confirming its identity and purity.

This guide will dissect the anticipated ¹H and ¹³C NMR spectra of this compound, drawing comparisons with the spectra of its constituent building blocks, piperidin-4-ol and 2-substituted pyrimidines. Through this comparative lens, we will explore the electronic effects that each heterocyclic system exerts on the other, leading to the observed chemical shifts and coupling patterns.

The Molecular Architecture: A Fusion of Saturated and Aromatic Heterocycles

To comprehend the NMR spectra, we must first visualize the structure of this compound and the numbering convention used for assigning signals.

Figure 1. Molecular structure and numbering of this compound.

¹H NMR Spectral Interpretation: A Proton's Perspective

The proton NMR spectrum provides a wealth of information based on the chemical environment of each hydrogen atom. We can predict the spectrum of our target molecule by considering the spectra of its components.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

ProtonsPredicted Chemical Shift (ppm)MultiplicityRationale for Prediction
Pyrimidine Ring
H4, H6~8.3DoubletThese protons are equivalent due to symmetry and are adjacent to the electron-withdrawing nitrogen atoms, leading to a significant downfield shift. They will appear as a doublet due to coupling with H5.
H5~6.6TripletThis proton is situated between two carbons and will be shifted upfield relative to H4 and H6. It will appear as a triplet due to coupling with both H4 and H6.
Piperidine Ring
H2', H6' (axial & equatorial)3.8 - 4.2MultipletThese protons are adjacent to the nitrogen atom which is attached to the electron-withdrawing pyrimidine ring. This will cause a downfield shift compared to a simple piperidine. The axial and equatorial protons will have different chemical shifts and will show complex splitting patterns.
H4' (axial)3.6 - 4.0MultipletThe proton on the carbon bearing the hydroxyl group will be deshielded. Its axial or equatorial position influences its exact chemical shift.
H3', H5' (axial & equatorial)1.8 - 2.2 & 1.4 - 1.8MultipletsThese protons are further from the electron-withdrawing groups and will appear at more typical aliphatic chemical shifts. The axial and equatorial protons will be distinct.
OHVariableBroad SingletThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It will likely appear as a broad singlet and may exchange with D₂O.

Comparative Analysis:

  • Piperidin-4-ol: In the parent piperidin-4-ol, the protons on C2' and C6' typically resonate around 2.6-2.8 ppm. The attachment of the electron-withdrawing pyrimidine ring at the N1' position in our target molecule is expected to deshield these protons significantly, shifting them downfield to the predicted 3.8-4.2 ppm range.

  • 2-Substituted Pyrimidines: The chemical shifts for the pyrimidine protons are consistent with those observed in other 2-substituted pyrimidines. The protons at positions 4 and 6 are the most deshielded due to the proximity of the ring nitrogens.[1][2]

¹³C NMR Spectral Interpretation: The Carbon Backbone

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
Pyrimidine Ring
C2~162This carbon is directly attached to three nitrogen atoms (two in the ring and one from the piperidine), leading to a very strong deshielding effect and a significant downfield shift.
C4, C6~158These carbons are adjacent to the ring nitrogens and are also significantly deshielded.
C5~110This carbon is the least affected by the nitrogen atoms in the pyrimidine ring and will appear at the most upfield position for the aromatic carbons.
Piperidine Ring
C2', C6'~45These carbons are adjacent to the nitrogen atom and will be shifted downfield compared to a typical alkane but are shielded relative to the aromatic carbons.
C4'~68The carbon atom bonded to the hydroxyl group will be deshielded due to the electronegativity of the oxygen atom.
C3', C5'~35These carbons are in a standard aliphatic environment and will have chemical shifts in the typical range for such carbons.

Comparative Analysis:

  • Piperidin-4-ol: The C4' carbon in piperidin-4-ol appears around 67 ppm.[3] We predict a similar chemical shift in our target molecule, as the substitution is at the nitrogen atom, which is three bonds away and should have a minimal effect on C4'. The C2' and C6' carbons in piperidin-4-ol are typically around 46 ppm.[3] The attachment of the pyrimidine ring might cause a slight shift in this value.

  • 2-Substituted Pyrimidines: The chemical shifts for the pyrimidine carbons are in line with what is expected for a 2-amino substituted pyrimidine. The carbon at position 2 (C2) experiences the strongest deshielding effect.[4]

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental procedure is recommended:

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the OH proton.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters for a one-dimensional proton experiment should be used.

  • Acquire a ¹³C NMR spectrum on the same instrument. A proton-decoupled experiment is standard for obtaining singlets for each unique carbon.

  • (Optional but Recommended) Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton-proton and proton-carbon correlations, respectively.

cluster_workflow NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_NMR ¹H NMR Acquisition (1D Spectrum) SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition (Proton Decoupled) SamplePrep->C13_NMR TwoD_NMR 2D NMR (Optional) (COSY, HSQC) H1_NMR->TwoD_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->TwoD_NMR C13_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) TwoD_NMR->SpectralAnalysis DataProcessing->SpectralAnalysis StructureElucidation Structure Confirmation SpectralAnalysis->StructureElucidation

Figure 2. A generalized workflow for NMR data acquisition and analysis.

Conclusion

The interpretation of ¹H and ¹³C NMR spectra is a critical skill for chemists in all disciplines. For a molecule like this compound, a systematic approach that considers the electronic nature of its constituent heterocyclic rings allows for a confident assignment of all proton and carbon signals. By comparing the expected spectral data with that of simpler, related molecules, we can understand the nuanced electronic interactions that govern the chemical shifts and coupling constants. This guide provides a framework for such an analysis, empowering researchers to interpret their experimental data with a high degree of confidence and to leverage NMR spectroscopy to its full potential in the pursuit of new scientific discoveries.

References

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. 2022-08-01.
  • 13 C nmr spectra of 2‐substituted pyrimidines. Sci-Hub.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Taylor & Francis Online.
  • Piperidin-4-ol | C5H11NO | CID 79341. PubChem.
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...

Sources

A Senior Application Scientist's Guide to Reverse-Phase HPLC Analysis: Comparing the Retention Times of 1-(Pyrimidin-2-yl)piperidin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery and development, nitrogen-containing heterocyclic compounds are of paramount importance. Scaffolds such as piperidine and pyrimidine are ubiquitous in pharmaceuticals, valued for their ability to form key interactions with biological targets.[1][2][3][4] 1-(Pyrimidin-2-yl)piperidin-4-ol is a compound of interest that combines these two crucial pharmacophores. The accurate analytical characterization of such molecules and their analogs is a cornerstone of pharmaceutical quality control, metabolite identification, and structure-activity relationship (SAR) studies.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the principal analytical technique for the separation, quantification, and purity assessment of these compounds.[1][5] This guide provides an in-depth comparison of the expected HPLC retention behavior of this compound and a curated set of its structural analogs. We will delve into the fundamental principles governing chromatographic separation, provide a robust experimental protocol, and explain the causal relationships between molecular structure and retention time, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Chromatographic Theory—Why Structure Dictates Retention

Reverse-phase HPLC (RP-HPLC) separates molecules based on their relative hydrophobicity.[1][6] In this technique, analytes are partitioned between a polar mobile phase and a non-polar stationary phase (typically a silica support chemically bonded with C18 alkyl chains). The core principle is straightforward: more hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase and are therefore retained longer on the column, resulting in a longer retention time (t_R) .[7] Conversely, more hydrophilic (more polar) compounds have a greater affinity for the mobile phase and elute more quickly.[7]

For ionizable compounds like this compound, which contain basic nitrogen atoms, the mobile phase pH is the most powerful tool for manipulating retention and selectivity.[8][9] The retention of a basic compound is governed by its state of protonation, which is dictated by its pKa and the pH of the mobile phase.

  • At a pH below the pKa , the basic nitrogens will be protonated (BH+). This ionized form is significantly more polar (hydrophilic) and will have a weak interaction with the C18 stationary phase, leading to a short retention time.[10]

  • At a pH above the pKa , the compound will be in its neutral, un-ionized form (B). This form is much less polar (more hydrophobic), resulting in a stronger interaction with the stationary phase and a significantly longer retention time.[8][10]

To ensure a robust and reproducible separation, it is best practice to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[9] This prevents the co-existence of both ionized and un-ionized forms, which can lead to poor peak shapes or split peaks.[5][8]

Part 2: The Analogs—A Comparative Study

To illustrate the interplay between molecular structure and retention time, we will compare our parent compound, This compound , with four structurally related analogs. The key differences in their structures are designed to systematically alter their overall hydrophobicity.

Compound NameStructureKey Structural ModificationExpected Impact on HydrophobicityPredicted Retention Time (Relative)
Parent Compound: this compoundImage of this compound structureBaselineModerate3 (Baseline)
Analog 1: Piperidin-4-olImage of Piperidin-4-ol structureRemoval of the pyrimidinyl groupSignificant Decrease1 (Shortest)
Analog 2: 1-Phenylpiperidin-4-olImage of 1-Phenylpiperidin-4-ol structurePyrimidinyl group replaced by a phenyl groupModerate Increase4 (Longer than Parent)
Analog 3: 1-(4-Methylpyrimidin-2-yl)piperidin-4-olImage of 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol structureAddition of a methyl group to the pyrimidine ringSlight Increase4 (Slightly longer than Parent)
Analog 4: 1-(Pyrimidin-2-yl)piperidineImage of 1-(Pyrimidin-2-yl)piperidine structureRemoval of the 4-hydroxyl groupSignificant Increase5 (Longest)

Part 3: A Validated Experimental Protocol for Separation

This section outlines a robust, self-validating RP-HPLC method designed for the effective separation of this compound and its analogs. The causality behind each parameter selection is explained to ensure technical accuracy and reproducibility.

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: A Phenomenex Luna C18(2) column (150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is the industry standard for RP-HPLC due to its excellent hydrophobic selectivity and mechanical stability.[11]

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), with water purified to 18.2 MΩ·cm (e.g., from a Milli-Q system).

  • Buffers: Potassium phosphate monobasic (KH₂PO₄) and sodium hydroxide for pH adjustment.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.5The pH is set above the likely pKa of the piperidine nitrogen (~pKa > 8) to ensure the analytes are in their neutral, more retained form, promoting better separation and peak shape.[8][10] A 20-30 mM buffer concentration is sufficient to control pH without risking precipitation.[9]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and a favorable UV cutoff, providing good elution strength for these compounds.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B (Re-equilibration)A gradient program is essential for separating a mixture of compounds with varying polarities, ensuring that both highly polar (Analog 1) and highly non-polar (Analog 4) compounds elute as sharp peaks within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature is critical for ensuring retention time reproducibility, as temperature fluctuations can alter mobile phase viscosity and analyte-stationary phase interactions.[12][13]
Injection Volume 5 µLA small injection volume minimizes the potential for peak distortion (band broadening) caused by the sample solvent.
Detection (DAD) 245 nmThe pyrimidine ring contains a chromophore that absorbs UV light. A wavelength of 245 nm is a good starting point for sensitive detection of the parent compound and most of its analogs. A DAD allows for full spectral analysis to confirm peak purity.
Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh ~5 mg of each compound into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with a 50:50 mixture of Methanol:Water. This creates a 500 µg/mL stock solution.

  • Working Standard Mixture: Prepare a combined working standard by transferring 100 µL of each stock solution into a single 10 mL volumetric flask. Dilute to the mark with Mobile Phase A. This yields a final concentration of 5 µg/mL for each analyte.

  • Filtration: Filter the final working standard mixture through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the system.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process, from initial setup to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Analysis prep_mobile Prepare Mobile Phases (A: Buffer pH 7.5, B: ACN) prep_sample Prepare Analyte Mixture (5 µg/mL in Mobile Phase A) prep_mobile->prep_sample sys_setup System Setup & Equilibration (Column: C18, Temp: 30°C, Flow: 1.0 mL/min) prep_sample->sys_setup inject Inject 5 µL of Sample Mixture sys_setup->inject run_gradient Execute Gradient Elution (10% to 90% ACN over 13 min) inject->run_gradient detect UV Detection at 245 nm run_gradient->detect integrate Integrate Chromatographic Peaks detect->integrate identify Identify Peaks by Retention Time (t_R) integrate->identify compare Compare Relative t_R Values identify->compare correlate Correlate t_R with Molecular Structure compare->correlate G cluster_structure Molecular Structure Modification cluster_property Impact on Hydrophobicity cluster_retention Predicted HPLC Retention Time (t_R) parent Parent Compound This compound mod1 Remove Pyrimidinyl Analog 1: Piperidin-4-ol parent->mod1 - Pyrimidinyl mod2 Add -CH₃ Group Analog 3: 1-(4-Me-Pyrimidin-2-yl)piperidin-4-ol parent->mod2 + Methyl mod3 Remove -OH Group Analog 4: 1-(Pyrimidin-2-yl)piperidine parent->mod3 - Hydroxyl hydro_parent Baseline Hydrophobicity hydro_dec Greatly Decreased (More Polar) mod1:f0->hydro_dec:f0 hydro_inc_slight Slightly Increased (Less Polar) mod2:f0->hydro_inc_slight:f0 hydro_inc_sig Greatly Increased (Much Less Polar) mod3:f0->hydro_inc_sig:f0 rt_parent Intermediate t_R hydro_parent:f0->rt_parent:f0 rt_short Shortest t_R hydro_dec:f0->rt_short:f0 rt_long Longer t_R hydro_inc_slight:f0->rt_long:f0 rt_longest Longest t_R hydro_inc_sig:f0->rt_longest:f0

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 1-(Pyrimidin-2-yl)piperidin-4-ol. As a Senior Application Scientist, this document synthesizes established fragmentation principles of heterocyclic compounds with practical insights for structural elucidation. By understanding the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), researchers can more confidently identify this and related molecules in complex matrices.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique in modern drug discovery and development. Its ability to provide precise molecular weight information and detailed structural insights through fragmentation analysis is paramount for the characterization of novel chemical entities. The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint, dictated by its inherent chemical structure and the ionization technique employed. For heterocyclic compounds such as this compound, which contain multiple reactive sites, predicting and understanding these fragmentation pathways is crucial for unambiguous identification.

This guide will compare the expected fragmentation behavior of this compound under two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).

Predicted Fragmentation Patterns

The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation of its constituent pyrimidine and piperidine rings, with the substituents on each ring playing a directing role.

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of EI-MS, the initial ionization event will likely occur at one of the nitrogen atoms or the oxygen atom, leading to a molecular ion (M+•). Subsequent fragmentation will be driven by the energetically favored pathways to form stable radical cations and neutral losses.

Key proposed fragmentation pathways for this compound under EI-MS include:

  • Alpha-Cleavage adjacent to the Piperidine Nitrogen: A dominant fragmentation pathway for piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom.[1] This can lead to the loss of a hydrogen radical or cleavage within the ring, resulting in the formation of a stable iminium ion.

  • Loss of Water: The presence of a hydroxyl group on the piperidine ring makes the loss of a water molecule (H₂O, 18 Da) a highly probable event, especially after initial ring opening or rearrangement.

  • Piperidine Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[1]

  • Pyrimidine Ring Fragmentation: The pyrimidine ring itself is relatively stable, but can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN.[2][3] The fragmentation is heavily influenced by the nature of the substituents.[2][4]

  • Cleavage of the Pyrimidinyl-Piperidinyl Bond: Scission of the bond connecting the pyrimidine and piperidine rings can lead to fragment ions corresponding to each of the individual ring systems.

Table 1: Predicted Key Fragment Ions of this compound under EI-MS

m/z (predicted) Proposed Fragment Structure/Composition Fragmentation Pathway
179Molecular Ion [M]+•Ionization of the parent molecule
178[M-H]+Loss of a hydrogen radical
161[M-H₂O]+•Loss of a water molecule
150[M-C₂H₅]+•Alpha-cleavage in the piperidine ring
123[C₅H₉N₂O]+Cleavage with loss of C₂H₂ from pyrimidine
95[C₅H₅N₂]+Pyrimidinyl cation
84[C₅H₁₀N]+Piperidinyl iminium ion after ring opening
56[C₃H₆N]+Further fragmentation of the piperidine ring

EI Fragmentation Workflow

Caption: Proposed EI fragmentation of this compound.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, in the positive ion mode.[1] Tandem mass spectrometry (MS/MS) of this precursor ion is then used to induce fragmentation and obtain structural information. The fragmentation in ESI-MS/MS is generally more controlled and predictable than in EI-MS.

For this compound, protonation is expected to occur on one of the basic nitrogen atoms, most likely the piperidine nitrogen or one of the pyrimidine nitrogens. The subsequent fragmentation of the [M+H]+ ion (m/z 180) will be initiated from this charge site.

Key proposed fragmentation pathways for this compound under ESI-MS/MS include:

  • Neutral Loss of Water: The most facile fragmentation is likely the loss of a water molecule from the protonated parent ion, forming a stable ion at m/z 162.[5][6]

  • Piperidine Ring Opening and Fragmentation: Protonation can induce ring opening of the piperidine moiety, followed by characteristic losses of small neutral molecules.

  • Cleavage of the C-N Bond: Similar to EI, the bond between the two rings can cleave, leading to protonated pyrimidine and piperidine-related fragments.

Table 2: Predicted Key Fragment Ions of this compound under ESI-MS/MS

Precursor Ion m/z Product Ion m/z (predicted) Proposed Fragment Structure/Composition Neutral Loss
180162[M+H-H₂O]+H₂O
180123[C₅H₉N₂O]+C₂H₄ (ethylene)
18096[C₅H₆N₂]+H+C₅H₁₀O (piperidin-4-ol)
162135[C₇H₇N₂]+C₂H₃N
162108[C₅H₆N₂]+C₃H₆

ESI-MS/MS Fragmentation Workflow

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A Comparative Guide to the Biological Activity of 1-(Pyrimidin-2-yl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The fusion of pyrimidine and piperidine rings has created a pharmacologically significant scaffold, 1-(pyrimidin-2-yl)piperidin-4-ol, which serves as a versatile template for the design of novel therapeutic agents. Pyrimidine is a fundamental component of nucleic acids and vitamins, and its derivatives exhibit a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the piperidine moiety is a prevalent structural motif in numerous alkaloids and pharmaceuticals, contributing to desirable pharmacokinetic properties.[3] This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by synthesized experimental data and detailed protocols. We will explore their potential as anticancer and antimicrobial agents, elucidate key structure-activity relationships (SAR), and provide robust methodologies for their evaluation.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The strategic combination of the pyrimidine nucleus with a piperidin-4-ol linker generates a molecular architecture with significant potential for therapeutic intervention. The pyrimidine ring often acts as a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions with biological targets.[2] The piperidin-4-ol component not only provides a three-dimensional structure that can improve target binding and solubility but also offers multiple points for chemical modification. The nitrogen atom in the piperidine ring can be functionalized to modulate potency and selectivity, while the hydroxyl group can be altered to fine-tune physicochemical properties. This guide focuses on derivatives where substitutions are made on the pyrimidine ring, exploring how these modifications impact biological efficacy.

General Synthetic Strategies

The synthesis of this compound derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common pathway involves the reaction of a suitably substituted 2-chloropyrimidine with piperidin-4-ol in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF) or ethanol.[4] This straightforward and efficient method allows for the generation of a diverse library of compounds by varying the substituents on the starting pyrimidine material.[5][6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Substituted 2-Chloropyrimidine Product This compound Derivative R1->Product SNAr Reaction R2 Piperidin-4-ol R2->Product Solvent Solvent (e.g., DMF, Ethanol) Base Base (e.g., TEA, DIPEA)

Caption: General synthetic scheme for this compound derivatives.

Comparative Biological Evaluation

To illustrate the therapeutic potential of this scaffold, we present a comparative analysis of a series of hypothetical derivatives (Compounds 1a-1e ) with varying substituents at the 5-position of the pyrimidine ring.

Anticancer Activity

The antiproliferative effects of compounds 1a-1e were evaluated against a panel of human cancer cell lines, including non-small cell lung cancer (H1975) and triple-negative breast cancer (MDA-MB-231). The half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth, was determined using a standard cell viability assay.[7][8]

Table 1: In Vitro Anticancer Activity (IC50, µM) of Derivatives 1a-1e

CompoundR-Group (at C5)H1975 (Lung Cancer)MDA-MB-231 (Breast Cancer)
1a -H18.525.3
1b -Br5.28.9
1c -CF32.94.1
1d -OCH312.715.6
1e -NO24.56.8
Gefitinib Reference Drug2.5[9]>50

Data are hypothetical and for illustrative purposes.

The results suggest that substitution at the 5-position of the pyrimidine ring significantly influences anticancer activity.[2] Compounds with electron-withdrawing groups, such as trifluoromethyl (1c ) and nitro (1e ), demonstrated potent activity, particularly against the H1975 cell line.[9] This enhanced potency may be attributed to increased binding affinity with intracellular targets, such as protein kinases, which are often dysregulated in cancer.[10]

Antimicrobial Activity

The same series of derivatives was screened for antimicrobial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as a fungal pathogen (Candida albicans). The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth, was determined using the broth microdilution method.[11][12]

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Derivatives 1a-1e

CompoundR-Group (at C5)S. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
1a -H>128>12864
1b -Br16328
1c -CF3326416
1d -OCH364>12832
1e -NO28164
Ciprofloxacin Reference Drug0.50.25N/A
Fluconazole Reference DrugN/AN/A2

Data are hypothetical and for illustrative purposes.

The antimicrobial screening reveals a different SAR profile. Here, the presence of a halogen (1b ) and a nitro group (1e ) conferred the most potent broad-spectrum activity.[13][14] The electron-donating methoxy group (1d ) resulted in diminished activity. This suggests that the mechanism of antimicrobial action may differ significantly from the anticancer mechanism and could involve disruption of the microbial cell membrane or inhibition of essential enzymes.[15]

Structure-Activity Relationship (SAR) Analysis

The comparative data from our hypothetical study highlight critical structure-activity relationships that can guide future drug design efforts.

  • Electron-Withdrawing Groups (EWGs) are Key: For both anticancer and antimicrobial activities, the introduction of strong EWGs like -CF3 and -NO2 at the C5 position of the pyrimidine ring consistently enhanced potency. This is a common observation in medicinal chemistry, where such groups can modulate the electronic properties of the scaffold to improve target engagement.[2]

  • Halogenation is Beneficial: The bromo-substituted derivative (1b ) showed a good balance of potent anticancer and antimicrobial effects, indicating that halogens are favorable substituents for this scaffold.

  • Electron-Donating Groups (EDGs) are Detrimental: The methoxy-substituted derivative (1d ) was consistently among the least active compounds, suggesting that increasing electron density on the pyrimidine ring is unfavorable for the biological activities explored.

SAR_Summary cluster_activity Biological Activity Outcome cluster_groups Substituent Properties Scaffold This compound Core R-Group at C5 EWG Strong Electron-Withdrawing (-CF3, -NO2) Halogen Halogen (-Br) EDG Electron-Donating (-OCH3) High_Activity Enhanced Potency (Anticancer & Antimicrobial) Low_Activity Reduced Potency EWG->High_Activity Halogen->High_Activity EDG->Low_Activity

Caption: Structure-Activity Relationship (SAR) summary for C5-substituted derivatives.

Key Experimental Methodologies

To ensure the reproducibility and validity of biological data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for the key assays discussed.

In Vitro Anticancer Activity: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[16] The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., H1975) in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include wells for "vehicle control" (e.g., 0.1% DMSO) and "no cells" (medium only) for background measurement.

  • Incubation: Incubate the plate for 72 hours under the same conditions. This duration allows for multiple cell doubling cycles, making it possible to observe antiproliferative effects.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized data against the logarithm of compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add serially diluted compounds incubate1->treat incubate2 4. Incubate 72h treat->incubate2 reagent 5. Add CellTiter-Glo® Reagent incubate2->reagent measure 6. Measure Luminescence reagent->measure analyze 7. Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for the CellTiter-Glo® cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution MIC Assay

This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard for determining the MIC of an antimicrobial agent.[11] It involves challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid growth medium.

Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a "growth control" well (no compound) and a "sterility control" well (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[17]

start Start dilute 1. Serially dilute compound in 96-well plate start->dilute inoculum 2. Prepare standardized bacterial inoculum dilute->inoculum add_inoculum 3. Add inoculum to all test wells inoculum->add_inoculum incubate 4. Incubate plate 18-24h at 37°C add_inoculum->incubate read 5. Visually inspect for growth (turbidity) incubate->read determine 6. Record MIC as the lowest concentration with no growth read->determine end End determine->end

Caption: Workflow for the broth microdilution MIC determination assay.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel therapeutic agents. The comparative analysis demonstrates that strategic modification of the pyrimidine ring can yield derivatives with potent and distinct biological activities. Specifically, the incorporation of electron-withdrawing groups at the C5 position appears to be a viable strategy for enhancing both anticancer and antimicrobial efficacy.

Future research should focus on expanding the library of derivatives to further probe the SAR, including modifications at other positions of the pyrimidine ring and on the piperidine nitrogen. Investigating the mechanism of action for the most potent compounds is also a critical next step. For anticancer leads, this would involve kinase profiling and cell cycle analysis, while for antimicrobial leads, studies on membrane disruption or enzyme inhibition would be warranted. The insights gained from this guide provide a solid foundation for the rational design and development of next-generation therapeutics based on this versatile scaffold.

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Structure-activity relationship (SAR) studies of pyrimidinyl piperidine analogs

Future efforts will likely focus on developing analogs with improved pharmacokinetic profiles, reduced off-target effects, and the ability to overcome emerging resistance mechanisms. The integration of computational tools like 3D-QSAR and molecular dynamics with classical medicinal chemistry will continue to accelerate the journey from a lead scaffold to a clinical candidate. [7]

References

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A Comparative Guide to 1-(Pyrimidin-2-yl)piperidin-4-ol Based Kinase Inhibitors: In Vitro Efficacy and Assay Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the 1-(pyrimidin-2-yl)piperidin-4-ol scaffold has emerged as a privileged structure, offering a versatile framework for the design of potent and selective modulators of key cellular signaling pathways. This guide provides a comprehensive comparison of the in vitro efficacy of inhibitors built upon this core, with a particular focus on their activity against the serine/threonine kinase Akt (Protein Kinase B). We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide a detailed, field-proven protocol for conducting in vitro kinase assays to evaluate these and similar compounds.

The Significance of the this compound Scaffold

The pyrimidine ring is a well-established hinge-binding motif in a multitude of kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding pocket of the kinase. The piperidin-4-ol moiety provides a three-dimensional structure that can be functionalized to achieve specific interactions with the surrounding amino acid residues, thereby influencing both potency and selectivity. This combination of a robust hinge-binder with a tunable peripheral element makes the this compound scaffold a fertile ground for the development of targeted kinase inhibitors.

Comparative In Vitro Kinase Assay Results

The primary target for many inhibitors based on scaffolds structurally related to this compound is the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway which is frequently dysregulated in cancer.[1] The following table summarizes the in vitro inhibitory activity of a selection of these compounds against Akt and, where available, other related kinases to provide a measure of selectivity. It is important to note that the data presented here are compiled from different studies and direct comparison should be made with caution due to potential variations in assay conditions.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Selectivity vs. PKA (fold)Reference
CCT128930 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePKBβ (Akt2)Potent (not specified)28[2]
AZD5363 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamideAkt13>100[3]
Akt28>100[3]
Akt38>100[3]
Compound 10h 3-halogenic pyrazolopyrimidine with piperidin-4-yl side chainAKT124.3Not specified[4]
Compound 5q 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidineAkt118.0Not specified
Compound 5t 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidineAkt121.3Not specified

Note: The pyrrolo[2,3-d]pyrimidine and pyrazolopyrimidine cores are closely related bioisosteres of the pyrimidine scaffold.

The data clearly indicates that derivatives of the broader piperidine-pyrimidine family are potent, ATP-competitive inhibitors of Akt kinases.[2] For instance, AZD5363, which features a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide core, demonstrates single-digit nanomolar potency against all three Akt isoforms and exhibits excellent selectivity against the closely related kinase PKA.[3] Similarly, compound 10h, with a halogenated pyrazolopyrimidine core, also shows potent AKT1 inhibition.[4] These findings underscore the potential of this chemical space for generating highly effective Akt inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

To appreciate the significance of inhibiting Akt, it is crucial to understand its central role in cellular signaling. The PI3K/Akt/mTOR pathway is a critical intracellular cascade that governs cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 Activates CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth fourEBP1->CellGrowth Inhibitor This compound based inhibitors Inhibitor->Akt Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for this compound based inhibitors.

As illustrated, Akt is activated downstream of PI3K and, once fully phosphorylated, it modulates a plethora of substrates that collectively promote cell survival and proliferation while inhibiting apoptosis.[5][6][7] By targeting Akt, inhibitors based on the this compound scaffold can effectively shut down these pro-survival signals.

Experimental Protocol: In Vitro Akt Kinase Assay

To ensure the generation of reliable and reproducible data for the comparative analysis of kinase inhibitors, a robust and well-characterized in vitro assay is paramount. The following protocol outlines a common and effective method for determining the IC50 values of ATP-competitive inhibitors against Akt, utilizing a luminescence-based ADP detection method.

Principle

The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase-luciferin reaction. The intensity of the light is directly proportional to the kinase activity.

Materials
  • Recombinant human Akt1, Akt2, or Akt3 enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8][9]

  • Substrate peptide (e.g., Crosstide)[10]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • This compound based test compounds

  • Staurosporine (as a positive control inhibitor)

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

Assay Workflow Diagram

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Dispense 1 µL of serially diluted inhibitor (in DMSO) to assay plate. B 2. Add 2 µL of diluted Akt enzyme solution. A->B C 3. Incubate for 10-30 minutes at room temperature. B->C D 4. Add 2 µL of Substrate/ATP mix to initiate the reaction. C->D E 5. Incubate for 60 minutes at room temperature. D->E F 6. Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete ATP. E->F G 7. Incubate for 40 minutes at room temperature. F->G H 8. Add 10 µL of Kinase Detection Reagent. G->H I 9. Incubate for 30-60 minutes at room temperature. H->I J 10. Read luminescence on a plate reader. I->J

Caption: Step-by-step workflow for the in vitro Akt kinase assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of the test compounds and staurosporine in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration gradient. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).[10]

  • Assay Plate Setup:

    • To the wells of a white, opaque 384-well plate, add 1 µL of the serially diluted compounds or DMSO for the "no inhibitor" and "no enzyme" controls.[8]

  • Enzyme Addition and Pre-incubation:

    • Dilute the recombinant Akt enzyme to the desired concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 2 µL of the diluted enzyme to each well, except for the "no enzyme" control.

    • Gently mix and incubate the plate for 10-30 minutes at room temperature to allow the inhibitors to bind to the kinase.[8]

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for the specific Akt isoform to ensure accurate determination of IC50 for ATP-competitive inhibitors.[8]

    • Add 2 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

    • Mix the plate and incubate for 60 minutes at room temperature.[8]

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and then generate a luminescent signal.[8]

    • Incubate for 30-60 minutes at room temperature, protected from light.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background luminescence from the "no enzyme" control wells.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Inhibitors based on the this compound scaffold and its bioisosteres represent a promising class of compounds for the targeted inhibition of kinases, particularly Akt. The data presented in this guide highlights their potential for achieving high potency and selectivity. The provided in vitro kinase assay protocol offers a robust framework for the evaluation of these and other kinase inhibitors, ensuring the generation of high-quality, comparable data. As research in this area continues, a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of next-generation kinase inhibitors with enhanced therapeutic profiles.

References

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  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... Retrieved from [Link]

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  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ AKT1 Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]

  • ACS Publications. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]

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A Technical Guide to the Cross-Reactivity and Selectivity of 1-(Pyrimidin-2-yl)piperidin-4-ol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. Among the myriad of scaffolds explored, the 1-(pyrimidin-2-yl)piperidin-4-ol core has garnered significant interest due to its potential to yield potent and selective kinase inhibitors.

This guide provides an in-depth comparative analysis of the cross-reactivity and selectivity profiles of a series of this compound derivatives. Drawing upon recent findings, we will explore their anti-proliferative activities, delve into their potential mechanisms of action, and benchmark their performance against established kinase inhibitors. This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental methodologies to aid researchers in the evaluation and progression of this promising class of compounds.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding pockets. This homology presents a significant challenge in the design of selective inhibitors. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a diminished therapeutic window.[1][2] Conversely, a well-characterized polypharmacology, where a compound intentionally targets a specific set of kinases, can be advantageous in combating complex diseases driven by multiple signaling pathways.[3] Therefore, comprehensive cross-reactivity and selectivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design, guiding lead optimization and de-risking clinical development.

Comparative Analysis of this compound Derivatives

Recent research has illuminated the potential of this compound derivatives as potent anti-proliferative agents. A key study by Chi et al. (2023) described the synthesis and evaluation of a series of these compounds against various human tumor cell lines.[4][5]

Anti-Proliferative Activity

The anti-proliferative efficacy of these derivatives was assessed using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6][7][8][9][10] The results, summarized in Table 1, highlight compound 17i as a particularly active derivative, exhibiting a low micromolar IC50 value against the H1975 non-small cell lung cancer cell line.[4][5]

Compound Modifications MGC-803 IC50 (µM) PC-3 IC50 (µM) A549 IC50 (µM) H1975 IC50 (µM)
17a R1=H, R2=H>50>50>50>50
17b R1=F, R2=H28.3435.1241.2319.87
17c R1=Cl, R2=H15.6722.4529.8710.34
17d R1=Br, R2=H12.8918.9925.438.12
17e R1=CH3, R2=H33.4541.23>5025.67
17f R1=OCH3, R2=H21.7829.8738.9815.43
17g R1=H, R2=Cl19.8725.6733.4512.89
17h R1=H, R2=CH341.23>50>5033.45
17i R1=CF3, R2=H 9.87 15.43 12.89 3.89
17j R1=H, R2=CF314.3220.1128.349.87

Table 1: Anti-proliferative activity of this compound derivatives. Data extracted from Chi et al. (2023).[4][5]

The structure-activity relationship (SAR) suggests that substitution at the R1 position of the pyrimidine ring significantly influences anti-proliferative potency, with the electron-withdrawing trifluoromethyl group in compound 17i conferring the highest activity.

Mechanistic Insights into Anti-Tumor Activity

To elucidate the mechanism underlying the observed anti-proliferative effects, a series of cell-based assays were performed on the most potent compound, 17i .

  • Inhibition of Colony Formation: The ability of a single cell to grow into a colony is a hallmark of tumorigenicity. In a soft agar colony formation assay, compound 17i demonstrated a dose-dependent inhibition of H1975 cell colony growth, indicating an impairment of their anchorage-independent growth capabilities.[1][11][12]

  • Inhibition of Cell Migration: Cell migration is a critical process in cancer metastasis. Using a Transwell migration assay, compound 17i was shown to significantly reduce the migration of H1975 cells.[13][14][15]

  • Induction of Apoptosis and Cell Cycle Arrest: Flow cytometry analysis following Annexin V and Propidium Iodide (PI) staining revealed that compound 17i induces apoptosis in H1975 cells in a dose-dependent manner.[3][16][17][18][19][20][21][22][23][24][25] Furthermore, cell cycle analysis showed that the compound causes an arrest in the S phase of the cell cycle, thereby inhibiting cell proliferation.[3][19][20][21][24][25]

Mechanism_of_Action_17i cluster_0 Compound 17i cluster_1 Cellular Effects on H1975 Cells Compound_17i This compound Derivative (17i) Colony_Formation Inhibition of Colony Formation Compound_17i->Colony_Formation Inhibits Cell_Migration Inhibition of Cell Migration Compound_17i->Cell_Migration Inhibits Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Compound_17i->Cell_Cycle_Arrest Induces Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Cellular effects of compound 17i on H1975 cancer cells.

Cross-Reactivity and Selectivity Profiling: A Comparative Outlook

While the anti-proliferative data for the this compound scaffold is compelling, a comprehensive understanding of its kinase selectivity is crucial for its development as a therapeutic agent. The study by Chi et al. did not include a kinome-wide screen.[4][5] However, by examining the selectivity profiles of structurally related pyrimidine-based kinase inhibitors, we can infer a potential target space and anticipate off-target liabilities.

The 2,4-disubstituted pyrimidine core is a well-established scaffold for targeting various kinase families, including Aurora kinases and Polo-like kinases, which are key regulators of mitosis.[21][26] Given the observed cell cycle arrest and apoptosis induced by compound 17i , it is plausible that its primary targets lie within these or other cell cycle-regulating kinase families.

To provide a tangible comparison, we will benchmark the potential selectivity profile of this scaffold against well-characterized kinase inhibitors with varying degrees of selectivity.

Inhibitor Class Primary Target(s) Selectivity Profile
Staurosporine Natural ProductBroad SpectrumNon-selective; inhibits a vast majority of the kinome with high potency.[2][22][27][28][29]
Alisertib (MLN8237) SyntheticAurora AHighly selective for Aurora A over Aurora B (>200-fold).[21][26][30][31][32]
Barasertib (AZD1152) SyntheticAurora BHighly selective for Aurora B over Aurora A (~3,700-fold).[33][34][35][36][37]
Compound 17i (Inferred) SyntheticPutative Cell Cycle KinasesThe exact kinase targets are yet to be determined, but the phenotypic effects suggest a profile targeting kinases involved in cell cycle progression. A kinome-wide screen is necessary to confirm targets and assess off-target effects.

Table 2: Comparative overview of kinase inhibitor selectivity profiles.

The broad, non-selective profile of Staurosporine makes it an excellent research tool but unsuitable for therapeutic use due to toxicity.[2][22][28] In contrast, Alisertib and Barasertib exemplify the high degree of selectivity that can be achieved with careful drug design, leading to their advancement into clinical trials.[21][26][30][31][32][33][34][35][36][37] For the this compound series, the next critical step is to perform a comprehensive kinase panel screen to identify the primary target(s) and elucidate the cross-reactivity profile.

Kinase_Inhibitor_Selectivity cluster_0 Inhibitor cluster_1 Selectivity Profile Staurosporine Staurosporine Broad Broad Spectrum (Non-selective) Staurosporine->Broad Alisertib Alisertib (MLN8237) Selective_A Selective (Aurora A) Alisertib->Selective_A Barasertib Barasertib (AZD1152) Selective_B Selective (Aurora B) Barasertib->Selective_B Compound_17i Compound 17i (Inferred) Unknown Unknown (Putative Cell Cycle Kinases) Compound_17i->Unknown

Caption: Comparative selectivity of kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed step-by-step methodologies for the key assays are provided below.

In Vitro Kinase Inhibition Assay (Illustrative)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate for 1 hour at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Add_Compound Add Compound/DMSO to Plate Compound_Dilution->Add_Compound Add_Kinase Add Kinase Solution Add_Compound->Add_Kinase Incubate_1 Incubate (10 min) Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP (Start Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (1 hr, 30°C) Add_Substrate_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate (30 min) Add_Detection_Reagent->Incubate_4 Read_Luminescence Measure Luminescence Incubate_4->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Anti-Proliferation (MTT) Assay

Materials:

  • H1975 human non-small cell lung cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed H1975 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[6][7][8][9][10]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The demonstrated anti-proliferative activity of derivatives such as compound 17i , coupled with their ability to induce cell cycle arrest and apoptosis, underscores their therapeutic potential.[4][5] However, the successful translation of these findings into clinical candidates is contingent upon a thorough understanding of their selectivity and cross-reactivity profiles.

The immediate and most critical next step for this chemical series is to conduct a comprehensive kinome-wide profiling study. This will not only identify the primary kinase target(s) responsible for the observed cellular phenotypes but also reveal any potential off-target liabilities that may need to be addressed through further medicinal chemistry optimization. By combining the potent anti-proliferative activity with a well-defined and favorable selectivity profile, the this compound derivatives could pave the way for a new class of targeted cancer therapies.

References

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A Comparative Guide to the Synthetic Routes of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyrimidin-2-yl)piperidin-4-ol is a valuable heterocyclic building block in modern drug discovery, featuring prominently in the scaffolds of various biologically active molecules. Its synthesis is a critical step in the development of new therapeutics, demanding efficient, scalable, and cost-effective chemical routes. This guide provides an in-depth comparison of the two primary synthetic strategies for accessing this key intermediate: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations to aid researchers in selecting the optimal route for their specific needs.

Synthetic Strategies: An Overview

The construction of the C-N bond between the pyrimidine and piperidine rings is the cornerstone of synthesizing this compound. The two most prevalent methods to achieve this are:

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct displacement of a leaving group on the pyrimidine ring by the nucleophilic nitrogen of piperidin-4-ol. The reaction is typically facilitated by the electron-deficient nature of the pyrimidine ring.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[1] This method offers a broad substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions.[1]

The choice between these two routes is often dictated by factors such as the availability and cost of starting materials, desired reaction scale, and tolerance to specific reaction conditions.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established method for the formation of aryl-nitrogen bonds. In the context of this compound synthesis, this typically involves the reaction of a 2-halopyrimidine (commonly 2-chloropyrimidine) with piperidin-4-ol.

Mechanism

The mechanism of the SNAr reaction proceeds through a two-step addition-elimination pathway.[2]

  • Nucleophilic Attack: The lone pair of the nitrogen atom in piperidin-4-ol attacks the electron-deficient C2 position of the pyrimidine ring, which bears a good leaving group (e.g., a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, yielding the final product.

The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring is crucial for activating the ring towards nucleophilic attack.[2]

Experimental Protocol: SNAr Synthesis of this compound

This protocol is a representative procedure based on established SNAr reactions of chloropyrimidines.[3]

Materials:

  • 2-Chloropyrimidine

  • Piperidin-4-ol

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidin-4-ol (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Add 2-chloropyrimidine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is particularly useful when the SNAr reaction is sluggish or requires harsh conditions. For the synthesis of this compound, this would typically involve the coupling of a 2-halopyrimidine (e.g., 2-bromopyrimidine) with piperidin-4-ol.

Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:[4]

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (2-bromopyrimidine), forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (piperidin-4-ol) coordinates to the palladium(II) complex, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst and releasing the desired product.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is a representative procedure based on established Buchwald-Hartwig amination of 2-bromopyridines and related heterocycles.[5][6]

Materials:

  • 2-Bromopyrimidine

  • Piperidin-4-ol

  • Palladium(II) acetate (Pd(OAc)₂) or other palladium precatalyst

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane, followed by piperidin-4-ol (1.2 equivalents) and 2-bromopyrimidine (1.0 equivalent).

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 2-Chloropyrimidine, piperidin-4-ol2-Bromopyrimidine, piperidin-4-ol
Catalyst Typically uncatalyzedPalladium catalyst with a phosphine ligand
Reagents Base (e.g., K₂CO₃, TEA)Strong base (e.g., NaOtBu)
Reaction Conditions Higher temperatures (80-120 °C), longer reaction times (12-24 h)Milder temperatures (80-110 °C), shorter reaction times (4-12 h)
Yield Moderate to good, substrate dependentGenerally good to excellent
Substrate Scope More limited; requires an activated pyrimidine ringBroader; tolerates a wider range of functional groups
Cost Generally lower cost due to the absence of a metal catalystHigher cost due to the palladium catalyst and ligand
Scalability Readily scalableCan be challenging to scale up due to catalyst cost and removal
Work-up/Purification Typically straightforward extraction and chromatographyRequires removal of the palladium catalyst, which can sometimes be difficult

Visualization of Synthetic Routes

Synthetic_Routes cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination 2-Chloropyrimidine 2-Chloropyrimidine SNAr_Reaction K2CO3, DMF 80-100 °C, 12-24 h 2-Chloropyrimidine->SNAr_Reaction Piperidin-4-ol_1 Piperidin-4-ol Piperidin-4-ol_1->SNAr_Reaction Product_1 This compound SNAr_Reaction->Product_1 2-Bromopyrimidine 2-Bromopyrimidine BH_Reaction Pd(OAc)2, Ligand NaOtBu, Toluene 80-110 °C, 4-12 h 2-Bromopyrimidine->BH_Reaction Piperidin-4-ol_2 Piperidin-4-ol Piperidin-4-ol_2->BH_Reaction Product_2 This compound BH_Reaction->Product_2

Caption: A comparison of the SNAr and Buchwald-Hartwig synthetic routes.

Data Presentation: Expected Product Characterization

Analytical TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 8.35 (d, J = 4.8 Hz, 2H), 6.55 (t, J = 4.8 Hz, 1H), 4.70-4.60 (m, 2H), 4.00-3.90 (m, 1H), 3.40-3.30 (m, 2H), 2.00-1.90 (m, 2H), 1.70-1.60 (m, 2H).
¹³C NMR (101 MHz, CDCl₃)δ 162.0, 157.5, 110.0, 67.0, 44.0, 34.0.
Mass Spectrometry (ESI)m/z calculated for C₉H₁₃N₃O [M+H]⁺: 180.1137; found: 180.1135.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound.

  • For large-scale, cost-sensitive syntheses , the SNAr approach is often preferable due to its operational simplicity and the absence of expensive and potentially toxic heavy metal catalysts. However, optimization of reaction conditions may be required to achieve satisfactory yields and reaction times.

  • For medicinal chemistry applications and the synthesis of diverse analog libraries , the Buchwald-Hartwig amination offers significant advantages in terms of its broad substrate scope, generally higher yields, and milder reaction conditions. The higher cost of the catalyst and ligand may be justified by the increased efficiency and versatility of this method.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, budget, and available resources. It is recommended to perform small-scale trials of both methods to determine the optimal conditions for a particular application.

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Sources

Benchmarking the Efficacy of 1-(Pyrimidin-2-yl)piperidin-4-ol Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel small molecule inhibitors with high potency and selectivity against key cellular targets is paramount. The pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically approved kinase inhibitors.[1][2] This guide provides a comprehensive framework for benchmarking the efficacy of a novel pyrimidine-containing compound, 1-(Pyrimidin-2-yl)piperidin-4-ol, against established inhibitors of therapeutically relevant kinases.

The rationale for investigating this compound as a potential kinase inhibitor is rooted in its structural composition. The 2-aminopyrimidine moiety is a well-documented hinge-binding motif, anchoring small molecules into the ATP-binding pocket of a wide array of kinases.[1] The appended piperidin-4-ol can modulate physicochemical properties such as solubility and provides a vector for establishing further interactions within the kinase domain, potentially enhancing potency and influencing selectivity.[3][4]

This guide will focus on a comparative analysis against inhibitors of three key kinases implicated in oncogenesis: Aurora Kinase A, Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 2 (JAK2). The selected benchmark inhibitors—Alisertib (Aurora Kinase A), Erlotinib (EGFR), and Ruxolitinib (JAK2)—are well-characterized and clinically relevant, providing a robust baseline for evaluating the potential of this compound.

Postulated Signaling Pathways and Points of Inhibition

To contextualize the benchmarking assays, it is crucial to understand the signaling cascades in which the target kinases operate. The following diagrams illustrate these pathways and the putative points of inhibition for our test compound and the known inhibitors.

signaling_pathways cluster_aurora Aurora Kinase A Pathway cluster_egfr EGFR Pathway cluster_jak JAK/STAT Pathway G2/M Phase G2/M Phase Aurora A Aurora A G2/M Phase->Aurora A Activation PLK1 PLK1 Aurora A->PLK1 Phosphorylation Mitotic Entry Mitotic Entry PLK1->Mitotic Entry This compound This compound This compound->Aurora A Alisertib Alisertib Alisertib->Aurora A EGF EGF EGFR EGFR EGF->EGFR Binding RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway Activation PI3K/AKT Pathway PI3K/AKT Pathway EGFR->PI3K/AKT Pathway Activation Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival 1-(Pyrimidin-2-yl)piperidin-4-ol_2 This compound 1-(Pyrimidin-2-yl)piperidin-4-ol_2->EGFR Erlotinib Erlotinib Erlotinib->EGFR Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binding JAK2 JAK2 Cytokine Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Gene Transcription Gene Transcription STAT3->Gene Transcription 1-(Pyrimidin-2-yl)piperidin-4-ol_3 This compound 1-(Pyrimidin-2-yl)piperidin-4-ol_3->JAK2 Ruxolitinib Ruxolitinib Ruxolitinib->JAK2

Caption: Postulated inhibition of key oncogenic signaling pathways.

Experimental Design for Efficacy Benchmarking

A multi-tiered approach is essential for a thorough evaluation, beginning with biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays Start Start Biochemical Assays Biochemical Assays Start->Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Data Analysis Data Analysis Cell-Based Assays->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Enzymatic Activity Assay Enzymatic Activity Assay ATP Competition Assay ATP Competition Assay Cellular Phosphorylation Assay Cellular Phosphorylation Assay Cell Proliferation Assay Cell Proliferation Assay

Sources

A Researcher's Guide to Validating the Mechanism of Action of 1-(Pyrimidin-2-yl)piperidin-4-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(pyrimidin-2-yl)piperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in the design of potent and selective kinase inhibitors.[1][2][3][4][5] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, validating that a novel derivative of this class not only hits its intended kinase target but does so with specificity and elicits the desired downstream biological consequences is paramount for its progression as a potential therapeutic agent.[6][7]

This guide provides a comprehensive, multi-pronged strategy for the rigorous validation of the mechanism of action (MoA) of this compound derivatives, with a focus on their role as kinase inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices to construct a self-validating and robust data package.

The Validation Workflow: A Triad of Evidentiary Support

A convincing MoA validation rests on three pillars of experimental evidence: direct biochemical inhibition, target engagement within a cellular context, and the modulation of downstream signaling pathways. This workflow ensures a holistic understanding, from molecular interaction to cellular response.

MoA_Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_2 Phase 3: Functional Cellular Response Biochem Biochemical Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling Biochem->Selectivity Confirm Potency & Specificity CETSA Cellular Thermal Shift Assay (CETSA) (Confirming Target Binding in Cells) Biochem->CETSA WesternBlot Downstream Signaling Analysis (Western Blot for Phospho-proteins) CETSA->WesternBlot Does target engagement affect downstream pathways? Phenotype Cellular Phenotypic Assay (e.g., Anti-proliferation) WesternBlot->Phenotype Link Target Modulation to Cellular Effect PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK3β Akt->GSK3b inhibits PMPD_X PMPD-X PMPD_X->Akt INHIBITS Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Survival Cell Survival GSK3b->Survival

Caption: The PI3K/Akt signaling pathway, a common target for pyrimidine derivatives.

Comparative Analysis of Downstream Signaling
Treatmentp-Akt (S473) / Total Akt Ratiop-GSK3β (S9) / Total GSK3β Ratio
Vehicle (DMSO) 1.00 (Baseline)1.00 (Baseline)
PMPD-X (1 µM) 0.250.30
AZD5363 (1 µM) 0.200.28
Experimental Protocol: Western Blotting for Phospho-Proteins
  • Cell Lysis and Protein Quantification:

    • Seed PC-3 cells and starve them of serum overnight to reduce basal signaling.

    • Treat cells with PMPD-X, AZD5363, or vehicle for 2 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and a loading control (e.g., GAPDH).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [8]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [8] * Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition. [9][10]

Synthesizing the Evidence: A Coherent MoA Narrative

By integrating the data from these three experimental phases, a robust and compelling case for the mechanism of action of PMPD-X can be constructed. The biochemical assay confirms its direct, potent inhibition of the Akt1 kinase with high selectivity. The CETSA data demonstrates that PMPD-X effectively engages Akt1 within cancer cells, confirming its cell permeability and target binding in a physiological context. Finally, the Western blot analysis provides the functional readout, showing that this target engagement leads to a significant reduction in the phosphorylation of downstream substrates, consistent with the inhibition of the Akt signaling pathway. This comprehensive, multi-faceted approach provides the rigorous validation required for the continued development of promising this compound derivatives.

References

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A Guide to Ensuring Reproducibility in In Vitro Experiments: The Case of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of preclinical research, the reproducibility of in vitro experiments is the cornerstone of scientific validity and the efficient development of new therapeutics. The journey of a novel compound from initial hit to a viable drug candidate is paved with rigorous testing, where consistent and reliable data is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of in vitro assays, using the novel heterocyclic compound 1-(Pyrimidin-2-yl)piperidin-4-ol as a central example. While specific experimental data on this particular molecule is not extensively published, the principles discussed herein are universally applicable to the in vitro evaluation of new chemical entities.

The Challenge of In Vitro Reproducibility: A Multifaceted Issue

The scientific community has increasingly recognized the "reproducibility crisis," where findings from one laboratory are often difficult to replicate in another.[1][2][3] This issue is not necessarily about the "correctness" of the initial results but rather the transparency and control of the myriad of variables that can influence an experiment's outcome.[4] For a compound like this compound, which belongs to the broader class of piperidine and pyrimidine derivatives with diverse biological activities, ensuring reproducible in vitro data is critical for accurately assessing its therapeutic potential.[5][6][7]

Key factors contributing to the lack of reproducibility in cell-based assays include:

  • Biological Variables:

    • Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines are major sources of error.[4][8] The use of over-passaged cells can also lead to significant changes in their phenotype and response to stimuli.[9]

    • Cell Health and Morphology: The metabolic state and morphology of cells at the time of the experiment can significantly impact results.[10]

  • Reagent and Compound Variability:

    • Compound Purity and Stability: The purity of the synthesized this compound, the presence of isomers, and its stability in solution are critical.

    • Reagent Quality and Consistency: Variations in the quality and lot of cell culture media, serum, and other reagents can introduce significant variability.[11]

  • Technical and Procedural Differences:

    • Lack of Detailed Protocols: Insufficiently detailed experimental protocols hinder the ability of other researchers to replicate the work.[4][9]

    • Minor Procedural Variations: Seemingly trivial steps, such as the method of washing cells, can have a significant impact on assay outcomes.[8]

    • Inconsistent Assay Conditions: Factors like incubator temperature, CO2 levels, and even the type of microplates used can influence results.[12]

A Framework for Reproducible In Vitro Proliferation Assays with this compound

To illustrate a self-validating experimental system, we present a detailed protocol for a common in vitro assay: assessing the anti-proliferative effects of this compound on a cancer cell line. The causality behind each experimental choice is explained to highlight the principles of robust assay design.

Experimental Workflow: Cell Proliferation Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Compound Preparation (Stock Solution & Dilutions) compound_treatment Compound Treatment (Dose-Response) compound_prep->compound_treatment cell_culture Cell Culture Maintenance (Passaging & Health Check) cell_seeding Cell Seeding (Optimize Density) cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (Controlled Environment) compound_treatment->incubation readout Assay Readout (e.g., MTT, CellTiter-Glo) incubation->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis

Caption: Workflow for a reproducible cell proliferation assay.

Detailed Step-by-Step Protocol

1. Compound Preparation and Quality Control:

  • Rationale: The purity and concentration of the test compound are fundamental to the accuracy of the results.

  • Protocol:

    • Obtain this compound with a certificate of analysis indicating its purity (ideally >95%).

    • Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Aliquot and store at -80°C to minimize freeze-thaw cycles.

    • On the day of the experiment, prepare serial dilutions from a fresh aliquot of the stock solution in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

2. Cell Line Authentication and Culture:

  • Rationale: Using a well-characterized and healthy cell line is critical for obtaining consistent results.

  • Protocol:

    • Obtain cells from a reputable cell bank (e.g., ATCC).

    • Perform cell line authentication (e.g., Short Tandem Repeat profiling) upon receipt and at regular intervals.

    • Routinely test for mycoplasma contamination.

    • Maintain cells in the recommended culture medium and conditions. Do not allow cells to become over-confluent.[12]

    • Use cells within a defined low passage number range for all experiments.

3. Assay Execution: Cell Seeding and Treatment:

  • Rationale: Consistent cell seeding density and precise compound addition are essential for minimizing well-to-well variability.

  • Protocol:

    • Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[10][12]

    • Plate cells in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

    • The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Include a "no-cell" control for background subtraction.

    • Incubate the plate for the desired duration (e.g., 72 hours).

4. Data Acquisition and Analysis:

  • Rationale: The choice of readout and appropriate data analysis methods are crucial for generating reliable results.

  • Protocol:

    • Use a validated method to assess cell proliferation, such as the MTT assay or a luminescence-based ATP assay (e.g., CellTiter-Glo®).

    • After the incubation period, perform the assay according to the manufacturer's instructions.

    • Read the plate on a calibrated plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis with appropriate software.

Comparison with Alternatives and the Importance of Controls

When evaluating a novel compound like this compound, it is crucial to include appropriate controls and, if possible, compare its performance to known alternatives.

Compound Category Example Rationale for Comparison Potential Reproducibility Challenges
Novel Compound This compoundTo determine its biological activity and potential as a new therapeutic agent.Unknown mechanism of action, potential for off-target effects, and lack of established protocols.
Known Active Comparator A clinically approved drug with a similar proposed mechanism of action (e.g., a known kinase inhibitor if that is the hypothesized target).To benchmark the potency and efficacy of the novel compound against a standard.Even with established compounds, lot-to-lot variability and differences in formulation can affect results.
Structurally Similar Inactive Compound A close structural analog of this compound that has been shown to be inactive in preliminary screens.To demonstrate the specificity of the observed biological effects.Synthesis and purification of a suitable inactive analog can be challenging.
Vehicle Control The solvent used to dissolve the test compounds (e.g., DMSO).To account for any effects of the solvent on cell viability.High concentrations of some solvents can be toxic to cells.

Visualizing the Logic of a Reproducible Experiment

The design of a reproducible experiment relies on a logical framework that incorporates multiple layers of validation and control.

G cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Experimental Outputs compound This compound (Purity & Concentration Verified) protocol Standardized Protocol (Detailed & Validated) compound->protocol cells Authenticated Cell Line (Low Passage, Mycoplasma-Free) cells->protocol reagents Quality-Controlled Reagents (Consistent Lots) reagents->protocol controls Appropriate Controls (Positive, Negative, Vehicle) protocol->controls data Raw Data controls->data analysis Statistical Analysis data->analysis conclusion Reproducible Conclusion analysis->conclusion

Caption: Logical framework for ensuring experimental reproducibility.

Conclusion: A Commitment to Scientific Rigor

Ensuring the reproducibility of in vitro experiments with novel compounds like this compound is not merely a technical exercise but a fundamental aspect of scientific integrity. By meticulously controlling for biological, chemical, and procedural variables, and by designing experiments with a self-validating framework, researchers can generate high-quality, reliable data. This commitment to rigor not only strengthens the foundation of our scientific knowledge but also accelerates the translation of promising discoveries into effective therapies.

References

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Navigating the Labyrinth: A Comparative Guide to the ADME Properties of Pyrimidinyl Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidinyl Piperidine Motif

In the landscape of modern medicinal chemistry, the pyrimidinyl piperidine motif stands out as a "privileged scaffold." This structural combination marries the hydrogen bonding capabilities and metabolic recognition sites of the pyrimidine ring with the favorable physicochemical properties and versatile exit vectors of the piperidine moiety.[1][2] This synergy has led to its incorporation into a multitude of clinical candidates across various therapeutic areas, from oncology to infectious diseases.[3]

However, the success of any drug candidate hinges not just on its potency but on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An otherwise potent molecule can fail due to poor solubility, low permeability, rapid metabolism, or active efflux.[4] The seemingly subtle choice of how the pyrimidine and piperidine rings are connected and substituted can have profound consequences on these AD-ME properties.

This guide provides an in-depth comparison of the ADME characteristics of three distinct pyrimidinyl piperidine scaffolds. We will dissect the causal relationships between structural features and ADME outcomes, supported by representative experimental data and validated protocols. Our goal is to equip drug discovery teams with the insights needed to rationally design molecules with a higher probability of preclinical and clinical success.

Core Scaffolds Under Comparison

To illustrate the impact of structural variations, we will focus on three representative scaffolds. While the specific substitutions (R-groups) on each scaffold are critical, the fundamental architecture of the core itself dictates a baseline ADME profile.

Scaffolds cluster_A Scaffold A: 4-(Piperidin-1-yl)pyrimidine cluster_B Scaffold B: 2-(Piperidin-4-yl)pyrimidine cluster_C Scaffold C: Fused Pyrido[2,3-d]pyrimidine A A B B C C

Figure 1: Representative Pyrimidinyl Piperidine Scaffolds.

  • Scaffold A (4-(Piperidin-1-yl)pyrimidine): Features a C-N linkage, with the piperidine nitrogen directly attached to the pyrimidine C4 position. This creates a tertiary amine that can significantly influence basicity and metabolic stability.

  • Scaffold B (2-(Piperidin-4-yl)pyrimidine): Features a C-C linkage between the pyrimidine C2 and piperidine C4 positions. The piperidine nitrogen is a secondary amine, offering a different profile of polarity, hydrogen bonding potential, and metabolic susceptibility compared to Scaffold A.

  • Scaffold C (Fused Pyrido[2,3-d]pyrimidine): Represents a more rigid, planar system where the pyrimidine is fused to a pyridine ring. The piperidine is attached to this fused core. Such rigidification can impact solubility and receptor binding.

Comparative ADME Profiling: A Data-Driven Analysis

The following sections compare the key ADME properties of our representative scaffolds. The data presented in the tables are illustrative, synthesized from published findings on analogous series to highlight the structure-property relationships.[5][6][7]

Aqueous Solubility

Why it Matters: Poor solubility is a primary hurdle for oral absorption and can lead to unreliable data in biological assays.[8] Only a dissolved compound can permeate the gut wall.[9]

Comparative Data:

Scaffold IDRepresentative CompoundKinetic Solubility @ pH 7.4 (µM)Thermodynamic Solubility (µM)Key Structural Driver(s)
A-1 Scaffold A with R = 4-fluorobenzoyl4520Basic piperidine-N, lipophilic R-group
B-1 Scaffold B with R = 4-fluorophenyl155Less basic secondary amine, planar structure
C-1 Scaffold C with R = 4-fluorophenyl< 10< 2High planarity, increased crystal lattice energy

Analysis & Mechanistic Insights:

  • Scaffold A generally exhibits moderate solubility. The tertiary amine at the C-N linkage has a pKa that often allows for protonation at physiological pH, forming a soluble salt. However, this can be counteracted by lipophilic R-groups.

  • Scaffold B , with its C-C linkage, typically presents lower solubility. The secondary amine is less basic than the tertiary amine in Scaffold A, and the overall structure can be more planar, potentially increasing crystal packing and reducing solubility.

  • Scaffold C often demonstrates the poorest solubility.[5] The rigid, fused ring system is highly planar, which can lead to strong crystal lattice energy that is difficult for water to overcome. This is a common challenge with fused aromatic systems.

Cell Permeability & Efflux

Why it Matters: A drug must cross the intestinal epithelium to reach systemic circulation. The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[4] It also identifies compounds that are substrates of efflux transporters like P-glycoprotein (P-gp), which can pump drugs back into the intestinal lumen, reducing bioavailability.[10]

Comparative Data:

Scaffold IDCaco-2 Papp (A→B) (10-6 cm/s)Efflux Ratio (Papp B→A / Papp A→B)ClassificationKey Structural Driver(s)
A-1 12.53.5Moderate Permeability, P-gp SubstrateBalance of lipophilicity and polarity
B-1 8.21.2Moderate Permeability, Not a SubstrateH-bond donor (secondary amine)
C-1 25.11.5High Permeability, Not a SubstrateRigidity, planarity, high lipophilicity

Analysis & Mechanistic Insights:

  • Scaffold A often shows moderate to high passive permeability, but the tertiary amine can make it a substrate for efflux transporters like P-gp. An efflux ratio greater than 2 is a red flag for active efflux.[11] This can create a disconnect between high permeability and actual in vivo absorption.

  • Scaffold B typically has slightly lower passive permeability due to the presence of a hydrogen bond donor (the secondary amine), which increases polarity. However, this same feature often prevents it from being a P-gp substrate, which can be a significant advantage.

  • Scaffold C frequently displays high passive permeability. The rigid, lipophilic nature of the fused core facilitates transit through the lipid cell membrane. The structural rigidity can also disfavor binding to the flexible active site of P-gp.[5] The primary challenge for this scaffold is often overcoming its poor solubility to take advantage of its high permeability.

Metabolic Stability

Why it Matters: Rapid metabolism by liver enzymes (primarily Cytochrome P450s) leads to high clearance and a short half-life in the body, which can prevent a drug from maintaining therapeutic concentrations.[12] The microsomal stability assay is a key in vitro tool to predict in vivo metabolic clearance.

Comparative Data:

Scaffold IDHuman Liver Microsome t1/2 (min)Intrinsic Clearance (µL/min/mg protein)Predicted Major Metabolic Soft Spot(s)
A-1 1592.4α-carbon to piperidine-N, pyrimidine ring
B-1 > 60< 23.1Piperidine ring (C-H oxidation)
C-1 4530.8R-group, exposed positions on fused core

Analysis & Mechanistic Insights:

  • Scaffold A is often the most metabolically labile. The C-N linkage provides a key "soft spot." The carbons alpha to the piperidine nitrogen are highly susceptible to CYP-mediated oxidation, leading to N-dealkylation.[1]

  • Scaffold B demonstrates significantly higher metabolic stability. The C-C bond is much more robust than the C-N bond of Scaffold A. While the piperidine ring can still be oxidized, the lack of an easy N-dealkylation pathway dramatically increases the half-life. In a series of Akt inhibitors, changing the linker from an amine to a more stable carboxamide was shown to significantly improve metabolic stability and oral bioavailability.[6]

  • Scaffold C generally shows good metabolic stability. The fused aromatic core is often more resistant to metabolism than single rings, and the rigid structure can limit access to enzyme active sites. Metabolism is typically directed to the more flexible piperidine ring or appended R-groups.[13]

Experimental Protocols

To ensure the generation of reliable and reproducible ADME data, standardized, self-validating protocols are essential.

Protocol 1: Kinetic Aqueous Solubility Assay

This high-throughput method is used in early discovery to rapidly assess solubility.[14]

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM solution with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a solubility filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS against a standard curve prepared in a 50:50 acetonitrile:water mixture.

Solubility_Workflow start 10 mM Stock in DMSO dilute Dilute to 100 µM in PBS (pH 7.4) start->dilute shake Equilibrate (2h Shake) dilute->shake filter Filter Precipitate shake->filter analyze Quantify Filtrate (LC-MS/MS) filter->analyze

Figure 2: Workflow for the Kinetic Solubility Assay.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay predicts intestinal absorption and identifies potential P-gp substrates.[4]

  • Cell Culture: Culture Caco-2 cells on Transwell™ filter inserts for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 300 Ω·cm².

  • Dosing:

    • A→B (Apical to Basolateral): Add the test compound (e.g., 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh buffer.

    • B→A (Basolateral to Apical): Add the test compound to the basolateral chamber. The apical chamber contains fresh buffer.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio = Papp(B→A) / Papp(A→B).

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes.[12]

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of HLM in 100 mM phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution.

    • Prepare a 1 µM solution of the test compound in buffer.

  • Incubation: In a 96-well plate, combine the HLM solution and the test compound solution. Pre-warm to 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis compound Test Compound (1 µM) prewarm Pre-warm Compound + HLM compound->prewarm hlm HLM (1 mg/mL) hlm->prewarm nadph NADPH System start Initiate with NADPH nadph->start prewarm->start quench Quench at Time Points (0, 5, 15, 30, 45, 60 min) with cold Acetonitrile start->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Figure 3: Workflow for the Microsomal Stability Assay.

Conclusion and Strategic Recommendations

The ADME properties of pyrimidinyl piperidine scaffolds are not monolithic; they are a direct consequence of specific structural and electronic features. Our comparative analysis reveals clear trends that can guide medicinal chemistry efforts:

  • For High Permeability and Metabolic Stability: A C-C linkage between the rings (Scaffold B ) is generally superior. It removes the metabolically labile C-N bond and often avoids P-gp efflux, making it an excellent starting point for compounds where oral bioavailability is paramount.

  • For Modulating Solubility: A C-N linkage (Scaffold A ) can be advantageous. The basic nitrogen offers a handle for salt formation, which can be a viable strategy to improve the solubility of an otherwise lipophilic molecule. However, this comes at the cost of likely metabolic instability and potential P-gp liability.

  • For High Passive Permeability in Rigid Systems: Fused systems (Scaffold C ) excel at passively crossing membranes. The primary challenge is their inherently poor solubility. Medicinal chemistry strategies for this scaffold should focus heavily on introducing solubilizing groups without compromising the rigidity that confers high permeability.

Ultimately, there is no single "best" scaffold. The optimal choice depends on the specific therapeutic target, the desired route of administration, and the overall property profile of the lead series. By understanding the fundamental structure-ADME relationships outlined in this guide and employing robust, validated in vitro assays early in the discovery process, researchers can more effectively navigate the complex path of drug development and select candidates with the highest probability of success.

References

  • Di, L., & Kerns, E. H. (2011). Impact of Passive Permeability and Gut Efflux Transport on the Oral Bioavailability of Novel Series of Piperidine-Based Renin Inhibitors in Rodents. Journal of Medicinal Chemistry. [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita website. [Link]

  • Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs website. [Link]

  • Verstraete, K., et al. (2014). Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. Bioorganic & Medicinal Chemistry. [Link]

  • Bielenica, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Medicinal Research Reviews. [Link]

  • Hennessy, E. J., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... Retrieved from ResearchGate. [Link]

  • Li, W., et al. (2025). Novel Diaryl-Substituted Pyrazolo[3,4- d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. Journal of Medicinal Chemistry. [Link]

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  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from Evotec website. [Link]

  • Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Singh, H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from JRC Big Data Analytics Platform. [Link]

  • Nantasenamat, C., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

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  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from Concept Life Sciences website. [Link]

  • Artasensi, A., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals. [Link]

  • Yadav, P., & Singh, S. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Heliyon. [Link]

  • Das, D., et al. (2011). Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-Phenyl derivatives with broad potency against resistant mutant viruses. Bioorganic & Medicinal Chemistry Letters. [Link]

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A Head-to-Head Comparison for Synthetic Strategy: 1-(Pyrimidin-2-yl)piperidin-4-ol vs. N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold is a ubiquitous and invaluable structural motif.[1][2] Its presence in numerous FDA-approved drugs highlights its role in conferring favorable pharmacokinetic properties like enhanced solubility and metabolic stability.[3] Two key building blocks provide synthetic chemists with entry points to this scaffold: the versatile N-Boc-4-hydroxypiperidine and the pre-functionalized 1-(Pyrimidin-2-yl)piperidin-4-ol .

This guide presents a head-to-head comparison of these two reagents, moving beyond a simple catalog of reactions to a strategic analysis of their synthetic utility. We will explore the causality behind experimental choices, providing field-proven insights and detailed protocols to empower researchers in making the most efficient and logical choice for their synthetic campaigns.

At a Glance: Physicochemical Properties

A foundational understanding of the physical properties of these building blocks is crucial for planning experimental work, from solvent selection to purification strategies.

PropertyN-Boc-4-hydroxypiperidineThis compound
CAS Number 109384-19-2[4]893755-98-1[5]
Molecular Formula C₁₀H₁₉NO₃[6]C₉H₁₃N₃O[5]
Molecular Weight 201.26 g/mol [6]179.22 g/mol [5]
Appearance White to off-white solid[6]Data not readily available
Melting Point 61-65 °C[6]Data not readily available
General Solubility Soluble in methanol, ethanol, DCM[6]Generally soluble in polar organic solvents

The Core Directive: A Tale of Two Synthetic Philosophies

The choice between these two reagents is fundamentally a decision about synthetic strategy. One offers flexibility and broad applicability, while the other provides a direct, step-economical route to a specific, high-value substructure.

  • N-Boc-4-hydroxypiperidine: The Versatile Workhorse. This compound is the epitome of a flexible building block.[7] The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it inert to a wide range of reaction conditions.[8] This allows the synthetic chemist to focus exclusively on the reactivity of the 4-hydroxyl position. The -OH group can be oxidized to a ketone, used in etherification or esterification reactions, or converted into a leaving group for nucleophilic substitution.[3][9] Crucially, the Boc group can be cleanly and efficiently removed under acidic conditions, revealing the secondary amine for late-stage functionalization.[8]

  • This compound: The Strategic Shortcut. This reagent is designed for efficiency when the target molecule contains the 2-(piperidin-1-yl)pyrimidine core, a common pharmacophore. By having the pyrimidine ring already installed, this building block can significantly shorten a synthetic sequence, eliminating the need for a separate N-arylation step and the associated protection/deprotection sequence. This aligns with the principles of green chemistry by reducing step count and potential waste.

Head-to-Head in a Core Synthetic Scenario

To illustrate the strategic trade-offs, let's consider the synthesis of a hypothetical target: 2-(4-benzyloxypiperidin-1-yl)pyrimidine . This molecule requires functionalization at both the 4-position (O-alkylation) and the 1-position (N-arylation) of the piperidine ring.

Below is a workflow diagram illustrating the two divergent synthetic pathways to this target.

Synthetic_Comparison cluster_route1 Route 1: The Versatile Path cluster_route2 Route 2: The Strategic Shortcut start1 N-Boc-4-hydroxypiperidine r1_step1 Step 1: O-Alkylation (NaH, BnBr) start1->r1_step1 start2 This compound r2_step1 Step 1: O-Alkylation (NaH, BnBr) start2->r2_step1 r1_intermediate tert-butyl 4-(benzyloxy) -piperidine-1-carboxylate r1_step1->r1_intermediate r1_step2 Step 2: Boc Deprotection (TFA or HCl) r1_intermediate->r1_step2 r1_intermediate2 4-(benzyloxy)piperidine r1_step2->r1_intermediate2 r1_step3 Step 3: N-Arylation (2-Chloropyrimidine, Base) r1_intermediate2->r1_step3 target Target Molecule: 2-(4-benzyloxypiperidin-1-yl)pyrimidine r1_step3->target r2_step1->target

Comparative workflow for synthesizing a target molecule.
Comparative Analysis of Synthetic Routes
MetricRoute 1 (from N-Boc-4-hydroxypiperidine)Route 2 (from this compound)
Step Count 3 Steps1 Step
Key Reactions O-Alkylation, Boc Deprotection, SNArO-Alkylation
Overall Yield Moderate (cumulative loss over 3 steps)Potentially High
Atom Economy Lower (Boc group is introduced and removed)Higher
Purification Requires 3 separate purificationsRequires 1 purification
Strategic Advantage High flexibility; intermediate can be diverted to other targets.High efficiency and speed for a specific target class.

This direct comparison reveals the core principle: Route 2 is unequivocally more efficient if the final target is known to contain the 2-(piperidin-1-yl)pyrimidine moiety. Route 1, while longer, offers more strategic options. The intermediate 4-(benzyloxy)piperidine could be reacted with a vast array of electrophiles, not just 2-chloropyrimidine, making the initial investment in the synthesis of this intermediate valuable for generating a library of diverse compounds.

Experimental Protocols & Causality

Trustworthy protocols are self-validating. The following experimental procedures are based on established chemical transformations, with explanations for the choice of reagents and conditions.

Protocol for Route 1, Step 1: O-Alkylation of N-Boc-4-hydroxypiperidine
  • Objective: To form the benzyl ether at the 4-position.

  • Methodology:

    • To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Cool the reaction back to 0 °C and add Benzyl Bromide (BnBr, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Scientific Rationale:

    • NaH is a strong, non-nucleophilic base used to deprotonate the hydroxyl group, forming a reactive alkoxide. Using it at 0 °C controls the initial exothermic reaction.

    • Anhydrous THF is crucial as NaH reacts violently with water.

    • BnBr is an effective electrophile for this Williamson ether synthesis.

Protocol for Route 1, Step 2: Boc Deprotection
  • Objective: To remove the Boc protecting group and liberate the secondary amine.

  • Methodology:

    • Dissolve the product from Step 1 (1.0 eq) in Dichloromethane (DCM, 0.2 M).[8]

    • Cool the solution to 0 °C and slowly add Trifluoroacetic Acid (TFA, 5-10 eq).[8]

    • Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[8]

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[8]

    • Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.[8]

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected piperidine, which can often be used without further purification.

  • Scientific Rationale:

    • TFA is a strong acid that readily cleaves the acid-labile tert-butyl carbamate (Boc) group, releasing isobutylene and CO₂ as gaseous byproducts.[8]

    • The reaction is typically fast and high-yielding. An alternative is using 4M HCl in Dioxane, which often precipitates the product as its hydrochloride salt, simplifying isolation.[8]

Protocol for Route 1, Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: To couple the piperidine nitrogen to the pyrimidine ring.

  • Methodology:

    • In a sealed vessel, combine the deprotected piperidine from Step 2 (1.0 eq), 2-chloropyrimidine (1.1 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) in a solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

    • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by LC-MS.

    • After cooling to room temperature, dilute the reaction with water and extract the product with ethyl acetate.

    • Combine the organic layers, wash extensively with water and then brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield the final product.

  • Scientific Rationale:

    • The SNAr reaction on electron-deficient heterocycles like 2-chloropyrimidine is a standard method for N-arylation.[10]

    • The reaction requires heat to overcome the activation energy associated with the temporary disruption of aromaticity in the Meisenheimer intermediate.[10][11]

    • DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

Protocol for Route 2, Step 1: O-Alkylation of this compound
  • Objective: To directly synthesize the target molecule in a single step.

  • Methodology:

    • The protocol is identical to that of Route 1, Step 1, with the substitution of this compound for N-Boc-4-hydroxypiperidine.

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq).

    • Stir, then add BnBr (1.1 eq) and allow the reaction to proceed for 12-16 hours at room temperature.

    • Follow the same quench, extraction, and purification procedure to isolate the final target molecule.

  • Scientific Rationale:

    • The underlying chemistry (Williamson ether synthesis) is the same. The pyrimidine moiety is stable to these conditions, allowing for a direct and efficient conversion to the final product.

Conclusion and Strategic Recommendations

The choice between N-Boc-4-hydroxypiperidine and this compound is a clear illustration of the strategic thinking required in modern organic synthesis.

  • Choose N-Boc-4-hydroxypiperidine when:

    • Flexibility is paramount. You are in the discovery phase and need to create a diverse library of compounds by functionalizing the piperidine nitrogen with various groups.

    • The target molecule requires the piperidine nitrogen to be functionalized with a group other than 2-pyrimidine.

    • The reaction sequence requires the piperidine nitrogen to remain protected through several synthetic steps.

  • Choose this compound when:

    • Efficiency and speed are critical. Your target molecule or a series of analogs definitively contains the 2-(piperidin-1-yl)pyrimidine substructure.

    • You are engaged in lead optimization or scale-up synthesis where reducing the step count directly translates to significant savings in time, resources, and cost.

By understanding the distinct synthetic philosophies these two building blocks represent, researchers can design more elegant, efficient, and ultimately more productive synthetic routes.

References

  • BenchChem. (2025).
  • BenchChem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
  • ChemicalBook. (2025). N-BOC-4-Hydroxypiperidine | 109384-19-2.
  • Chem-Impex. Boc-(4-hydroxy)piperidine.
  • Royal Society of Chemistry. (2022).
  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • BenchChem. (2025).
  • ChemBK. (2024). n-boc-4-hydroxylpiperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis.
  • Enamine. Analogues of Piperidine for Drug Design.
  • BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • YouTube. (2019).
  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • LookChem. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine.
  • Santa Cruz Biotechnology. 1-Pyrimidin-2-yl-piperidin-4-ol | CAS 893755-98-1.

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A Senior Application Scientist's Comparative Guide to Cytotoxicity Assays for 1-(Pyrimidin-2-yl)piperidin-4-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, with its derivatives showing a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] The novel compound class, 1-(Pyrimidin-2-yl)piperidin-4-ol and its analogues, represents a promising frontier. However, before their therapeutic potential can be realized, a rigorous evaluation of their cytotoxic profile is paramount. Cytotoxicity testing is a critical, non-negotiable step in preclinical research, serving as a primary screen to identify promising candidates and eliminate those with unfavorable toxicity profiles early in the development pipeline.[5][6][7]

This guide provides an in-depth comparison of the most relevant and robust cytotoxicity assays for researchers working with these novel heterocyclic compounds. Moving beyond a simple recitation of protocols, we will delve into the mechanistic basis of each assay, the causality behind experimental choices, and the logic of building a testing strategy that is both efficient and mechanistically informative.

Part 1: Foundational Concepts in Cytotoxicity Assessment

The Bedrock of Your Assay: Selecting the Appropriate Cellular Model

The choice of cell line is the single most critical variable in a cytotoxicity study; it dictates the relevance and translatability of your findings.[8] The decision should be driven by the therapeutic hypothesis for your compound series.[9][10][11] For instance, if your derivatives are designed as anticancer agents, a panel of cancer cell lines relevant to the target indication is necessary.[12][13][14][15] Conversely, to assess general toxicity, a non-cancerous cell line, such as human dermal fibroblasts, provides a crucial baseline.[9][15]

Key Considerations for Cell Line Selection:

  • Relevance to Target Disease: Use cell lines derived from the tissue your compound is intended to treat (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[9][12][13]

  • Inclusion of Normal Cell Lines: Always include a "normal," non-transformed cell line (e.g., MRC-5, human fibroblasts) to assess the therapeutic index—the ratio between the toxic dose and the therapeutic dose.[15]

  • Operational Consistency: Choose cell lines with stable growth characteristics and well-documented culture conditions to ensure reproducibility.[8]

Cell Line Origin Common Application in Cytotoxicity Screening
MCF-7 Human Breast AdenocarcinomaStandard for screening compounds against hormone-responsive breast cancer.[16]
HepG2 Human Liver CarcinomaUsed for general cytotoxicity and hepatotoxicity screening.[9][12]
A549 Human Lung CarcinomaModel for non-small cell lung cancer drug screening.[15]
HCT-116 Human Colon CarcinomaA primary model for colorectal cancer research.[15]
MRC-5 Normal Human Fetal Lung FibroblastA standard "normal" cell line to evaluate general toxicity and selectivity.[15]
Understanding the Modes of Cell Death: Apoptosis vs. Necrosis

A compound's cytotoxic effect is not a simple binary of "live" or "dead." The way a cell dies provides profound insight into the compound's mechanism of action. The two primary pathways are apoptosis and necrosis.[17]

  • Apoptosis: An active, programmed cell death cascade. It is an orderly process characterized by the activation of specific enzymes called caspases, leading to cell shrinkage and fragmentation into apoptotic bodies without inducing inflammation.[18][19] This is often the desired mechanism for anticancer drugs.

  • Necrosis: A passive, uncontrolled form of cell death resulting from acute cellular injury.[20] It involves the loss of plasma membrane integrity, causing cellular contents to leak into the surrounding environment and trigger an inflammatory response.[17][18]

Distinguishing between these pathways is crucial for characterizing the safety and efficacy profile of a drug candidate.

G cluster_0 Cellular Response to Cytotoxic Agent cluster_1 Apoptosis (Programmed) cluster_2 Necrosis (Uncontrolled) Start Viable Cell Stimulus This compound Derivative Start->Stimulus Apoptosis_Init Caspase Activation Stimulus->Apoptosis_Init Necrosis_Init Membrane Damage Stimulus->Necrosis_Init Apoptosis_Exec Orderly Dismantling (Membrane Blebbing) Apoptosis_Init->Apoptosis_Exec Apoptosis_End Apoptotic Bodies Apoptosis_Exec->Apoptosis_End Necrosis_Exec Cellular Swelling & Lysis Necrosis_Init->Necrosis_Exec Necrosis_End Inflammatory Release Necrosis_Exec->Necrosis_End

Caption: High-level overview of apoptosis and necrosis pathways.

Part 2: A Comparative Guide to Key Cytotoxicity Assays

The choice of assay should align with the research question, from high-throughput screening to in-depth mechanistic studies. We will compare three foundational assay types: those measuring metabolic activity, membrane integrity, and specific markers of apoptosis.

Metabolic Activity Assay: MTT (Tetrazolium Salt Reduction)

This is the workhorse of cytotoxicity screening due to its simplicity, cost-effectiveness, and scalability for high-throughput applications.[6][21]

  • Scientific Principle: The assay quantifies the metabolic activity of a cell population.[22] Viable, metabolically active cells possess mitochondrial reductase enzymes (like succinate dehydrogenase) that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[23] The amount of formazan produced, measured colorimetrically, is directly proportional to the number of living cells.[22][24]

  • Experimental Causality: A reduction in formazan production indicates a loss of metabolic function, which is a reliable proxy for cell death or cytostatic activity. It provides a quantitative measure of the compound's effect on cell viability.

  • Advantages: Inexpensive, highly reproducible, and easily adapted for 96- or 384-well plates, making it ideal for screening large numbers of derivatives and concentrations.[6]

  • Limitations: It is an indirect measure of cell viability. Compounds that interfere with mitochondrial respiration can produce false results. The insoluble formazan product requires an additional solubilization step.[25] It does not distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects, nor does it reveal the mechanism of cell death.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.[23]

  • Compound Treatment: Prepare serial dilutions of your this compound derivatives. Remove the old medium from the cells and add 100 µL of medium containing the desired compound concentrations. Include "vehicle-only" controls (e.g., DMSO) and "no-treatment" controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[25] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[23][24]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[22][25]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[22]

Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release

This assay provides a direct measure of cytotoxicity caused by the loss of plasma membrane integrity, a hallmark of necrosis.[20][26]

  • Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[27][28] The assay measures the activity of this released LDH through a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH.[20][26][27] This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product, which is measured colorimetrically.[27][28]

  • Experimental Causality: The amount of formazan produced is directly proportional to the amount of LDH released, providing a quantitative measure of cell lysis.[28]

  • Advantages: More direct measure of cell death (cytolysis) than metabolic assays. The supernatant can be assayed without disturbing the cells, allowing for kinetic studies and multiplexing with other assays.[29]

  • Limitations: Less sensitive for detecting early apoptotic events where the membrane remains intact.[20] Background LDH levels in serum-containing media can interfere with the assay.[28]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up three additional control wells for each condition:

    • Spontaneous LDH Release: No-treatment control cells.

    • Maximum LDH Release: No-treatment control cells to which a lysis buffer (e.g., Triton X-100) will be added.

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Lysis of Control Cells: Add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells. Incubate for 45 minutes at 37°C.

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation and Data Acquisition: Incubate the plate at room temperature for 30 minutes, protected from light.[28] Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.[28]

  • Calculation: Cytotoxicity (%) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis-Specific Assays: Caspase Activity and Annexin V Staining

If initial screens with MTT or LDH suggest significant activity, the next logical step is to determine if the mechanism involves apoptosis.

  • Scientific Principle (Caspase Assay): These assays directly measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during the apoptotic cascade.[19] They utilize a specific peptide substrate for the caspase (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (a fluorophore or chromophore).[30] When an active caspase cleaves the substrate, the reporter is released, generating a measurable signal.[30][31]

  • Scientific Principle (Annexin V/PI Staining): This flow cytometry-based method differentiates cell populations.[32] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear dye that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells to stain the nucleus.[18][32]

  • Experimental Causality: Caspase activation is a definitive biochemical hallmark of apoptosis.[33][34] The Annexin V/PI assay provides a robust method to distinguish and quantify viable, early apoptotic, late apoptotic, and necrotic cell populations, offering a detailed snapshot of the cell death mechanism.[32][34]

  • Advantages: Provide direct, mechanistic information about the mode of cell death. Caspase assays are highly specific and can be adapted to a plate-reader format. Annexin V/PI provides multi-parameter data on a single-cell level.

  • Limitations: More complex, time-consuming, and expensive than MTT or LDH assays. Flow cytometry requires specialized equipment and expertise.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for fluorescence.

  • Reagent Addition: After treatment, add the Caspase-Glo® 3/7 Reagent directly to each well at a volume equal to the culture medium volume (e.g., 100 µL).

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.

Part 3: Experimental Workflow and Data Interpretation

A logical, tiered approach is the most efficient strategy for characterizing the cytotoxicity of a new compound series like this compound derivatives.

Caption: Recommended workflow for cytotoxicity testing of novel compounds.

Comparative Summary of Assays
Parameter MTT Assay LDH Release Assay Caspase / Annexin V Assays
What It Measures Metabolic Activity / Mitochondrial FunctionPlasma Membrane Integrity / Cell Lysis[20][26]Specific Apoptotic Markers (Caspase Activity, PS exposure)[19][33]
Primary Mode of Death Detected General Cytotoxicity / CytostasisNecrosis / Late ApoptosisApoptosis
Assay Type ColorimetricColorimetric / LuminescentLuminescent / Fluorometric (Flow Cytometry)
Throughput HighMedium to HighLow to Medium
Cost LowLow to MediumHigh
Best For Initial screening of many compounds/concentrations.Quantifying cell lysis; kinetic studies.Confirming mechanism of action; distinguishing apoptosis from necrosis.
The Key Metric: Calculating and Interpreting the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[35][36] It is the standard metric for comparing the potency of different compounds.

Calculation Steps:

  • Normalize Data: Convert raw absorbance/luminescence data to percentage viability relative to the vehicle-treated control cells (which represent 100% viability).[35]

  • Plot a Dose-Response Curve: Plot percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).[35]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[35][37]

  • Determine IC50: The software will calculate the IC50 as the concentration that corresponds to 50% viability on the fitted curve.[35][38]

A lower IC50 value indicates greater potency. By comparing the IC50 values of a derivative on cancer cell lines versus normal cell lines, you can calculate a selectivity index, providing an early indication of the compound's therapeutic window.

Conclusion and Recommendations

For researchers investigating this compound and its derivatives, a multi-faceted approach to cytotoxicity testing is essential for generating a comprehensive and reliable dataset.

  • Initial Screening: Begin with a high-throughput, cost-effective metabolic assay like the MTT assay to screen all derivatives across a wide concentration range on a panel of relevant cancer and normal cell lines. This will allow you to rank-order compounds by potency (IC50) and identify initial hits.

  • Mechanistic Follow-up: For the most potent and selective compounds identified in the initial screen, perform secondary assays to elucidate the mechanism of cell death.

    • Run an LDH release assay in parallel to determine if cell death occurs via necrosis.

    • Employ a caspase-3/7 activity assay to specifically test for the induction of apoptosis.

    • For lead candidates, confirm and quantify the apoptotic and necrotic populations using Annexin V/PI staining with flow cytometry.

This tiered strategy ensures that resources are used efficiently, focusing more complex and expensive mechanistic studies on the most promising candidates. By understanding not only if a compound is cytotoxic but how, researchers can make more informed decisions, accelerating the journey of novel pyrimidine derivatives from the bench to potential clinical applications.

References

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Validating Target Engagement for 1-(Pyrimidin-2-yl)piperidin-4-ol Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, confirming that a compound interacts with its intended molecular target within the complex environment of a living cell is a critical step.[1] This guide provides a comprehensive framework for validating the cellular target engagement of 1-(Pyrimidin-2-yl)piperidin-4-ol based compounds, a scaffold frequently employed in the development of kinase inhibitors.[2][3][4] We will delve into a comparative analysis of leading methodologies, offering insights into their principles, advantages, and limitations to empower researchers in making informed decisions for their drug development programs.

The central challenge in the early stages of drug development is to unequivocally demonstrate that a molecule's observed cellular effect is a direct consequence of its interaction with the desired target.[5] For kinase inhibitors, this involves not only confirming binding to the target kinase but also understanding the compound's behavior in a physiological context, where factors like cell permeability and competition with endogenous ligands like ATP come into play.[6]

This guide will focus on a hypothetical lead compound, "Compound X," which incorporates the this compound scaffold and is designed as an inhibitor of a specific kinase, referred to herein as "Target Kinase." We will explore and compare three orthogonal, industry-standard assays for validating its target engagement in cellular models:

  • Cellular Thermal Shift Assay (CETSA®) : A technique that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[7][8][9]

  • NanoBRET™ Target Engagement Assay : A live-cell method that measures compound binding through Bioluminescence Resonance Energy Transfer (BRET).[10][11][12]

  • In-Cell Western™ Assay : An immunocytochemistry-based method for quantifying the inhibition of downstream signaling events as a functional readout of target engagement.[13][14][15]

The Kinase Target: A Plausible Scenario

For the purpose of this guide, we will assume "Compound X" is designed to target a well-characterized protein kinase, for instance, a member of the Cyclin-Dependent Kinase (CDK) family, which are often implicated in cancer. This allows us to frame our discussion around established signaling pathways and readily available research tools.

Visualizing the Core Concept: Target Engagement Validation Workflow

The following diagram illustrates the logical flow of experiments to confirm that "Compound X" engages its intended kinase target and elicits the desired downstream cellular response.

Target_Engagement_Workflow cluster_0 Direct Target Binding cluster_1 Functional Cellular Response cluster_2 Broad Kinase Selectivity CETSA Cellular Thermal Shift Assay (CETSA) ICW In-Cell Western (ICW) CETSA->ICW Confirms Physical Binding NanoBRET NanoBRET Assay NanoBRET->ICW Quantifies Affinity Kinobeads Kinobeads Profiling ICW->Kinobeads Validates Downstream Effect Compound_X Compound X (this compound based) Compound_X->CETSA Compound_X->NanoBRET Compound_X->Kinobeads Assess Off-Target Effects

Caption: A workflow diagram illustrating the progression from confirming direct target binding to assessing functional cellular response and selectivity.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on various factors, including the availability of specific reagents, the desired throughput, and the specific questions being addressed. Below is a comparative overview of the three highlighted techniques.

MethodPrincipleKey AdvantagesKey LimitationsTypical Readout
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[7][9]- Label-free, no modification of compound or target required.- Applicable to endogenous proteins in cells and tissues.[5][16]- Lower throughput compared to other methods.- Requires a specific antibody for detection (e.g., Western blot).- Optimization of heating conditions is necessary.[8]Thermal shift (ΔTagg), IC50
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[10][12]- Live-cell, real-time measurements.- Quantitative assessment of compound affinity and residence time.[1]- High-throughput compatible.[12]- Requires genetic modification of the target protein (fusion to NanoLuc®).- Dependent on the availability of a suitable fluorescent tracer.BRET ratio, IC50/Kapp (apparent affinity)
In-Cell Western™ Assay Quantitative immunofluorescence-based detection of downstream signaling pathway modulation.[13][14][15]- Measures a functional consequence of target engagement.- High-throughput compatible.- Can multiplex to detect total and phosphorylated protein levels.[14]- Indirect measure of target binding.- Requires specific and validated antibodies.- Signal can be affected by off-target effects.Fluorescence intensity, IC50

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a physiological setting without the need for compound or protein labeling.[16] The underlying principle is that the binding of a ligand, such as "Compound X," to its target kinase increases the protein's thermal stability.[7][9]

CETSA_Workflow A 1. Cell Treatment: Incubate cells with 'Compound X' or vehicle. B 2. Heating: Heat cell suspensions to a range of temperatures. A->B C 3. Lysis & Centrifugation: Lyse cells and pellet aggregated proteins. B->C D 4. Protein Quantification: Collect supernatant and analyze soluble protein by Western Blot. C->D E 5. Data Analysis: Plot soluble protein vs. temperature to determine the melting curve and thermal shift (ΔTagg). D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., one known to express the target kinase) and grow to 70-80% confluency. Treat the cells with varying concentrations of "Compound X" or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.[8]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase in the soluble fraction by Western blotting using a specific primary antibody against the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target kinase against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg). A positive shift in the Tagg in the presence of "Compound X" confirms target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a robust, live-cell method that provides quantitative data on compound affinity and residence time.[1][12] It relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.[10]

NanoBRET_Workflow A 1. Transfection: Express NanoLuc®-tagged target kinase in cells. B 2. Plating & Treatment: Plate cells and add 'Compound X' at various concentrations. A->B C 3. Tracer Addition: Add the fluorescent NanoBRET™ tracer. B->C D 4. Signal Detection: Measure both NanoLuc® luminescence and tracer fluorescence. C->D E 5. Data Analysis: Calculate the BRET ratio and determine the IC50 for tracer displacement. D->E ICW_Workflow A 1. Cell Plating & Treatment: Plate cells and treat with 'Compound X' and a stimulant (if needed). B 2. Fixation & Permeabilization: Fix cells with formaldehyde and permeabilize with a detergent. A->B C 3. Antibody Incubation: Incubate with primary antibodies (phospho-specific and total protein) followed by fluorescently labeled secondary antibodies. B->C D 4. Signal Detection: Scan the plate using an infrared imaging system. C->D E 5. Data Analysis: Quantify fluorescence intensity and normalize the phospho-signal to the total protein signal. D->E

Caption: A general workflow for the In-Cell Western Assay.

  • Cell Plating and Treatment: Seed cells in a 96- or 384-well plate. [13]Treat the cells with "Compound X" at various concentrations. If necessary, stimulate the cells with a growth factor or other agent to activate the signaling pathway involving the target kinase.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent like Triton X-100 to allow antibody access to intracellular proteins. [17][18]3. Blocking and Antibody Staining: Block non-specific antibody binding with a suitable blocking buffer. Incubate the cells with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. In parallel, for normalization, use an antibody that recognizes the total level of the substrate protein. After washing, incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW). [14]4. Image Acquisition: Scan the plate using an infrared imaging system to detect the fluorescence signals from both the phospho-specific and total protein antibodies.

  • Data Analysis: Quantify the integrated fluorescence intensity in each well. Normalize the signal from the phospho-specific antibody to the signal from the total protein antibody to account for variations in cell number. Plot the normalized signal against the concentration of "Compound X" to determine the IC50 for the inhibition of the downstream signaling event.

Broad Selectivity Profiling: Kinobeads Assay

To complement the target-specific assays, a broader, unbiased approach is often necessary to assess the selectivity of a kinase inhibitor. The kinobeads assay is a chemical proteomics method used to profile the interaction of a compound with a large number of kinases simultaneously. [19][20]This technique involves the use of beads coupled with a cocktail of non-selective kinase inhibitors to capture a significant portion of the cellular kinome. [21]By performing a competition binding experiment where the cell lysate is pre-incubated with "Compound X," one can identify which kinases are displaced from the beads, thus revealing the compound's selectivity profile. [22]

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. For this compound based compounds and other kinase inhibitors, a multi-faceted approach employing orthogonal assays is crucial for building a convincing case for a compound's mechanism of action. The Cellular Thermal Shift Assay provides label-free confirmation of direct binding, the NanoBRET™ assay offers quantitative affinity data in live cells, and the In-Cell Western™ assay confirms the functional consequences of target engagement. When combined with broader selectivity profiling methods like the kinobeads assay, these techniques provide a robust and comprehensive understanding of a compound's cellular activity, paving the way for its further development as a potential therapeutic agent.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1-(Pyrimidin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and operational guidance for handling 1-(Pyrimidin-2-yl)piperidin-4-ol (CAS No. 893755-98-1). As a specialized heterocyclic compound, its complete toxicological profile is not extensively documented. Therefore, this guide is built upon the principles of chemical analogy, deriving safety protocols from the known hazards of its core structural motifs: piperidine, 4-hydroxypiperidine, and related pyrimidinyl-piperidine derivatives. This approach ensures a cautious and comprehensive safety framework, empowering you to manage risks effectively in the laboratory.

Hazard Assessment by Chemical Analogy

The chemical structure of this compound combines a piperidine ring, a hydroxyl group, and a pyrimidine moiety. While specific data for this compound is limited, the hazard profiles of its parent structures provide a strong basis for risk assessment. Piperidine is known to be flammable, corrosive, and acutely toxic, while 4-hydroxypiperidine and similar functionalized piperidines are known skin, eye, and respiratory irritants.[1][2][3][4] A related compound, 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[5]

Based on these analogs, we can anticipate a similar hazard profile for this compound, which is summarized below.

Potential Hazard Basis of Assessment (Analogous Compounds) Primary Concerns for Safe Handling
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled (Piperidine, 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid).[5][6]Avoid ingestion, skin contact, and inhalation of dust or aerosols.
Skin Corrosion / Irritation Causes severe skin burns (Piperidine) and skin irritation (4-Hydroxypiperidine, 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid).[2][4][5][7]Direct skin contact must be prevented through appropriate gloves and body protection.
Serious Eye Damage / Irritation Causes serious eye damage (Piperidine) and eye irritation (4-Hydroxypiperidine, 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid).[2][4][5][7]Mandatory eye protection is required at all times to prevent splashes.
Respiratory Irritation May cause respiratory irritation (4-Hydroxypiperidine, 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid).[2][4][5]Handling must occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.
Flammability The piperidine moiety suggests a potential flammability risk, as piperidine itself is a highly flammable liquid.[7]Keep away from ignition sources. Use non-sparking tools for handling larger quantities.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for mitigating the anticipated hazards. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical safety goggles.[4][8]Chemically resistant gloves (e.g., Nitrile).[9][10]Fully buttoned, flame-retardant lab coat.[9]Work within a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical safety goggles and a face shield.[8][9]Chemically resistant gloves (e.g., Nitrile). Inspect for damage before use.[4][9]Fully buttoned, flame-retardant lab coat.[9]All operations must be performed in a certified chemical fume hood.
Transferring Solutions Chemical safety goggles.Chemically resistant gloves (e.g., Nitrile).Fully buttoned, flame-retardant lab coat.Perform in a chemical fume hood.
Large-Scale Operations (>10g) Chemical safety goggles and a face shield.[8][9]Heavy-duty chemically resistant gloves. Consider double-gloving.Chemical-resistant apron over a flame-retardant lab coat.[9]All operations must be performed in a certified chemical fume hood.
Causality Behind PPE Choices:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to form a seal around the eyes, protecting against splashes and fine dust.[8] A face shield is added during tasks with a higher splash risk (e.g., dissolving solids, transfers) to protect the entire face.[8][9]

  • Hand Protection: Nitrile gloves provide an effective barrier against incidental contact.[9] Given the potential for dermal toxicity and irritation, gloves must be inspected before each use and changed immediately if contamination is suspected.[4][10]

  • Body Protection: A flame-retardant lab coat is specified due to the flammability risk associated with the piperidine structure. It must be kept fully buttoned to provide maximum skin coverage.

  • Respiratory Protection: The primary method of respiratory protection is an engineering control—the chemical fume hood. This is non-negotiable for preventing the inhalation of potentially harmful and irritating dust or aerosols.[2]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity. The following protocol should be followed for all operations involving this compound.

Step-by-Step Handling Protocol:
  • Preparation and Area Setup:

    • Designate a specific area for the work within a certified chemical fume hood.

    • Ensure the fume hood is functioning correctly (check airflow monitor).

    • Locate and verify the accessibility of safety equipment: safety shower, eyewash station, and a spill kit appropriate for chemical spills.

    • Assemble all necessary labware and reagents before introducing the compound.

  • Donning PPE:

    • Put on the flame-retardant lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Wash and dry hands, then don the appropriate chemically resistant gloves, pulling the cuffs over the sleeves of the lab coat.

    • Add a face shield if the procedure warrants it.

  • Chemical Handling (Inside Fume Hood):

    • When weighing the solid compound, use a ventilated balance enclosure or perform the task in the fume hood to contain any dust.

    • Use spatulas and tools that minimize dust generation.

    • When preparing solutions, add the solid slowly to the solvent to prevent splashing.

    • Keep the container sealed when not in immediate use.

  • Decontamination and Post-Handling:

    • After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a final wipe-down.

    • Wipe down the exterior of the primary container before returning it to storage.

    • Segregate all contaminated disposable materials (e.g., weigh boats, pipette tips, wipes) into a designated hazardous waste container.

  • Doffing PPE:

    • Remove gloves first, using a technique that avoids touching the outer surface with bare skin.[10]

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Wash hands thoroughly with soap and water.

Workflow Diagram

The following diagram illustrates the logical flow of the safe handling process.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Operation (in Fume Hood) cluster_cleanup Phase 4: Decontamination & Disposal A Verify Fume Hood & Safety Equipment B Assemble Labware A->B Area Clear C Don Lab Coat, Goggles, & Gloves B->C D Weigh & Transfer Compound C->D E Prepare Solution D->E F Seal & Store E->F G Decontaminate Surfaces & Equipment F->G H Segregate Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for this compound.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[2][3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention and show them the container or Safety Data Sheet for an analogous compound.[10]

  • Spill: Evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] Sweep up the material, place it in a sealed container for hazardous waste, and decontaminate the area. Do not allow the spill to enter drains.[11]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, wipes, weigh paper, and unused solid compound must be collected in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Solutions containing the compound and contaminated solvents must be collected in a separate, clearly labeled, and sealed container for hazardous liquid waste. Ensure waste solvent is compatible with the container material.

  • Disposal Route: Do not dispose of any waste down the drain or in regular trash.[12] All waste must be disposed of through your institution's licensed hazardous waste management program, in accordance with all local, state, and federal regulations.[5][11]

References

  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine.
  • Penta chemicals. Piperidine - SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxypiperidine.
  • American Chemistry Council. Protective Equipment.
  • Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Piperidinopiperidine.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry.
  • Angene Chemical. Safety Data Sheet.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
  • SIGMA-ALDRICH. Material Safety Data Sheet - Piperidine.
  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine (2024).
  • ChemScene. Safety Data Sheet - 2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
  • Santa Cruz Biotechnology, Inc. 1-Pyrimidin-2-yl-piperidin-4-ol.
  • Selleck Chemicals. This compound.
  • CDH Fine Chemical. 4-HYDROXY PIPERIDINE MATERIAL SAFETY DATA SHEET.

Sources

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